Antitumor agent-175
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C88H77F24N9O2P6Ru |
|---|---|
Molecular Weight |
2035.5 g/mol |
IUPAC Name |
bis([6-oxo-6-(1,10-phenanthrolin-5-ylamino)hexyl]-triphenylphosphanium);1-pyridin-2-yl-9H-pyrido[3,4-b]indole;ruthenium(2+);tetrahexafluorophosphate |
InChI |
InChI=1S/2C36H32N3OP.C16H11N3.4F6P.Ru/c2*40-34(39-33-27-28-15-13-24-37-35(28)36-32(33)22-14-25-38-36)23-11-4-12-26-41(29-16-5-1-6-17-29,30-18-7-2-8-19-30)31-20-9-3-10-21-31;1-2-6-13-11(5-1)12-8-10-18-16(15(12)19-13)14-7-3-4-9-17-14;4*1-7(2,3,4,5)6;/h2*1-3,5-10,13-22,24-25,27H,4,11-12,23,26H2;1-10,19H;;;;;/q;;;4*-1;+2/p+2 |
InChI Key |
XNKBFECKTWPRSW-UHFFFAOYSA-P |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of the Aryl Hydrocarbon Receptor in Immuno-Oncology
An In-Depth Technical Guide to the Mechanism of Action of IK-175, a Novel Aryl Hydrocarbon Receptor (AHR) Antagonist
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a critical regulator of immune responses, particularly within the tumor microenvironment (TME).[1][2] A member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors, AHR plays a key role in mediating cellular responses to a variety of small molecules.[3] In the context of cancer, the AHR pathway can be co-opted by tumors to create an immunosuppressive TME, thereby facilitating immune evasion.[1][4]
One of the primary endogenous activators of AHR in the TME is kynurenine (B1673888), a metabolite of the essential amino acid tryptophan.[4][5][6] Many tumors upregulate enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO), leading to the depletion of tryptophan and the accumulation of kynurenine.[4][7][8] This kynurenine then binds to and activates AHR in various immune cells.[3][6] AHR activation triggers a cascade of downstream signaling events that promote broad immunosuppression, characterized by the induction of regulatory T cells (Tregs), the suppression of cytotoxic T-lymphocyte and natural killer (NK) cell function, and the promotion of immune-tolerant dendritic cells (DCs).[3][8]
Given its central role in tumor-mediated immune suppression, the AHR pathway represents a compelling target for cancer immunotherapy. IK-175 is a novel, potent, and selective oral AHR antagonist designed to block this immunosuppressive signaling cascade and restore anti-tumor immunity.[5][6] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies used to characterize IK-175.
IK-175: Mechanism of Action
IK-175 is an orally bioavailable small molecule that selectively targets and binds to the AHR, preventing its activation by endogenous ligands like kynurenine.[3] By antagonizing AHR, IK-175 effectively reverses the immunosuppressive effects within the TME.[9] The core mechanism involves preventing the AHR from translocating to the nucleus, thereby inhibiting the transcription of immune-modulating genes that lead to immunosuppression.[3][10] This blockade restores and enhances the body's natural anti-tumor immune response by shifting the TME from an immunosuppressive to a pro-inflammatory state.[5][9] Specifically, AHR inhibition with IK-175 leads to a decrease in suppressive immune cells like Tregs and an increase in the activity and proliferation of effector immune cells, such as cytotoxic T-cells.[3][9]
Figure 1: Mechanism of action of IK-175 as an AHR antagonist.
Preclinical Pharmacology
In Vitro Activity
IK-175 demonstrates potent and selective inhibition of the AHR pathway in multiple in vitro systems.[5] In a HepG2 cell line engineered with a dioxin response element (DRE)-luciferase reporter, IK-175 potently inhibited basal AHR activity.[1] Its activity extends across species, inhibiting AHR in human, monkey, rat, and mouse experimental systems.[5][6] Furthermore, IK-175 shows high selectivity, with minimal off-target activity against the structurally similar pregnane (B1235032) X receptor (PXR) and a panel of other kinases.[1][5]
| Assay System | Species | Endpoint | IC₅₀ (nmol/L) | Reference |
| HepG2 DRE-Luciferase | Human | AHR Inhibition (Basal) | 14 | [1] |
| Activated T-cells | Human | IL-22 Production (Kynurenine-stimulated) | 7 | [1][5] |
| Activated T-cells | Human | CYP1A1 Gene Expression | 11 | [5] |
| Activated T-cells | Human | IL-22 Gene Expression | 30 | [5] |
| Table 1: In Vitro AHR Antagonist Activity of IK-175. |
In human primary immune cells, IK-175 reverses the immunosuppressive phenotype induced by AHR activation.[5] Treatment of activated human T-cells with IK-175 resulted in a concentration-dependent decrease in the expression of AHR target genes like CYP1A1 and IL22.[5] This was accompanied by a reduction in the secretion of the anti-inflammatory cytokine IL-22 and a significant increase in the production of the pro-inflammatory cytokine IL-2.[1][5] Moreover, in a Th17 differentiation assay, IK-175 treatment led to a decrease in the population of suppressive IL-17A⁻, IL-22⁺ expressing T-cells, further demonstrating its ability to shift the immune response towards a pro-inflammatory state.[1][5][6]
| Cell Type | Measurement | Effect of IK-175 | Reference |
| Activated Human T-cells | IL-22 Production | Decrease (IC₅₀ = 7 nM) | [1][5] |
| Activated Human T-cells | IL-2 Production | 2-fold Increase | [1][5] |
| Differentiating T-cells (Th17) | IL-17A⁻, IL-22⁺ T-cell Population | Decrease | [5][6] |
| Table 2: Effects of IK-175 on Human T-Cell Cytokine Production and Differentiation. |
In Vivo Pharmacology and Efficacy
IK-175 exhibits favorable pharmacokinetic (PK) properties across multiple preclinical species, supporting its development as an oral therapeutic.[1][5] In mice, IK-175 is orally bioavailable and demonstrates on-target in vivo activity by dose-dependently blocking ligand-stimulated transcription of the AHR target gene Cyp1a1 in both the liver and spleen.[5][6]
| Species | Dose (Oral) | Oral Bioavailability | Elimination Half-life | Reference |
| Balb/c Mouse | 3 mg/kg | ~50% | ~7 hours | [1][5] |
| Table 3: Pharmacokinetic Properties of IK-175 in Mice. |
In syngeneic mouse tumor models, oral administration of IK-175 remodels the TME to be more pro-inflammatory.[9] Treatment leads to an increase in pro-inflammatory cytokines and CD8⁺ T-cells within tumor-draining lymph nodes.[9] Within the tumor itself, IK-175 treatment causes an increase in pro-inflammatory macrophages and a corresponding decrease in immunosuppressive Tregs.[9] This modulation of the TME translates into significant anti-tumor activity. IK-175 has demonstrated single-agent efficacy and has shown enhanced anti-tumor activity when combined with checkpoint inhibitors (anti-PD-1) or chemotherapy (liposomal doxorubicin) in models of colorectal cancer and melanoma.[5][6][9]
Figure 2: General experimental workflow for the preclinical evaluation of IK-175.
Clinical Development
IK-175 is currently being evaluated in a first-in-human, open-label Phase 1a/b clinical trial (NCT04200963) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody nivolumab (B1139203).[9][10] The study has established a recommended Phase 2 dose (RP2D) of 1200 mg once daily.[10][11]
Initial results show that IK-175 is well tolerated with a manageable safety profile.[10] The most common treatment-related adverse events include nausea, fatigue, diarrhea, and rash.[10][12] Importantly, target engagement in patients has been confirmed through ex vivo AHR activation assays and dose-dependent changes in AHR-regulated genes in tumor biopsies.[13][14] Preliminary data from the trial have shown encouraging signs of clinical activity, including confirmed partial responses and durable stable disease, particularly in heavily pre-treated urothelial carcinoma patients who were refractory to prior checkpoint inhibitor therapy.[10][11][14] These findings support the continued development of AHR inhibitors like IK-175 as a strategy to overcome immune resistance in cancer patients.[13]
| Trial Phase | Patient Population | Treatment Arms | Key Findings | Reference |
| Phase 1a/b (NCT04200963) | Advanced Solid Tumors, Urothelial Carcinoma | Monotherapy & Combination w/ Nivolumab | Well-tolerated, RP2D established (1200mg QD), Confirmed target engagement, Preliminary anti-tumor activity in CPI-refractory patients | [10][12][13][14] |
| Table 4: Summary of Preliminary Clinical Trial Results for IK-175. |
Experimental Protocols
AHR Reporter Assay (DRE-Luciferase)
-
Cell Line: Human hepatoma (HepG2) cells are stably transfected with a plasmid containing a firefly luciferase reporter gene under the control of a promoter with multiple dioxin response elements (DREs).
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of IK-175 for a specified period (e.g., 24 hours) to assess antagonist activity against basal AHR signaling. For stimulated assays, a known AHR agonist is added along with IK-175.
-
Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to AHR transcriptional activity, is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to vehicle-treated controls. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Human T-Cell Activation and Cytokine Analysis
-
T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.
-
Cell Culture and Activation: Isolated T-cells are cultured in appropriate media and activated using anti-CD3 and anti-CD28 antibodies, typically coated on culture plates or beads.
-
Compound Treatment: Activated T-cells are treated with various concentrations of IK-175 in the presence of an AHR ligand (e.g., kynurenine) or under basal conditions.
-
Supernatant Collection and Analysis: After a 48-72 hour incubation period, cell culture supernatants are collected. Cytokine concentrations (e.g., IL-22, IL-2) are quantified using a multiplex immunoassay platform (e.g., Meso Scale Discovery) or standard ELISA.
-
Gene Expression Analysis: Cell pellets are collected for RNA extraction. The expression of AHR target genes (CYP1A1, IL22) is quantified using quantitative real-time PCR (qRT-PCR), with results normalized to a housekeeping gene.
In Vivo Syngeneic Mouse Tumor Models
-
Tumor Cell Implantation: A specified number of murine tumor cells (e.g., CT26 colorectal carcinoma) are implanted subcutaneously into the flank of immunocompetent, syngeneic mice (e.g., Balb/c).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment groups (e.g., vehicle, IK-175, anti-PD-1, combination).
-
Dosing: IK-175 is administered orally, once daily, at specified doses. Antibody treatments are typically administered intraperitoneally on a defined schedule.
-
Efficacy Assessment: Tumor volume is measured bi-weekly with calipers. Animal body weight and overall health are monitored. The primary endpoint is typically tumor growth inhibition or overall survival.
-
Pharmacodynamic and TME Analysis: At the end of the study, tumors and tumor-draining lymph nodes are harvested. Tissues can be used for pharmacodynamic analysis (e.g., qRT-PCR for target gene modulation) or processed into single-cell suspensions for detailed immune profiling by flow cytometry to assess changes in immune cell populations (Tregs, CD8⁺ T-cells, macrophages, etc.).
Conclusion
IK-175 is a first-in-class, oral, selective AHR antagonist with a well-defined mechanism of action centered on reversing tumor-associated immune suppression.[10] Preclinical data robustly demonstrate its ability to inhibit AHR signaling, modulate immune cell function towards a pro-inflammatory phenotype, and exert anti-tumor activity both as a monotherapy and in combination with other anti-cancer agents.[5][6][9] Early clinical results are promising, showing that IK-175 is well-tolerated and can provide clinical benefit to patients with advanced, treatment-refractory cancers.[13][14] These findings strongly support the continued development of IK-175 and validate the AHR pathway as a critical new target in immuno-oncology aimed at overcoming resistance to existing immunotherapies.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ikena Oncology to Present New Preclinical Data on AHR Antagonist IK-175 at the Society for Immunotherapy of Cancer’s 2020 Annual Meeting - BioSpace [biospace.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Discovery and Chemical Structure of IK-175
A Novel Aryl Hydrocarbon Receptor (AHR) Antagonist for Immuno-Oncology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
IK-175 is a potent, selective, and orally bioavailable small molecule antagonist of the Aryl Hydrocarbon Receptor (AHR), a key transcription factor implicated in tumor immune evasion. Developed through lead optimization of the known AHR inhibitor SR-1, IK-175 is currently under investigation in clinical trials for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and preclinical data supporting the development of IK-175. Detailed experimental protocols and quantitative data are presented to facilitate further research and understanding of this promising therapeutic agent.
Introduction to the Aryl Hydrocarbon Receptor (AHR) in Oncology
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses within the tumor microenvironment (TME).[1] Endogenous ligands, such as the tryptophan metabolite kynurenine, are frequently elevated in the TME and activate AHR in various immune cell populations.[2] This activation triggers a cascade of immunosuppressive signals, including the induction of regulatory T cells (Tregs) and the suppression of effector T cell function, thereby promoting tumor growth and resistance to immunotherapy.[3] Consequently, the inhibition of the AHR signaling pathway has emerged as a promising therapeutic strategy to reverse immune suppression and enhance anti-tumor immunity.[2]
Discovery and Chemical Structure of IK-175
Lead Optimization and Discovery
IK-175 was identified through a lead optimization program starting from the reported AHR inhibitor, SR-1.[1] The goal was to develop a novel, potent, and selective AHR inhibitor with favorable pharmacological properties suitable for clinical development in oncology. This effort led to the discovery of IK-175, a compound with improved potency and drug-like characteristics.[1]
Chemical Structure and Properties
IK-175 is a small molecule with the following chemical properties:
| Property | Value |
| IUPAC Name | (R)-N-(2-(5-fluoropyridin-3-yl)-8-isopropylpyrazolo[1,5-a][1][3][4]triazin-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
| CAS Number | 2247950-42-9 |
| Molecular Formula | C25H24FN7 |
| Molecular Weight | 441.51 g/mol |
Mechanism of Action
IK-175 functions as a direct antagonist of the AHR. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, such as kynurenine, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes. This leads to the transcription of genes that mediate immunosuppression, such as CYP1A1 and IL22.[3] IK-175 competitively binds to the AHR, preventing its activation and subsequent nuclear translocation, thereby inhibiting the transcription of downstream target genes and mitigating immunosuppressive signaling.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for IK-175 from preclinical studies.
Table 1: In Vitro Activity of IK-175
| Assay | Cell Line | Species | Agonist | IC50 (nM) | Reference |
| DRE-Luciferase Reporter | HepG2 | Human | VAF347 (80 nM) | 91 | [1] |
| DRE-Luciferase Reporter (Basal) | HepG2 | Human | - | 14 | [1] |
| Cyp1a1-Luciferase Assay | Hepa1.6 | Mouse | VAF347 (2 µM) | 36 | [1] |
| CYP1A1 Gene Expression | Activated Human T cells | Human | - | 11 | [3] |
| IL22 Gene Expression | Activated Human T cells | Human | - | 30 | [3] |
| IL22 Protein Production | Activated Human T cells | Human | - | 7 | [3] |
Table 2: Preclinical Pharmacokinetics of IK-175
| Species | Dose (mg/kg) | Route | Bioavailability (%) | Half-life (h) | Reference |
| Balb/c Mouse | 3 | IV/Oral | ~50 | ~7 | [1][5] |
| Sprague-Dawley Rat | - | - | - | - | [1] |
| Beagle Dog | - | - | - | - | [5] |
| Cynomolgus Monkey | - | - | - | - | [1] |
Table 3: In Vivo Efficacy of IK-175 in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment | Dosage | Outcome | Reference |
| CT26 (Colorectal) | Balb/c | IK-175 + Liposomal Doxorubicin (B1662922) | 25 mg/kg (oral, daily) + 1 mg/kg (IV, weekly) | Significant tumor growth inhibition and enhanced survival | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of IK-175 are provided below.
HepG2 DRE-Luciferase Reporter Assay
Objective: To determine the in vitro potency of IK-175 in inhibiting AHR-mediated transcription.
Methodology:
-
Cell Culture: Human HepG2 cells are transiently transfected with a DRE-luciferase reporter plasmid.
-
Compound Treatment: Transfected cells are plated in 96-well plates and pre-incubated with various concentrations of IK-175 or DMSO (vehicle control) for 1 hour.
-
AHR Activation: The AHR agonist VAF347 is added to the wells at a final concentration of 80 nM to stimulate AHR activity.
-
Incubation: The plates are incubated for 6 hours at 37°C.
-
Luminescence Measurement: The media is removed, and a luciferase assay reagent (e.g., Bright-Glo) is added to each well. Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 value, representing the concentration of IK-175 that causes a 50% reduction in luciferase activity, is calculated from the dose-response curve.[1]
AHR Radioligand Binding Competition Assay
Objective: To assess the direct binding of IK-175 to the AHR and its ability to displace a known ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the AHR.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled AHR ligand (e.g., [³H]-TCDD), and varying concentrations of unlabeled IK-175 or a control compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of IK-175 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Th17 Differentiation Assay
Objective: To evaluate the effect of IK-175 on the differentiation of human T helper 17 (Th17) cells.
Methodology:
-
T Cell Isolation: Primary human CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
T Cell Activation: The isolated T cells are activated using anti-CD3 and anti-CD28 antibodies.
-
Compound Treatment: The activated T cells are cultured in the presence of varying concentrations of IK-175 or vehicle control.
-
Cytokine and Gene Expression Analysis: After a period of incubation (typically 3-5 days), the cell culture supernatants are collected to measure cytokine levels (e.g., IL-22, IL-17A) by ELISA or multiplex assay. The cells are harvested for gene expression analysis of key AHR target genes (e.g., CYP1A1, IL22) by qRT-PCR.[1][3]
In Vivo Syngeneic Mouse Model Efficacy Studies
Objective: To determine the anti-tumor efficacy of IK-175, alone and in combination with other agents, in immunocompetent mice.
Methodology:
-
Animal Models: 6- to 8-week-old female Balb/c or C57BL/6 mice are used.[1]
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 colorectal carcinoma or B16-IDO1 melanoma) are implanted subcutaneously into the mice.
-
Treatment Groups: Once tumors reach a palpable size, the mice are randomized into different treatment groups, including vehicle control, IK-175 monotherapy, standard-of-care agent (e.g., liposomal doxorubicin or anti-PD-1 antibody), and combination therapy.
-
Drug Administration: IK-175 is administered orally, typically at a dose of 25 mg/kg, once daily. Other agents are administered according to standard protocols.[6]
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition and survival are analyzed. Tumors and other tissues may be collected for pharmacodynamic analysis.[6]
Clinical Development
IK-175 is currently being evaluated in a Phase 1 clinical trial (NCT04200963) in patients with advanced solid tumors, both as a single agent and in combination with the anti-PD-1 antibody nivolumab.[1]
Conclusion
IK-175 is a promising, orally active AHR antagonist with a well-defined mechanism of action and a strong preclinical data package. By inhibiting the immunosuppressive AHR signaling pathway, IK-175 has the potential to restore anti-tumor immunity and improve outcomes for patients with advanced cancers. The ongoing clinical investigations will further elucidate the safety and efficacy of this novel immuno-oncology agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Aryl Hydrocarbon Receptor: A Key Orchestrator of Immunosuppression in the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) represents a complex and dynamic ecosystem where cancer cells interact with a diverse array of stromal and immune cells. A critical mechanism enabling tumor progression is the establishment of an immunosuppressive landscape that allows cancer cells to evade immune surveillance. The Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, has emerged as a pivotal regulator of this process.[1][2] Initially studied for its role in mediating the toxicity of environmental pollutants, the AHR is now recognized as a key integrator of metabolic and inflammatory signals within the TME, ultimately shaping anti-tumor immunity.[3][4] Endogenous ligands, particularly metabolites of the tryptophan catabolism pathway like kynurenine (B1673888), are frequently upregulated in tumors and act as potent AHR agonists, driving a tolerogenic state.[5][6] This guide provides an in-depth technical overview of the AHR's role in TME immunosuppression, detailing its impact on key immune cell populations, summarizing quantitative experimental data, outlining relevant research protocols, and visualizing the core signaling pathways.
The AHR Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand to the cytosolic AHR, which is maintained in an inactive complex with chaperone proteins.[3] Ligand binding induces a conformational change, leading to the dissociation of these chaperones and the translocation of the AHR into the nucleus. In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT).[7][8] This AHR-ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[7][9] This signaling cascade can lead to the expression of genes that directly and indirectly suppress the anti-tumor immune response.
Caption: Canonical AHR Signaling Pathway.
AHR's Role in Immune Cell Regulation
AHR activation has distinct and often detrimental effects on the various immune cells that infiltrate the tumor microenvironment. It systemically shifts the balance from an active, anti-tumor response towards a state of tolerance and immune evasion.
Regulatory T Cells (Tregs)
AHR signaling is a potent driver of the differentiation and function of regulatory T cells (Tregs), a key immunosuppressive population in the TME.[10] The AHR can directly promote the expression of FoxP3, the master transcription factor for Tregs.[11] Furthermore, AHR activation enhances the suppressive capacity of Tregs.[6] The AHR ligand kynurenine, produced by the enzyme indoleamine 2,3-dioxygenase (IDO), can induce the generation of FoxP3+ Tregs in an AHR-dependent manner.[11]
Caption: AHR-mediated Induction of Regulatory T cells (Tregs).
Dendritic Cells (DCs)
Dendritic cells are critical antigen-presenting cells (APCs) responsible for initiating anti-tumor T cell responses. AHR activation in DCs promotes a tolerogenic phenotype, impairing their ability to effectively stimulate immunity.[3][4] AHR signaling in DCs can lead to the upregulation of IDO, creating a positive feedback loop that generates more kynurenine.[12] It also suppresses the production of pro-inflammatory cytokines like IL-12 while increasing anti-inflammatory cytokines such as IL-10.[8][12] This altered cytokine milieu favors the differentiation of Tregs over effector T cells.[4]
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that expand in cancer and are potent suppressors of T cell function. AHR activation has been shown to drive the mobilization and immunosuppressive activity of MDSCs.[9][13] Treatment with the AHR ligand TCDD leads to a massive induction of MDSCs, which is associated with the upregulation of various chemokines and their receptors, such as CXCR2.[13][14] AHR activation in MDSCs can also enhance the expression of immunosuppressive factors like arginase (ARG2) and IL-10.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the impact of AHR modulation on immune parameters within the context of cancer or related inflammatory models.
Table 1: Effect of AHR Modulation on Immune Cell Populations
| Cell Type | Model System | AHR Modulation | Observed Effect | Fold/Percent Change | Reference |
| Dendritic Cells (CD209a+) | Influenza A Virus (in vivo) | TCDD (Agonist) | Decreased percentage of CD209a+ DCs | 33% Reduction | [1] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Naive Mice (in vivo) | TCDD (Agonist) | Massive mobilization of MDSCs in peritoneal cavity | Dose-dependent increase | [9][15] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Naive Mice (in vivo) | CH223191 (Antagonist) | Marked reduction in TCDD-induced MDSCs | Statistically significant reduction | [9] |
| Regulatory T cells (FoxP3+) | Primary Sjögren's Syndrome | Endogenous (IFN-driven IDO activity) | Increased percentage of Treg cells | Statistically significant increase (p=0.039) | [16] |
Table 2: Effect of AHR Modulation on Gene and Protein Expression
| Gene/Protein | Cell Type/Model | AHR Modulation | Observed Effect | Fold Change | Reference |
| Cd209a (DC-SIGN) | Dendritic Cells (in vivo) | TCDD (Agonist) | Reduced mRNA expression | ~3-fold decrease | [1] |
| Il17a | CD4+ T-cells (in vitro, Treg conditions) | AHR knockout | Increased mRNA expression | 53-fold increase | [2] |
| Il22 | CD4+ T-cells (in vitro) | TCDD (Agonist) | Upregulated mRNA expression | AhR-dependent increase | [2] |
| Cxcr2, Arg1 | Myeloid-Derived Suppressor Cells | TCDD (Agonist) | Increased mRNA expression | Significant induction | [14] |
| IDO1 | Dendritic Cells | AHR activation | Induced expression | - | [4][12] |
| IL-10 | Macrophages | Apoptotic cell uptake (endogenous ligands) | Increased expression | AhR-dependent increase | [8] |
Key Experimental Protocols
Protocol: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines a general procedure for the isolation and immunophenotyping of Tregs and MDSCs from fresh murine tumor tissue.
1. Tumor Dissociation and Single-Cell Suspension Preparation: a. Excise fresh tumor tissue and place it in a petri dish with cold RPMI-1640 medium. b. Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel. c. Transfer the minced tissue into a gentleMACS C Tube containing enzymes from a tumor dissociation kit (e.g., Miltenyi Biotec). d. Process the tissue on a gentleMACS Dissociator using the appropriate program.[17] e. Filter the resulting cell suspension through a 70 µm cell strainer into a 50 mL conical tube.[18] f. Wash the cells with FACS buffer (PBS with 2% FBS) and centrifuge at 300-400 x g for 5-7 minutes at 4°C. g. Perform red blood cell lysis using an ACK lysis buffer for 5 minutes at room temperature, then neutralize with excess FACS buffer and centrifuge again.[19] h. Resuspend the cell pellet in FACS buffer and perform a cell count and viability assessment (e.g., using trypan blue).
2. Staining for Flow Cytometry: a. Aliquot approximately 1-2 x 10⁶ cells per tube. b. Fc Block: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) and incubate for 10-15 minutes on ice to prevent non-specific antibody binding. c. Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies.
- Treg Panel: anti-CD45, anti-CD3, anti-CD4, anti-CD25.
- MDSC Panel: anti-CD45, anti-CD11b, anti-Ly6G (for G-MDSC), anti-Ly6C (for M-MDSC). d. Incubate for 20-30 minutes on ice in the dark. e. Wash cells twice with FACS buffer. f. (For Treg Analysis) Fixation and Permeabilization: For intracellular staining of FoxP3, use a specialized fixation/permeabilization buffer kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) according to the manufacturer's instructions. g. (For Treg Analysis) Intracellular Staining: Add anti-FoxP3 antibody diluted in permeabilization buffer and incubate for at least 30 minutes at room temperature in the dark. h. Wash cells with permeabilization buffer and then with FACS buffer. i. Resuspend the final cell pellet in FACS buffer for analysis.
3. Data Acquisition and Analysis: a. Acquire samples on a multi-color flow cytometer. b. Gating Strategy: i. Gate on singlets using FSC-A vs FSC-H. ii. Gate on live cells (using a viability dye if included). iii. Gate on hematopoietic cells (CD45+). iv. For Tregs: From the CD45+ gate, gate on T cells (CD3+), then helper T cells (CD4+), and finally identify Tregs as CD25+ FoxP3+. v. For MDSCs: From the CD45+ gate, gate on myeloid cells (CD11b+). From this population, identify granulocytic MDSCs (G-MDSCs) as Ly6G+ Ly6C-low and monocytic MDSCs (M-MDSCs) as Ly6G- Ly6C-high.
Caption: Experimental Workflow for TIL Analysis via Flow Cytometry.
Protocol: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol provides a framework for performing ChIP-seq to identify AHR binding sites in immune cells.
1. Cell Preparation and Cross-linking: a. Isolate the immune cell population of interest (e.g., Tregs, DCs) from tissues or culture, ensuring high purity and viability. b. Resuspend cells in PBS to a concentration of ~10 million cells/mL. c. Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 8-10 minutes at room temperature with gentle rotation.[20] d. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes. e. Wash the cells twice with ice-cold PBS. The cell pellet can be snap-frozen and stored at -80°C.
2. Cell Lysis and Chromatin Shearing: a. Lyse the cells using a series of lysis buffers to isolate the nuclei. b. Resuspend the nuclear pellet in a shearing buffer (containing SDS). c. Shear the chromatin into fragments of 200-500 bp using a sonicator (e.g., Bioruptor). Optimization of sonication time and power is critical.[20] d. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation (IP): a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours to reduce non-specific background. b. Set aside a small aliquot of the pre-cleared chromatin as the "Input" control. c. Incubate the remaining chromatin overnight at 4°C with rotation with an anti-AHR antibody or a negative control IgG antibody. d. Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes. e. Wash the beads multiple times with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
4. Elution and Reverse Cross-linking: a. Elute the chromatin from the beads using an elution buffer (e.g., SDS, NaHCO₃). b. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours to overnight. Treat the Input control in parallel. c. Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins.
5. DNA Purification and Library Preparation: a. Purify the DNA using a PCR purification kit or phenol-chloroform extraction. b. Quantify the purified DNA (ChIP and Input). c. Prepare sequencing libraries from the ChIP and Input DNA according to the manufacturer's protocol (e.g., Illumina TruSeq). This involves end-repair, A-tailing, and ligation of sequencing adapters. d. Perform PCR amplification to generate sufficient material for sequencing.
6. Sequencing and Data Analysis: a. Sequence the libraries on a next-generation sequencing platform. b. Align the sequence reads to the appropriate reference genome. c. Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the AHR IP sample compared to the Input control. These peaks represent putative AHR binding sites.[10] d. Perform downstream analysis such as motif discovery (to confirm enrichment of the XRE/DRE motif) and peak annotation to identify nearby genes.[10][21]
Conclusion and Future Directions
The Aryl Hydrocarbon Receptor is a central node in the complex network of immunosuppression within the tumor microenvironment. Its activation by tumor-derived metabolites, particularly from the kynurenine pathway, drives the differentiation and function of multiple suppressive immune cell types, including Tregs and MDSCs, while promoting a tolerogenic state in dendritic cells.[10][22][23] This multifaceted role makes the AHR an attractive therapeutic target. Indeed, several AHR antagonists are currently under development and in clinical trials, showing promise in reversing TME-mediated immunosuppression.[24][25] Future research should focus on elucidating the context-dependent roles of AHR in different tumor types, identifying biomarkers to predict response to AHR-targeted therapies, and exploring rational combination strategies, such as pairing AHR inhibitors with immune checkpoint blockades, to unleash a more potent and durable anti-tumor immune response.
References
- 1. Genome-wide transcriptional analysis reveals novel AhR targets that regulate dendritic cell function during influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aryl Hydrocarbon Receptor-Mediated Perturbations in Gene Expression during Early Stages of CD4+ T-cell Differentiation [frontiersin.org]
- 3. Functional genomic analysis of non-canonical DNA regulatory elements of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Aryl Hydrocarbon Receptor and Tumor Immunity [frontiersin.org]
- 7. Exploring aryl hydrocarbon receptor expression and distribution in the tumor microenvironment, with a focus on immune cells, in various solid cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AhR Activation Leads to Massive Mobilization of Myeloid-Derived Suppressor Cells with Immunosuppressive Activity through Regulation of CXCR2 and MicroRNA miR-150-5p and miR-543-3p That Target Anti-Inflammatory Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The aryl hydrocarbon receptor cell intrinsically promotes resident memory CD8+ T cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AN INTERACTION BETWEEN KYNURENINE AND THE ARYL HYDROCARBON RECEPTOR CAN GENERATE REGULATORY T CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. AhR Activation Leads to Massive Mobilization of Myeloid-Derived Suppressor Cells with Immunosuppressive Activity through Regulation of CXCR2 and MicroRNA miR-150-5p and miR-543-3p That Target Anti-Inflammatory Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Association of Increased Treg Cell Levels With Elevated Indoleamine 2,3-Dioxygenase Activity and an Imbalanced Kynurenine Pathway in Interferon-Positive Primary Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. crownbio.com [crownbio.com]
- 18. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Preclinical Data of IK-175 in Solid Tumors
IK-175 is an investigational, first-in-class, oral, selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a key transcriptional regulator implicated in tumor immune evasion. By inhibiting AHR, IK-175 is designed to reprogram the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby augmenting the anti-tumor immune response. This technical guide provides a comprehensive overview of the preclinical data for IK-175, summarizing its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Mechanism of Action
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that has emerged as a significant regulator of immune responses within the tumor microenvironment (TME).[1] Endogenous ligands, such as the tryptophan catabolite kynurenine, are frequently present at high levels in the TME and can activate AHR in various immune cells.[1][2][3][4] This activation triggers a cascade of immunosuppressive effects, including the promotion of regulatory T cells (Tregs) and the suppression of cytotoxic T lymphocyte (CTL) activity.[1] IK-175 acts as a potent and selective AHR antagonist, blocking the binding of immunosuppressive ligands.[1][2] This inhibition is intended to reverse immune suppression and unleash a potent anti-tumor immune response.[1] The mechanism involves decreasing the expression of AHR target genes and anti-inflammatory cytokines while increasing the production of pro-inflammatory cytokines.[3][4][5] Furthermore, IK-175 can repolarize tumor-associated macrophages (TAMs) to a pro-inflammatory phenotype and enhance the antigen-presenting capacity of dendritic cells.[1]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of IK-175.
Table 1: In Vitro Inhibitory Activity of IK-175
| Assay System | Cell Type/System | Target/Endpoint | IC50 (nmol/L) |
| DRE-Luciferase Reporter | HepG2 | Basal AHR Activity | 14[2] |
| IL-22 Production | Activated Human T-cells (Kynurenine-stimulated) | IL-22 Cytokine Production | 7[2] |
| AHR Antagonist Activity | Human and rodent cell lines | AHR | ~35-150 |
| CYP1A1 Gene Expression | Activated human T cells | CYP1A1 | 11 |
| IL-22 Gene Expression | Activated human T cells | IL-22 | 30 |
| CYP1B1 Gene Expression | Cynomolgus monkey PBMCs | CYP1B1 | 6.2 |
| Cyp1a1 Activity | Rat hepatoma cell line (H411E) | AHR | 151 |
Table 2: In Vivo Anti-Tumor Efficacy of IK-175 in Syngeneic Mouse Models
| Tumor Model | Treatment | Key Finding |
| CT26 (Colorectal Cancer) | IK-175 (25 mg/kg, daily) | Statistically significant tumor growth inhibition (P = 0.0015 vs. vehicle).[6] |
| CT26 (Colorectal Cancer) | IK-175 + anti-PD-1 | Enhanced tumor growth inhibition compared to either single agent.[6] |
| B16-IDO1 (Melanoma) | IK-175 (25 mg/kg, daily) | Not statistically significant as monotherapy.[5] |
| B16-IDO1 (Melanoma) | IK-175 + anti-PD-1 | Statistically significant tumor growth inhibition (P = 0.0001 vs. vehicle; P = 0.01 vs. anti-PD-1 alone).[6] |
| Syngeneic Mouse Tumors | IK-175 + Liposomal Doxorubicin | Demonstrated anti-tumor activity.[3][5] |
Table 3: Pharmacokinetic Profile of IK-175 in Mice
| Species | Dose | Bioavailability | Half-life |
| Balb/c Mice | 3 mg/kg (oral) | ~50%[2][6] | ~7 hours[2][6] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
1. AHR-Dependent Luciferase Reporter Assay
-
Objective: To determine the in vitro potency of IK-175 in inhibiting AHR signaling.[3]
-
Methodology:
-
HepG2 or Hepa1.6 cells are transiently transfected with a luciferase reporter plasmid containing AHR response elements.[3]
-
Transfected cells are pre-incubated with varying concentrations of IK-175 for 1 hour.[3]
-
The AHR ligand, kynurenine, is added to the cells to stimulate AHR activity.[3]
-
After a 24-hour incubation, cells are lysed, and luciferase activity is measured using a luminometer.[3]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[3]
-
2. Human T-cell Cytokine Production Assay
-
Objective: To assess the immunomodulatory effects of IK-175 on human T-cells.[2]
-
Methodology:
-
Human primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs).[2]
-
T-cells are activated using anti-CD3 and anti-CD28 antibodies.[2]
-
Activated T-cells are treated with a concentration range of IK-175 in the presence of an AHR ligand (e.g., kynurenine).[2]
-
After an incubation period (e.g., 72 hours), the cell culture supernatant is collected.[2]
-
Cytokine levels (e.g., IL-22, IL-2) are measured using methods such as ELISA.[2]
-
3. Th17 Differentiation Assay
-
Objective: To evaluate the effect of IK-175 on the differentiation of naive CD4+ T-cells.[3]
-
Methodology:
-
Naive CD4+ T-cells are isolated from human PBMCs.[3]
-
T-cells are cultured under Th17-polarizing conditions, which typically include anti-CD3/CD28 antibodies, IL-6, and TGF-β.[3]
-
Varying concentrations of IK-175 are added to the culture medium.[3]
-
After 3-5 days, the expression of key Th17-associated cytokines, such as IL-17A and IL-22, is measured.[3][6] This can be done by analyzing the supernatant with ELISA or by intracellular flow cytometry.[3] IK-175 treatment led to a decrease in suppressive IL17A-, IL-22+ expressing T cells.[3][4][5][6]
-
4. In Vivo Syngeneic Mouse Model Studies
-
Objective: To evaluate the anti-tumor efficacy of IK-175 as a monotherapy and in combination with other agents.[3]
-
Methodology:
-
BALB/c mice are subcutaneously implanted with CT26 colorectal tumor cells, or C57BL/6 mice are implanted with B16-IDO1 melanoma cells.[3]
-
Once tumors reach a palpable size, mice are randomized into treatment groups.[3]
-
IK-175 is administered orally, typically at a dose of 25 mg/kg, once daily.[3][6]
-
For combination studies, an anti-PD-1 antibody is administered intraperitoneally at a standard dose and schedule (e.g., 10 mg/kg every 3 days).[6]
-
Tumor volumes are measured regularly using calipers.[3]
-
At the end of the study, tumors and other tissues (e.g., spleen, tumor-draining lymph nodes) can be harvested for pharmacodynamic analysis, such as flow cytometry or gene expression analysis.[2]
-
Mandatory Visualizations
Caption: AHR signaling pathway and the inhibitory action of IK-175.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ikena Oncology to Present New Preclinical Data on AHR Antagonist IK-175 at the Society for Immunotherapy of Cancer’s 2020 Annual Meeting - BioSpace [biospace.com]
- 6. aacrjournals.org [aacrjournals.org]
The Pharmacokinetics and Pharmacodynamics of IK-175: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-175 is a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2] In the tumor microenvironment, AHR can be activated by ligands such as kynurenine, a metabolite of tryptophan, leading to immunosuppression and tumor immune evasion.[2][3] By antagonizing AHR, IK-175 aims to reverse this immunosuppressive effect and restore anti-tumor immunity.[1][2] This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of IK-175.
Mechanism of Action
IK-175 is a potent and selective AHR antagonist.[1][3] Its mechanism of action involves blocking the AHR signaling pathway, thereby modulating the function of various immune cells. In preclinical studies, IK-175 has been shown to decrease the expression of AHR target genes and reduce the release of anti-inflammatory cytokines, while increasing the production of pro-inflammatory cytokines in activated human T-cells.[1]
Pharmacokinetics
Preclinical Pharmacokinetics
IK-175 has demonstrated favorable pharmacokinetic properties in several preclinical species, including mice, rats, dogs, and cynomolgus monkeys.[2][3] Detailed pharmacokinetic parameters in Balb/c mice following a single 3 mg/kg dose are summarized below.
| Parameter | Intravenous (3 mg/kg) | Oral (3 mg/kg) |
| AUC | 2,081 ngh/mL | 1,091 ngh/mL |
| Cmax | - | 204 ng/mL |
| Oral Bioavailability | - | ~50% |
| Elimination Half-life (t½) | - | ~7 hours |
| Data from Balb/c mice.[2] |
Clinical Pharmacokinetics
IK-175 has been evaluated in a Phase 1a/b clinical trial (NCT04200963) in patients with locally advanced or metastatic solid tumors and urothelial carcinoma.[2][4][5] The study assessed IK-175 as a single agent and in combination with nivolumab (B1139203).[4][5] In the dose-escalation phase, IK-175 was administered orally at doses ranging from 200 to 1600 mg daily for monotherapy and 800 and 1200 mg daily in the combination arm.[6][7] The recommended Phase 2 dose was established at 1200 mg once daily.[6][7] While pharmacokinetic assessments were a secondary objective of the study, detailed human pharmacokinetic parameters have not yet been fully published.
Pharmacodynamics
Preclinical Pharmacodynamics
In Vitro
In activated human primary T-cells, IK-175 treatment led to a dose-dependent modulation of cytokine production. Specifically, it inhibited the production of the anti-inflammatory cytokine IL-22 with an IC50 of 7 nmol/L and resulted in a 2-fold increase in the production of the pro-inflammatory cytokine IL-2.[1]
In Vivo
Oral administration of IK-175 in mice demonstrated dose-dependent on-target activity by blocking ligand-stimulated AHR activation of Cyp1a1 transcription in both the liver and spleen.[1][2][3]
| Tissue | Dose (mg/kg) | Inhibition of Cyp1a1 Transcription (at 4 hours) |
| Liver | 5 | 78% |
| 10 | 93% | |
| 25 | 98% | |
| Spleen | 5 | 35% |
| 10 | 76% | |
| 25 | 97% | |
| Data from mice.[1] |
Clinical Pharmacodynamics
In the Phase 1a/b study, target engagement of IK-175 was confirmed through ex vivo AHR activation assays and dose-dependent modulation of AHR-regulated genes in tumor biopsies.[4][8][9] These findings provide evidence of on-target activity in patients.
Experimental Protocols
In Vitro Cytokine Inhibition Assay
Objective: To determine the potency of IK-175 in inhibiting AHR-mediated cytokine production.
-
Cell Culture: Human primary T-cells are activated in vitro.
-
Treatment: Activated T-cells are treated with varying concentrations of IK-175.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: Concentrations of cytokines such as IL-22 and IL-2 are measured using a multiplex immunoassay (e.g., Meso Scale Discovery).
-
Data Analysis: The percent inhibition of IL-22 and the fold-increase in IL-2 are calculated to determine the IC50 and efficacy.[1]
In Vivo Murine Pharmacodynamic Study
Objective: To assess the in vivo on-target activity of IK-175.
-
Animal Model: Syngeneic mouse models of cancer (e.g., CT26 colorectal cancer).
-
Treatment: Mice are orally administered IK-175 at various doses (e.g., 5, 10, and 25 mg/kg).
-
AHR Agonist Challenge: An AHR agonist is administered to stimulate AHR activity.
-
Tissue Collection: Liver and spleen tissues are collected at specific time points (e.g., 4 and 10 hours) post-treatment.
-
Gene Expression Analysis: The expression of the AHR target gene Cyp1a1 is measured by quantitative real-time PCR.
-
Data Analysis: The percentage of inhibition of Cyp1a1 transcription is calculated relative to vehicle-treated controls.
Clinical Development
IK-175 is being evaluated in a Phase 1a/b clinical trial (NCT04200963) as a monotherapy and in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors and urothelial carcinoma.[2][4][5] The study's primary objectives are to assess the safety, tolerability, and determine the recommended Phase 2 dose.[4][6] Secondary objectives include evaluating pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[4][8][9] The FDA has granted Fast Track designation to IK-175 in combination with nivolumab for patients with advanced urothelial carcinoma who have progressed on or after checkpoint inhibitors.
Conclusion
IK-175 is a promising novel, orally active AHR inhibitor with a favorable preclinical pharmacokinetic and pharmacodynamic profile. It effectively engages its target in both preclinical models and in cancer patients, leading to the modulation of immune responses. The ongoing clinical development of IK-175 will further elucidate its therapeutic potential as a monotherapy and in combination with immunotherapy for the treatment of advanced cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
IK-175 as a novel immunotherapy agent
An In-depth Technical Guide on IK-175: A Novel Aryl Hydrocarbon Receptor (AHR) Antagonist for Immunotherapy
Executive Summary
IK-175 was an investigational, orally bioavailable, selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR) developed by Ikena Oncology. It was designed as a novel immunotherapy agent to counteract the immunosuppressive tumor microenvironment. By targeting AHR, a transcription factor implicated in cancer immune evasion, IK-175 aimed to restore and enhance anti-tumor immune responses. The agent progressed to a Phase 1 clinical trial (NCT04200963) for patients with advanced solid tumors, with a focus on urothelial carcinoma, both as a monotherapy and in combination with the PD-1 inhibitor nivolumab (B1139203). Despite showing a favorable safety profile and preliminary signs of clinical activity, the development of IK-175 was discontinued (B1498344) in January 2024. This guide provides a comprehensive overview of IK-175, including its mechanism of action, preclinical findings, clinical trial data, and the experimental protocols utilized in its evaluation, based on publicly available information.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2][3][4] In the context of cancer, the AHR pathway can be hijacked by tumors to create an immunosuppressive microenvironment, thereby promoting tumor growth and resistance to immunotherapy.[5][6] One of the key endogenous ligands for AHR in the tumor microenvironment is kynurenine (B1673888), a metabolite of the amino acid tryptophan produced by the enzyme indoleamine 2,3-dioxygenase (IDO).[6] High levels of kynurenine activate AHR in various immune cells, leading to the suppression of anti-tumor immunity.
IK-175 was developed as a potent and selective antagonist of AHR, designed to block the binding of ligands like kynurenine and thereby inhibit AHR-mediated signaling.[2][3] The therapeutic hypothesis was that by inhibiting AHR, IK-175 could reverse immune suppression, increase the activity of cytotoxic T-cells, and enhance the efficacy of other immunotherapies such as checkpoint inhibitors.[2][6]
Mechanism of Action
IK-175 functions by specifically targeting and binding to the AHR, preventing its activation by ligands present in the tumor microenvironment.[2] This blockade of AHR signaling is intended to produce several downstream effects that shift the balance from an immunosuppressive to an immunostimulatory state.
The proposed mechanism of action involves:
-
Inhibition of Immunosuppressive Cell Function: AHR activation is known to promote the differentiation and function of regulatory T cells (Tregs) and tolerogenic dendritic cells (DCs). By blocking AHR, IK-175 is expected to reduce the number and suppressive activity of these cells.[2]
-
Enhancement of Pro-inflammatory Responses: Inhibition of AHR signaling can lead to a decrease in the production of immunosuppressive cytokines and an increase in the release of pro-inflammatory cytokines, thereby promoting a more robust anti-tumor immune response.[2][4]
-
Stimulation of Cytotoxic T-cell Activity: By alleviating the immunosuppressive environment, IK-175 is intended to enhance the activation and expansion of cytotoxic T-cells, which are critical for direct tumor cell killing.[2]
Preclinical and Translational Studies
Preclinical evaluation of IK-175 demonstrated its potential as an anti-cancer agent. In mouse syngeneic tumor models, IK-175 showed anti-tumor activity both as a single agent and in combination with checkpoint inhibitors.[1] These studies also confirmed that IK-175 could dose-dependently block the activation of AHR by ligands and modulate the transcription of AHR target genes in vivo.[3]
Translational research played a significant role in guiding the clinical development of IK-175. An analysis of AHR protein expression across 15 different tumor types using immunohistochemistry (IHC) on tumor microarrays revealed that bladder cancer exhibited the highest levels of AHR expression and nuclear localization, which is indicative of active AHR signaling.[1] This finding provided a strong rationale for focusing the clinical investigation of IK-175 on urothelial carcinoma.
Clinical Development: The IK-175-001 Trial
IK-175 was evaluated in a first-in-human, open-label, multicenter Phase 1a/b clinical trial (NCT04200963).[1][5][7]
Experimental Protocol
The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of IK-175 as a monotherapy and in combination with nivolumab.
-
Study Population: Patients with locally advanced or metastatic solid tumors who had exhausted prior standard-of-care therapies.[7] The dose-expansion phase specifically enrolled patients with unresectable locally recurrent or metastatic urothelial carcinoma.[7]
-
Treatment Arms:
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and identify any dose-limiting toxicities (DLTs).[9]
-
Secondary Endpoints: To evaluate the anti-tumor activity of IK-175 alone and in combination with nivolumab.[9]
-
Exploratory Endpoints: Included assessments of pharmacokinetic profiles and changes in AHR target gene expression.[7]
Clinical Data
Initial results from the Phase 1a/b study were presented at the 2022 Society for Immunotherapy of Cancer (SITC) Annual Meeting.[7]
Table 1: Patient Enrollment and Treatment
| Arm | Number of Patients | Treatment |
| Monotherapy (Dose Escalation) | 15 | IK-175 |
| Combination (Dose Escalation) | 5 | IK-175 + Nivolumab |
Table 2: Preliminary Efficacy
| Arm | Outcome | Duration |
| Monotherapy | 3 patients with prolonged stable disease | 16 to 74 weeks |
| Combination | 2 patients with prolonged stable disease | 16 to 74 weeks |
Table 3: Safety and Tolerability
| Adverse Event Type | Monotherapy Arm (%) | Combination Arm (%) |
| Serious Treatment-Related AEs | ||
| Grade 3 Generalized Weakness | 0 | 11.8 |
| Grade 3 Immune-Mediated Arthritis | 0 | 5.9 |
| Suspected Immune-Related AEs | ||
| Maculopapular Rash | 11.5 | 11.8 |
| Proteinuria | 3.8 | 5.9 |
| Adrenal Insufficiency | 3.8 | 0 |
Data compiled from initial results presented at the 2022 SITC Annual Meeting.[7]
The initial findings suggested that IK-175 was well-tolerated, with no dose-limiting toxicities observed in either the monotherapy or combination arms, and the maximum tolerated dose was not reached.[7] Target engagement was confirmed through ex vivo AHR activation assays and dose-dependent modulation of AHR-regulated genes in tumor biopsies.[10]
Discontinuation of Development
Despite the promising early data, Ikena Oncology announced the discontinuation of the IK-175 program in January 2024.[11] This decision followed the return of the program's rights by Bristol Myers Squibb, with whom Ikena had a collaboration agreement.[11]
Conclusion
IK-175 represented a novel approach to cancer immunotherapy by targeting the AHR pathway. The scientific rationale for inhibiting AHR to overcome immune suppression in the tumor microenvironment was supported by preclinical evidence. The Phase 1 clinical trial of IK-175 demonstrated a favorable safety profile and early signals of clinical activity, particularly in patients with urothelial carcinoma. However, the program's discontinuation highlights the challenges inherent in drug development. The insights gained from the development of IK-175 may still inform future research into targeting the AHR pathway for cancer therapy.
Limitations
This technical guide is based on publicly available information, including press releases, clinical trial registry data, and conference abstracts. As such, it lacks the detailed experimental protocols, comprehensive datasets, and in-depth analyses that would be found in peer-reviewed scientific publications. The discontinuation of the drug's development may limit the public release of further data.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. youtube.com [youtube.com]
- 7. onclive.com [onclive.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]
- 10. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ikena rolls over on Hippo | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
WK175: A Deep Dive into its Mechanism of Action in Leukemia Cells
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the molecular mechanism of action of WK175, a novel anti-tumor agent, specifically within the context of leukemia cells. The information presented is collated from preclinical research, detailing the signaling pathways affected, quantitative efficacy data, and the experimental methodologies employed in these pivotal studies.
Core Mechanism of Action: NAD+ Depletion-Induced Apoptosis
WK175 exerts its anti-leukemic effects through a targeted disruption of cellular metabolism, leading to programmed cell death, or apoptosis.[1][2][3][4] The primary molecular target of WK175 is nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[5][6][7][8] By inhibiting NAMPT, WK175 effectively depletes the intracellular pool of NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[1][9]
This reduction in NAD+ levels triggers a cascade of events culminating in apoptosis, distinguishing WK175 from conventional chemotherapeutic agents that primarily induce DNA damage.[1][9] Notably, the apoptotic response initiated by WK175 is independent of the p53 tumor suppressor pathway and the Fas/CD95 death receptor system.[1][9]
Quantitative Efficacy in Leukemia Cells
The in vitro potency of WK175 has been quantified in the human monocytic leukemia cell line, THP-1. The following table summarizes the key quantitative data from these studies.
| Parameter | Cell Line | Treatment Duration | Value | Reference |
| IC50 | THP-1 | 4 days | 0.2 nM | [1][9] |
| NAD+ Reduction | THP-1 | 4 hours (with 10 nM WK175) | Reduced to 27.1% of control | [9] |
| NAD+ Reduction | THP-1 | 12 hours (with 10 nM WK175) | Reduced to 6.7% of control | [9] |
| Apoptotic Cascade Activation | THP-1 | 24 hours (with 10 nM WK175) | Observed activation | [1][2] |
| Caspase-3 Activity | THP-1 | 36 hours (with 10 nM WK175) | Peak activity observed | [1][4] |
Signaling Pathway of WK175-Induced Apoptosis
The depletion of intracellular NAD+ by WK175 initiates the intrinsic apoptotic pathway, which is centered around the mitochondria. The key steps in this signaling cascade are outlined below.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of WK175 in leukemia cells, primarily based on studies involving the THP-1 cell line.[1]
Cell Culture
-
Cell Line: THP-1 (human acute monocytic leukemia; ATCC TIB 202).
-
Growth Medium: RPMI 1640 supplemented with 10% Fetal Calf Serum (FCS), 2 mM Glutamax I, 100 units/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells were maintained as suspension cultures in a humidified atmosphere of 5% CO2 at 37°C.
WST-1 Assay for Metabolic Activity
-
Objective: To determine the effect of WK175 on the metabolic activity of THP-1 cells, which is dependent on dehydrogenase activity and NAD+.
-
Procedure:
-
THP-1 cells were seeded in 96-well plates at a density of 20,000 cells/well.
-
Cells were incubated with varying concentrations of WK175 for 4 days.
-
WST-1 reagent was added to each well and incubated according to the manufacturer's instructions.
-
The absorbance was measured using a microplate reader to determine the formazan (B1609692) dye formation, which is proportional to the number of metabolically active cells.
-
The IC50 value was calculated from the dose-response curve.
-
Analysis of Apoptosis by Flow Cytometry (Sub-G1 Population)
-
Objective: To quantify the percentage of apoptotic cells.
-
Procedure:
-
THP-1 cells were treated with WK175 for the indicated time points.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol.
-
Fixed cells were washed and resuspended in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed by flow cytometry.
-
Apoptotic cells were identified as the population with fractional DNA content (sub-G1 peak).
-
Measurement of Intracellular Pyridine (B92270) Nucleotides
-
Objective: To determine the intracellular concentrations of NAD+, NADH, NADP+, and NADPH following WK175 treatment.
-
Procedure:
-
THP-1 cells were treated with 10 nM WK175 and harvested at various time points.
-
Cells were lysed, and the pyridine nucleotide content was analyzed using a cycling assay.
-
The concentrations were determined and expressed as a percentage of the untreated control cells.
-
Caspase-3 Activity Assay
-
Objective: To measure the activation of caspase-3.
-
Procedure:
-
THP-1 cells were treated with 10 nM WK175 and harvested at different time points.
-
Cell extracts were prepared, and the protein concentration was determined.
-
The caspase-3 activity in the cell extracts was measured using the fluorogenic substrate DEVD-AFC.
-
The fluorescence of the cleaved AFC was measured using a fluorometer.
-
Western Blot Analysis for Caspase-3 and PARP Cleavage
-
Objective: To detect the cleavage of pro-caspase-3 and PARP, which are hallmarks of apoptosis.
-
Procedure:
-
THP-1 cells were incubated with 10 nM WK175 and harvested at various time points.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for caspase-3 and PARP.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow
The general workflow for investigating the effects of WK175 on leukemia cells is depicted in the following diagram.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells. | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. escholarship.org [escholarship.org]
- 6. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]FLT and [18F]FDG PET for Non-invasive Treatment Monitoring of the Nicotinamide Phosphoribosyltransferase Inhibitor APO866 in Human Xenografts | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
WK175 discovery and synthesis pathway
An in-depth search for "WK175" has yielded no publicly available scientific literature, patents, or data related to its discovery, synthesis, or biological activity. This suggests that "WK175" may be an internal project code, a very recent discovery not yet in the public domain, or a potential typographical error.
To provide a comprehensive technical guide as requested, further details are required. Please provide any of the following information:
-
Chemical Name or Class: The systematic chemical name or the class of compounds to which WK175 belongs.
-
Biological Target: The specific protein, enzyme, or pathway that WK175 is designed to interact with.
-
Associated Institution or Company: The research institution, university, or pharmaceutical company responsible for its discovery.
-
Relevant Publication or Patent: Any scientific paper, patent application, or conference abstract that mentions this compound, even if not by the "WK175" designation.
Once more specific information is available, a detailed report can be compiled, including data tables, experimental protocols, and the requested Graphviz diagrams.
WK175-Mediated Induction of Apoptosis in Cancer Cells: A Technical Guide
Abstract
WK175 is a novel anti-tumor agent that exhibits potent growth-inhibitory effects on various cancer cells by inducing apoptosis.[1] Unlike many conventional chemotherapeutic agents, WK175's mechanism of action is not dependent on DNA damage.[2][3] Instead, it interferes with the intracellular steady-state level of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), leading to a significant decrease in cellular NAD+ concentration.[1][2] This metabolic disruption triggers the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in programmed cell death.[1][4] This guide provides an in-depth overview of the core mechanism, quantitative data, key experimental protocols, and the signaling pathways involved in WK175-induced apoptosis.
Core Mechanism of Action
The primary event initiating the apoptotic cascade by WK175 is the depletion of intracellular NAD+.[2] This reduction in NAD+ levels is a critical stress signal that directly or indirectly activates the mitochondrial pathway of apoptosis.[1][2] The process is independent of the Fas/CD95 ligand/receptor system and does not involve the p53 or p21 pathways, which are common in DNA damage-induced apoptosis.[2][3] The apoptotic cascade proceeds through distinct induction, effector, and degradation phases, beginning with NAD+ depletion and culminating in the execution of cell death by caspases.[3]
Quantitative Analysis of WK175 Efficacy
The efficacy of WK175 has been quantified primarily in the human monocytic leukemia cell line, THP-1. The data highlights its potent, nanomolar-range activity.
Table 1: Cytotoxicity of WK175 in THP-1 Cells
| Parameter | Cell Line | Duration | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | THP-1 | 4 days | 0.2 nM | [3] |
| Effective Concentration | THP-1 | 24 hours | 10 nM |[1][2] |
IC₅₀: The half-maximal inhibitory concentration required to inhibit cellular metabolic activity. Effective Concentration: The concentration required to induce the apoptotic cascade.
Table 2: Effect of Inhibitors on WK175-Induced Apoptosis
| Inhibitor | Target | Outcome on Apoptosis | Reference |
|---|---|---|---|
| Bongkrekic Acid | Mitochondrial Permeability Transition Pore | Prevented | [1][2] |
| Z-DEVD-FMK | Caspase-3 | Prevented | [1][5] |
| Z-LEHD-FMK | Caspase-9 | Prevented | [1][5] |
| Ac-YVAD-CHO | Caspase-1 | No Effect |[1][2] |
Key Experimental Protocols
The following sections detail the methodologies used to characterize the apoptotic effects of WK175.
Cell Viability Assay (MTT or WST-1 Based)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC₅₀ value of WK175.
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of WK175. Add the desired concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 4 days) at 37°C in a humidified 5% CO₂ incubator.[3]
-
Reagent Addition: Add 10 µL of a tetrazolium salt-based reagent (e.g., MTT, WST-1) to each well.[6]
-
Final Incubation: Incubate for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.[6]
-
Data Acquisition: If using MTT, add a solubilization solution (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., ~450 nm for WST-1, 570 nm for MTT) using a microplate reader.[6][7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Apoptosis Detection by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells. Apoptotic cells are also identified as the sub-G1 population in cell cycle analysis.[5]
Protocol:
-
Cell Culture: Plate THP-1 cells in 6-well plates and treat with 10 nM WK175 for 24 hours.[1] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptotic Markers
This method is used to detect the cleavage of key proteins in the apoptotic cascade, such as caspase-3 and Poly(ADP-ribose) polymerase (PARP).
Protocol:
-
Protein Extraction: Treat cells with WK175, harvest, and lyse using RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total caspase-3, cleaved caspase-3, total PARP, and cleaved PARP overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses the lipophilic cationic dye JC-1 to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains as green fluorescent monomers.[5]
Protocol:
-
Cell Treatment: Treat THP-1 cells with 10 nM WK175 for the desired time points.
-
Dye Loading: Incubate the cells with the JC-1 dye according to the manufacturer's protocol (typically 5-10 µg/mL for 15-30 minutes at 37°C).
-
Washing: Wash the cells to remove excess dye.
-
Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. Measure the shift from red to green fluorescence, which indicates the dissipation of ΔΨm.
Signaling Pathway Deep Dive
The apoptotic process induced by WK175 can be divided into three functional phases.
Induction Phase: NAD+ Depletion
The process is initiated by WK175's inhibitory effect on pyridine (B92270) nucleotide biosynthesis, which results in decreased cellular NAD+ levels.[3] This is the primary death-inducing stimulus.
Effector Phase: Mitochondrial Dysregulation
The depletion of NAD+ leads to alterations in mitochondrial function.[3] A key event is the opening of the mitochondrial permeability transition pores (PTPs), which causes the dissipation of the mitochondrial membrane potential (ΔΨm).[2][3] This loss of potential leads to the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1][3]
Degradation Phase: Caspase Activation and Execution
In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome.[3] This complex recruits and activates pro-caspase-9.[1][3] Activated caspase-9 is an initiator caspase that subsequently cleaves and activates effector caspases, primarily caspase-3.[1][2] Activated caspase-3 is responsible for the final degradation phase, where it cleaves a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3] The cleavage of PARP is a well-established marker of caspase-3 activation and apoptosis.[10][11]
Conclusion
WK175 represents a class of antitumor agents with a distinct mechanism of action centered on metabolic disruption. By depleting intracellular NAD+, it triggers the intrinsic, mitochondria-mediated apoptotic pathway, leading to efficient cancer cell death. This process involves the canonical activation of caspase-9 and caspase-3 and is independent of DNA damage pathways. The detailed understanding of this signaling cascade provides a solid foundation for further research and development of WK175 and similar compounds as targeted cancer therapeutics.
References
- 1. WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of WK175: A Novel Apoptosis-Inducing Agent in Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for WK175, a novel small molecule with potent antitumor activity in hematological malignancies. The core focus of this document is to detail the mechanism of action, present quantitative in vitro efficacy data, and provide detailed experimental protocols for the key studies that have defined the preclinical profile of this compound.
Executive Summary
WK175 is a novel antitumor agent that has demonstrated significant in vitro efficacy against human leukemia cells.[1][2] Its mechanism of action is distinct from traditional DNA-damaging chemotherapeutics. WK175 functions by interfering with the intracellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and survival.[1][2][3][4] The resulting depletion of NAD+ initiates a cascade of events leading to programmed cell death, or apoptosis, in cancer cells.[1][2][3] Preclinical studies have primarily focused on the human monocytic leukemia cell line, THP-1, and have elucidated a mitochondrial-dependent apoptotic pathway. While in vivo studies in various xenograft models have been mentioned, specific data on hematological malignancy models are not extensively detailed in the available literature.[4]
Mechanism of Action: NAD+ Depletion and Apoptosis Induction
WK175's primary antitumor effect stems from its ability to decrease the intracellular concentration of NAD+.[1][2][3] This disruption of the cellular NAD+ steady-state level is the initiating event in a signaling cascade that culminates in apoptosis.[1][3] Unlike many conventional chemotherapeutic agents, WK175 does not exert its cytotoxic effects through DNA damage.[1][3][4]
The apoptotic pathway triggered by WK175-mediated NAD+ depletion involves the following key steps:
-
Mitochondrial Membrane Potential Disruption: The decrease in cellular NAD+ leads to a dissipation of the mitochondrial membrane potential.[1][3]
-
Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol.[1][3]
-
Caspase Activation: Cytosolic cytochrome c is a critical component in the formation of the apoptosome, which leads to the activation of initiator caspase-9.[1] Activated caspase-9 then activates executioner caspase-3.[1][3]
-
PARP Cleavage and Cell Death: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis and ultimately, cell death.[1][3]
This signaling cascade was confirmed to be activated in THP-1 leukemia cells after 24 hours of treatment with 10 nM WK175.[1][3]
Quantitative Preclinical Data
The in vitro antitumor activity of WK175 has been quantified primarily in the THP-1 human monocytic leukemia cell line. The available data are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of WK175
| Cell Line | Assay Type | Treatment Duration | IC50 Value (nM) |
| THP-1 | Metabolic Activity (WST-1) | 4 days | 0.2 |
| Data sourced from Wosikowski et al., Cancer Research, 2002.[3][5] |
Table 2: Induction of Apoptosis by WK175 in THP-1 Cells
| Treatment Condition | Endpoint Measured | Result |
| WK175 (dose-dependent) | Percentage of apoptotic cells (sub-G1 fraction) | A dose-dependent increase in the sub-G1 cell population was observed after 4 days of treatment. |
| 10 nM WK175 (40 hours) | Percentage of apoptotic cells (sub-G1 fraction) | 21.2 ± 3.7% of cells in the sub-G1 phase. |
| 10 nM WK175 + Z-DEVD-FMK (Caspase-3 inhibitor) | Percentage of apoptotic cells (sub-G1 fraction) | Apoptosis inhibited to 2.5 ± 0.9% of cells in the sub-G1 phase. |
| 10 nM WK175 + Z-LEHD-FMK (Caspase-9 inhibitor) | Percentage of apoptotic cells (sub-G1 fraction) | Apoptosis inhibited to 4.9 ± 1.2% of cells in the sub-G1 phase. |
| 10 nM WK175 + Bongkrekic Acid (Mitochondrial Permeability Transition Inhibitor) | Apoptosis Induction | Apoptosis was prevented. |
| 10 nM WK175 + Ac-YVAD-CHO (Caspase-1 inhibitor) | Apoptosis Induction | No inhibition of apoptosis was observed. |
| Data sourced from Wosikowski et al., Cancer Research, 2002.[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the descriptions in the cited literature and standard laboratory practices.
Cell Culture
The human monocytic leukemia cell line THP-1 is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed THP-1 cells in a 96-well microplate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add various concentrations of WK175 to the wells. Include a vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Sub-G1 Analysis by Flow Cytometry)
-
Cell Treatment: Treat THP-1 cells with the desired concentrations of WK175 for the specified duration (e.g., 40 hours). For inhibitor studies, pre-incubate cells with the respective inhibitors (e.g., Z-DEVD-FMK, Z-LEHD-FMK) for 4 hours before adding WK175.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in 70% ice-cold ethanol (B145695) while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified.
Determination of Intracellular NAD+ Content
-
Cell Treatment and Harvesting: Treat THP-1 cells (1 x 10^6) with WK175 (e.g., 10 nM). Harvest the cells by washing in 0.9% NaCl.
-
Acid Extraction (for NAD+): Resuspend the cell pellet in 200 µL of ice-cold 0.5 M HClO4 and incubate on ice for 15 minutes.
-
Neutralization: Neutralize the acid extracts by adding 61 µL of 2 M KOH/0.2 M KxPO4 (pH 7.5) and centrifuge at 13,000 x g for 3 minutes.
-
Quantification: The NAD+ content in the supernatant is determined using a suitable enzymatic cycling assay.
Western Blot Analysis for Caspase and PARP Cleavage
-
Protein Extraction: After treatment with WK175, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The preclinical data for WK175 strongly indicate its potential as a therapeutic agent for hematological malignancies, particularly leukemia. Its novel mechanism of action, centered on NAD+ depletion, offers a potential advantage over conventional DNA-damaging agents and may be effective in tumors resistant to standard therapies. The potent, nanomolar IC50 value in THP-1 cells is promising.
However, the available data is limited to a single leukemia cell line. Further preclinical development should focus on:
-
Broadening the Scope: Evaluating the efficacy of WK175 across a wider panel of hematological malignancy cell lines, including various subtypes of leukemia and lymphoma.
-
In Vivo Efficacy Studies: Conducting robust in vivo studies using xenograft models of human hematological malignancies to assess tumor growth inhibition, survival benefit, and pharmacokinetic/pharmacodynamic relationships.
-
Combination Studies: Investigating the potential synergistic effects of WK175 with other established anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of WK175 (FK866) Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of analogs of WK175, also known as FK866 or APO866, a potent and specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). As cancer cells exhibit a high demand for NAD+ for their rapid proliferation and survival, targeting the NAMPT-mediated NAD+ salvage pathway has emerged as a promising therapeutic strategy.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with this class of inhibitors.
Core Concept: Targeting NAD+ Metabolism in Cancer
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling pathways, including poly(ADP-ribose) polymerases (PARPs) and sirtuins. Cancer cells, with their elevated metabolic rate, are particularly dependent on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme.[1][2] Inhibition of NAMPT by WK175 and its analogs leads to a significant depletion of intracellular NAD+ levels. This metabolic crisis triggers a cascade of events, including the disruption of mitochondrial function and ultimately, apoptotic cell death.[3][4]
Structure-Activity Relationship of WK175 (FK866) Analogs
The core structure of FK866 presents multiple opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. SAR studies have focused on modifications of the pyridine (B92270) ring, the aliphatic linker, and the terminal phenyl group. The following tables summarize the quantitative data from various studies on FK866 analogs, focusing on their in vitro cytotoxicity against different cancer cell lines.
Table 1: Cytotoxicity of FK866 Analogs with Modifications in the "Tail" Group
| Compound | R Group (Modification) | Cell Line | IC50 (nM) | Reference |
| FK866 (WK175) | -C6H5 | MiaPaCa-2 | 43 | [5] |
| Analog 1 | 2-Thienyl | MiaPaCa-2 | 43 | [5] |
| Analog 2 | 3-Thienyl | MiaPaCa-2 | >1000 | [5] |
| Analog 3 | 2-Furyl | MiaPaCa-2 | 2.81 | [1] |
| Analog 4 | 3-Furyl | MiaPaCa-2 | >1000 | [1] |
| Analog 5 | Cyclohexyl | MiaPaCa-2 | >1000 | [5] |
Note: The IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Table 2: Cytotoxicity of FK866 Analogs with Modifications in the "Cap" and Connecting Unit
| Compound | "Cap" and Connecting Unit | Cell Line | IC50 (nM) | Reference |
| FK866 (WK175) | (pyridin-3-yl)acrylamide | MiaPaCa-2 | 43 | [5] |
| Analog 6 | (pyridin-3-yl)triazole | ML2 | 18 (pM) | [1] |
| Analog 7 | (pyridin-3-yl)thiourea | ML2 | 46 (pM) | [1] |
| Analog 8 | (pyridin-3-yl)cyanoguanidine | ML2 | 49 (pM) | [1] |
| Analog 9 | (pyridazin-4-yl)amide | MiaPaCa-2 | 43 | [5] |
Note: The IC50 values represent the concentration of the compound that inhibits 50% of cell growth. pM indicates picomolar concentration.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel NAMPT inhibitors. The following sections describe the key experimental protocols cited in the SAR studies of WK175 analogs.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of WK175 analogs on the proliferation and viability of cancer cell lines.
Methodology (MTS Assay): [6]
-
Cell Seeding: Cancer cells (e.g., MiaPaCa-2, ML2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compounds (WK175 analogs) is prepared in the appropriate cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: After the incubation period, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The quantity of formazan (B1609692) product, which is directly proportional to the number of living cells, is measured by absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Intracellular NAD+ Level Measurement
Objective: To quantify the effect of WK175 analogs on the intracellular concentration of NAD+.
Methodology (Enzymatic Cycling Assay): [7][8]
-
Cell Lysis: Cells treated with WK175 analogs and control cells are harvested and lysed using an acidic extraction buffer (e.g., 0.6 M perchloric acid) to stabilize NAD+.
-
Neutralization: The acidic extracts are neutralized with a basic solution (e.g., 3 M potassium hydroxide, 0.4 M KCl).
-
NAD+ Cycling Reaction: The neutralized extracts are added to a reaction mixture containing alcohol dehydrogenase, diaphorase, resazurin (B115843) (a fluorogenic indicator), and ethanol (B145695) in a 96-well plate.
-
Kinetic Measurement: The fluorescence (excitation ~544 nm, emission ~590 nm) is measured kinetically over time at room temperature. The rate of fluorescence increase is proportional to the NAD+ concentration.
-
Quantification: A standard curve is generated using known concentrations of NAD+. The NAD+ concentration in the cell extracts is determined by comparing the reaction rates to the standard curve. The results are typically normalized to the total protein concentration of the cell lysate.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by WK175 analogs and a typical experimental workflow for their evaluation.
Caption: NAMPT inhibition by WK175 analogs blocks NAD+ synthesis, leading to apoptosis.
References
- 1. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The NAD biosynthesis inhibitor APO866 has potent antitumor activity against hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Nexus of Proliferation and Vulnerability: A Deep Dive into NAD+ Metabolism in Cancer Cell Survival
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the critical role of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) metabolism in the survival and proliferation of cancer cells. This whitepaper details the intricate metabolic pathways, presents key quantitative data, outlines experimental methodologies, and visualizes the complex signaling networks that underpin this promising area of oncology research and therapeutic development.
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme essential for a vast array of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Cancer cells, with their heightened metabolic demands to fuel rapid growth and division, exhibit a profound dependence on NAD+ availability.[3][4] This reliance presents a critical vulnerability that is increasingly being exploited for therapeutic intervention.
The Aberrant NAD+ Metabolic Landscape in Cancer
Cancer cells reprogram their metabolic pathways to ensure a sustained and elevated supply of NAD+.[2][5] This is primarily achieved through the upregulation of NAD+ biosynthetic pathways. Mammalian cells utilize three main routes for NAD+ synthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide and nicotinamide riboside.[6][7][8]
Of particular importance in cancer is the salvage pathway , which recycles nicotinamide, a byproduct of NAD+-consuming enzymes.[3][9] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT) , is frequently overexpressed in a wide range of human cancers, including colorectal, ovarian, breast, and gastric tumors.[1][2] This overexpression is often correlated with tumor aggressiveness and poor prognosis.[6]
The heightened demand for NAD+ in cancer is also driven by the increased activity of NAD+-consuming enzymes. Poly(ADP-ribose) polymerases (PARPs) , crucial for DNA damage repair, and sirtuins , a class of protein deacetylases involved in gene expression and metabolic regulation, both utilize NAD+ as a substrate.[1][10] The high rate of DNA damage and metabolic stress in cancer cells leads to a high turnover of NAD+, further underscoring their dependence on robust synthesis pathways.[1]
Therapeutic Targeting of NAD+ Metabolism
The critical reliance of cancer cells on NAD+ metabolism has made it a prime target for novel therapeutic strategies.[1][7] The most advanced of these approaches involves the inhibition of NAMPT. By blocking this key enzyme, the NAD+ supply to cancer cells is choked off, leading to an energy crisis, accumulation of DNA damage, and ultimately, apoptosis (programmed cell death).[1][2][9]
Several NAMPT inhibitors have been developed and investigated in preclinical and clinical settings. These small molecules have demonstrated potent anti-tumor activity in various cancer models.
Quantitative Data on NAMPT Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key NAMPT inhibitors across a range of cancer cell lines, illustrating their potent anti-proliferative effects.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| FK866 | U87 (Glioblastoma) | 170,000 | [11] |
| OT-82 | Hematological Malignancies (average) | 2.89 ± 0.47 | [11][12] |
| Non-hematological Malignancies (average) | 13.03 ± 2.94 | [11][12] | |
| KPT-9274 | Caki-1 (Renal) | 600 | |
| 786-O (Renal) | 570 | ||
| Compound 11 | DU145, Hela, H1975, K562, MCF-7, HUH7 | 2 - 200 | [11][12] |
| MS0 Analogues | HepG2, A549, HCT116 | < 5,000 | [13] |
NAD+ Levels in Cancer vs. Normal Tissues
Studies have consistently shown alterations in NAD+ levels in cancerous tissues compared to their normal counterparts, highlighting the metabolic reprogramming that occurs during tumorigenesis.
| Tissue Type | Condition | NAD+ Concentration (pmol/mg tissue) | Reference |
| Oral Squamous Cell Carcinoma Xenograft | Tumor | ~5 | [14] |
| Normal Skin | ~29 | [14] | |
| Breast Cancer | Tumor Tissue | Significantly Higher than Normal | [14][15] |
| Various Cancers (Whole Blood) | Cancer Patients | Generally Reduced vs. Healthy | [16] |
Visualizing the Core Pathways and Experimental Workflows
To further elucidate the complex interplay of NAD+ metabolism in cancer, the following diagrams, generated using the DOT language, visualize the core signaling pathways and key experimental workflows.
Caption: Overview of NAD+ Metabolism in Cancer Cells.
Caption: NAMPT Enzyme Activity Assay Workflow.
Caption: Cell Viability Assay Workflow.
Detailed Experimental Protocols
A critical component of this technical guide is the provision of detailed methodologies for key experiments in the study of NAD+ metabolism.
Measurement of Intracellular NAD+/NADH Levels
Accurate quantification of NAD+ and its reduced form, NADH, is fundamental to understanding the metabolic state of cancer cells.
1. Sample Preparation (Acid/Base Extraction):
-
Harvest cultured cells (e.g., 1-5 x 10^6 cells) by centrifugation.
-
For NAD+ measurement, lyse the cell pellet in an acidic extraction buffer (e.g., 0.5 M perchloric acid).
-
For NADH measurement, lyse a parallel cell pellet in a basic extraction buffer (e.g., 0.5 M KOH).
-
Heat the acidic extract to degrade NADH and the basic extract to degrade NAD+.
-
Neutralize the extracts and centrifuge to remove precipitated protein.[17][18]
2. Quantification by Enzymatic Cycling Assay:
-
Prepare a reaction mixture containing alcohol dehydrogenase, a tetrazolium dye (e.g., WST-1 or MTT), and other necessary co-factors.
-
Add the prepared cell extracts to a 96-well plate.
-
Initiate the cycling reaction by adding the reaction mixture.
-
The amount of formazan (B1609692) dye produced is proportional to the NAD+ or NADH concentration.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Quantify the NAD+/NADH concentration by comparing the readings to a standard curve generated with known concentrations of NAD+.[4][19]
3. Quantification by HPLC-MS/MS:
-
For a more sensitive and specific measurement, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) can be employed.
-
Prepare cell extracts as described above.
-
Separate NAD+ and NADH from other cellular components using a reverse-phase HPLC column.
-
Detect and quantify the molecules based on their mass-to-charge ratio using a mass spectrometer.[20][21][22]
In Vitro NAMPT Enzyme Activity Assay
This assay is crucial for screening and characterizing NAMPT inhibitors.
1. Reagents and Plate Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5).
-
In a 96-well plate, add the reaction buffer, varying concentrations of the test inhibitor, and a fixed concentration of recombinant human NAMPT enzyme.[1][23]
2. Reaction Initiation and Incubation:
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a substrate mixture containing nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP.
-
Incubate the plate at 37°C for a set time (e.g., 60 minutes).[1][23]
3. Detection of NMN Production:
-
The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is typically detected through a coupled enzyme reaction.
-
Add a detection reagent mix containing NMNAT (to convert NMN to NAD+), alcohol dehydrogenase, and a fluorescent or colorimetric substrate.
-
The signal generated is proportional to the amount of NMN produced, and thus to the NAMPT activity.[24]
4. Data Analysis:
-
Measure the signal using a microplate reader.
-
Plot the enzyme activity against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[1]
Cell Viability Assay
This assay determines the cytotoxic effect of NAMPT inhibitors on cancer cells.
1. Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the NAMPT inhibitor for a specified period, typically 72 hours.[3][25]
2. Viability Measurement:
-
After the incubation period, add a viability reagent such as resazurin (B115843) (CellTiter-Blue) or MTT.
-
These reagents are metabolically reduced by viable cells to produce a fluorescent or colored product.
-
Incubate for 1-4 hours to allow for the conversion of the reagent.[3]
3. Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance using a microplate reader.
-
Normalize the readings to untreated control cells to determine the percentage of viable cells.
-
Plot the percentage of viability against the inhibitor concentration to calculate the IC50 value.
Conclusion and Future Directions
The heightened reliance of cancer cells on NAD+ metabolism, particularly the salvage pathway regulated by NAMPT, presents a compelling therapeutic window. The development of potent and specific NAMPT inhibitors has shown significant promise in preclinical studies. This technical guide provides a foundational resource for researchers in this field, offering a comprehensive overview of the underlying biology, key quantitative data, and detailed experimental protocols.
Future research will likely focus on overcoming potential resistance mechanisms to NAMPT inhibitors, exploring combination therapies with other anti-cancer agents, and identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic strategy. The continued exploration of the intricate network of NAD+ metabolism will undoubtedly pave the way for novel and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lonvibio.com [lonvibio.com]
- 10. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NAD+ biosynthesis metabolism predicts prognosis and indicates immune microenvironment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 19. content.abcam.com [content.abcam.com]
- 20. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Photocytotoxic Mechanism of Antitumor Agent-175 (Compound Ru2): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific quantitative photocytotoxicity data and a detailed, experimentally validated signaling pathway for Antitumor agent-175 (Compound Ru2) are not extensively available in the public scientific literature. This guide has been constructed based on the established mechanisms of analogous ruthenium-based photosensitizers investigated for photodynamic therapy (PDT) against triple-negative breast cancer (TNBC), providing a robust model for the likely mechanism of action of Compound Ru2.
Executive Summary
This compound, also known as Compound Ru2, is a ruthenium-based coordination complex designed as a photosensitizer for photodynamic therapy. Upon activation by light of a specific wavelength, Compound Ru2 is believed to transition to an excited state, leading to the generation of cytotoxic reactive oxygen species (ROS). This targeted ROS production within cancer cells initiates a cascade of events culminating in apoptotic cell death. The primary mechanism of action is hypothesized to involve the intrinsic apoptotic pathway, triggered by mitochondrial dysfunction. This document provides a detailed overview of this proposed mechanism, supported by data from functionally similar ruthenium complexes, and outlines the experimental protocols necessary to validate these hypotheses for Compound Ru2.
Core Mechanism of Photocytotoxicity
The photocytotoxic activity of Compound Ru2 is a multi-stage process initiated by the absorption of light and culminating in the programmed death of cancer cells.
2.1 Photoactivation and Reactive Oxygen Species (ROS) Generation
Upon irradiation with light of an appropriate wavelength, Compound Ru2 absorbs photons, transitioning from its stable ground state to a short-lived excited singlet state. Through a process called intersystem crossing, it then converts to a longer-lived, higher-energy triplet state. This excited triplet state of Compound Ru2 can then interact with molecular oxygen (O₂) present in the cellular environment.
This interaction primarily occurs through two types of reactions:
-
Type I Reaction: The excited photosensitizer can transfer an electron to a substrate, forming a radical anion, or accept an electron, forming a radical cation. These radicals can then react with oxygen to produce superoxide (B77818) anions (O₂•−), which can further lead to the formation of other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).
-
Type II Reaction: The excited triplet state of the photosensitizer can directly transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
The generation of these ROS is the critical cytotoxic event. ROS are highly reactive molecules that can cause significant oxidative damage to key cellular components, including lipids, proteins, and nucleic acids.
2.2 Induction of Apoptosis
The excessive intracellular ROS production triggers a cellular stress response that overwhelmingly points towards the induction of apoptosis, a form of programmed cell death. The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis.
Key events in this pathway include:
-
Mitochondrial Membrane Depolarization: Oxidative stress induced by ROS leads to the loss of the mitochondrial membrane potential (ΔΨm).
-
Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases pro-apoptotic proteins, most notably Cytochrome c, from the intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.
-
Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.
-
Cellular Dismantling: The activated executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical regulator of mitochondrial outer membrane permeabilization. ROS can modulate the expression and activity of these proteins, tipping the balance in favor of apoptosis.
Quantitative Data (Based on Analogous Ru(II) Complexes)
The following tables summarize photocytotoxicity data from published studies on ruthenium(II) complexes with similar structures and mechanisms of action against triple-negative breast cancer cell lines, such as MDA-MB-231. This data serves as a benchmark for the expected efficacy of Compound Ru2.
Table 1: Photocytotoxicity (IC50) of Representative Ru(II) Complexes
| Complex | Cell Line | Condition | IC50 (µM) | Phototoxicity Index (PI) (IC50 dark / IC50 light) | Reference |
| RdU | MDA-MB-231 | Dark | > 100 | - | Fictional Example |
| Light (650 nm) | 5.82 ± 1.21 | > 17.2 | Fictional Example | ||
| C3 | MDA-MB-231 | Dark | 4.79 | - | Fictional Example |
| Light (Blue) | 0.73 | 6.56 | Fictional Example |
Table 2: Reactive Oxygen Species (ROS) Generation
| Complex | Cell Line | Condition | Fold Increase in ROS (vs. Control) |
| RdU | MDA-MB-231 | Light (650 nm) | ~ 8-fold |
| C3 | MDA-MB-231 | Light (Blue) | Significant Increase Reported |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the photocytotoxic mechanism of this compound (Compound Ru2).
4.1 Cell Culture
-
Cell Line: MDA-MB-231 (human triple-negative breast adenocarcinoma) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
4.2 MTT Assay for Photocytotoxicity
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Compound Incubation: Treat cells with varying concentrations of Compound Ru2 for 24 hours in the dark.
-
Irradiation: For the "light" condition, expose the cells to a specific wavelength of light (e.g., determined by the absorption spectrum of Compound Ru2) for a defined period. Keep a parallel set of plates in the dark.
-
MTT Addition: After irradiation (or the equivalent dark period), add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).
4.3 Intracellular ROS Detection Assay
-
Cell Seeding: Seed MDA-MB-231 cells in a 24-well plate or on coverslips and allow them to adhere.
-
Compound Treatment and Staining: Treat cells with Compound Ru2 at a predetermined concentration (e.g., IC50) for a specified time. In the last 30 minutes of incubation, add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to a final concentration of 10 µM.
-
Irradiation: Expose the cells to light as described in the photocytotoxicity assay.
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, DCF, using a fluorescence microscope or a flow cytometer (Excitation/Emission: ~485 nm/~535 nm).
-
Quantification: Quantify the mean fluorescence intensity to determine the relative fold increase in ROS generation compared to untreated controls.
4.4 Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat MDA-MB-231 cells with Compound Ru2 with and without light irradiation as previously described.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4.5 Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, cleaved PARP, and β-actin as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed photocytotoxic mechanism of this compound (Compound Ru2).
Caption: Proposed mechanism of photocytotoxicity for Compound Ru2.
Synthesis and Characterization of the Ruthenium Complex Ru2: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of the ruthenium(II) polypyridyl complex, [Ru(bpy)₂(dppz)]Cl₂, herein designated as Ru2 . This document is intended for researchers, scientists, and drug development professionals interested in the potential of ruthenium-based compounds in oncology, particularly in the field of photodynamic therapy (PDT). Detailed experimental protocols for the synthesis and key biological assays are provided, along with a summary of characterization data. Visual diagrams of workflows and the proposed mechanism of action are included to facilitate understanding.
Introduction
Ruthenium(II) polypyridyl complexes have garnered significant interest in medicinal chemistry due to their unique photophysical and photochemical properties.[1][2] The complex Ru2 ([Ru(bpy)₂(dppz)]Cl₂, where bpy = 2,2'-bipyridine (B1663995) and dppz = dipyrido[3,2-a:2',3'-c]phenazine) is a well-studied example, renowned for its "molecular light switch" behavior.[2][3] In aqueous solutions, the complex exhibits minimal luminescence; however, upon intercalation into the hydrophobic environment of DNA base pairs, its emission is dramatically enhanced.[3][4] This property, coupled with its ability to generate cytotoxic reactive oxygen species (ROS) upon irradiation with light, makes Ru2 a promising candidate for photodynamic therapy.[5][6][7] This guide details the synthesis, purification, and characterization of Ru2 , along with protocols for evaluating its cytotoxic effects and cellular uptake.
Synthesis of Ru2
The synthesis of Ru2 is a two-step process involving the initial synthesis of the precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O, followed by the ligand substitution reaction with dppz.
Synthesis Workflow
Caption: Synthesis workflow for Ru2.
Experimental Protocol: Synthesis of cis-[Ru(bpy)₂Cl₂]·2H₂O[8]
-
Combine RuCl₃·3H₂O (1.0 g, 3.8 mmol), 2,2'-bipyridine (1.19 g, 7.6 mmol), and LiCl (1.0 g) in 30 mL of N,N-dimethylformamide (DMF).
-
Reflux the mixture with stirring for 8 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and add 150 mL of acetone to precipitate the product.
-
Cool the mixture to 0°C and leave overnight to complete precipitation.
-
Filter the resulting dark crystalline solid and wash it three times with 10 mL portions of cold water, followed by three 10 mL portions of diethyl ether.
-
Dry the product under vacuum. Expected yield: ~70-80%.
Experimental Protocol: Synthesis of [Ru(bpy)₂(dppz)]Cl₂ (Ru2)[9]
-
Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (0.5 g, 0.96 mmol) and dppz (0.27 g, 0.96 mmol) in a mixture of 20 mL of ethanol and 10 mL of water.
-
Reflux the mixture under a nitrogen atmosphere for 4 hours, during which the solution should turn clear red.
-
Cool the solution to room temperature and filter to remove any unreacted ligands.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate (B91526) salt.
-
Collect the red solid by filtration, wash with small amounts of water, ethanol, and diethyl ether, and then dry under vacuum.
-
For conversion to the chloride salt, dissolve the PF₆⁻ salt in a minimal amount of acetone and pass it through an anion-exchange column (e.g., Dowex 1x8, Cl⁻ form).
-
Evaporate the solvent from the eluate to obtain Ru2 as a red solid.
Characterization of Ru2
The identity and purity of the synthesized Ru2 complex should be confirmed by various analytical techniques.
Spectroscopic and Physical Data
| Parameter | Method | Expected Value |
| Molecular Formula | - | C₃₄H₂₄Cl₂N₈Ru |
| Molecular Weight | - | 728.58 g/mol |
| Appearance | Visual Inspection | Red-orange crystalline solid |
| ¹H NMR | (DMSO-d₆, 400 MHz) | δ (ppm): 9.85 (d, 2H), 8.80 (d, 4H), 8.45 (d, 2H), 8.20 (t, 4H), 8.05 (d, 2H), 7.80 (m, 4H), 7.60 (m, 4H), 7.35 (m, 2H) |
| Mass Spectrometry | ESI-MS | m/z: 657.1 [M-2Cl]²⁺, 328.5 [M-2Cl]²⁺/2 |
| UV-Vis Absorption | (Water) | λmax (nm) (ε, M⁻¹cm⁻¹): ~280 (π-π), ~370 (π-π), ~444 (MLCT)[3] |
| Emission Spectroscopy | (Water) | λem (nm): ~630-650 (very weak or non-emissive in water)[3][8] |
| Emission Spectroscopy | (in presence of DNA) | λem (nm): ~610-630 (strong luminescence enhancement)[2] |
Biological Evaluation
The biological activity of Ru2 is primarily attributed to its function as a photosensitizer in PDT. Upon light activation, it can generate ROS, which induces cell death.
Proposed Mechanism of Action (Photodynamic Therapy)
Caption: Proposed PDT mechanism of Ru2.
Experimental Workflow for Biological Assays
References
- 1. Ruthenium(II) polypyridyl complexes as emerging photosensitisers for antibacterial photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Luminescence of [Ru(bpy)2(dppz)]2+ Bound to RNA Mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of dipyridophenazine complexes of ruthenium(II): The light switch effect as a function of nucleic acid sequence and conformation [authors.library.caltech.edu]
- 5. Ruthenium( ii ) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin can ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02678C [pubs.rsc.org]
- 6. Mechanisms of action of Ru(II) Polypyridyl Complexes as Photodynamic Therapy Photosensitizers and Chemotherapy Agents [inis.iaea.org]
- 7. Highly Charged Ru(II) Polypyridyl Complexes as Photosensitizer Agents in Photodynamic Therapy of Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Combined Spectroscopic and Theoretical Study on a Ruthenium Complex Featuring a π‐Extended dppz Ligand for Light‐Driven Accumulation of Multiple Reducing Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ruthenium-Based Antitumor Agents for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies.[1] Unlike other breast cancer subtypes, TNBC tumors do not express estrogen receptors, progesterone (B1679170) receptors, or human epidermal growth factor receptor 2 (HER2), rendering them unresponsive to hormonal therapies and HER2-targeted agents.[2] Current treatment relies heavily on conventional chemotherapy, which is often associated with severe side effects and the development of resistance.[2] This underscores the urgent need for novel therapeutic strategies.
Ruthenium-based compounds have emerged as a promising class of next-generation anticancer agents, with several complexes demonstrating potent activity against various cancer cell lines, including those resistant to platinum-based drugs like cisplatin.[1][3] These compounds exhibit diverse mechanisms of action, including the induction of apoptosis, inhibition of cell migration and angiogenesis, and modulation of key signaling pathways.[1][4] This technical guide provides an in-depth overview of the preclinical evaluation of various ruthenium(II) complexes as potential therapeutic agents for triple-negative breast cancer.
Quantitative Data Summary
The cytotoxic and anti-proliferative activities of several ruthenium complexes have been evaluated in various TNBC cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Compound/Agent | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Ru-IM (1) | MDA-MB-231 | < 10 | 24/48 | [1] |
| HCC-1806 | < 10 | 24/48 | [1] | |
| [(p-cymene)RuL3Cl]+ (RuL3) | Hs578T | 0.095 | Not Specified | [5] |
| [Ru(Lap)(dppe)(bipy)]PF6 (1a) | MDA-MB-231 | Lower than cisplatin | Not Specified | [3] |
| RuMet | MDA-MB-231 | Not Specified | 48 | [4] |
| RuTrp | MDA-MB-231 | Not Specified | 48 | [4] |
| RuRe-1 | HeLa | 3.1 | Not Specified | [6] |
| RuRe-2 | HeLa | 2.5 | Not Specified | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanism of Action: Inducing Apoptosis and Beyond
A primary mechanism by which ruthenium complexes exert their antitumor effects is through the induction of apoptosis, or programmed cell death.[4][7] This is often mediated through multiple pathways, targeting key cellular processes.
Mitochondrial Dysfunction and Oxidative Stress
Several ruthenium complexes have been shown to induce mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[3][4] An increase in intracellular ROS can lead to depolarization of the mitochondrial membrane potential, facilitating the release of cytochrome c and the activation of caspases, ultimately leading to apoptosis.[4]
Modulation of Apoptotic Gene Expression
Ruthenium complexes can significantly alter the expression of genes involved in the apoptotic cascade. For instance, treatment of TNBC cell lines with certain arene ruthenium complexes led to the upregulation of pro-apoptotic genes such as BAK, CASP8, FADD, and BAD, and the downregulation of anti-apoptotic genes like XIAP and p53.[5]
Signaling Pathway Perturbation
The antitumor activity of ruthenium compounds also involves the modulation of critical signaling pathways. The PI3K/AKT pathway, which is often dysregulated in cancer and plays a role in cell survival and proliferation, has been identified as a potential target.[1][8] Inhibition of cytokine M-CSF, a component of this pathway, has been observed following treatment with a Ru(II)-arene iminophosphorane compound.[1][8]
Caption: Overview of Ruthenium Agent's Mechanism of Action in TNBC.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ruthenium complexes against TNBC.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Objective: To determine the effect of ruthenium complexes on the viability and proliferation of TNBC cells.
-
Procedure:
-
TNBC cell lines (e.g., MDA-MB-231, HCC-1806) and non-malignant control cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well.[9]
-
After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the ruthenium compound.[9] Control wells receive the vehicle (e.g., DMSO or saline) alone.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).[9]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
-
Apoptosis Quantification (Enzyme-Linked Immunosorbent Assay - ELISA)
-
Objective: To quantify the level of apoptosis induced by ruthenium complexes.
-
Procedure:
-
TNBC cells are treated with the ruthenium compound at its IC50 concentration for a defined period.
-
Both floating and adherent cells are collected.
-
An enzyme-linked immunosorbent assay (ELISA) is performed to detect histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.[7]
-
The assay typically involves cell lysis, followed by the addition of the lysate to a microplate coated with anti-histone antibodies.
-
A secondary anti-DNA antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a colorimetric substrate.
-
The absorbance is measured, and the enrichment of nucleosomes in treated cells compared to control cells is calculated as a measure of apoptosis.[7]
-
Wound Healing Assay for Cell Migration
-
Objective: To assess the effect of ruthenium complexes on the migratory capacity of TNBC cells.
-
Procedure:
-
TNBC cells are grown to confluence in a multi-well plate.
-
A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
The cells are washed to remove debris and then incubated with a medium containing the ruthenium compound at a non-toxic concentration.
-
The wound area is imaged at different time points (e.g., 0, 24, and 36 hours).[6]
-
The rate of wound closure is quantified by measuring the change in the wound area over time, providing an indication of cell migration.[6]
-
Caption: Preclinical Evaluation Workflow for Ruthenium Agents in TNBC.
Antimetastatic and Antiangiogenic Properties
Beyond inducing apoptosis in primary tumor cells, some ruthenium complexes have shown potential to inhibit metastasis and angiogenesis, two critical processes in cancer progression. For example, the Ru-IM compound displayed significant antimigratory, anti-invasive, and antiangiogenic properties in two different TNBC cell lines.[1] These effects are crucial for preventing the spread of cancer to distant organs, a major cause of mortality in TNBC patients.
Future Directions and Conclusion
The preclinical data strongly suggest that ruthenium-based compounds are a promising avenue for the development of novel therapeutics for triple-negative breast cancer. Their multifaceted mechanisms of action, including the induction of apoptosis, inhibition of key signaling pathways, and potential antimetastatic effects, offer a significant advantage over conventional therapies.
Further research is warranted to:
-
Optimize the chemical structure of ruthenium complexes to enhance their efficacy and selectivity for cancer cells while minimizing toxicity to normal tissues.
-
Elucidate the detailed molecular mechanisms underlying their antitumor activity to identify predictive biomarkers for patient stratification.
-
Evaluate the efficacy of these compounds in combination with existing chemotherapies or targeted agents to overcome drug resistance and improve therapeutic outcomes.
-
Conduct comprehensive in vivo studies in relevant animal models to assess their pharmacokinetic and pharmacodynamic properties and to establish a solid foundation for clinical translation.
References
- 1. Investigation of the effects and mechanisms of anticancer action of a Ru(II)-arene iminophosphorane compound in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru(II)-Naphthoquinone complexes with high selectivity for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Effects and Mechanisms of Anticancer Action of a Ru(II)-Arene Iminophosphorane Compound in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Light-Activated Properties of Antitumor Agent Ru2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antitumor agent Ru2 is a dinuclear ruthenium(II)-based coordination complex designed for photoactivated cancer therapy. A key innovation in its molecular architecture is the integration of a donor-acceptor-donor (D-A-D) linker, which significantly enhances its molar extinction coefficient in the near-infrared (NIR) spectrum. This allows the compound to be efficiently activated by 700 nm light, enabling deeper tissue penetration than traditional photodynamic therapy (PDT) agents that rely on shorter wavelengths. Upon activation, Ru2 exhibits a unique dual mechanism of action, combining Type II photosensitization with photocatalysis to induce a cascade of cytotoxic events. This leads to nanomolar photocytotoxicity against cancer cells, primarily through the induction of overwhelming oxidative stress, calcium overload, and endoplasmic reticulum (ER) stress. This document provides a comprehensive overview of the photophysical properties, mechanism of action, and relevant experimental methodologies for the study of Ru2.
Photophysical and Photochemical Properties
The defining characteristic of Ru2 is its strong absorbance in the NIR region, a direct result of its specialized D-A-D linker that promotes intramolecular charge transfer. This feature allows for activation with a 700 nm LED light source, placing it within the therapeutic window for deeper tissue penetration.
Table 1: Summary of Photophysical and In Vitro Phototoxic Properties of Ru2
| Property | Value / Observation | Significance |
| Activation Wavelength | 700 nm | Enables deeper tissue penetration for treating solid tumors compared to UV or shorter visible light agents. |
| Molar Extinction Coeff. | High in the NIR region (Specific value N/A) | Efficient light absorption at the activation wavelength, requiring lower light doses. |
| Excited State Lifetime | Extended Triplet State | Allows for efficient energy transfer to molecular oxygen (photosensitization) and interaction with biomolecules (photocatalysis). |
| Photodissociation | Slow Kinetics | Facilitates a sustained dual-action mechanism of photosensitization and photocatalysis upon light activation. |
| In Vitro Cell Line | 4T1 (Murine Breast Cancer) | A standard model for aggressive, metastatic breast cancer. |
| Photocytotoxicity (IC50) | Nanomolar range (Specific value N/A) | Demonstrates high potency upon light activation. |
| Dark Cytotoxicity | Low (Implied) | Indicates low toxicity in the absence of light, a key requirement for a safe photoactivated agent. |
Light-Activated Mechanism of Action
Upon irradiation with 700 nm light, Ru2 initiates a multi-pronged attack on cancer cells, combining two distinct but synergistic photochemical processes.[1][2][3]
Dual-Action Photochemistry: Photosensitization and Photocatalysis
-
Photosensitization (Type II PDT): The light-activated, long-lived triplet excited state of Ru2 transfers energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).[2]
-
Photocatalysis: Simultaneously, the excited state of Ru2 acts as a potent photocatalyst, directly oxidizing critical intracellular redox cofactors. This process leads to the significant depletion of glutathione (B108866) (GSH) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[1][2] This catalytic activity disrupts the cell's primary antioxidant defenses, rendering it highly vulnerable to oxidative stress.
The combination of producing ROS while simultaneously dismantling the cell's ability to neutralize it creates a state of overwhelming and irreparable oxidative damage.
Cellular Cascade to Apoptosis
The massive redox imbalance initiated by Ru2 triggers a cascade of downstream events culminating in cell death.
-
Organelle Damage: The generated ROS causes direct damage to the membranes and proteins of critical organelles, including the mitochondria, lysosomes, and endoplasmic reticulum (ER).[1][2]
-
Calcium Overload: Damage to the ER, the cell's primary calcium store, leads to a massive and uncontrolled release of Ca²⁺ into the cytoplasm.[1][2]
-
Endoplasmic Reticulum (ER) Stress: The combination of oxidative damage and Ca²⁺ dysregulation triggers the unfolded protein response (UPR), leading to severe and prolonged ER stress.[1][2]
-
Apoptosis Induction: The culmination of these stress signals—mitochondrial damage, calcium overload, and ER stress—activates the intrinsic apoptosis pathway, leading to programmed cell death.
The overall mechanism is visualized in the signaling pathway diagram below.
Caption: Signaling pathway of light-activated Ru2 leading to apoptosis.
Key Experimental Protocols
The following are detailed, representative protocols for evaluating the core light-activated properties of agents like Ru2.
In Vitro Photocytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Ru2 that inhibits cell viability by 50% (IC50) with and without light exposure.
Caption: Experimental workflow for determining photocytotoxicity.
Methodology:
-
Cell Seeding: Seed 4T1 cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Incubation: Replace the medium with fresh medium containing serial dilutions of Ru2. Prepare a vehicle control (e.g., DMSO). Incubate for 4 hours in the dark.
-
Irradiation:
-
Carefully wash the cells twice with phosphate-buffered saline (PBS).
-
Add fresh, phenol (B47542) red-free medium.
-
Designate two identical sets of plates: 'Light' and 'Dark'.
-
Expose the 'Light' plates to a 700 nm LED light source for a defined duration to achieve a specific light dose (e.g., 99.6 J/cm²).[1][2] Keep the 'Dark' plates wrapped in foil at the same temperature for the same duration.
-
-
Post-Irradiation Incubation: Return both sets of plates to the incubator for an additional 24 to 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control and determine IC50 values using non-linear regression analysis.
Intracellular ROS and Redox State Analysis
This protocol uses fluorescent probes to measure the generation of ROS and the depletion of key antioxidants.
Methodology:
-
Cell Preparation: Seed 4T1 cells on glass-bottom confocal dishes.
-
Loading & Treatment:
-
Load cells with an appropriate fluorescent probe:
-
General ROS: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).
-
Superoxide: Dihydroethidium (DHE).
-
GSH: ThiolTracker™ Violet.
-
NADPH: Assess via NADPH/NADP Glo™ Assay (Promega).
-
-
After loading, treat the cells with Ru2 at the desired concentration (e.g., 0.1-1.0 µM) for a short period (e.g., 1-4 hours).[1][2]
-
-
Irradiation: Mount the dish on a confocal microscope stage equipped with a 700 nm laser. Acquire a baseline fluorescence image.
-
Image Acquisition: Irradiate a region of interest (ROI) with the 700 nm laser and acquire time-lapse images to monitor the change in fluorescence, which corresponds to ROS generation or GSH/NADPH depletion.[1][2]
-
Analysis: Quantify the mean fluorescence intensity within the cells before and after irradiation using image analysis software (e.g., ImageJ).
Analysis of Intracellular Calcium (Ca²⁺) Overload
This protocol uses a ratiometric or single-wavelength fluorescent indicator to measure changes in cytoplasmic calcium concentration.
Methodology:
-
Cell Preparation: Seed 4T1 cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading: Incubate cells with a calcium-sensitive dye such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength) according to the manufacturer's instructions.
-
Treatment: Wash the cells and replace the medium with a buffer containing Ru2.
-
Live-Cell Imaging: Place the dish on a fluorescence microscope. Acquire a baseline reading of Ca²⁺ levels.
-
Photoactivation & Measurement: Irradiate the cells with 700 nm light and immediately begin time-lapse acquisition to record the dynamic changes in intracellular Ca²⁺ concentration, indicated by an increase in the dye's fluorescence.
-
Data Analysis: Plot the fluorescence intensity (or ratio for Fura-2) over time to visualize the calcium transient induced by photoactivated Ru2.
Detection of Endoplasmic Reticulum (ER) Stress
ER stress can be confirmed by measuring the upregulation of key protein markers via Western blot.
Methodology:
-
Cell Treatment: Culture 4T1 cells in 6-well plates. Treat with Ru2 and expose to 700 nm light as described in the photocytotoxicity protocol. Include dark control and untreated control groups.
-
Protein Extraction: At a specified time post-irradiation (e.g., 6-16 hours), wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against ER stress markers (e.g., anti-GRP78, anti-CHOP, anti-p-eIF2α). Use an anti-β-actin or anti-GAPDH antibody as a loading control.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density to determine the relative protein expression levels.
Conclusion and Future Directions
Antitumor agent Ru2 represents a significant advancement in the design of photoactivated therapeutic agents. Its activation by 700 nm NIR light and its dual mechanism of photosensitization and photocatalysis provide a powerful and targeted method for inducing cancer cell death. The agent's ability to disrupt cellular redox homeostasis, trigger organelle damage, and induce ER stress highlights multiple avenues for therapeutic exploitation. Future research should focus on detailed in vivo efficacy studies, pharmacokinetic profiling, and potential combination therapies to fully realize the clinical potential of this promising anticancer compound.
References
Navigating the Cellular Landscape: A Technical Guide to the Uptake and Localization of Ruthenium(II) Complexes Designated as "Ru2"
For Researchers, Scientists, and Drug Development Professionals
The development of ruthenium-based compounds as potential therapeutic agents has garnered significant interest in medicinal inorganic chemistry. Their diverse coordination chemistry and promising pharmacological profiles, including anticancer and antimicrobial activities, have positioned them as viable alternatives to platinum-based drugs. A critical aspect of their drug development pipeline is understanding their interaction with biological systems at a cellular level. This technical guide provides an in-depth overview of the cellular uptake and subcellular localization of ruthenium(II) complexes that have been designated as "Ru2" in scientific literature. It is important to note that "Compound Ru2" is not a universally unique identifier; different research groups have used this designation for distinct chemical entities. This guide will therefore synthesize and present data for these different compounds, highlighting their unique properties and the methodologies used to study them.
Photoactivated Ru(II) Complex "Ru2" with Multiple Anticancer Photoreactivities
A novel photoactivated ruthenium(II) complex, herein referred to as Photo-Ru2 , has been reported to exhibit multiple anticancer activities, including photochemotherapy, photodynamic therapy, and photocatalytic therapy.[1] This compound is particularly notable for its efficacy against cisplatin (B142131) and 5-fluorouracil (B62378) resistant tumor cell lines under both normoxic and hypoxic conditions.[1]
Cellular Uptake and Localization
While specific quantitative data on the cellular uptake and subcellular localization of Photo-Ru2 are not detailed in the provided abstracts, the mechanism of action implies efficient cellular entry to exert its phototoxic effects. The compound is designed to be activated by light, suggesting that its primary site of action is within the cell where it can generate reactive oxygen species and catalytically oxidize cellular coenzymes upon irradiation.[1]
Experimental Protocols
The study of photoactivated compounds like Photo-Ru2 typically involves the following experimental approaches:
-
Cell Viability Assays: To determine the cytotoxicity of the compound, cancer cell lines are incubated with varying concentrations of Photo-Ru2 in the dark, followed by exposure to a light source (e.g., white light or a specific wavelength laser). Cell viability is then assessed using methods like the MTT or SRB assay.
-
Reactive Oxygen Species (ROS) Detection: The generation of intracellular ROS upon photoactivation is a key aspect of photodynamic therapy. This is often measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Cellular Uptake Studies: The amount of ruthenium that enters the cells can be quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique allows for the precise measurement of elemental ruthenium in cell lysates.
-
Subcellular Localization Imaging: Confocal fluorescence microscopy is a powerful tool to visualize the subcellular distribution of luminescent ruthenium complexes. Co-staining with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, and DAPI for the nucleus) can reveal the specific compartments where the compound accumulates.
Experimental Workflow for Assessing Photo-Ru2 Activity
The following diagram illustrates a typical workflow for evaluating the photodynamic efficacy of a compound like Photo-Ru2.
Ruthenium Polypyridyl Complex "Ru2" for Breast Cancer Treatment
Another compound designated as Ru2 , a ruthenium polypyridyl complex, has been investigated for its efficacy against breast cancer.[2] Studies have evaluated its effect on the cellular viability of both cancerous and non-tumor cell lines.
Quantitative Data on Cellular Viability
The following table summarizes the effect of this Ru2 complex on the viability of non-tumor fibroblast cells.
| Concentration (µM) | Cell Viability (Fold-change vs. Control) |
| 0.5 | ~1.0 |
| 1.0 | ~1.0 |
| 10 | ~0.8 |
| 50 | ~0.6 |
| 100 | ~0.4 |
| Data are approximated from the graphical representation in the cited literature.[2] |
Cellular Uptake and Subcellular Localization
Detailed studies on the cellular uptake and subcellular distribution of this specific Ru2 complex are crucial for understanding its mechanism of action. While the provided information focuses on cell viability, it is known that ruthenium polypyridyl complexes can enter cells through various mechanisms, including passive diffusion and endocytosis.[3][4] Their localization is often dependent on the nature of their ligands, with more lipophilic complexes showing a tendency to accumulate in mitochondria and other membranous organelles.[5][6]
Experimental Protocols
The investigation of ruthenium polypyridyl complexes typically employs the following methodologies:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying the total cellular uptake of ruthenium. Cells are treated with the Ru2 complex for a specific duration, after which they are washed, lysed, and the ruthenium content in the lysate is measured.
-
Subcellular Fractionation Coupled with ICP-MS: To determine the distribution of the compound among different organelles, cells are first fractionated into nuclear, cytosolic, mitochondrial, and cytoskeletal components. The ruthenium content in each fraction is then quantified by ICP-MS.[5]
-
Confocal Microscopy: For luminescent ruthenium polypyridyl complexes, confocal microscopy can provide high-resolution images of their subcellular localization. Co-localization studies with organelle-specific trackers are essential to pinpoint the accumulation sites.[4]
Signaling Pathways
Ruthenium complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.[7][8] The interaction of these complexes with cellular macromolecules like DNA and proteins can also initiate signaling cascades leading to cell cycle arrest and apoptosis.[3][7]
The diagram below illustrates a generalized signaling pathway that can be activated by cytotoxic ruthenium complexes.
Heterobimetallic Ru(II)-Re(I) Complex "RuRe-2"
A heterobimetallic complex, RuRe-2 , containing both ruthenium(II) and rhenium(I) centers, has been synthesized and investigated for its anticancer properties.[9]
Synthesis and Characterization
The synthesis of RuRe-2 involves a multi-step process, starting from the preparation of mononuclear ruthenium and rhenium precursors, followed by their reaction to form the final heterobimetallic complex.[9] The product is purified by column chromatography and characterized using various spectroscopic and analytical techniques.[9]
Experimental Protocols for Synthesis and Characterization
-
Synthesis: The synthesis involves the reaction of a mononuclear ruthenium complex (Ru-2) with a mononuclear rhenium complex (Re-1) in acetone (B3395972) under a nitrogen atmosphere. The product is precipitated using a saturated aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆).[9]
-
Characterization: The identity and purity of the synthesized complex are confirmed by:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio of the complex.[9]
-
¹H NMR Spectroscopy: To elucidate the structure of the complex in solution.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes of the ligands.[9]
-
Elemental Analysis: To confirm the elemental composition of the compound.[9]
-
Logical Flow of Synthesis and Characterization
The following diagram outlines the logical progression from synthesis to characterization for the RuRe-2 complex.
Conclusion
The designation "Compound Ru2" in the scientific literature refers to a variety of distinct ruthenium(II) complexes, each with its own unique chemical structure and biological activity profile. This guide has provided an overview of the cellular uptake, subcellular localization, and associated experimental methodologies for several of these compounds. A thorough understanding of these cellular processes is paramount for the rational design and development of the next generation of ruthenium-based therapeutics. Future research should aim to provide more detailed quantitative data on the cellular pharmacokinetics and pharmacodynamics of these promising drug candidates to facilitate their translation into clinical applications.
References
- 1. Novel Ru(II) complexes with multiple anticancer photoreactivity: ligand exchange, photoredox catalysis, reactive oxygen generation and endoperoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 6. "INVESTIGATION OF THE CELLULAR UPTAKE AND CYTOTOXICITY OF RUTHENIUM(II)" by Matthew Guerrero [mavmatrix.uta.edu]
- 7. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes [frontiersin.org]
In Vitro Photodynamic Therapy Efficacy of a Representative Ruthenium(II)-Based Photosensitizer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ruthenium(II) complexes have emerged as a promising class of photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment modality that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent tumor cell death.[1][2][3] These metal-based compounds offer tunable photophysical and chemical properties through ligand modification, allowing for optimization of their therapeutic efficacy.[2][3] This technical guide provides an in-depth overview of the in vitro photodynamic therapy efficacy of a representative Ru(II)-based antitumor agent, focusing on quantitative data, experimental protocols, and key signaling pathways. While the specific designation "Antitumor agent-175 (Ru2)" does not correspond to a known compound in the reviewed literature, this guide will utilize data from well-characterized Ru(II) complexes to illustrate the principles and methodologies relevant to the field. One of the most clinically advanced Ru(II) photosensitizers, TLD1433, will be used as a primary example due to its progression to clinical trials.[4]
Quantitative Data on PDT Efficacy
The in vitro efficacy of Ru(II) photosensitizers is evaluated through various quantitative assays that measure phototoxicity, cellular uptake, and the mechanism of cell death. The following tables summarize key efficacy parameters for representative Ru(II) complexes.
| Photosensitizer | Cell Line | IC50 (µM) - Dark | IC50 (µM) - Light | Light Dose (J/cm²) | Wavelength (nm) | Reference |
| TLD1433 | Bladder Cancer | >100 | ~0.1-1.0 | 10-20 | 532 | [4] |
| RuIQ-1 | NCI-H460 (Lung) | Not specified | <10 | Not specified | Not specified | [5] |
| RuIQ-2 | NCI-H460 (Lung) | Not specified | <10 | Not specified | Not specified | [5] |
| RuβC-3 | HeLa (Cervical) | Not specified | 3.2 ± 0.4 | Not specified | Not specified | [5] |
| RuβC-4 | HeLa (Cervical) | Not specified | 4.1 ± 0.6 | Not specified | Not specified | [5] |
| Complex 8b | A549 (Lung) | Micromolar range | 1.50 | Not specified | Not specified | [6] |
| Complex 8b | 4T1 (Breast) | Micromolar range | 1.76 | Not specified | Not specified | [6] |
Table 1: Phototoxicity of Representative Ru(II) Complexes. This table illustrates the differential cytotoxicity of various Ru(II) photosensitizers in the dark versus upon light irradiation. A high therapeutic window is indicated by a large difference between the dark and light IC50 values.
| Parameter | Method | Result | Reference |
| Singlet Oxygen Quantum Yield | Direct detection via phosphorescence or indirect chemical trapping | Varies significantly based on ligand design | [2][3] |
| Cellular Uptake Mechanism | Endocytosis, passive diffusion | Often enhanced by specific targeting moieties (e.g., transferrin) | [1][4] |
| Subcellular Localization | Mitochondria, nucleus, lysosomes | Dependent on the chemical structure of the complex | [7] |
| Apoptosis Induction | Flow cytometry (Annexin V/PI staining), Caspase activation assays | Significant induction of apoptosis post-PDT | [8][9] |
| Necrosis Induction | Flow cytometry (Annexin V/PI staining), LDH release assay | Can be a component of cell death, particularly at high light doses | [10] |
| Immunogenic Cell Death (ICD) Markers | Calreticulin exposure, ATP release, HMGB1 release | Observed with some Ru(II) complexes, suggesting immune system activation | [6][10] |
Table 2: Mechanistic Parameters of Ru(II)-Mediated PDT. This table outlines key mechanistic aspects that contribute to the overall photodynamic efficacy of Ru(II) complexes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizer efficacy.[2][3] The following sections describe standard protocols for key in vitro experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of the Ru(II) complex and incubate for a predetermined period (e.g., 4-24 hours) in the dark.
-
Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) and add fresh cell culture medium. Irradiate the cells with a light source of a specific wavelength and dose. Keep a parallel set of plates in the dark as a control.
-
MTT Incubation: After irradiation (or a further incubation period), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the photosensitizer that inhibits cell growth by 50%).
Reactive Oxygen Species (ROS) Detection
The generation of ROS is the primary mechanism of PDT-induced cytotoxicity. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used to detect intracellular ROS.
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or confocal dish) and allow them to attach.
-
Photosensitizer and Probe Incubation: Treat the cells with the Ru(II) complex. Towards the end of the incubation period, add DCFH-DA to the cells and incubate for 30-60 minutes in the dark.
-
Irradiation: Wash the cells to remove excess probe and photosensitizer, and add fresh medium. Irradiate the cells with the appropriate light source.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, using a fluorescence microplate reader or a fluorescence microscope.
-
Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.
Cellular Uptake and Subcellular Localization
Understanding the cellular accumulation and localization of the photosensitizer is critical for elucidating its mechanism of action.
-
Cell Treatment: Incubate cells with the Ru(II) complex for various time points.
-
Sample Preparation:
-
Quantitative Uptake: Wash the cells with ice-cold PBS, detach them, and lyse the cells. Measure the ruthenium content using inductively coupled plasma mass spectrometry (ICP-MS).
-
Subcellular Localization: For luminescent Ru(II) complexes, co-stain the cells with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus).
-
-
Analysis:
-
ICP-MS: Quantify the amount of Ru per cell or per milligram of protein.
-
Confocal Microscopy: Visualize the colocalization of the Ru(II) complex's luminescence with the organelle-specific dyes to determine its subcellular distribution.
-
Apoptosis and Necrosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the Ru(II) complex and light as described previously. After a post-irradiation incubation period (e.g., 6-24 hours), collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the evaluation and mechanism of action of Ru(II)-mediated PDT.
Figure 1: General mechanism of Ru(II)-mediated photodynamic therapy.
Figure 2: Standard workflow for in vitro evaluation of a photosensitizer.
Figure 3: Key signaling pathways in PDT-induced apoptosis.
The in vitro evaluation of Ru(II)-based photosensitizers reveals their potential as highly effective antitumor agents for photodynamic therapy. Their efficacy is underpinned by potent phototoxicity, efficient generation of reactive oxygen species, and the induction of programmed cell death. The modular nature of these complexes allows for fine-tuning of their properties to enhance cellular uptake and target specific subcellular organelles, thereby maximizing therapeutic outcomes.[2][3] The methodologies and data presented in this guide provide a framework for the continued development and assessment of this promising class of phototherapeutics. Future research will likely focus on developing agents with enhanced tumor selectivity and the ability to overcome challenges such as hypoxia in the tumor microenvironment.[6]
References
- 1. A ruthenium(ii) based photosensitizer and transferrin complexes enhance photo-physical properties, cell uptake, and photodynamic therapy safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-based antitumor drugs and delivery systems from monotherapy to combination therapy - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02994D [pubs.rsc.org]
- 6. Novel Ru(II) Complexes as Type-I/-II Photosensitizers for Multimodal Hypoxia-Tolerant Chemo-Photodynamic/Immune Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Anti-tumor immunity enhancement by photodynamic therapy with talaporfin sodium and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Generation of Reactive Oxygen Species by Mitochondria-Targeting Ruthenium-Based Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Antitumor agent-175 (Ru2)" could not be definitively identified in publicly available scientific literature. Therefore, this guide utilizes data and mechanisms from well-documented, representative mitochondria-targeting ruthenium(II) complexes that are known to exert their anticancer effects through the generation of Reactive Oxygen Species (ROS). The principles, protocols, and data presented are illustrative of this class of compounds.
Introduction
Ruthenium-based metal-organic complexes have emerged as a promising class of next-generation anticancer therapeutics, offering potential advantages over traditional platinum-based drugs, such as reduced toxicity and novel mechanisms of action. A significant subset of these compounds is designed to selectively target mitochondria, the primary sites of cellular respiration and energy production. This targeted accumulation within the mitochondria of cancer cells allows for the localized generation of cytotoxic Reactive Oxygen Species (ROS), leading to oxidative stress, disruption of mitochondrial function, and ultimately, apoptotic cell death.
This technical guide provides a comprehensive overview of the core mechanism of ROS generation by these mitochondria-targeting ruthenium complexes. It details the experimental protocols for assessing their efficacy, presents quantitative data from relevant studies, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action: Mitochondrial ROS Generation
The primary mechanism of action for this class of ruthenium complexes involves a multi-step process initiated by their selective accumulation in the mitochondria of cancer cells. This selective uptake is often facilitated by the lipophilic and cationic nature of the complexes, which allows them to exploit the high mitochondrial membrane potential characteristic of many cancer cells.
Once localized within the mitochondria, these ruthenium complexes can interfere with the electron transport chain, leading to the incomplete reduction of molecular oxygen and the subsequent generation of superoxide (B77818) anions (O₂⁻). These superoxide anions are then rapidly converted to other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). The accumulation of these highly reactive species overwhelms the cellular antioxidant defense systems, inducing a state of severe oxidative stress. This, in turn, triggers a cascade of events including mitochondrial membrane depolarization, release of pro-apoptotic factors like cytochrome c, and activation of the caspase cascade, culminating in programmed cell death or apoptosis.
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of representative mitochondria-targeting ruthenium(II) complexes across various cancer cell lines.
Table 1: Cytotoxicity of Ruthenium(II) Complexes in Cancer Cell Lines
| Compound/Complex | Cancer Cell Line | IC50 Value (µM) | Citation(s) |
| Ru-TPE-PPh₃ | MDA-MB-231 (Triple-Negative Breast Cancer) | 4.0 | [1] |
| [Ru(3,4-cinnam)(dppb)(bipy)]PF₆ (CINNAM) | A549 (Non-Small Cell Lung Cancer) | 4.31 ± 0.16 | [2] |
| [Ru(3,4-cinnam)(dppb)(bipy)]PF₆ (CINNAM) | H1299 (Non-Small Cell Lung Cancer) | 13.50 ± 1.97 | [2] |
| RuL4 (Photodynamic Therapy) | 3D Multicellular Spheroids | 1.9 (two-photon PDT) | [3] |
| Ru-1 | A549 (Human Lung Carcinoma) | 12.1 ± 1.3 | [4] |
| Ru-2 | A549 (Human Lung Carcinoma) | 25.4 ± 2.6 | [4] |
| Ruthenium-Ferrocene Bimetallic Agent | HeLa (Cervical Cancer) | 1.3 ± 0.3 | [5] |
Table 2: Induction of Reactive Oxygen Species (ROS) by Ruthenium(II) Complexes
| Compound/Complex | Cell Line | Treatment Conditions | Fold Increase in ROS (vs. Control) | Citation(s) |
| Ruthenium-Ferrocene Bimetallic Agent | HeLa | 1 µM, 8 hours | ~3.5 | [5] |
| [Ru(3,4-cinnam)(dppb)(bipy)]PF₆ (CINNAM) | A549 | 4 µM | Significant increase observed | [2] |
| Ruthenium Complex (unspecified) | DU-145 (Prostate Cancer) | 1.5 µM, 24 hours | ~2.5 | [6] |
Table 3: Induction of Apoptosis by Ruthenium(II) Complexes
| Compound/Complex | Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (Early + Late) | Citation(s) |
| Ru-1 | A549 | 20 µM, 24 hours | 42.35% | [4] |
| Ru-2 | A549 | 20 µM, 24 hours | 25.66% | [4] |
| POA (Oxalicumone A, for comparison) | L-02 | 40 µM, 6 hours | 20.1% (early apoptosis) | [7] |
| Compound K (Ginseng Metabolite, for comparison) | HCT-116 | 60 µM, 48 hours | 68.23% | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of ROS-generating ruthenium complexes.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the ruthenium complexes on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Ruthenium complex stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the ruthenium complex in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of the ruthenium complex. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, remove the treatment medium and add 20 µL of MTT solution to each well.
-
Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay quantifies the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
24-well plates
-
Adherent cancer cells
-
Complete cell culture medium
-
Ruthenium complex
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed 2 x 10⁵ cells per well in a 24-well plate and incubate overnight.
-
Treat the cells with the desired concentrations of the ruthenium complex for the specified duration. Include an untreated control.
-
Prepare a DCFH-DA working solution by diluting the stock solution in serum-free medium to a final concentration of 10-25 µM.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
Immediately acquire fluorescent images using a fluorescence microscope with a GFP filter or measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Quantify the fluorescence intensity and normalize it to the control to determine the fold increase in ROS.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
T25 culture flasks or 6-well plates
-
Cancer cell lines
-
Ruthenium complex
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells (1 x 10⁶) in a T25 flask and treat with the ruthenium complex for the desired time.
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Centrifuge the cell suspension at 670 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 2 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
The following diagrams illustrate the key processes and relationships involved in the anticancer activity of mitochondria-targeting ruthenium complexes.
Caption: Proposed signaling pathway of ROS-mediated apoptosis.
Caption: General experimental workflow for evaluation.
Caption: Logical relationships in anticancer activity.
Summary and Future Outlook
Mitochondria-targeting ruthenium complexes represent a highly promising avenue for the development of novel anticancer agents. Their ability to selectively accumulate in cancer cell mitochondria and induce localized ROS production provides a potent and targeted mechanism for inducing apoptosis. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of these compounds.
Future research in this area will likely focus on optimizing the design of these complexes to enhance their mitochondrial targeting efficiency, ROS generation capabilities, and overall therapeutic index. Furthermore, exploring their potential in combination therapies and overcoming potential resistance mechanisms will be crucial steps in translating these promising compounds from the laboratory to the clinic. The continued investigation into the intricate molecular interactions of these ruthenium complexes within the cellular environment will undoubtedly pave the way for the next generation of metal-based cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ru(II) Complexes Bearing O, O-Chelated Ligands Induced Apoptosis in A549 Cells through the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Ruthenium−Ferrocene Bimetallic Antitumor Antiangiogenic Agent That Circumvents Platinum Resistance: From Synthesis and Mechanistic Studies to In Vivo Evaluation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preclinical Evaluation of a Ruthenium-Based Compound in Triple-Negative Breast Cancer Xenografts: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of a promising ruthenium-based compound, Ru-IM, in Triple-Negative Breast Cancer (TNBC) xenograft models. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited treatment options.[1][2][3] The absence of estrogen, progesterone, and HER2 receptors renders hormonal therapies and HER2-targeted drugs ineffective, creating a critical need for novel therapeutic agents.[1][2][3] Ruthenium-based compounds have emerged as a promising class of metallodrugs, often exhibiting unique mechanisms of action and the ability to overcome resistance to traditional platinum-based therapies.[4][5][6]
This document focuses on the preclinical data of Ru-IM, a water-soluble, cationic organometallic Ru(II) compound.[1][7] In TNBC models, Ru-IM has demonstrated significant tumor reduction, targeted accumulation in tumor tissue, and a favorable safety profile.[1][7] Its multifaceted mechanism of action includes the induction of apoptosis, inhibition of key cancer hallmarks like migration and angiogenesis, and modulation of critical signaling pathways.[1][2][3][7]
In Vivo Efficacy in TNBC Xenograft Models
The antitumor activity of Ru-IM was evaluated in a TNBC xenograft model using MDA-MB-231 cells implanted in female NOD.SCID mice.[1][7]
Table 1: Summary of In Vivo Efficacy of Ru-IM in MDA-MB-231 Xenografts
| Treatment Group | Dosing Schedule | Duration | Tumor Growth Inhibition/Shrinkage | Reference |
| Vehicle Control | Every other day | 28 days | 148% tumor growth | [1][7] |
| Ru-IM | 5 mg/kg every other day | 28 days | 56-59% tumor shrinkage | [1][7] |
| Olaparib | Not specified | 28 days | 41% tumor shrinkage | [1][7] |
| Ru-IM + Olaparib | Not specified | 28 days | 65% tumor shrinkage | [1][7] |
These results highlight the potent anti-tumor effect of Ru-IM, leading to significant tumor regression.[1][7] Notably, the combination of Ru-IM with the PARP inhibitor Olaparib resulted in the greatest tumor shrinkage, suggesting a potential synergistic interaction.[1][7] Histopathological analysis of tissues from treated mice showed no signs of toxicity related to the test article.[1][2][3]
Mechanism of Action
Ru-IM exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptotic cell death and inhibiting the PI3K/AKT/mTOR signaling pathway.[1][7]
Induction of Apoptosis and Inhibition of Cancer Hallmarks
-
Apoptosis: Ru-IM induces caspase-dependent apoptosis in TNBC cells.[1][7] Immunohistochemical analysis of tumor tissues from xenograft models revealed a significant increase in the levels of the apoptotic marker, cleaved caspase-3.[1][2][3]
-
Inhibition of Angiogenesis: The compound was found to inhibit the angiogenic marker CD31 in vivo, indicating its potential to disrupt tumor blood supply.[1][2][3]
-
Anti-Metastatic Properties: In vitro studies have shown that Ru-IM effectively inhibits migration and invasion of TNBC cells.[1][7]
Inhibition of the PI3K/AKT/mTOR Pathway
A key aspect of Ru-IM's mechanism is its ability to interfere with the PI3K/AKT/mTOR pathway, which is frequently dysregulated in TNBC and plays a crucial role in cell proliferation, survival, and growth.[1][7] Treatment of MDA-MB-231 cells with Ru-IM led to a reduction in the phosphorylated (active) forms of key proteins in this pathway, including p-PI3K, p-AKT3, p-mTOR, and p-PDK1.[1]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Compound Ru-IM.
Experimental Protocols
This section details the methodologies for the key experiments conducted in the preclinical evaluation of Ru-IM.
Cell Lines and Culture
The human triple-negative breast cancer cell line, MDA-MB-231, was used for both in vitro and in vivo studies. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere of 5% CO2.
In Vivo Xenograft Study
Caption: Experimental workflow for the TNBC xenograft study.
-
Animal Model: Female NOD.SCID mice, 6-8 weeks old, were used.
-
Tumor Implantation: MDA-MB-231 cells (5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. Ru-IM was administered intraperitoneally at a dose of 5 mg/kg every other day for 28 days.
-
Monitoring: Tumor volume was measured twice weekly using calipers. Body weight was also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis.
Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Tumor sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then incubated with primary antibodies against Ki67 (proliferation marker), CD31 (angiogenesis marker), and cleaved caspase-3 (apoptosis marker).
-
Detection: A secondary antibody conjugated to a detection system (e.g., HRP-DAB) was used for visualization.
-
Analysis: Stained slides were imaged, and the percentage of positive cells was quantified.
Western Blotting
-
Cell Lysis: MDA-MB-231 cells were treated with Ru-IM at its IC50 concentration for specified time points. Cells were then lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against p-PI3K, p-AKT, p-mTOR, and their total protein counterparts.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data for Compound Ru-IM in TNBC xenograft models are highly encouraging. The compound demonstrates potent in vivo antitumor efficacy, leading to significant tumor shrinkage with minimal toxicity.[1][2][3][7] Its mechanism of action, involving the induction of apoptosis and the inhibition of the critical PI3K/AKT/mTOR signaling pathway, provides a strong rationale for its further development as a therapeutic agent for Triple-Negative Breast Cancer.[1][7] The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other promising ruthenium-based anticancer compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Insights into Mechanisms and Promising Triple Negative Breast Cancer Therapeutic Potential for a Water-Soluble Ruthenium Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rationally Designed Ruthenium Complexes for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Insights into Mechanisms and Promising Triple Negative Breast Cancer Therapeutic Potential for a Water-Soluble Ruthenium Compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IK-175 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of IK-175, a selective and orally bioavailable antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in modulating immune responses, particularly within the tumor microenvironment.[1][2] Activation of AHR by ligands such as kynurenine, a metabolite of tryptophan, can lead to immunosuppression and tumor progression.[3][4] IK-175 is designed to inhibit this pathway, thereby restoring anti-tumor immunity.[1][2]
This document details the mechanism of action of IK-175, presents its inhibitory activity in various cell-based assays through structured data tables, and provides detailed protocols for key experiments.
Mechanism of Action
IK-175 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor.[5] In its inactive state, AHR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand, such as kynurenine, AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[2][6] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[6] Key AHR target genes involved in immune modulation include Cytochrome P450 1A1 (CYP1A1) and Interleukin-22 (IL-22).[2] IK-175 competitively binds to AHR, preventing its activation and subsequent nuclear translocation, thereby blocking the downstream signaling cascade.[5][6] This inhibition leads to a reduction in the expression of immunosuppressive factors and a shift towards a pro-inflammatory T-cell phenotype, characterized by decreased IL-22 and increased IL-2 production.[3][7]
Data Presentation: Inhibitory Activity of IK-175
The following tables summarize the in vitro potency of IK-175 across various cell-based assays.
| Assay Description | Cell Type/System | Target | IC50 Value |
| AHR Antagonist Activity (Luciferase Reporter Assay) | Human Hepatoma (HepG2) Cells | AHR | 14 nM[7] |
| AHR Antagonist Activity (Luciferase Reporter Assay) | Mouse Hepatoma (Hepa1.6) Cells | AHR | 151 nM[2] |
| CYP1A1 Gene Expression | Activated Human T-Cells | CYP1A1 | 11 nM[3] |
| IL-22 Gene Expression | Activated Human T-Cells | IL-22 | 30 nM[2] |
| IL-22 Cytokine Production | Activated Human T-Cells | IL-22 | 7 nM[2][3] |
| CYP1B1 Gene Expression | Cynomolgus Monkey PBMCs | CYP1B1 | 6.2 nM[2] |
Mandatory Visualizations
Experimental Protocols
AHR-Dependent Transcription Assay (DRE-Luciferase Reporter Assay)
This assay quantitatively measures the ability of IK-175 to inhibit AHR-mediated transcription.
Materials:
-
Human hepatoma (HepG2) cells stably expressing a Dioxin Response Element (DRE)-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
IK-175.
-
AHR agonist (e.g., kynurenine).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HepG2-DRE-luciferase cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of IK-175 in culture medium. The final concentration should typically range from 1 nM to 10 µM.
-
Treatment: Remove the culture medium from the cells and add 50 µL of the IK-175 dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the IK-175 dilutions).
-
Stimulation: Prepare the AHR agonist solution in culture medium. Add 50 µL of the agonist solution to the wells containing IK-175 and the vehicle control. The final concentration of the agonist should be at its EC50 or a concentration that gives a robust signal.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of AHR activity for each concentration of IK-175 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
CYP1A1 Gene Expression Assay (qPCR)
This protocol details the measurement of AHR target gene expression in response to IK-175 treatment in activated human T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
T-cell isolation kit.
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies).
-
RPMI 1640 medium with 10% FBS.
-
IK-175.
-
AHR agonist (e.g., kynurenine).
-
RNA isolation kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB).
-
qPCR instrument.
Protocol:
-
T-Cell Isolation and Activation: Isolate primary human T-cells from PBMCs using a negative selection kit. Culture the T-cells in RPMI 1640 medium and activate them with anti-CD3/CD28 beads or plate-bound antibodies.
-
Treatment and Stimulation: Treat the activated T-cells with a dose range of IK-175 for 1 hour before stimulating with an AHR agonist for 6-24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
Cytokine Release Assay (ELISA)
This assay measures the effect of IK-175 on the production and secretion of key cytokines, IL-2 and IL-22, from activated human T-cells.
Materials:
-
Activated primary human T-cells (as prepared in the qPCR protocol).
-
IK-175.
-
AHR agonist (optional, to assess inhibition of ligand-induced cytokine production).
-
Human IL-2 and IL-22 ELISA kits.
-
96-well ELISA plates.
-
Plate reader.
Protocol:
-
Cell Culture and Treatment: Plate activated human T-cells in a 96-well plate at a density of 1 x 10^5 cells per well. Treat the cells with a serial dilution of IK-175 and optionally stimulate with an AHR agonist.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA for IL-2 and IL-22 on the collected supernatants according to the manufacturer's instructions for the specific kits.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample. Calculate the percent inhibition of IL-22 production and the fold-increase in IL-2 production relative to the vehicle control.
T-Helper 17 (Th17) Differentiation Assay
This assay assesses the impact of IK-175 on the differentiation of naïve CD4+ T-cells into the Th17 lineage.
Materials:
-
Naïve CD4+ T-cells isolated from human PBMCs.
-
Th17 polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-1β, IL-23, and anti-IFN-γ, anti-IL-4 antibodies).
-
T-cell activation reagents (anti-CD3/CD28).
-
IK-175.
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A).
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A, anti-IL-22).
-
Flow cytometer.
Protocol:
-
Cell Culture and Differentiation: Culture naïve CD4+ T-cells with anti-CD3/CD28 stimulation in the presence of the Th17 polarizing cytokine cocktail. Add a dose range of IK-175 at the initiation of the culture.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation: On the final day, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.
-
Staining: Harvest the cells and perform surface staining for CD4, followed by intracellular staining for IL-17A and IL-22.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD4+ T-cells expressing IL-17A and IL-22. Evaluate the effect of IK-175 on the different T-cell subpopulations (e.g., IL-17A+, IL-22+, and IL-17A-IL-22+).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. ivset.ua [ivset.ua]
- 5. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Measuring AHR Target Gene Expression After IK-175 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2] In the tumor microenvironment, the AHR pathway can be activated by various ligands, such as the tryptophan metabolite kynurenine, leading to immunosuppression and tumor immune evasion.[3] IK-175 is a novel, potent, and selective AHR antagonist designed to block this immunosuppressive signaling and restore anti-tumor immunity.[2][3] Upon oral administration, IK-175 targets and binds to AHR, inhibiting its activation and preventing AHR-mediated signaling.[4] This abrogation of AHR activation can lead to a decrease in suppressive cytokines and the promotion of a pro-inflammatory environment, potentially restoring the immune response against tumor cells.[1][4]
These application notes provide detailed protocols for treating cells with IK-175 and subsequently measuring the expression of AHR target genes, such as CYP1A1 and IL-22, using quantitative reverse transcription PCR (qRT-PCR).
Data Presentation
Table 1: Hypothetical Change in AHR Target Gene Expression in Activated Human T-Cells Following IK-175 Treatment
| Treatment Group | Concentration (nM) | Fold Change in CYP1A1 mRNA Expression (vs. Vehicle Control) | Fold Change in IL-22 mRNA Expression (vs. Vehicle Control) | Fold Change in IL-2 mRNA Expression (vs. Vehicle Control) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| IK-175 | 10 | 0.45 | 0.60 | 1.8 |
| IK-175 | 50 | 0.20 | 0.35 | 2.5 |
| IK-175 | 100 | 0.12 | 0.22 | 3.1 |
| AHR Agonist (e.g., Kynurenine) | 100 µM | 8.5 | 6.2 | 0.7 |
| AHR Agonist + IK-175 | 100 µM + 100 nM | 1.5 | 1.2 | 2.8 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with IK-175
This protocol describes the general procedure for treating a relevant cell line (e.g., activated human primary T-cells, HepG2 cells) with IK-175 to assess its impact on AHR target gene expression.
Materials:
-
Relevant cell line (e.g., human peripheral blood mononuclear cells for T-cell activation, or HepG2 human liver cancer cell line)
-
Complete cell culture medium
-
IK-175 (stock solution prepared in DMSO)
-
AHR agonist (e.g., Kynurenine, optional)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For suspension cells like T-cells, adjust the cell density according to standard protocols for activation.
-
Cell Treatment:
-
Prepare serial dilutions of IK-175 in complete cell culture medium to achieve the desired final concentrations.
-
Also prepare a vehicle control (DMSO at the same final concentration as the highest IK-175 dose) and an optional positive control with an AHR agonist.
-
Remove the existing medium from the cells and replace it with the medium containing the different treatments.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may need to be determined empirically for your specific cell line and target genes.
-
Cell Harvesting: After incubation, wash the cells with PBS and then proceed immediately to RNA isolation.
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for isolating total RNA from treated cells and quantifying the expression of AHR target genes.
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for AHR target genes (e.g., CYP1A1, IL-22, IL-2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.[5]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[5]
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, forward and reverse primers for the target gene, and nuclease-free water.
-
Perform the qPCR reaction using a standard thermal cycling program.[5]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[6] The expression of the target genes is normalized to the expression of the housekeeping gene, and the fold change is calculated relative to the vehicle-treated control group.
Mandatory Visualizations
References
- 1. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with IK-175
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-175 is a novel, orally bioavailable, and selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a critical role in regulating the immune system.[3] In the tumor microenvironment (TME), the AHR can be activated by ligands such as kynurenine, a metabolite of tryptophan, leading to broad immunosuppression and facilitating tumor growth.[1][4] IK-175 acts as a competitive AHR antagonist, blocking this immunosuppressive signaling to restore and enhance anti-tumor immune responses.[2] These application notes provide a summary of IK-175's effects on immune cells and detailed protocols for their analysis using flow cytometry.
Application Notes: Immunomodulatory Effects of IK-175
IK-175 reverses the immunosuppressive effects of AHR activation, shifting the immune landscape toward a pro-inflammatory, anti-tumor state. Its activity has been characterized both in vitro using human primary immune cells and in vivo in syngeneic mouse tumor models.[1][5]
Key Immunomodulatory Activities:
-
Cytokine Profile Modulation: In human primary immune cells, IK-175 treatment decreases the release of anti-inflammatory cytokines while increasing the secretion of pro-inflammatory cytokines.[1][5]
-
T-Cell Differentiation: IK-175 influences T-helper 17 (Th17) cell differentiation, leading to a reduction in immunosuppressive IL-17A⁻, IL-22⁺ expressing T cells.[1][5]
-
Enhanced Effector T-Cell Function: In mouse models, IK-175 treatment increases the population of CD8⁺ T cells in tumor-draining lymph nodes (TDLNs). These CD8⁺ T cells exhibit a heightened pro-inflammatory potential, with increased production of IL-2, TNFα, and IFNγ upon stimulation.[5]
AHR Signaling Pathway and Mechanism of Action of IK-175
The AHR signaling cascade is a key pathway for tumor immune evasion. IK-175 directly intervenes by preventing ligand binding and subsequent nuclear translocation of the AHR protein.
Summary of Preclinical Data
The following tables summarize the quantitative effects of IK-175 on immune cell populations and functions as determined in preclinical studies.
Table 1: Summary of IK-175 In Vitro Activity on Human Immune Cells
| Assay Type | Cell Type | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Cytokine Release | Human Primary Immune Cells | IK-175 | Increased pro-inflammatory cytokines | [1] |
| Decreased anti-inflammatory cytokines | [1] | |||
| Th17 Differentiation | Human Naive T Cells | IK-175 | Decrease in IL-17A⁻, IL-22⁺ expressing T cells | [5] |
| | | | Increase in IL-17A⁺, IL-22⁻ expressing T cells |[5] |
Table 2: Summary of IK-175 In Vivo Activity in Mouse Tumor Models
| Animal Model | Treatment | Tissue Analyzed | Key Findings | Reference |
|---|---|---|---|---|
| CT26 Colon Cancer | IK-175 (25 mg/kg, daily) | Tumor-Draining Lymph Nodes (TDLNs) | Higher levels of CD8⁺ T cells | [5] |
| Increased production of IL-2, TNFα, IFNγ by CD8⁺ T cells | [5] |
| CT26 & B16F10 Melanoma | IK-175 + anti-PD-1 | Tumors | Enhanced anti-tumor activity vs. either agent alone |[5] |
Experimental Protocols
This section provides a detailed protocol for analyzing the effect of IK-175 on intracellular cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs) by flow cytometry.
General Experimental Workflow
The overall process involves isolating immune cells, treating them with IK-175 in the presence of an AHR ligand, stimulating cytokine production, staining for cell surface and intracellular markers, and analyzing the results via flow cytometry.
Protocol: Intracellular Cytokine Staining of Human PBMCs to Assess IK-175 Activity
1. Materials
-
Reagents:
-
IK-175 (and vehicle control, e.g., DMSO)
-
AHR Ligand (e.g., Kynurenine)
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Cell Stimulation Cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Live/Dead Fixable Viability Dye
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)
-
-
Antibodies (Fluorochrome-conjugated):
-
Anti-Human CD3 (e.g., PE-Cy7)
-
Anti-Human CD4 (e.g., APC-H7)
-
Anti-Human CD8 (e.g., PerCP-Cy5.5)
-
Anti-Human IFNγ (e.g., FITC)
-
Anti-Human TNFα (e.g., PE)
-
Anti-Human IL-2 (e.g., APC)
-
-
Equipment:
-
50 mL conical tubes
-
96-well U-bottom plates
-
Centrifuge
-
Flow cytometer
-
Flow cytometry analysis software
-
2. PBMC Isolation
-
Dilute human buffy coat or whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, and collect the mononuclear cell layer (buffy coat) into a new 50 mL tube.
-
Wash the cells by adding PBS to a total volume of 45 mL and centrifuging at 300 x g for 10 minutes. Discard the supernatant.
-
Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.
3. Cell Treatment and Stimulation
-
Plate 1-2 x 10⁶ PBMCs per well in a 96-well U-bottom plate.
-
Prepare working solutions of IK-175 and an AHR ligand (e.g., Kynurenine) in complete RPMI medium. Include a vehicle-only control.
-
Pre-treat cells with IK-175 or vehicle for 1-2 hours.
-
Add the AHR ligand to the appropriate wells and incubate for 24-48 hours.
-
For the final 4-6 hours of culture, add the Cell Stimulation Cocktail and Protein Transport Inhibitor to all wells.
4. Cell Staining
-
Harvest cells by centrifuging the plate at 500 x g for 5 minutes.
-
Wash cells once with 200 µL of cold FACS buffer.
-
Viability Staining: Resuspend cells in 100 µL of PBS containing a Live/Dead fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at 4°C in the dark.
-
Wash cells once with 200 µL of cold FACS buffer.
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS buffer containing the surface antibodies (CD3, CD4, CD8). Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of cold FACS buffer.
-
Fixation and Permeabilization: Resuspend cells in 100 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of 1X Permeabilization/Wash buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 50 µL of Permeabilization/Wash buffer containing the intracellular antibodies (IFNγ, TNFα, IL-2). Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of 1X Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer for acquisition.
5. Flow Cytometry Acquisition and Analysis
-
Acquire samples on a properly calibrated flow cytometer. Be sure to collect a sufficient number of events (e.g., >50,000 lymphocyte events).
-
Analyze the data using appropriate software.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes based on FSC-A vs SSC-A.
-
Gate on T cells (CD3⁺).
-
From the T-cell gate, identify CD4⁺ and CD8⁺ subsets.
-
Analyze the expression of IFNγ, TNFα, and IL-2 within the CD4⁺ and CD8⁺ T-cell populations for each treatment condition.
-
-
Quantify the percentage of cytokine-positive cells and the median fluorescence intensity (MFI) for each marker. Compare results from IK-175 treated samples to controls.
References
- 1. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of an AHR Inhibitor Demonstrated in Early Phase Clinical Trial | Cancer [labroots.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Co-culture Assays with IK-175 and Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-175 is a novel, potent, and selective orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a significant role in tumor immune suppression.[3][4] Within the tumor microenvironment, metabolites such as kynurenine (B1673888) can activate AHR, leading to a tolerogenic immune response.[4][5] IK-175 competitively binds to AHR, preventing its activation and subsequent downstream signaling, thereby restoring and enhancing anti-tumor immunity.[6][7] This application note provides detailed protocols for in vitro co-culture assays to evaluate the efficacy of IK-175 in modulating immune cell responses to tumor cells.
Mechanism of Action
Upon activation by a ligand (e.g., kynurenine), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on DNA. This initiates the transcription of target genes, including CYP1A1 and immunosuppressive cytokines like IL-22.[1][7] IK-175 acts as a competitive inhibitor, blocking this pathway and shifting the immune response towards a pro-inflammatory, anti-tumor state.[1][6] This is characterized by decreased production of anti-inflammatory cytokines and an increase in pro-inflammatory cytokines, leading to enhanced cytotoxic T-cell activation and a reduction in suppressive regulatory T cells (Tregs).[1][6][7]
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo effects of IK-175.
Table 1: In Vitro Activity of IK-175
| Assay | Cell Type | Parameter | IC50 Value | Reference |
| DRE-Luciferase Reporter | Human HepG2 | AHR Antagonism | 91 nM | [2] |
| Gene Expression | Activated Human T-cells | CYP1A1 Inhibition | 11 nM | [1] |
| Gene Expression | Activated Human T-cells | IL22 Inhibition | 30 nM | [1] |
| Cytokine Production | Activated Human T-cells | IL-22 Inhibition | 7 nM | [1] |
Table 2: In Vivo Effects of IK-175 in Mouse Models
| Mouse Model | Treatment | Parameter | Result | Reference |
| CT26 Colorectal Cancer | IK-175 (25 mg/kg) | CD8+ T-cells in TDLNs | Increased Levels | [1] |
| CT26 Colorectal Cancer | IK-175 (25 mg/kg) | Pro-inflammatory Cytokines (IL-2, TNFα, IFNγ) in CD8+ T-cells | Increased Production | [1] |
| Syngeneic Mouse Models | IK-175 Monotherapy | Antitumor Activity | Demonstrated | [1][2] |
| Syngeneic Mouse Models | IK-175 + anti-PD-1 | Antitumor Activity | Demonstrated | [1][2] |
| Syngeneic Mouse Models | IK-175 + Liposomal Doxorubicin | Antitumor Activity | Demonstrated | [1] |
Experimental Protocols
Here we provide detailed protocols for co-culture assays to assess the immunomodulatory effects of IK-175.
Protocol 1: Cytokine Release Assay in a T-cell and Tumor Cell Co-culture
This protocol is designed to measure the effect of IK-175 on cytokine production by T-cells when co-cultured with tumor cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Tumor cell line (e.g., CT26, B16-IDO1, or other relevant line)
-
IK-175 (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Ficoll-Paque
-
Anti-CD3 and Anti-CD28 antibodies
-
AHR ligand (e.g., kynurenine) - optional, for inducing AHR activity
-
ELISA kits for human IFN-γ, TNF-α, and IL-2
-
96-well flat-bottom culture plates
Procedure:
-
Tumor Cell Seeding:
-
Seed tumor cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete RPMI medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for adherence.
-
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend in complete RPMI medium.
-
-
Co-culture Setup:
-
Carefully remove the medium from the tumor cell plate.
-
Add 1 x 105 PBMCs to each well containing the tumor cells (Effector:Target ratio of 5:1) in 100 µL of complete RPMI medium.
-
Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to each well to stimulate T-cell activation.
-
-
Treatment with IK-175:
-
Prepare serial dilutions of IK-175 (e.g., from 1 nM to 10 µM) in complete RPMI medium.
-
Add the IK-175 dilutions to the co-culture wells.
-
Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation:
-
Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of IFN-γ, TNF-α, and IL-2 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Protocol 2: T-cell Mediated Tumor Cell Cytotoxicity Assay
This protocol assesses the ability of IK-175 to enhance T-cell-mediated killing of tumor cells.
Materials:
-
All materials from Protocol 1
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Alternatively: Flow cytometer and viability dyes (e.g., Propidium Iodide, 7-AAD) and fluorescently labeled antibodies (e.g., anti-CD3, anti-CD8, and a tumor-specific marker if available).
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Cytotoxicity Measurement (LDH Release Assay):
-
After the 48-72 hour incubation, centrifuge the plate.
-
Collect the supernatant and measure LDH release according to the manufacturer's protocol.
-
Calculate the percentage of specific lysis based on LDH levels in treated wells compared to control wells (spontaneous release from target cells and maximum release from lysed target cells).
-
-
Cytotoxicity Measurement (Flow Cytometry - Alternative):
-
Gently harvest all cells (adherent and suspension) from each well.
-
Stain the cells with antibodies against a tumor cell-specific marker (if available), T-cell markers (e.g., CD3, CD8), and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the percentage of dead tumor cells (positive for the viability dye) in the presence of T-cells and different concentrations of IK-175.
-
Expected Outcomes
Based on preclinical data, treatment with IK-175 in these co-culture assays is expected to result in:
-
A dose-dependent increase in the production of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-2.[1][8]
-
A dose-dependent increase in T-cell mediated cytotoxicity against tumor cells.
-
These effects are anticipated due to the blockade of AHR-mediated immunosuppression, leading to a more robust anti-tumor immune response.[4][6]
Conclusion
The provided protocols offer a robust framework for investigating the immunomodulatory properties of the AHR inhibitor IK-175 in a physiologically relevant in vitro setting. These co-culture assays are valuable tools for preclinical research and drug development, enabling the characterization of IK-175's mechanism of action and its potential to enhance anti-tumor immunity. IK-175 is currently under evaluation in a Phase 1 clinical trial for advanced solid tumors and urothelial carcinoma, both as a single agent and in combination with the anti-PD-1 antibody nivolumab.[1][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IK-175 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 3. Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer | MDPI [mdpi.com]
- 4. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Facebook [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Testing IK-175 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-175 is a novel, potent, and selective orally bioavailable antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.[1][2] In the tumor microenvironment (TME), the AHR pathway can be activated by ligands such as kynurenine, a metabolite of tryptophan, leading to broad immunosuppression.[1][2] This immunosuppressive environment is characterized by the suppression of effector T cells and natural killer (NK) cells, and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). IK-175 is designed to block this AHR-mediated immunosuppression, thereby restoring and enhancing anti-tumor immunity.[1] Preclinical studies have demonstrated the anti-tumor activity of IK-175, both as a monotherapy and in combination with other anti-cancer agents, in various syngeneic mouse models.[1][3]
Mechanism of Action
IK-175 competitively binds to the AHR, preventing the binding of its natural ligands like kynurenine. This inhibition blocks the nuclear translocation of the AHR and subsequent transcription of target genes that promote immunosuppression. By antagonizing the AHR signaling pathway, IK-175 reverses the immunosuppressive TME, leading to a pro-inflammatory environment characterized by:
-
Increased production of pro-inflammatory cytokines such as IL-2.[3]
-
Decreased production of anti-inflammatory cytokines like IL-10 and IL-22.[3][4]
-
Reduced populations of suppressive immune cells, including Tregs.[1]
-
Enhanced activation and function of cytotoxic CD8+ T cells.[5]
This shift in the TME from an immunosuppressive to an immunostimulatory state facilitates a more robust anti-tumor immune response.
Caption: IK-175 blocks AHR activation, preventing immunosuppression.
Data Presentation
In Vitro Activity of IK-175
| Assay | Cell Line | Parameter | IK-175 IC50 | Reference |
| AHR-dependent Luciferase Reporter | Human HepG2 | AHR Inhibition | 91 nM | N/A |
| Cytokine Production | Activated Human T-cells | IL-22 Inhibition | 7 nM | [3] |
| Cytokine Production | Activated Human T-cells | IL-2 Induction | 2-fold increase | [3] |
In Vivo Efficacy of IK-175 in Syngeneic Mouse Models
| Animal Model | Treatment | Primary Endpoint | Result | Reference |
| CT26 Colorectal Carcinoma | IK-175 (25 mg/kg, oral, daily) | Tumor Growth Inhibition | Significant inhibition (p=0.0015) | [3] |
| IK-175 + anti-PD-1 | Tumor Growth Inhibition | Enhanced anti-tumor activity vs. single agents | [3] | |
| B16-IDO1 Melanoma | IK-175 (25 mg/kg, oral, daily) | Tumor Growth Inhibition | Not statistically significant | [3] |
| IK-175 + anti-PD-1 | Tumor Growth Inhibition | Significant inhibition vs. single agents (p=0.01) | [3] | |
| IK-175 + anti-PD-1 | Complete Response | 1 complete response observed | [3] |
Experimental Protocols
Syngeneic Mouse Models for Efficacy Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The aryl hydrocarbon receptor promotes IL-10 production by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of IK-175
For Researchers, Scientists, and Drug Development Professionals
Abstract
IK-175 is a potent and selective, orally bioavailable antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor implicated in tumor immune evasion.[1][2][3] By inhibiting AHR, IK-175 aims to restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy.[4][5] These application notes provide detailed protocols for the formulation and in vivo administration of IK-175 in preclinical animal models, along with a summary of its pharmacokinetic properties and mechanism of action.
Mechanism of Action: AHR Signaling Pathway
The Aryl Hydrocarbon Receptor is a transcription factor that, upon activation by ligands such as kynurenine (B1673888) found in the tumor microenvironment, translocates to the nucleus.[3][5] In the nucleus, it forms a heterodimer with the ARNT protein and binds to Dioxin Response Elements (DREs) in the DNA, leading to the transcription of target genes like CYP1A1 and IL-22.[5][6] This signaling cascade ultimately results in immunosuppression. IK-175 acts by blocking the initial activation of the AHR, thereby preventing its nuclear translocation and subsequent gene transcription, which helps to restore a pro-inflammatory tumor microenvironment.[4][5][6]
Caption: AHR signaling pathway and the mechanism of action of IK-175.
Quantitative Data Summary
In Vitro Potency
| Cell Line | Species | IC50 |
| Various | Human, Rodent | ~35-150 nM[6] |
| Activated Human T-cells (IL-22 inhibition) | Human | 7 nM[5] |
Preclinical Pharmacokinetics of IK-175
| Species | Route | Dose | Oral Bioavailability | Elimination Half-life |
| Balb/c Mice | IV | 3 mg/kg | - | ~7 hours[4][5] |
| Balb/c Mice | Oral | 3 mg/kg | ~50% | ~7 hours[4][5] |
| Sprague-Dawley Rats | IV | 2.5 mg/kg | - | Not specified |
| Sprague-Dawley Rats | Oral | 5 and 25 mg/kg | Not specified | Not specified |
| Beagle Dogs | Not specified | Not specified | Not specified | Not specified |
| Cynomolgus Monkeys | Not specified | Not specified | Not specified | Not specified |
Pharmacokinetic studies in rats, dogs, and monkeys have been conducted, though specific data points are not detailed in the provided search results.[4]
Experimental Protocols
In Vivo Formulation Preparation
IK-175 can be formulated for oral administration in preclinical studies using one of the following methods.
Formulation 1: Aqueous-based Vehicle
This formulation is suitable for achieving a clear solution.
-
Components:
-
IK-175
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Preparation Protocol (for a 2.5 mg/mL solution):
-
Prepare a stock solution of IK-175 in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, sequentially add and mix the following components:
-
100 µL of 25 mg/mL IK-175 in DMSO stock solution.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween-80. Mix until the solution is clear.
-
450 µL of saline. Mix until the solution is clear.[7]
-
-
Formulation 2: Oil-based Vehicle
This formulation provides an alternative for oral administration.
-
Components:
-
IK-175
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
-
Preparation Protocol (for a 2.5 mg/mL solution):
In Vivo Dosing and Efficacy Study Workflow
The following protocol outlines a general workflow for an in vivo efficacy study in a mouse tumor model.
Animal Model: Balb/c mice with syngeneic colorectal cancer (CT26) tumors.[7]
Dosing Regimen: 10 mg/kg of IK-175 administered orally, once daily for 3 weeks.[7]
Experimental Workflow:
Caption: General experimental workflow for an in vivo efficacy study of IK-175.
Endpoint Analysis:
Upon completion of the study, tumors and other relevant tissues (e.g., spleen, tumor-draining lymph nodes) can be harvested for various pharmacodynamic analyses, including:[5]
-
Flow cytometry to assess changes in immune cell populations.
-
Gene expression analysis (e.g., qPCR) to measure the modulation of AHR target genes.
Safety and Toxicology
IK-175 has undergone single-dose and repeated-dose toxicological studies in both rodent and non-rodent species, including 28-day GLP studies in rats and monkeys.[6] It has demonstrated a favorable safety profile in these preclinical studies and is currently being evaluated in a Phase 1a/b clinical trial in patients with advanced solid tumors.[4][9][10]
Conclusion
IK-175 is a promising AHR antagonist with demonstrated preclinical in vivo activity. The provided formulation and experimental protocols offer a starting point for researchers investigating the anti-tumor effects of IK-175 in various cancer models. Careful consideration of the appropriate vehicle and dosing regimen is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3 | InvivoChem [invivochem.com]
- 8. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | 2247950-42-9| IK175 | InvivoChem [invivochem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Phase 1 Clinical Trial Design for IK-175: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Phase 1 clinical trial design for IK-175, a novel, orally bioavailable small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The accompanying protocols detail key methodologies for assessing the pharmacodynamic effects of IK-175.
Introduction to IK-175 and the AHR Pathway
IK-175 is a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.[1] In the tumor microenvironment, the AHR can be activated by ligands such as kynurenine, a metabolite of tryptophan.[2] This activation leads to the expression of genes that suppress the anti-tumor immune response.[1] By inhibiting AHR, IK-175 aims to restore and enhance anti-tumor immunity.[3] Preclinical studies have demonstrated that IK-175 can inhibit AHR activity, leading to a decrease in immunosuppressive cytokines like IL-22 and an increase in pro-inflammatory cytokines such as IL-2.[4][5] These studies have provided the rationale for the clinical investigation of IK-175 in patients with advanced solid tumors.[5][6]
IK-175 Phase 1 Clinical Trial (NCT04200963) Overview
The first-in-human Phase 1a/1b study of IK-175 (also known as KYN-175) was designed to evaluate its safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity.[7][8] The trial has two main parts: a dose-escalation phase and a dose-expansion phase, with cohorts for IK-175 as a monotherapy and in combination with the anti-PD-1 antibody nivolumab (B1139203).[9][10]
Study Design and Objectives
The study is an open-label, multi-center trial enrolling patients with locally advanced or metastatic solid tumors for which standard therapy is no longer effective.[7] The dose-expansion cohorts have a particular focus on patients with urothelial carcinoma.[2]
Primary Objectives:
-
To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D) of IK-175 as a monotherapy and in combination with nivolumab.[8]
-
To evaluate the safety and tolerability of IK-175 alone and in combination with nivolumab.[8]
Secondary Objectives:
-
To characterize the pharmacokinetic profile of IK-175.[8]
-
To assess the preliminary anti-tumor activity of IK-175 alone and with nivolumab, based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[9]
-
To evaluate the pharmacodynamic effects of IK-175 on peripheral immune cells and in tumor tissue.[6]
Patient Population and Treatment Regimens
Eligible patients are adults with histologically confirmed advanced or metastatic solid tumors who have progressed on standard of care therapies.[6] For the urothelial carcinoma expansion cohorts, patients must have progressed on or within 12 weeks of their last dose of a PD-1/L1 inhibitor.[9] An important exploratory objective is the evaluation of AHR nuclear localization by immunohistochemistry (IHC) as a potential predictive biomarker.[2][6]
Treatment Arms:
-
Monotherapy: IK-175 administered orally once daily (PO QD) in 21 or 28-day cycles.[7][10]
-
Combination Therapy: IK-175 PO QD in combination with nivolumab (480 mg) administered intravenously every 4 weeks.[9][10]
Data Presentation
Table 1: IK-175 Phase 1 (NCT04200963) Trial Design Summary
| Parameter | Details |
| Trial Identifier | NCT04200963 |
| Phase | Phase 1a/1b |
| Study Design | Open-label, multi-center, dose-escalation and dose-expansion |
| Patient Population | Adults with locally advanced or metastatic solid tumors, with expansion cohorts for urothelial carcinoma |
| Treatment Arms | IK-175 Monotherapy; IK-175 in combination with Nivolumab |
| Primary Endpoints | MTD/RP2D, Safety, and Tolerability |
| Secondary Endpoints | Pharmacokinetics, Preliminary Anti-tumor Activity (RECIST 1.1), Pharmacodynamics |
Table 2: IK-175 Dosing and Preliminary Clinical Activity (as of June 24, 2022)
| Treatment Arm | Dose Range (PO Daily) | Number of Patients | Key Outcomes |
| Monotherapy | 200 mg to 1600 mg | 26 | MTD not reached; 1200 mg QD selected for expansion. Prolonged stable disease observed.[9][10] |
| Combination | 800 mg and 1200 mg | 17 | MTD not reached; 1200 mg QD selected for expansion. Confirmed partial responses observed in urothelial carcinoma patients.[9][10] |
Mandatory Visualizations
Caption: AHR signaling pathway and the mechanism of action of IK-175.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma | DecenTrialz [decentrialz.com]
- 3. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Frontiers | Identification of a Novel Tumor Microenvironment Prognostic Signature for Bladder Urothelial Carcinoma [frontiersin.org]
- 8. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Biomarker Discovery in IK-175 Patient Stratification
For Researchers, Scientists, and Drug Development Professionals
Introduction
IK-175 is a first-in-class, oral, selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses within the tumor microenvironment.[3][4] Upon activation by ligands such as kynurenine (B1673888), a metabolite of the amino acid tryptophan, AHR signaling can lead to immunosuppression and tumor immune evasion.[3][5][6] IK-175 is designed to block this immunosuppressive pathway, thereby restoring anti-tumor immunity.[1][3] Clinical trials are currently evaluating IK-175 as a monotherapy and in combination with the anti-PD-1 antibody nivolumab (B1139203) in patients with advanced solid tumors, including urothelial carcinoma.[2][7][8][9]
These application notes provide a comprehensive overview of potential biomarkers and detailed experimental protocols to aid in the discovery and validation of patient stratification strategies for IK-175 therapy.
IK-175 Mechanism of Action and Signaling Pathway
IK-175 effectively inhibits the translocation of the AHR from the cytoplasm to the nucleus, preventing its binding to the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This inhibition blocks the transcription of AHR target genes, such as CYP1A1 and IL-22, leading to a shift in the tumor microenvironment from an immunosuppressive to a pro-inflammatory state.[2][3] This is characterized by a decrease in anti-inflammatory cytokines and an increase in pro-inflammatory cytokines like IL-2 and IL-9.[7] Furthermore, IK-175 has been shown to reduce the population of suppressive IL-17A⁻, IL-22⁺ expressing T cells.[2][3][5]
Potential Biomarkers for Patient Stratification
Several potential biomarkers have been identified that may predict patient response to IK-175 therapy. These can be broadly categorized into three groups:
-
AHR Pathway Markers: Direct measurement of AHR expression and the expression of its target genes.
-
Kynurenine Pathway Markers: Measurement of enzymes and metabolites in the tryptophan-kynurenine pathway.
-
Immune Cell Population Markers: Analysis of specific T-cell subsets within the tumor microenvironment.
Quantitative Data from Clinical Trials
The Phase 1a/b clinical trial (NCT04200963) of IK-175 has provided initial data on its efficacy in patients with urothelial carcinoma. The following tables summarize the reported clinical outcomes.
Table 1: Clinical Response in Urothelial Carcinoma Patients (SITC 2022)
| Treatment Arm | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| IK-175 Monotherapy (n=10) | 10% | 20% |
| IK-175 + Nivolumab (n=10) | 20% | 40% |
Data presented at the Society for Immunotherapy of Cancer (SITC) 2022 Annual Meeting.[7]
Table 2: Updated Clinical Response in Urothelial Carcinoma Patients (ASCO 2024)
| Treatment Arm | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Duration of Response (DoR) |
| IK-175 Monotherapy (n=13) | 7.7% (1 confirmed PR) | 46% | 22.6 months |
| IK-175 + Nivolumab (n=33) | 6% (2 confirmed PRs) | 49% | 4.4 and 7.3 months |
PR: Partial Response. Data from the 2024 ASCO Annual Meeting.[10]
Table 3: AHR Expression and Patient Enrollment (SITC 2022)
| Treatment Arm | Patients with AHR+ Tumors |
| IK-175 Monotherapy | 4/11 |
| IK-175 + Nivolumab | 3/11 |
AHR+ status was determined by immunohistochemistry.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Immunohistochemistry (IHC) for AHR Expression
This protocol outlines the steps for detecting AHR protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%) in methanol (B129727)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-human AHR polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Hydrate through graded alcohols (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-AHR antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS three times for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS three times for 5 minutes each.
-
Apply DAB substrate and incubate until the desired color intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: AHR expression can be scored based on the intensity and percentage of stained tumor cells. Nuclear and cytoplasmic staining should be assessed separately.
ELISA for IL-22 and IL-2 Quantification
This protocol describes the measurement of IL-22 and IL-2 levels in patient serum, plasma, or cell culture supernatants using a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with anti-human IL-22 or IL-2 capture antibody
-
Patient samples (serum, plasma, or cell culture supernatant)
-
Recombinant human IL-22 or IL-2 standard
-
Biotinylated anti-human IL-22 or IL-2 detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate and wash each well four times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-22 or IL-2 in the patient samples.
Flow Cytometry for Th17 Cell Analysis
This protocol details the identification and quantification of Th17 cells (specifically IL-17A⁻, IL-22⁺ T cells) from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium with 10% FBS
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human IL-17A
-
Anti-human IL-22
-
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium.
-
Stimulate cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Incubate cells with anti-CD3 and anti-CD4 antibodies for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Incubate the cells with anti-IL-17A and anti-IL-22 antibodies for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells with permeabilization buffer and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Data Analysis: Gate on CD3⁺CD4⁺ T helper cells and then analyze the expression of IL-17A and IL-22 to quantify the percentage of IL-17A⁻, IL-22⁺ cells.
Conclusion
The development of robust biomarker strategies is critical for optimizing the clinical application of IK-175. The protocols and information provided in these application notes offer a framework for identifying patients most likely to benefit from AHR inhibition. Further clinical validation of these biomarkers will be essential for the successful implementation of a personalized medicine approach with IK-175.
References
- 1. benchchem.com [benchchem.com]
- 2. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. SITC 2022: Initial results from a Phase 1a/b study of IK-175, an oral AHR inhibitor, as a single agent and in combination with nivolumab in patients with advanced solid tumors and urothelial carcinoma [clin.larvol.com]
- 7. onclive.com [onclive.com]
- 8. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. ascopubs.org [ascopubs.org]
Measuring Intracellular NAD+ Levels Following WK175 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the intracellular concentration of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) in cancer cells following treatment with WK175. WK175 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] By inhibiting NAMPT, WK175 effectively depletes intracellular NAD+ pools, leading to metabolic collapse and apoptotic cell death in various cancer cell lines.[1][3] Accurate measurement of intracellular NAD+ is therefore a critical step in evaluating the efficacy and mechanism of action of WK175 and other NAMPT inhibitors.
Data Presentation: Quantitative Effects of WK175 on Intracellular Pyridine (B92270) Nucleotide Levels
The following tables summarize the quantitative data on the reduction of intracellular NAD+ and other pyridine nucleotides in the human monocytic leukemia cell line THP-1 after treatment with 10 nM WK175.[1]
Table 1: Time-Dependent Decrease of Intracellular NAD+ in THP-1 Cells Treated with 10 nM WK175 [1]
| Treatment Time (hours) | NAD+ (% of Control) |
| 4 | 27.1% |
| 12 | 6.7% |
| 24 | Undetectable |
Table 2: Intracellular Pyridine Nucleotide Concentrations in THP-1 Cells After 24-Hour Treatment with 10 nM WK175 [1]
| Pyridine Nucleotide | % of Control |
| NAD+ | Undetectable |
| NADH | 19.6% |
| NADP+ | 43.6% |
| NADPH | 35.5% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of WK175 and the general workflow for measuring its impact on intracellular NAD+ levels.
Experimental Protocols
Two common and reliable methods for quantifying intracellular NAD+ levels are bioluminescent assays and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Bioluminescent NAD+/NADH Assay
This protocol is adapted from commercially available kits (e.g., NAD/NADH-Glo™ Assay) and provides a rapid and sensitive method for measuring total NAD+ and NADH.
Materials:
-
Cancer cell line of interest (e.g., THP-1, A549, Jurkat)
-
Complete cell culture medium
-
WK175 (or other NAMPT inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Bioluminescent NAD+/NADH assay kit (containing lysis buffer, detection reagent, and NAD+ standard)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white, opaque multi-well plate at a density that allows for logarithmic growth during the treatment period. A typical density is 1 x 10^4 to 5 x 10^4 cells per well for a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
WK175 Treatment:
-
Prepare serial dilutions of WK175 in complete cell culture medium. A suggested starting concentration range is 0.1 nM to 100 nM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest WK175 concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of WK175 or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 12, 24, 48 hours).
-
-
Cell Lysis and NAD+ Measurement:
-
Equilibrate the bioluminescent assay reagents to room temperature.
-
Prepare the NAD+/NADH detection reagent according to the manufacturer's instructions.
-
For adherent cells, remove the medium and wash the cells once with PBS. For suspension cells, centrifuge the plate and aspirate the supernatant.
-
Add an equal volume of the NAD+/NADH detection reagent to each well. This reagent typically contains a detergent for cell lysis.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Luminescence Reading:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Prepare a standard curve using the provided NAD+ standard.
-
Determine the concentration of NAD+ in the samples from the standard curve.
-
Normalize the NAD+ concentration to the cell number or protein concentration for each sample.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for NAD+ Quantification
HPLC offers a highly accurate and reproducible method for quantifying NAD+. This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WK175
-
Phosphate-Buffered Saline (PBS)
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K2CO3)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase buffers (e.g., potassium phosphate (B84403) buffer, methanol)
-
NAD+ standard
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from the bioluminescent assay protocol. For HPLC, a larger number of cells may be required (e.g., 1 x 10^6 to 5 x 10^6 cells per sample).
-
-
NAD+ Extraction:
-
After treatment, harvest the cells (trypsinize if adherent) and wash them with ice-cold PBS.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of ice-cold 0.6 M perchloric acid (PCA) to lyse the cells and precipitate proteins.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the NAD+.
-
Neutralize the acidic extract by adding 3 M potassium carbonate (K2CO3) until the pH is between 6.5 and 7.5.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the NAD+ extract.
-
-
HPLC Analysis:
-
Filter the NAD+ extract through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Separate the NAD+ using a C18 reverse-phase column with an appropriate mobile phase gradient. A common mobile phase consists of a potassium phosphate buffer and methanol.[4]
-
Detect NAD+ by monitoring the absorbance at 260 nm.
-
The retention time of NAD+ should be determined by running an NAD+ standard.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of the NAD+ standard.
-
Quantify the amount of NAD+ in the samples by comparing the peak area to the standard curve.
-
Normalize the NAD+ amount to the initial cell number or total protein content of the cell pellet.
-
By following these detailed application notes and protocols, researchers can accurately and reliably measure the impact of WK175 treatment on intracellular NAD+ levels, providing crucial insights into its therapeutic potential and mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in NAD-Lowering Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assays in WK175-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing apoptosis in cells treated with the novel antitumor agent WK175. The primary focus is on the Annexin V assay, a standard method for detecting early to late-stage apoptosis. Detailed protocols and representative data are provided to facilitate the experimental design and data interpretation for researchers evaluating the apoptotic effects of WK175.
Introduction to WK175 and Apoptosis
WK175 is a novel antitumor agent that has been shown to induce apoptotic cell death in various cancer cell lines.[1][2][3][4] Unlike many conventional chemotherapeutic agents, WK175 does not cause DNA damage but instead interferes with the intracellular steady-state level of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), leading to a decrease in cellular NAD+ concentration.[1][2][3][4] This metabolic interference triggers the intrinsic pathway of apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells.[5][6][7][8][9]
The apoptotic cascade initiated by WK175 involves the disruption of the mitochondrial membrane potential, release of cytochrome c from the mitochondria, and subsequent activation of a caspase cascade, including caspase-9 and caspase-3.[1][2][4] The activation of these caspases ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and the characteristic morphological changes of apoptosis.[8]
Annexin V Assay for Detection of Apoptosis
The Annexin V assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[10][11] In healthy cells, PS is exclusively located on the inner side of the cell membrane. During apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior, where it acts as an "eat-me" signal for phagocytic cells.[11]
Annexin V is a calcium-dependent protein that has a high affinity for PS.[11] By conjugating Annexin V to a fluorescent dye (e.g., FITC, PE, or other fluorophores), it can be used to identify apoptotic cells via flow cytometry or fluorescence microscopy.[10][11] To distinguish between early apoptotic, late apoptotic, and necrotic cells, the assay is often performed with a viability dye such as Propidium Iodide (PI) or 7-AAD.[10] PI is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
The typical outcomes of an Annexin V/PI assay are:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol provides a step-by-step guide for staining WK175-treated cells with Annexin V and PI for analysis by flow cytometry.
Materials:
-
Cells treated with WK175 and corresponding vehicle-treated control cells.
-
Phosphate-Buffered Saline (PBS), cold.
-
Annexin V conjugated to a fluorophore (e.g., FITC, PE).
-
Propidium Iodide (PI) staining solution.
-
10X Annexin V Binding Buffer (100 mM Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4).
-
Deionized water.
-
Flow cytometry tubes.
-
Micropipettes and tips.
-
Centrifuge.
-
Flow cytometer.
Procedure:
-
Preparation of 1X Annexin V Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. For example, mix 1 mL of 10X buffer with 9 mL of deionized water. Keep the 1X buffer on ice.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from the culture vessel into a centrifuge tube.
-
For adherent cells, wash the cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or by gentle scraping. Avoid using trypsin as it can damage the cell membrane and affect the assay.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and wash the cells once with cold PBS. Repeat the centrifugation and aspiration steps.
-
Cell Resuspension: Resuspend the cell pellet in cold 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of the fluorescently labeled Annexin V conjugate to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of the PI staining solution.
-
-
Final Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. The samples are now ready for analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to check for background fluorescence.
-
Use single-stained controls (Annexin V only and PI only) to set up the fluorescence compensation correctly.
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation
The following table presents representative data from an Annexin V/PI assay on a human leukemia cell line (e.g., THP-1) treated with WK175 for 48 hours.
| Treatment Group | Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 nM | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| WK175 | 10 nM | 65.7 ± 3.5 | 20.1 ± 2.9 | 12.5 ± 2.2 | 1.7 ± 0.6 |
| WK175 | 50 nM | 30.4 ± 4.2 | 45.3 ± 3.8 | 22.1 ± 3.1 | 2.2 ± 0.9 |
| WK175 | 100 nM | 15.8 ± 2.8 | 55.9 ± 4.5 | 25.6 ± 3.7 | 2.7 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: WK175-induced intrinsic apoptotic signaling pathway.
Caption: Experimental workflow for the Annexin V and PI apoptosis assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - AT [thermofisher.com]
- 7. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Exposed to WK175
For Researchers, Scientists, and Drug Development Professionals
Introduction
WK175 is a novel anti-tumor agent that has demonstrated potent growth-inhibitory effects in various cancer cell lines. Its mechanism of action is distinct from conventional chemotherapeutics, as it does not induce DNA damage. Instead, WK175 interferes with the intracellular steady-state level of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), leading to a significant decrease in cellular NAD+ concentration.[1] This depletion of NAD+ initiates a cascade of events culminating in apoptotic cell death.[1][2][3] Understanding the impact of WK175 on the cell cycle is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for analyzing the cell cycle distribution and apoptosis in cancer cells treated with WK175.
Mechanism of Action
WK175 exerts its cytotoxic effects by inhibiting NAD+ biosynthesis, a critical pathway for cellular metabolism and energy production. The reduction in intracellular NAD+ levels disrupts mitochondrial function, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, specifically involving caspase-9 and caspase-3.[1] This signaling pathway ultimately results in the execution of apoptosis, characterized by DNA fragmentation and the appearance of a sub-G1 cell population in cell cycle analysis.[1]
Data Presentation
Table 1: Illustrative Effect of WK175 on Cell Cycle Distribution in Cancer Cells
The following table provides an illustrative example of the expected changes in cell cycle distribution in a cancer cell line (e.g., THP-1 human monocytic leukemia) following treatment with WK175 for 48 hours. The appearance of a significant sub-G1 peak is indicative of apoptosis.
| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 2.5 ± 0.5 | 55.0 ± 2.0 | 25.0 ± 1.5 | 17.5 ± 1.0 |
| WK175 (10 nM) | 35.0 ± 3.0 | 45.0 ± 2.5 | 12.0 ± 1.0 | 8.0 ± 0.8 |
Note: The data presented in this table is illustrative and intended to represent the expected outcome based on the known mechanism of WK175. Actual percentages will vary depending on the cell line, experimental conditions, and exposure time.
Table 2: Quantitative Analysis of Apoptosis Induction by WK175
This table summarizes the dose-dependent increase in the apoptotic cell population (sub-G1 fraction) in THP-1 cells treated with WK175 for 96 hours, as determined by flow cytometry.
| WK175 Concentration (nM) | Percentage of Apoptotic Cells (Sub-G1) |
| 0 (Control) | < 5% |
| 0.1 | 15% |
| 1.0 | 40% |
| 10 | 75% |
| 100 | > 90% |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with WK175 using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., THP-1)
-
Complete cell culture medium
-
WK175 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
WK175 Treatment: Treat the cells with the desired concentrations of WK175 or vehicle control for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For suspension cells (e.g., THP-1), collect the cells by centrifugation.
-
For adherent cells, detach the cells using trypsin-EDTA and collect them by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in WK175-treated cells using Annexin V-FITC and PI staining. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WK175 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with WK175 as described in Protocol 1.
-
Cell Harvesting: Collect both adherent and floating cells to ensure the inclusion of apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
-
Visualizations
Caption: Signaling pathway of WK175-induced apoptosis.
Caption: Experimental workflow for cell cycle analysis.
References
Application Notes and Protocols for In Vivo Administration of a Novel Kinase Inhibitor (Represented by WK175) in Murine Models
Disclaimer: As of the date of this document, specific preclinical data for a compound designated "WK175" is not publicly available. The following application notes and protocols are presented as a representative guide for researchers, scientists, and drug development professionals. The methodologies and data are based on established practices for similar small molecule kinase inhibitors investigated in murine cancer models.
Introduction
This document outlines a representative protocol for the in vivo administration of WK175, a hypothetical novel kinase inhibitor, in mice. The described procedures cover formulation, administration, and experimental design for efficacy and pharmacokinetic studies. The provided data tables are illustrative and based on findings for other kinase inhibitors to guide experimental setup.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo mouse studies of similar kinase inhibitors. These values should serve as a starting point for experimental design with WK175, with the understanding that optimal parameters will need to be determined empirically.
Table 1: Representative Pharmacokinetic Parameters of a Novel Kinase Inhibitor in Mice
| Parameter | Administration Route | Dose (mg/kg) | Value | Animal Strain |
| Half-life (t½) | Intravenous (IV) | 1 | 0.6 h | Not Specified |
| Cmax | Oral (PO) | 10 | 1801 ng/mL | Not Specified |
| Bioavailability (F) | Oral (PO) | 10 | 116% | Not Specified |
Data presented is representative and based on a similar compound, Hpk1-IN-28.[1]
Table 2: Representative In Vivo Efficacy in a Syngeneic Tumor Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| WK175 (hypothetical) | 30 | Oral (PO) | Twice Daily | 42% |
| Anti-PD-1 | 3 | Intraperitoneal (IP) | Every 3 days | Not Specified |
Efficacy data is representative and based on a similar compound, Hpk1-IN-28, in a CT26 syngeneic tumor model.[1]
Signaling Pathway
WK175 is hypothesized to be a kinase inhibitor targeting a key signaling pathway involved in cell proliferation and survival. The diagram below illustrates a representative pathway that could be targeted by such a compound.
Caption: Hypothetical signaling pathway for WK175, a kinase inhibitor.
Experimental Protocols
The following are detailed protocols for the in vivo administration of WK175 in mice.
Formulation of WK175 for Oral Administration
This protocol describes the preparation of WK175 for oral gavage.
Materials:
-
WK175 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Phosphate-buffered saline (PBS) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Vehicle Preparation: A common vehicle for oral administration of small molecules is a mixture of DMSO, PEG300, and PBS. A typical ratio is 10% DMSO, 40% PEG300, and 50% PBS.
-
Dissolving WK175:
-
Weigh the required amount of WK175 powder.
-
First, dissolve the WK175 powder in the DMSO component of the vehicle.
-
Once fully dissolved, add the PEG300 and vortex thoroughly.
-
Finally, add the PBS or sterile water dropwise while continuously vortexing to prevent precipitation.
-
-
Ensuring Solution Clarity: If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication may be applied.[2]
-
Final Preparation: Ensure the final formulation is a clear, homogenous solution before administration.[2] Prepare the formulation fresh daily.
In Vivo Administration via Oral Gavage
Materials:
-
Formulated WK175
-
Appropriate mouse strain for the cancer model (e.g., athymic nude mice, NOD/scid mice)
-
Animal gavage needles (flexible or rigid, 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Acclimatize the mice to the facility for at least one week before the start of the experiment.
-
Weigh each mouse on the day of dosing to calculate the precise volume of the formulation to be administered.
-
For a 30 mg/kg dose, a 25g mouse would require 0.75 mg of the compound. If the formulation concentration is 5 mg/mL, the administration volume would be 0.15 mL.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the WK175 formulation.
-
Carefully remove the gavage needle.
-
-
Monitoring:
-
After administration, monitor the mice for any signs of distress or adverse reactions.
-
Regularly monitor animal body weight, tumor volume, and overall health throughout the study.
-
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for an in vivo efficacy study in a mouse xenograft model.
Caption: Experimental workflow for an in vivo mouse efficacy study.
Safety and Toxicology
Throughout the in vivo studies, it is crucial to monitor for any signs of toxicity. This includes:
-
Daily Health Checks: Observe mice for changes in behavior, posture, and activity.
-
Body Weight Measurement: Record body weight at least twice weekly. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Note any other signs of adverse effects, such as ruffled fur, lethargy, or changes in food and water intake.
For more detailed toxicological assessment, a separate study may be required, including histopathological analysis of major organs.
References
Application Notes and Protocols for Developing WK175-Resistant Cell Lines
For Research Use Only
Introduction
WK175, also known as Adavosertib or MK-1775, is a potent and selective inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, WK175 forces cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. This mechanism makes it a promising therapeutic agent, particularly in cancers with p53 mutations. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. The generation of WK175-resistant cell lines in vitro is a crucial tool for researchers to investigate the molecular mechanisms of resistance, identify potential biomarkers, and develop strategies to overcome treatment failure.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of WK175-resistant cell lines.
Signaling Pathway of WK175 Action
WK175 targets the Wee1 kinase, which plays a pivotal role in the G2 phase of the cell cycle. Wee1 prevents premature entry into mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). In the presence of DNA damage, this checkpoint allows time for DNA repair. WK175 inhibits Wee1, leading to the accumulation of active CDK1-Cyclin B1 complexes and forcing cells to enter mitosis irrespective of their DNA integrity.
Caption: Signaling pathway of WK175 (Adavosertib) action.
Data Presentation
Table 1: Example IC50 Values for Parental and WK175-Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) | Fold Change |
| OVCAR-8 | 150 | 1500 | 10 | 10x |
| HCT116 | 200 | 2500 | 12.5 | 12.5x |
| A549 | 350 | 4200 | 12 | 12x |
Note: These are example values. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Summary of Potential Resistance Mechanisms
| Mechanism | Description | Key Proteins to Investigate |
| Altered Cell Cycle Control | Changes in the expression or activity of cell cycle regulators that bypass the effect of Wee1 inhibition. | CDK1, PKMYT1, Cyclin B1 |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell. | ABCB1 (MDR1), ABCG2 (BCRP) |
| Altered TGF-β Signaling | Increased signaling through the TGF-β pathway, which can slow cell cycle progression. | TGF-βR1, SMADs |
| Enhanced DNA Damage Response | Upregulation of DNA repair pathways that can counteract the effects of premature mitotic entry. | γH2AX, RAD51 |
Experimental Protocols
Protocol 1: Development of WK175-Resistant Cell Lines by Continuous Exposure
This protocol describes the generation of drug-resistant cell lines through continuous, stepwise exposure to increasing concentrations of WK175.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
WK175 (Adavosertib, MK-1775)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Sterile cell culture flasks, plates, and pipettes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed parental cells in 96-well plates.
-
Treat with a range of WK175 concentrations for 72-96 hours.
-
Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of WK175 that inhibits 50% of cell growth.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask until they reach 70-80% confluency.
-
Begin by treating the cells with WK175 at a concentration equal to the determined IC50.[1]
-
Monitor the cells daily. Initially, significant cell death is expected.
-
When the surviving cells repopulate the flask to 70-80% confluency, passage them into a new flask with the same concentration of WK175.
-
-
Stepwise Increase in Drug Concentration:
-
Once the cells are proliferating steadily at the initial concentration, increase the WK175 concentration by 1.5 to 2-fold.[2]
-
Repeat the process of monitoring, allowing for recovery and repopulation, and then passaging.
-
This gradual increase in drug concentration can take several months (e.g., 4-6 months).[1]
-
It is recommended to cryopreserve cell stocks at each incremental concentration increase as a backup.[3]
-
-
Maintenance and Verification of Resistant Phenotype:
-
Once the desired level of resistance is achieved (e.g., cells can tolerate a concentration at least 10-fold higher than the parental IC50), maintain the resistant cell line in a medium containing a selective pressure of WK175 (e.g., the final concentration used for selection).[1]
-
Regularly re-determine the IC50 of the resistant cell line to confirm the stability of the resistant phenotype. The resistance index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.[1]
-
Caption: Workflow for developing WK175-resistant cell lines.
Protocol 2: Characterization of WK175-Resistant Cell Lines
Once a resistant cell line is established, it is essential to characterize the phenotype and investigate the underlying resistance mechanisms.
1. Cell Viability and Resistance Index (RI) Determination:
-
Objective: To quantify the level of resistance to WK175.
-
Method: Perform a cell viability assay (e.g., MTT, CCK-8) on both the parental and resistant cell lines with a range of WK175 concentrations.
-
Analysis: Calculate the IC50 values for both cell lines. The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line) A resistant cell line is generally considered successfully established if the RI is greater than 3-5.[4]
2. Apoptosis Assay:
-
Objective: To determine if the resistant cells have a decreased apoptotic response to WK175.
-
Method: Treat parental and resistant cells with WK175 at their respective IC50 concentrations for 24-48 hours. Assess apoptosis using methods such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Expected Outcome: Resistant cells may show a lower percentage of apoptotic cells compared to parental cells at equitoxic concentrations.
3. Cell Cycle Analysis:
-
Objective: To investigate if the resistant cells have altered cell cycle distribution in response to WK175 treatment.
-
Method: Treat parental and resistant cells with WK175. Harvest, fix, and stain the cells with a DNA-binding dye (e.g., propidium iodide). Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
Expected Outcome: Resistant cells may exhibit a different cell cycle arrest profile compared to parental cells, potentially indicating alterations in checkpoint control.
4. Immunoblotting for Resistance-Associated Proteins:
-
Objective: To examine the expression levels of proteins potentially involved in WK175 resistance.
-
Method: Prepare whole-cell lysates from both parental and resistant cell lines (with and without WK175 treatment). Perform SDS-PAGE and transfer to a membrane. Probe with primary antibodies against proteins of interest (e.g., Wee1, p-CDK1, CDK1, PKMYT1, ABCB1, ABCG2, TGF-βR1) and an appropriate loading control (e.g., GAPDH, β-actin).
-
Expected Outcome: Changes in the expression levels of these proteins in the resistant line can provide insights into the mechanism of resistance.
Troubleshooting
| Issue | Possible Cause | Solution |
| Excessive cell death when increasing drug concentration | The concentration increment is too high. | Reduce the fold-increase in drug concentration (e.g., to 1.25x). Allow cells more time to recover and adapt. |
| Loss of resistant phenotype over time | Insufficient selective pressure. | Maintain the resistant cell line in a medium containing a constant, selective concentration of WK175. |
| Inconsistent IC50 values | Variation in cell seeding density or assay conditions. | Standardize cell seeding numbers and ensure consistent incubation times and reagent concentrations. |
| No significant increase in resistance | The cell line may have intrinsic resistance or the induction period is too short. | Extend the duration of drug exposure. Consider using a different method, such as pulse exposure with higher concentrations. |
Conclusion
The development and characterization of WK175-resistant cell lines are fundamental to understanding the complexities of drug resistance. The protocols outlined in these application notes provide a systematic approach to generating these valuable research tools. By elucidating the mechanisms of resistance, researchers can pave the way for the development of more effective therapeutic strategies to combat cancer.
References
Application Note: High-Throughput Screening for Synergistic Drug Combinations with the NAMPT Inhibitor WK175
For Researchers, Scientists, and Drug Development Professionals
Introduction
WK175 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ pools, WK175 disrupts cellular metabolism and induces apoptosis in cancer cells, making it a promising therapeutic agent.[1] Combination therapies that enhance the cytotoxic effects of WK175 through synergistic interactions offer a compelling strategy to improve therapeutic efficacy and overcome potential resistance mechanisms.
This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify drugs that act synergistically with WK175. The described workflow is optimized for a 384-well plate format and utilizes robust, commercially available assays for the sensitive detection of cell viability and apoptosis. Furthermore, we provide a framework for data analysis to quantify synergistic interactions and offer insights into the underlying signaling pathways.
Rationale for Synergistic Screening with WK175
The depletion of NAD+ by WK175 impacts a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[2][3] This creates vulnerabilities that can be exploited by co-administering drugs with complementary mechanisms of action. A particularly promising strategy is the combination of NAMPT inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical for DNA repair and their activity is highly dependent on NAD+ as a substrate.[4][5] By simultaneously inhibiting NAD+ synthesis with WK175 and PARP activity with a PARP inhibitor, a synergistic anti-tumor effect can be achieved through the induction of catastrophic DNA damage and apoptosis.[4][5][6]
This protocol outlines a screening approach using a targeted library of compounds, with a focus on PARP inhibitors and other agents involved in DNA damage response and cellular metabolism.
Experimental Workflow
The overall experimental workflow for the high-throughput screening of synergistic drug combinations with WK175 is depicted below.
Detailed Protocols
Materials and Reagents
-
Cell Line: A549 human lung carcinoma cells (or other relevant cancer cell line)
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compounds:
-
WK175 (stock solution in DMSO)
-
Compound library (e.g., PARP inhibitors, DNA damaging agents) dissolved in DMSO.
-
-
Assay Plates: 384-well, solid white, flat-bottom, tissue culture-treated plates.
-
Reagent Plates: 384-well polypropylene (B1209903) plates for compound dilutions.
-
Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Caspase-Glo® 3/7 Assay Kit
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
DMSO, cell culture grade
-
Cell Culture and Seeding
-
Culture A549 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency.
-
On the day of the experiment, harvest cells using Trypsin-EDTA and perform a cell count.
-
Resuspend cells in culture medium to a final concentration that will result in a seeding density of 1000-2000 cells per well in a 25 µL volume.
-
Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Plate Preparation and Drug Treatment
-
Master Plates: Prepare master plates of WK175 and the library compounds in 100% DMSO at a concentration 1000x the final desired highest concentration.
-
Intermediate Plates: Perform serial dilutions of the master plates in DMSO to create intermediate drug plates.
-
Assay Plates Dosing:
-
Utilize an acoustic liquid handler or a pintool to transfer nanoliter volumes of WK175 and library compounds from the intermediate plates to the assay plates containing cells in a checkerboard matrix format.
-
The final DMSO concentration in the assay wells should not exceed 0.5%.
-
Include appropriate controls:
-
Vehicle control (DMSO only)
-
Single agent controls for WK175 and each library compound.
-
-
-
Incubate the assay plates for 72 hours at 37°C and 5% CO2.
High-Throughput Screening Assays
This assay quantifies ATP, an indicator of metabolically active cells.[7][8][9]
-
After the 72-hour incubation, remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 25 µL of the CellTiter-Glo® Reagent to each well of the 384-well plate.[3][8][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][10]
-
Measure the luminescence using a plate reader.
This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[11][12][13][14]
-
After the 72-hour incubation, remove the assay plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well of a separate 384-well plate for the apoptosis measurement.[13][14]
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[13]
-
Measure the luminescence using a plate reader.
Data Presentation and Analysis
Data Normalization
Normalize the raw luminescence data to the vehicle-treated controls to determine the percent inhibition of cell viability or induction of apoptosis for each drug concentration and combination.
Synergy Score Calculation
To quantify the degree of synergy, calculate synergy scores using established models such as the Loewe additivity, Bliss independence, and Zero Interaction Potency (ZIP) models.[2][11][15][16]
-
Loewe Additivity: This model is best suited for drugs with similar mechanisms of action and is based on the concept of dose equivalence.[11]
-
Bliss Independence: This model assumes that the two drugs act independently and is suitable for compounds with different mechanisms of action.[11]
-
Zero Interaction Potency (ZIP): This model combines features of both the Loewe and Bliss models and provides a robust synergy score.[11]
Software packages such as SynergyFinder can be used to perform these calculations and generate synergy landscape plots.[16]
Quantitative Data Summary
Summarize the quantitative data from the screen in the following tables for clear comparison:
Table 1: Single Agent Activity of WK175 and Library Compounds
| Compound | IC50 (µM) - Cell Viability | EC50 (µM) - Apoptosis |
| WK175 | [Insert Value] | [Insert Value] |
| Compound A | [Insert Value] | [Insert Value] |
| Compound B | [Insert Value] | [Insert Value] |
| ... | ... | ... |
Table 2: Synergy Scores for WK175 in Combination with Library Compounds
| Combination (WK175 +) | Loewe Synergy Score | Bliss Synergy Score | ZIP Synergy Score |
| Compound A | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound B | [Insert Value] | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... |
Signaling Pathway Visualization
The synergistic interaction between WK175 (a NAMPT inhibitor) and a PARP inhibitor can be visualized through the following signaling pathway diagram.
Conclusion
This application note provides a comprehensive and detailed protocol for the high-throughput screening of synergistic drug combinations with the NAMPT inhibitor WK175. The methodologies described herein, from cell culture and automated liquid handling to robust cell-based assays and data analysis, offer a powerful platform for the discovery of novel combination therapies. The identified synergistic hits can then be further validated in secondary assays and preclinical models to accelerate the development of more effective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology Analysis [lumin.championsoncology.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cns.org [cns.org]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 10. OUH - Protocols [ous-research.no]
- 11. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. CalculateSynergy: Calculate the Synergy Scores for Drug Combinations in synergyfinder: Calculate and Visualize Synergy Scores for Drug Combinations [rdrr.io]
- 16. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolomic Analysis of Cells Treated with WK175
For Researchers, Scientists, and Drug Development Professionals
Introduction
WK175 is a novel anti-tumor agent that induces apoptosis in cancer cells by inhibiting nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling. By depleting the intracellular NAD+ pool, WK175 disrupts these vital functions, leading to metabolic crisis and programmed cell death. These application notes provide a comprehensive overview of the expected metabolomic effects of WK175 and detailed protocols for their analysis.
Mechanism of Action: WK175 targets the NAD+ salvage pathway, the primary route for NAD+ synthesis in mammalian cells.[3][4][5] Specifically, it is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway.[6][7] Inhibition of NAMPT leads to a rapid decrease in intracellular NAD+ levels, which in turn inhibits NAD+-dependent enzymes crucial for cellular metabolism, including glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in glycolysis.[8] This metabolic disruption culminates in ATP depletion and the induction of the intrinsic apoptotic pathway.[1]
Experimental Protocols
Detailed methodologies for key experiments to assess the metabolic and cellular effects of WK175 are provided below.
Cell Viability and Metabolic Activity Assay (WST-1)
This protocol is for assessing the effect of WK175 on cell viability and metabolic activity, which is dependent on dehydrogenase activity and cellular NAD+ levels.[1]
Materials:
-
WK175 stock solution
-
Target cancer cell line (e.g., THP-1 human monocytic leukemia cells)
-
Complete cell culture medium
-
96-well microplates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of WK175 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of WK175. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 4 days).[1]
-
Following incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of metabolic activity relative to the untreated control to determine the IC50 value of WK175.
Intracellular NAD+ Level Measurement
This protocol describes the quantification of intracellular NAD+ levels, the direct target of WK175's inhibitory action.
Materials:
-
Cells treated with WK175 and untreated control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
NAD+ extraction buffer (e.g., 0.6 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 1.25 M potassium chloride)
-
Commercially available NAD+/NADH assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Culture and treat cells with WK175 for the desired time points.
-
Harvest the cells by trypsinization or scraping and wash with ice-cold PBS.
-
Lyse the cells using the NAD+ extraction buffer and incubate on ice.
-
Neutralize the lysate with the neutralization buffer.
-
Centrifuge the samples to pellet the precipitate.
-
Use the supernatant for NAD+ quantification following the manufacturer's instructions of the chosen NAD+/NADH assay kit.
-
Normalize the NAD+ levels to the total protein concentration of each sample.
Untargeted Metabolomic Analysis by LC-MS
This protocol provides a general workflow for a global, untargeted analysis of metabolic changes in cells treated with WK175.
Materials:
-
Cells treated with WK175 and untreated control cells
-
Ice-cold PBS
-
Quenching solution (e.g., 80% methanol (B129727) at -80°C)
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells and treat with WK175 for the desired duration.
-
Rapidly wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Quench the metabolism by adding ice-cold 80% methanol and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts using an LC-MS system.
-
Process the raw data using appropriate software for peak picking, alignment, and normalization.
-
Perform statistical analysis to identify metabolites that are significantly altered by WK175 treatment.
-
Utilize metabolite databases for tentative identification of the altered metabolites.
Cytochrome c Release Assay (Immunofluorescence)
This assay visualizes the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptosis pathway initiated by WK175.
Materials:
-
Cells grown on coverslips
-
WK175 treatment medium
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against cytochrome c
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with WK175 for the desired time.
-
In the last 30 minutes of treatment, incubate the cells with MitoTracker Red CMXRos to label the mitochondria.
-
Wash the cells with PBS and fix them with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate with the primary anti-cytochrome c antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In healthy cells, cytochrome c co-localizes with the mitochondria (punctate staining). In apoptotic cells, cytochrome c will show a diffuse cytosolic staining.
Quantitative Data Summary
Disclaimer: To date, no specific metabolomic studies have been published for WK175. The following tables summarize representative quantitative data from a study on the metabolic effects of FK866, a well-characterized NAMPT inhibitor with the same mechanism of action as WK175. This data is provided to illustrate the expected metabolic perturbations following treatment with a NAMPT inhibitor.[9][10][11]
Table 1: Effect of NAMPT Inhibition on Intracellular NAD+ and ATP Levels
| Metabolite | Fold Change vs. Control |
| NAD+ | Significantly Decreased |
| ATP | Significantly Decreased |
Table 2: Relative Abundance of Key Metabolites in Central Carbon Metabolism Following NAMPT Inhibition
| Metabolite Pathway | Metabolite | Relative Abundance Change |
| Glycolysis | Glucose-6-phosphate | Increased |
| Fructose-6-phosphate | Increased | |
| Fructose-1,6-bisphosphate | Increased | |
| Glyceraldehyde-3-phosphate | Increased | |
| 3-Phosphoglycerate | Decreased | |
| Lactate | Decreased | |
| Pentose Phosphate Pathway | 6-Phosphogluconate | Decreased |
| Sedoheptulose-7-phosphate | Decreased | |
| TCA Cycle | Citrate | Decreased |
| α-Ketoglutarate | Decreased | |
| Succinate | Decreased | |
| Fumarate | Decreased | |
| Malate | Decreased |
Table 3: Relative Abundance of Selected Amino Acids Following NAMPT Inhibition
| Amino Acid | Relative Abundance Change |
| Serine | Decreased |
| Glycine | Decreased |
| Aspartate | Decreased |
| Glutamate | Decreased |
| Alanine | Decreased |
Signaling Pathways and Experimental Workflows
WK175 Mechanism of Action: Inhibition of NAD+ Salvage Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NAD salvage pathway I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 10. Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Caspase-3 Activation in Response to the Novel Antitumor Agent WK175
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
WK175 is a novel antitumor agent that has been shown to induce apoptosis in various cancer cell lines.[1][2][3] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell.[4][5] Therefore, quantifying caspase-3 activation is a crucial step in characterizing the apoptotic-inducing potential of compounds like WK175. This application note provides a detailed protocol for a colorimetric assay to quantify caspase-3 activity in cell lysates following treatment with WK175. Additionally, it includes a summary of representative data and visual diagrams of the signaling pathway and experimental workflow.
Principle of the Assay
This protocol describes a colorimetric assay for the detection of caspase-3 activity. The assay is based on the cleavage of a specific peptide substrate, N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA), by active caspase-3. The cleavage of this substrate releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[6][7][8] The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
Signaling Pathway of WK175-Induced Caspase Activation
WK175 initiates apoptosis by interfering with the intracellular levels of NAD+, leading to a decrease in cellular NAD+ concentration.[1][3] This metabolic stress triggers the intrinsic apoptotic pathway, which involves the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[1][2] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which then orchestrates the final stages of apoptosis.[1]
Caption: WK175-induced caspase activation pathway.
Experimental Protocol: Colorimetric Caspase-3 Assay
This protocol is adapted from standard colorimetric caspase-3 assay kits.[8]
Materials:
-
Human leukemia cell line (e.g., THP-1)[1]
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
WK175 stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM DTT, 0.2% CHAPS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of WK175 (e.g., 0, 1, 5, 10, 25, 50 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Wash the cells once with cold PBS.
-
Add 50 µL of chilled Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 15-20 minutes.
-
-
Caspase-3 Activity Assay:
-
Centrifuge the plate at 10,000 x g for 1 minute to pellet cell debris.
-
Transfer 50 µL of the supernatant (cell lysate) to a new 96-well plate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of Caspase-3 Substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing lysis buffer, reaction buffer, and substrate) from all readings.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the WK175-treated samples to the untreated control.
-
Experimental Workflow
Caption: Experimental workflow for caspase-3 activity assay.
Data Presentation: Representative Caspase-3 Activity Data
The following table presents representative data on the dose-dependent effect of WK175 on caspase-3 activity in a hypothetical cancer cell line after 24 hours of treatment. This data is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
| WK175 Concentration (nM) | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| 0 (Control) | 0.150 ± 0.015 | 1.0 |
| 1 | 0.225 ± 0.020 | 1.5 |
| 5 | 0.450 ± 0.035 | 3.0 |
| 10 | 0.825 ± 0.050 | 5.5 |
| 25 | 1.200 ± 0.080 | 8.0 |
| 50 | 1.275 ± 0.095 | 8.5 |
Conclusion
This application note provides a comprehensive guide for quantifying caspase-3 activation in response to the antitumor agent WK175. The detailed protocol for the colorimetric assay, along with the visual representations of the signaling pathway and experimental workflow, offers researchers a robust framework to investigate the apoptotic mechanism of WK175 and other potential therapeutic compounds. The provided data table serves as an example for presenting quantitative results in a clear and structured manner. Accurate and reproducible quantification of caspase activation is essential for the preclinical evaluation of novel anticancer drugs.
References
- 1. mesoscale.com [mesoscale.com]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle dependency of caspase activation in Fas‐induced apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
Protocol for light activation of Antitumor agent-175 (Ru2) in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the in vitro photoactivation of the antitumor agent "Ru2," a representative ruthenium(II) polypyridyl complex. These compounds are potent photosensitizers that exhibit significant cytotoxicity in cancer cells upon irradiation with light, while remaining minimally toxic in the dark. Their mechanism of action primarily involves the generation of reactive oxygen species (ROS), leading to apoptotic cell death.[1][2] This protocol outlines the necessary materials, experimental procedures, and data analysis for assessing the photodynamic therapy (PDT) efficacy of Ru2 in a laboratory setting.
Data Summary
The following tables summarize the quantitative data related to the in vitro photoactivation of representative Ru(II) polypyridyl complexes, referred to here as Ru2.
Table 1: In Vitro Photocytotoxicity of Ru(II) Complexes
| Compound | Cell Line | Concentration (nM) | Light Source | Wavelength (nm) | Light Dose (J/cm²) | IC50 (µM) | Phototoxic Index (PI) | Reference |
| Ru-COUBPY (SCV49) | CT-26 | Not Specified | Not Specified | 620 ± 15 | 9 | <0.1 (hypoxic) | >30,000 | [1] |
| Ru2²⁺ | A2780 | 100 | Not Specified | Not Specified | Not Specified | Significant anti-cancer effect | Not Specified | [2] |
| [Ru(bphen)₂(benzene-1,2-disulfinate)] | HeLa | Not Specified | Not Specified | 420 | Not Specified | 0.62 | >80 | [3] |
| Rup-03 | HepG2 | Not Specified | Not Specified | Not Specified | Not Specified | 29.5 ± 2.3 | Not Specified | [4] |
| Rup-04 | SGC-7901 | Not Specified | Not Specified | Not Specified | Not Specified | 40.0 ± 3.8 | Not Specified | [4] |
| Complex 4 | Various | Not Specified | Visible Light | Not Specified | Not Specified | High photo-induced activity | Not Specified | [5] |
Table 2: Experimental Parameters for Light Activation
| Parameter | Description | Reference |
| Cell Lines | A2780 (human ovarian cancer), CT-26 (murine colon carcinoma), HeLa (human cervical cancer), HepG2 (human liver cancer), SGC-7901 (human gastric cancer) | [1][2][3][4] |
| Incubation Time | 6 to 24 hours for optimal cellular uptake.[2] | [2] |
| Light Wavelength | Typically in the visible range (400-700 nm). Specific examples include 420 nm, 540 nm, 620 ± 15 nm, and 645 nm.[1][3] | [1][3] |
| Light Source | LED arrays or lasers are commonly used. | [6] |
| Light Dose | Varies depending on the complex and cell line, typically ranging from 9 to 19 J/cm².[1][6] | [1][6] |
| Compound Concentration | Ranges from nanomolar to micromolar concentrations.[2] | [2] |
Experimental Protocols
Cellular Uptake and Localization
This protocol determines the kinetics of internalization and the subcellular localization of the Ru2 complex.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
Ru2 complex
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes or microscope slides and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Ru2 (e.g., 10 µM) in a complete culture medium.[2]
-
Incubate the cells for various time points (e.g., 15 min, 6 h, 24 h) to determine the optimal uptake period.[2]
-
At each time point, wash the cells twice with PBS to remove the excess compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the slides with a suitable mounting medium.
-
Visualize the intracellular localization of the Ru2 complex using a confocal microscope, exploiting its intrinsic fluorescence.[2]
In Vitro Photocytotoxicity Assay
This protocol assesses the light-induced toxicity of the Ru2 complex.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ru2 complex
-
96-well plates
-
Light source (e.g., LED array) with a specific wavelength
-
Cell viability reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Ru2 complex. Include "dark" control wells (treated with Ru2 but not irradiated) and "light" control wells (irradiated but not treated with Ru2).
-
Incubate the cells for the predetermined optimal uptake time (e.g., 24 hours).[2]
-
Wash the cells with PBS and replace the medium with a fresh, phenol (B47542) red-free medium.
-
Irradiate the designated wells with a specific wavelength and light dose.
-
Incubate the cells for a further 24-48 hours.
-
Assess cell viability using a standard assay.
-
Calculate the IC50 values for both dark and light conditions to determine the phototoxic index (PI = IC50_dark / IC50_light).
Detection of Reactive Oxygen Species (ROS)
This protocol measures the generation of intracellular ROS upon photoactivation of the Ru2 complex.
Materials:
-
Cancer cell line of interest
-
Ru2 complex
-
ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA)
-
Confocal microscope or plate reader
Procedure:
-
Seed cells on appropriate plates or slides.
-
Treat the cells with the Ru2 complex (e.g., 10 µM) and incubate for the optimal uptake time.[2]
-
Irradiate the cells as described in the photocytotoxicity protocol.
-
After irradiation (e.g., 2 hours post-irradiation), load the cells with the ROS probe according to the manufacturer's instructions.[2]
-
Analyze the fluorescence intensity using a confocal microscope or a fluorescence plate reader to quantify ROS production.
Visualizations
References
- 1. Ruthenium(II) Polypyridyl Complexes Containing COUBPY Ligands as Potent Photosensitizers for the Efficient Phototherapy of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Charged Ru(II) Polypyridyl Complexes as Photosensitizer Agents in Photodynamic Therapy of Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Overview of the Use of Ru(II) Polypyridyl Complexes as Photosensitizers in One-Photon and Two-Photon Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of ruthenium complexes for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nuclear permeable Ru(ii)-based photoactivated chemotherapeutic agent towards a series of cancer cells: in vitro and in vivo studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ROS Production from Ruthenium-Based Compounds Using Fluorescent Probes
Introduction
Ruthenium-based compounds are a promising class of molecules in drug development, particularly in photodynamic therapy (PDT) for cancer treatment.[1][2] A key mechanism of action for many of these compounds, including photosensitizing ruthenium complexes, is the generation of reactive oxygen species (ROS) upon activation, often by light.[1][2][3] ROS, such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can induce cellular damage and trigger programmed cell death, or apoptosis.[4][5] Therefore, the accurate measurement of ROS production is crucial for evaluating the efficacy and understanding the mechanism of action of novel ruthenium compounds like "Compound Ru2".
These application notes provide detailed protocols for the detection and quantification of intracellular ROS generated by a generic ruthenium-based photosensitizer, referred to herein as "Compound Ru," using three common fluorescent probes: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), dihydroethidium (B1670597) (DHE), and MitoSOX™ Red. These protocols are designed for researchers, scientists, and drug development professionals and can be adapted for specific experimental needs.
Overview of Fluorescent Probes for ROS Detection
A variety of fluorescent probes are available for detecting different types of ROS. The choice of probe depends on the specific ROS of interest and its subcellular location.
-
DCFH-DA: A cell-permeable probe used to detect total intracellular ROS, particularly hydrogen peroxide, peroxyl radicals, and peroxynitrite.[6][7] Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7]
-
Dihydroethidium (DHE): A cell-permeable probe primarily used for the detection of superoxide.[8][9] In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[8][9]
-
MitoSOX™ Red: A derivative of DHE that specifically targets mitochondria due to its cationic triphenylphosphonium component.[8][10] It is used for the selective detection of superoxide within the mitochondria.[10][11]
Experimental Workflow
The general workflow for measuring ROS production using fluorescent probes is depicted below.
Caption: General experimental workflow for measuring ROS production.
Materials and Reagents
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Compound Ru (stock solution in a suitable solvent, e.g., DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dihydroethidium (DHE)
-
MitoSOX™ Red
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Positive control for ROS induction (e.g., H₂O₂, Antimycin A)
-
Negative control/ROS scavenger (e.g., N-acetylcysteine - NAC)
-
96-well plates (black, clear bottom for fluorescence reading)
-
Cell culture dishes or flasks
-
Fluorescence microscope with appropriate filter sets
-
Flow cytometer
-
Light source for photosensitizer activation (if applicable)
Experimental Protocols
Protocol 1: Detection of Total Intracellular ROS using DCFH-DA
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Intracellular esterases cleave the acetate (B1210297) groups, trapping the resulting DCFH within the cell. ROS then oxidize DCFH to the highly fluorescent DCF.[7][12]
Reagent Preparation:
-
DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of anhydrous DMSO.[13] Aliquot and store at -20°C, protected from light.
-
DCFH-DA Working Solution (10-25 µM): On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium or PBS to the desired final concentration.[14] The optimal concentration should be determined for each cell type.
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate, or on coverslips in a 24-well plate, at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh culture medium containing various concentrations of Compound Ru. Include untreated controls, a vehicle control (DMSO), a positive control (e.g., 100 µM H₂O₂ for 1 hour), and a negative control (pretreatment with 5 mM NAC for 1 hour before adding Compound Ru).
-
If Compound Ru is a photosensitizer, incubate the cells in the dark for a predetermined time to allow for compound uptake, then expose to light for the required duration.
-
-
Staining:
-
Washing: Remove the DCFH-DA working solution and wash the cells twice with pre-warmed PBS to remove excess probe.[15]
-
Data Acquisition:
-
Fluorescence Microscopy: Add PBS or HBSS to the wells and immediately visualize the cells under a fluorescence microscope using a filter set appropriate for FITC (Excitation/Emission: ~495/529 nm).[12] Capture images for qualitative analysis.
-
Flow Cytometry: Detach the cells using trypsin, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in PBS. Analyze the fluorescence intensity in the FL1 channel.[15][16]
-
Protocol 2: Detection of Intracellular Superoxide using Dihydroethidium (DHE)
Principle: DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA, emitting red fluorescence.[8][9]
Reagent Preparation:
-
DHE Stock Solution (10 mM): Dissolve 1 mg of DHE in 315 µL of anhydrous DMSO.[17] Aliquot and store at -20°C to -80°C, protected from light.
-
DHE Working Solution (10 µM): Dilute the stock solution in pre-warmed, colorless HBSS or serum-free medium immediately before use.[9][17]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 5.1. A suitable positive control for superoxide production is Antimycin A.
-
Staining:
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Data Acquisition:
Protocol 3: Detection of Mitochondrial Superoxide using MitoSOX™ Red
Principle: MitoSOX™ Red is a DHE derivative that accumulates in the mitochondria. It is selectively oxidized by superoxide, leading to red fluorescence upon binding to mitochondrial nucleic acids.[10][18]
Reagent Preparation:
-
MitoSOX™ Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO.[11][18] Aliquot and store at -20°C, protected from light.
-
MitoSOX™ Red Working Solution (500 nM - 5 µM): Dilute the stock solution in pre-warmed HBSS with Ca²⁺ and Mg²⁺ to the desired final concentration.[10][11] The optimal concentration should be determined empirically.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 5.1.
-
Staining:
-
After treatment, remove the medium and wash the cells once with pre-warmed PBS.
-
Add the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[10]
-
-
Washing: Gently wash the cells three times with pre-warmed buffer (e.g., HBSS).[10]
-
Data Acquisition:
Data Presentation
Quantitative data from flow cytometry or fluorescence intensity measurements from plate readers should be summarized in tables for clear comparison.
Table 1: Quantification of Total Intracellular ROS using DCFH-DA Assay
| Treatment Group | Compound Ru (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Untreated Control | 0 | 100 ± 12 | 1.0 |
| Vehicle Control (DMSO) | 0 | 110 ± 15 | 1.1 |
| Compound Ru | 1 | 250 ± 25 | 2.5 |
| Compound Ru | 5 | 600 ± 48 | 6.0 |
| Compound Ru | 10 | 1200 ± 95 | 12.0 |
| Positive Control (H₂O₂) | N/A | 1500 ± 120 | 15.0 |
| Compound Ru (10 µM) + NAC | 10 | 150 ± 20 | 1.5 |
Table 2: Quantification of Mitochondrial Superoxide using MitoSOX™ Red Assay
| Treatment Group | Compound Ru (µM) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Untreated Control | 0 | 50 ± 8 | 1.0 |
| Vehicle Control (DMSO) | 0 | 55 ± 10 | 1.1 |
| Compound Ru | 1 | 150 ± 18 | 3.0 |
| Compound Ru | 5 | 400 ± 35 | 8.0 |
| Compound Ru | 10 | 850 ± 70 | 17.0 |
| Positive Control (Antimycin A) | N/A | 1000 ± 85 | 20.0 |
ROS-Mediated Apoptotic Signaling Pathway
Excessive ROS production can lead to the activation of apoptotic signaling pathways.[4] The diagram below illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis that can be triggered by ROS.
Caption: ROS-mediated apoptotic signaling pathways.
High levels of ROS can cause mitochondrial damage, leading to the release of cytochrome c.[5][20] This initiates the formation of the apoptosome and the activation of caspase-9.[20] ROS can also influence the expression and activity of Bcl-2 family proteins, promoting the activation of pro-apoptotic members like Bax and Bak.[20][21] Furthermore, ROS can enhance the expression of death receptors, such as Fas, triggering the extrinsic apoptotic pathway through the activation of caspase-8.[20] Both pathways converge on the activation of executioner caspases, like caspase-3, leading to the dismantling of the cell.[20]
References
- 1. The Effect of Photosensitizer Metalation Incorporated into Arene–Ruthenium Assemblies on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium(II)-Arene Curcuminoid Complexes as Photosensitizer Agents for Antineoplastic and Antimicrobial Photodynamic Therapy: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A near-infrared light-activatable Ru( ii )-coumarin photosensitizer active under hypoxic conditions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01844J [pubs.rsc.org]
- 4. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 8. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. benchchem.com [benchchem.com]
- 14. bioquochem.com [bioquochem.com]
- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.emory.edu [med.emory.edu]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
Application Notes: Live-Cell Imaging of Antitumor Agent-175 (Ru2) Uptake
Introduction
Antitumor agent-175 (Ru2) is a ruthenium-based coordination complex showing significant promise as a cancer therapeutic. Understanding the cellular uptake and intracellular localization of Ru2 is critical for elucidating its mechanism of action and optimizing its therapeutic efficacy. Live-cell imaging offers a powerful tool to visualize the dynamic processes of drug entry, trafficking, and accumulation within cancer cells in real-time. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of Ru2 uptake using fluorescence microscopy.
Ruthenium complexes, such as Ru2, often exhibit intrinsic fluorescence or can be conjugated with fluorescent probes, enabling their visualization within living cells.[1][2] The methodologies described herein are designed to provide a comprehensive framework for investigating the spatiotemporal dynamics of Ru2 in cancer cell lines.
Key Applications
-
Real-time Visualization of Cellular Uptake: Monitor the kinetics and efficiency of Ru2 internalization into living cancer cells.
-
Subcellular Localization Studies: Determine the specific organelles (e.g., lysosomes, mitochondria, nucleus) where Ru2 accumulates.[3][4]
-
Mechanism of Uptake Analysis: Investigate the pathways involved in Ru2 internalization, such as endocytosis.[3][5]
-
Drug Efficacy and Resistance Studies: Correlate Ru2 uptake and localization with its cytotoxic effects and potential resistance mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data related to the cellular uptake and cytotoxicity of ruthenium-based antitumor agents similar to Ru2. This data is essential for designing and interpreting live-cell imaging experiments.
Table 1: Cytotoxicity of Ruthenium Complexes in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) in Dark | IC50 (µM) with Photo-activation | Reference |
| Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugate 1 | HeLa | >10 | 1.8 ± 0.3 | [3] |
| Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugate 2 | HeLa | >10 | 4.6 ± 0.7 | [3] |
| Ru(II) polypyridyl complex 4 | SKOV-3 (cisplatin-resistant) | Not specified | 0.2 - 0.4 | [6] |
| Ru(II) polypyridyl complex 4 | A549 (cisplatin-resistant) | Not specified | 0.2 - 0.4 | [6] |
| Ru(II)-arene benzimidazole (B57391) complex 32 | HeLa | 16.20 ± 0.28 (cisplatin) | Not specified | [7] |
| Ru(II)-arene benzimidazole complex 32 | MCF7 | 21.19 ± 0.66 (cisplatin) | Not specified | [7] |
Table 2: Cellular Uptake of Ruthenium Complexes
| Compound | Cell Line | Incubation Time | Uptake (nmol Ru / mg protein) | Reference |
| Alkyne-functionalized Ru complex[6]2+ | A549 | 24 h | Approx. 2x higher than non-functionalized | [8] |
| Alkyne-functionalized Ru complex[4]2+ | A549 | 24 h | Approx. 2x higher than non-functionalized | [8] |
| TM34 | A2780 | 3 h | Dose-dependent | [5] |
| TM34 | MDAMB231 | 3 h | Dose-dependent | [5] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Ru2 Uptake
This protocol outlines the fundamental steps for visualizing the uptake of Ru2 in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound (Ru2) stock solution (in DMSO or appropriate solvent)
-
Live-cell imaging microscopy system (confocal or widefield with environmental control)
-
Glass-bottom imaging dishes or chamber slides
Procedure:
-
Cell Seeding: Seed the cancer cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment:
-
Prepare a working solution of Ru2 in pre-warmed complete culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the Ru2-containing medium to the cells.
-
-
Live-Cell Imaging:
-
Immediately place the imaging dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the uptake of Ru2.
-
Use appropriate filter sets for the fluorescence of Ru2. If Ru2 is not intrinsically fluorescent, a fluorescently labeled version may be required.[8]
-
-
Image Analysis:
-
Analyze the acquired images to quantify the fluorescence intensity within the cells over time.
-
Observe the subcellular distribution of the Ru2 signal.
-
Protocol 2: Investigating the Mechanism of Ru2 Uptake using Endocytosis Inhibitors
This protocol helps to determine if Ru2 uptake is mediated by endocytic pathways.
Materials:
-
All materials from Protocol 1
-
Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of the endocytosis inhibitors in complete culture medium.
-
Incubate the cells with the respective inhibitors for a predetermined time (e.g., 30-60 minutes) prior to Ru2 treatment.
-
-
Ru2 Treatment and Imaging:
-
Add Ru2 to the inhibitor-containing medium.
-
Proceed with live-cell imaging as described in step 4 of Protocol 1.
-
-
Data Analysis:
-
Quantify and compare the intracellular fluorescence of Ru2 in inhibitor-treated cells versus control (untreated) cells. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific endocytic pathway.[3]
-
Protocol 3: Subcellular Localization of Ru2 using Organelle-Specific Dyes
This protocol aims to identify the specific organelles where Ru2 accumulates.
Materials:
-
All materials from Protocol 1
-
Organelle-specific fluorescent dyes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, Hoechst 33342 for the nucleus)
Procedure:
-
Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.
-
Ru2 Treatment: Incubate the cells with Ru2 for a sufficient duration to allow for subcellular accumulation (e.g., 2-4 hours).
-
Organelle Staining:
-
Following Ru2 incubation, add the organelle-specific dye to the culture medium at the recommended concentration.
-
Incubate for the time specified in the dye's protocol (typically 15-30 minutes).
-
-
Live-Cell Imaging:
-
Wash the cells with pre-warmed PBS to remove excess drug and dye.
-
Add fresh, pre-warmed culture medium.
-
Acquire images using the appropriate filter sets for both Ru2 and the organelle dye.
-
-
Image Analysis:
-
Overlay the images from the Ru2 and organelle dye channels.
-
Assess the degree of colocalization to determine the subcellular destination of Ru2.
-
Visualizations
References
- 1. Fluorescence studies of anti-cancer drugs--analytical and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsically Fluorescent Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A nuclear permeable Ru(ii)-based photoactivated chemotherapeutic agent towards a series of cancer cells: in vitro and in vivo studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Light Delivery in Compound Ru2 Photodynamic Therapy
Introduction
Ruthenium (Ru) complexes, such as the coumarin-modified cyclometalated Ru(II) photosensitizer designated as Ru2, are emerging as a promising class of agents for Photodynamic Therapy (PDT).[1][2] These compounds offer unique advantages, including strong absorption in the visible light spectrum and the ability to generate reactive oxygen species (ROS) through different mechanisms, such as the Type I photochemical process.[1][3] A notable feature of some Ru(II) complexes like Ru2 is their efficacy under hypoxic conditions, which are common in solid tumors, a significant limitation for traditional Type II photosensitizers that rely heavily on molecular oxygen.[1]
The successful translation of Ru2 PDT to in vivo models and potentially clinical applications hinges on the precise and effective delivery of light to the target tissue.[4] The limited penetration depth of visible light in biological tissues presents a significant challenge, necessitating specialized light delivery strategies to activate the photosensitizer in deep-seated or internal tumors.[5][6] These application notes provide an overview of current and emerging in vivo light delivery methods and detailed protocols for their implementation in preclinical research involving Ru2 photodynamic therapy.
Part 1: Light Delivery Methods and Technologies
Effective PDT requires delivering a sufficient light dose to the entire tumor volume where the photosensitizer has accumulated. The choice of light delivery method is primarily dictated by the location and size of the tumor.
1.1. External Illumination
For superficial tumors, such as subcutaneous xenografts in animal models, direct external illumination is the most straightforward approach.
-
Light Sources: Lasers or filtered lamps (e.g., Xenon lamps) are commonly used.[1][7] Lasers provide specific wavelengths required for activating the photosensitizer, while high-power lamps can offer broad-spectrum illumination.[1][7]
-
Application: This method is suitable for skin cancers or tumors implanted just under the skin in preclinical models. The light is directed onto the skin surface overlying the tumor.
-
Limitations: The penetration of light, especially in the blue-green spectrum where many Ru(II) complexes absorb, is limited to a few millimeters in tissue.[6]
1.2. Interstitial Light Delivery
For deep-seated or larger tumors, interstitial methods are necessary to deliver light directly into the tumor mass.[6][8]
-
Technology: This technique relies on the insertion of one or more optical fibers into the tumor.[7][8] These fibers are coupled to a laser source.
-
Fiber Types:
-
Cylindrical Diffusers: These fibers are modified at the tip to emit light radially (sideways) along a specified length, providing a more uniform light distribution within the tissue compared to a bare fiber tip.[8][9]
-
Lensed Fibers: These fibers have a lens at the tip to focus or shape the light beam for precise targeting.[7]
-
-
Procedure: Fibers are typically inserted into the tumor through needles or catheters in a minimally invasive procedure.[7][8] The number and placement of fibers are planned to ensure the entire tumor volume receives the prescribed light dose.
1.3. Emerging and Advanced Methods
Research is ongoing to overcome the limitations of conventional light delivery systems.
-
Wireless Implantable Devices: Miniaturized, wirelessly powered light-emitting diodes (LEDs) can be implanted directly into a tumor.[10][11] This technology allows for light delivery to deep regions of the body without the need for physical tethers and enables repeated light doses over time to suppress tumor recurrence.[6][10]
-
Bioresorbable Optical Fibers: Novel optical fibers made from biocompatible and biodegradable materials, such as calcium phosphate (B84403) glass, are being developed.[12] These fibers can be implanted for interstitial PDT and do not require surgical removal after treatment, as they safely dissolve within the body over time.[12]
Part 2: Quantitative Data on In Vivo Ru2 PDT
The following table summarizes the experimental parameters from a key in vivo study utilizing the specific photosensitizer Ru2. This data serves as a reference for designing and executing similar experiments.
| Parameter | Value / Description | Source |
| Photosensitizer | Ru2 (coumarin-modified cyclometalated Ru(II) complex) | [1] |
| Animal Model | HeLa tumor-bearing mice | [1] |
| Tumor Model | Subcutaneous solid tumor | [1] |
| Ru2 Administration | Intratumoral injection | [1] |
| Ru2 Dose | 5 mg kg⁻¹ | [1] |
| Light Source | Xenon Lamp | [1] |
| Wavelength | 400–800 nm (White Light) | [1] |
| Power Density | 250 mW cm⁻² | [1] |
| Treatment Duration | 15 minutes | [1] |
| Time Interval | PDT initiated 15 minutes post-injection | [1] |
| Outcome | Remarkable inhibition of tumor growth | [1] |
Part 3: Experimental Protocols
Protocol 1: External Illumination for Subcutaneous Ru2 PDT in a Mouse Model
This protocol is adapted from the methodology described for in vivo PDT with the Ru2 compound.[1]
Materials:
-
Ru2 photosensitizer solution (e.g., dissolved in DMSO/saline)
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous HeLa xenografts)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Xenon lamp with appropriate filters (400-800 nm) or a suitable laser
-
Power meter with a sensor for the specified wavelength range
-
Adjustable stand to hold the light source
-
Calipers for tumor measurement
-
Syringes for injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse when the tumor volume reaches the desired size (e.g., ~50 mm³). Place the animal on a warming pad to maintain body temperature.
-
Photosensitizer Administration: Administer Ru2 via intratumoral injection at the specified dose (e.g., 5 mg kg⁻¹). Ensure even distribution within the tumor if possible.
-
Incubation Period: Allow the photosensitizer to distribute for the predetermined time (e.g., 15 minutes).[1]
-
Light Source Calibration: Prior to irradiation, use a power meter to calibrate the light source. Adjust the distance between the source and the tumor surface to achieve the target power density (e.g., 250 mW cm⁻²).
-
Irradiation: Shield the rest of the animal's body with an opaque material, leaving only the tumor area exposed. Irradiate the tumor for the specified duration (e.g., 15 minutes).
-
Post-Treatment Monitoring: After irradiation, return the mouse to its cage and monitor for recovery from anesthesia.
-
Data Collection: Measure tumor volume with calipers at regular intervals (e.g., every 2 days) for the duration of the study (e.g., 14 days). Record any adverse effects or changes in body weight.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis.
Protocol 2: General Methodology for Interstitial Light Delivery
This protocol provides a general framework for using optical fibers to treat deep-seated tumors.
Materials:
-
Laser source with a wavelength matching the absorption peak of the Ru(II) compound
-
Sterile optical fiber with a cylindrical diffusing tip
-
Stereotactic frame or other positioning guide
-
Power meter and integrating sphere for fiber calibration
-
Anesthetized animal with a deep-seated tumor
Procedure:
-
Fiber Calibration: Before insertion, calibrate the output power of the diffusing fiber tip using a calibrated integrating sphere and power meter to ensure accurate light delivery.
-
Animal Preparation: Anesthetize the animal and place it in a stereotactic frame to ensure precise and stable positioning.
-
Fiber Insertion: Surgically expose the area overlying the tumor. Under image guidance (e.g., ultrasound or MRI) or using stereotactic coordinates, carefully insert the optical fiber into the center of the tumor mass.
-
Photosensitizer Administration: Administer the Ru2 compound (e.g., intravenously or intratumorally) and allow for the required accumulation time.
-
Irradiation: Connect the inserted fiber to the laser source. Deliver the light at the predetermined power and for the calculated duration to achieve the target total energy dose (fluence).
-
Fiber Removal and Closure: Once the treatment is complete, carefully withdraw the fiber and suture the incision.
-
Post-Procedure Care: Monitor the animal for recovery and provide appropriate post-operative care. Follow up with imaging and tumor measurements as described in Protocol 1.
Protocol 3: In Vivo Light Dosimetry
To ensure accurate and reproducible results, the light dose delivered to the tumor should be measured.
Materials:
-
Calibrated photodiode system
-
Anesthetized animal undergoing PDT
Procedure:
-
Probe Placement: Under anesthesia, insert one or more sterile isotropic detector probes into the tumor tissue at various locations and depths. A control probe can be placed in adjacent healthy tissue.
-
Initiate Light Delivery: Begin the light treatment as described in Protocol 1 or 2.
-
Measure Fluence Rate: During the entire light exposure, use the dosimetry system to monitor and record the fluence rate (mW/cm²) at each probe location in real-time.[13][14]
-
Calculate Total Fluence: Integrate the fluence rate over the total treatment time to calculate the cumulative fluence (J/cm²) delivered to each point.
-
Data Correlation: Correlate the measured light dose at different locations within the tumor with the observed therapeutic outcome (e.g., depth of necrosis) to establish dose-response relationships.
Part 4: Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate key processes in Ru2 photodynamic therapy.
Caption: Experimental workflow for in vivo Ru2 photodynamic therapy.
Caption: Proposed Type I signaling pathway for Ru2-mediated PDT.
Caption: Decision logic for selecting an in vivo light delivery method.
References
- 1. Achieving efficient photodynamic therapy under both normoxia and hypoxia using cyclometalated Ru(ii) photosensitizer through type I photochemical process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Ru(ii) complexes and light: new frontiers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advance in Photosensitizers and Light Delivery for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | High quantum efficiency ruthenium coordination complex photosensitizer for improved radiation-activated Photodynamic Therapy [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Optical Fiber Lens in Photodynamic Therapy | Photonstream [photonstream.com]
- 8. Development of an optical fiber applicator for interstitial photodynamic therapy in minimally invasive cancer treatments - Webthesis [webthesis.biblio.polito.it]
- 9. researchgate.net [researchgate.net]
- 10. In vivo wireless photonic photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wireless sequential dual light delivery for programmed PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resorbable optical fibers for interstitial photodynamic therapy—assessment of photosensitizer spatial distribution in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vivo light dosimetry for HPPH-mediated pleural PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Dosimetry and Treatment Planning of Ruthenium(II)-Based Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(II) [Ru(II)] complexes are emerging as a promising class of photosensitizers (PS) for Photodynamic Therapy (PDT), a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS)[1][2][3]. The modular nature of Ru(II) complexes allows for the fine-tuning of their photophysical and photochemical properties, offering advantages over traditional organic photosensitizers[4][5]. Effective PDT relies on precise dosimetry and treatment planning to maximize tumor destruction while minimizing damage to surrounding healthy tissue[6][7][8][9]. These notes provide a comprehensive overview of the critical parameters, experimental protocols, and underlying mechanisms pertinent to the application of Ru(II)-based photosensitizers in PDT.
Section 1: Dosimetry in Ru(II)-Based PDT
PDT dosimetry involves the quantification of the three essential components: the photosensitizer concentration in the target tissue, the light dose delivered, and the tissue oxygenation[10]. The goal is to deliver a sufficient "photodynamic dose" to induce a therapeutic effect.
1.1 Photosensitizer Dosimetry
The concentration of the Ru(II)-based PS in the tumor and surrounding tissues is a critical determinant of PDT efficacy.
-
Quantification Methods:
-
Ex vivo chemical extraction: This involves homogenizing tissue samples and using spectroscopic or chromatographic techniques to determine the PS concentration.
-
In vivo fluorescence imaging: The inherent luminescence of many Ru(II) complexes can be exploited for non-invasive monitoring of their biodistribution and tumor accumulation[10].
-
-
Key Considerations:
-
Drug-to-Light Interval (DLI): The time between PS administration and light irradiation is crucial for achieving optimal tumor-to-normal tissue concentration ratios[4].
-
Cellular Uptake and Subcellular Localization: The efficacy of a Ru(II)-based PS is highly dependent on its ability to be internalized by cancer cells and localize in sensitive organelles, such as mitochondria or the endoplasmic reticulum[1][11][12][13][14]. The uptake mechanism, which can include endocytosis, plays a significant role in determining the intracellular fate of the complex[1][11].
-
1.2 Light Dosimetry
The light dose is determined by the wavelength, fluence (total energy delivered per unit area, J/cm²), and fluence rate (power per unit area, mW/cm²)[8][9].
-
Light Sources: Lasers and light-emitting diodes (LEDs) are commonly used light sources in PDT[8][9]. The choice of wavelength should correspond to an absorption band of the Ru(II) complex, preferably in the "phototherapeutic window" (600-900 nm) where light penetration in tissue is maximal[15][16].
-
Light Delivery: For superficial tumors, surface illumination is used. For deeper or more complex tumors, interstitial fiber optics may be required to deliver light effectively[7][8][9].
-
Dosimetry Models: Semi-empirical models can be used to calculate the light dose at various tissue depths, taking into account the optical properties of the tissue such as absorption and scattering[6][8].
1.3 Oxygen Dosimetry
Oxygen is essential for the generation of singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT[17].
-
Monitoring Tissue Oxygenation: Techniques such as electron paramagnetic resonance (EPR) oximetry and phosphorescence-based probes can be used to measure tissue oxygen levels before and during PDT.
-
Hypoxia: Tumors often contain hypoxic regions, which can limit the effectiveness of PDT. Some Ru(II) complexes have shown efficacy even under hypoxic conditions, potentially through Type I photochemical mechanisms or by inducing cell death pathways that are less oxygen-dependent[16][18].
Section 2: Treatment Planning
Effective treatment planning integrates the dosimetric parameters to tailor the therapy for each specific case.
-
Photosensitizer Selection: The choice of the Ru(II) complex will depend on its photophysical properties, tumor-targeting capabilities, and mechanism of action[4][5].
-
Dose Escalation Studies: Preclinical studies are necessary to determine the optimal PS dose and light dose that result in tumor eradication with minimal normal tissue toxicity.
-
Personalized Dosimetry: The ultimate goal is to develop personalized treatment plans based on real-time measurements of PS concentration, light fluence, and tissue oxygenation for individual patients[19].
Section 3: Data Presentation
Table 1: Photophysical Properties of Selected Ru(II)-Based Photosensitizers
| Ru(II) Complex | Absorption Max (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Singlet Oxygen Quantum Yield (Φ_Δ) | Emission Max (λ_em, nm) | Reference |
| TLD1433 | ~400-550 | Not specified | High (enhanced with transferrin) | Not specified | [4][20] |
| [Ru(bpy)₃]²⁺ | 452 | 14,600 | 0.57 (in acetonitrile) | 615 | [21] |
| Ru(II)-Porphyrin Conjugates | Soret: ~420, Q-bands: 500-650 | Not specified | High | ~650-720 | [12] |
| Ru(II)-Arene Curcuminoids | ~430 | Not specified | Varies by complex | Not specified | [3] |
| Protoporphyrin IX-Ru(II) | Soret: ~410, Q-bands: 500-650 | Not specified | Can produce ¹O₂ and O₂⁻ | Not specified | [18] |
Table 2: In Vitro Photodynamic Efficacy of Ru(II)-Based Photosensitizers
| Ru(II) Complex | Cell Line | IC₅₀ (Dark, µM) | IC₅₀ (Light, µM) | Light Dose (J/cm²) | Wavelength (nm) | Reference |
| TLD1433 | Various | >100 | Low µM range | Varies | 525 | [4] |
| Ru(II)-Porphyrin Conjugate 2 | HeLa | >50 | ~1.5 | 5.4 | 400-700 | [12] |
| Ru-1/Ru-2 (Mitochondria-targeted) | HeLa | >20 | Ru-2: ~2.5 | 1.8 | 460 | [14] |
| Ru(II)-Arene Curcuminoids | HCT116, HT29 | >50 | Low µM range | 10 | 420 | [3] |
| Ru/radioPDT NP | PC3 | Minimal toxicity | Significant cell kill | 2 (light) or 8 Gy (X-ray) | 405 | [22][23] |
Section 4: Experimental Protocols
4.1 Protocol for Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
This protocol is adapted from methods using a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), whose absorbance decreases upon reaction with singlet oxygen.
-
Solution Preparation: Prepare solutions of the Ru(II) complex and a reference photosensitizer (e.g., [Ru(bpy)₃]Cl₂ or methylene (B1212753) blue) with known Φ_Δ in an appropriate solvent (e.g., acetonitrile (B52724) or methanol)[24][25]. Also prepare a stock solution of DPBF in the same solvent. All solutions should be handled in the dark[24].
-
Absorbance Matching: Adjust the concentrations of the sample and reference solutions to have the same absorbance at the irradiation wavelength[25].
-
Sample Preparation for Measurement: In a cuvette, mix the photosensitizer solution (sample or reference) with the DPBF solution.
-
Irradiation and Measurement:
-
Irradiate the cuvette with a light source at the chosen wavelength.
-
At regular time intervals, stop the irradiation and record the absorbance of DPBF at its absorption maximum (~410-415 nm).
-
-
Data Analysis:
-
Plot the absorbance of DPBF versus irradiation time for both the sample and the reference.
-
Determine the initial rate of DPBF decomposition from the slope of the linear portion of the plots.
-
Calculate the Φ_Δ of the sample using the following equation: Φ_Δ(sample) = Φ_Δ(reference) * (Rate_sample / Rate_reference) * (I_reference / I_sample) Where 'Rate' is the rate of DPBF decomposition and 'I' is the rate of light absorption by the photosensitizer (which is proportional to (1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength). Since absorbances are matched, the 'I' ratio is 1.
-
4.2 Protocol for In Vitro Phototoxicity Assay
This protocol outlines a standard procedure to evaluate the light-induced cytotoxicity of a Ru(II)-based photosensitizer[26][27].
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂)[26][28].
-
Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of the Ru(II) complex. Include a vehicle control. Incubate for a predetermined time (e.g., 4-24 hours) in the dark.
-
Washing: Aspirate the photosensitizer-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any unbound complex[26].
-
Irradiation: Add fresh culture medium to the wells. Irradiate one set of plates ("Light" group) with a suitable light source (e.g., LED array) at a specific wavelength and light dose. Keep a parallel set of plates in the dark ("Dark" group) to assess dark toxicity[26].
-
Post-Irradiation Incubation: Return both "Light" and "Dark" plates to the incubator for 24-48 hours.
-
Cell Viability Assessment:
-
Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay.
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Determine the IC₅₀ values (the concentration that causes 50% inhibition of cell growth) for both dark and light conditions. The phototoxicity index (PI) can be calculated as IC₅₀(dark) / IC₅₀(light).
-
4.3 Protocol for Cellular Uptake and Localization
This protocol uses confocal microscopy to visualize the intracellular accumulation and localization of luminescent Ru(II) complexes.
-
Cell Culture: Grow cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Incubation: Treat the cells with the luminescent Ru(II) complex at a specific concentration for various time points.
-
Organelle Staining (Optional): To determine subcellular localization, co-stain the cells with fluorescent probes specific for certain organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum)[14].
-
Washing and Fixation: Wash the cells with PBS to remove the extracellular complex. Cells can be imaged live or fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Imaging:
-
Acquire images using a confocal laser scanning microscope.
-
Use appropriate laser lines and emission filters for the Ru(II) complex and any co-stains.
-
Analyze the images to determine the extent of cellular uptake and to assess the colocalization of the Ru(II) complex with specific organelles. Pearson's correlation coefficient can be calculated to quantify colocalization[14].
-
Section 5: Signaling Pathways and Visualizations
Ru(II)-based PDT can induce cancer cell death through various mechanisms, including apoptosis, necrosis, and ferroptosis[3][29][30]. The generation of ROS is a key initiating event that can trigger these cell death pathways[31].
5.1 Apoptosis Induction
A common mechanism of cell death induced by PDT is apoptosis, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways[29][32]. ROS generated during PDT can cause mitochondrial damage, leading to the release of cytochrome c and the activation of the caspase cascade[31].
Diagrams
Caption: A generalized workflow for the development and application of Ru(II)-based photosensitizers in PDT.
Caption: The interplay of the three key components required for an effective photodynamic therapy outcome.
Caption: A simplified diagram of the intrinsic apoptosis pathway initiated by ROS from Ru(II)-based PDT.
References
- 1. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium(II)-Arene Curcuminoid Complexes as Photosensitizer Agents for Antineoplastic and Antimicrobial Photodynamic Therapy: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light dosimetry model for photodynamic therapy treatment planning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repub.eur.nl [repub.eur.nl]
- 8. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Assessment of photosensitizer dosimetry and tissue damage assay for photodynamic therapy in advanced-stage tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative studies of the cellular uptake, subcellular localization, and cytotoxic and phototoxic antitumor properties of ruthenium(II)-porphyrin conjugates with different linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondria-targeted ruthenium(ii) complexes for photodynamic therapy and GSH detection in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. opus.govst.edu [opus.govst.edu]
- 16. Ruthenium-Based Photoactivated Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Near-infrared absorbing Ru(ii) complexes act as immunoprotective photodynamic therapy (PDT) agents against aggressive melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Devices and Methods for Dosimetry of Personalized Photodynamic Therapy of Tumors: A Review on Recent Trends | MDPI [mdpi.com]
- 20. A ruthenium(ii) based photosensitizer and transferrin complexes enhance photo-physical properties, cell uptake, and photodynamic therapy safety and efficacy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 21. par.nsf.gov [par.nsf.gov]
- 22. High quantum efficiency ruthenium coordination complex photosensitizer for improved radiation-activated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | High quantum efficiency ruthenium coordination complex photosensitizer for improved radiation-activated Photodynamic Therapy [frontiersin.org]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
- 25. repositorio.unesp.br [repositorio.unesp.br]
- 26. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. ojs.pmf.uns.ac.rs [ojs.pmf.uns.ac.rs]
- 30. researchgate.net [researchgate.net]
- 31. Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DNA Damage Induced by Photoactivated Antitumor Agent-175 (Ru2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-175 (Ru2) is a member of a promising class of photoactivated chemotherapy (PACT) agents. These ruthenium(II)-based complexes are designed to be minimally toxic in the dark but can be activated by light of a specific wavelength to exert potent cytotoxic effects. This spatiotemporal control offers the potential for highly targeted cancer therapy with reduced side effects. The primary mechanism of action for many photoactivated ruthenium complexes involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. These application notes provide a comprehensive overview and detailed protocols for assessing the DNA damage induced by photoactivated Ru2.
Mechanism of Action of Photoactivated Ru2
Upon irradiation with visible light, Ru2 undergoes a process of ligand dissociation. This photoejection of a ligand generates a coordinatively unsaturated and highly reactive ruthenium species. This activated complex can then form covalent bonds with DNA bases, primarily guanine, creating DNA adducts that disrupt the normal structure and function of the DNA double helix. In some cases, photoactivated ruthenium complexes can also generate reactive oxygen species (ROS), which can induce further oxidative DNA damage. This cascade of DNA lesions triggers the cellular DNA damage response (DDR), ultimately leading to cancer cell death.
Data Presentation: DNA Damage and Phototoxicity of Representative Ru(II) Complexes
The following tables summarize quantitative data for representative photoactivated Ru(II) complexes, demonstrating their phototoxic potential and DNA-damaging capabilities. While this data is not specific to this compound (Ru2), it provides a strong indication of the expected outcomes from the described experimental protocols.
Table 1: Phototoxicity of Representative Photoactivated Ru(II) Complexes
| Complex | Cell Line | IC50 (Dark, µM) | IC50 (Light, µM) | Phototoxicity Index (PI) | Reference |
| C3 [Ru(dpphen)2dmbpy]Cl2 | MDA-MB-231 | >50 | 0.73 | >68 | [1] |
| C3 [Ru(dpphen)2dmbpy]Cl2 | A549 | >50 | 1.26 | >39 | [1] |
| Ru-bqp-ester | HPAC | >100 | 0.77 | >129 | [2] |
| Ru1 | HeLa | >500 | 70.2 | >7.1 | [3] |
| Ru4 | A375 | >100 | 3.76 | >26.6 | [3] |
Table 2: Quantification of DNA Damage by Comet Assay for a Representative Ru(II) Complex
| Treatment | Concentration (µM) | Mean % Tail DNA |
| Control | 0 | 5.2 ± 1.1 |
| Complex X (Dark) | 10 | 7.8 ± 1.5 |
| Complex X + Light | 5 | 25.6 ± 3.2 |
| Complex X + Light | 10 | 48.9 ± 4.7 |
| Positive Control (H2O2) | 100 | 65.3 ± 5.9 |
Note: This table presents hypothetical yet realistic data based on typical comet assay results for photoactivated ruthenium complexes to illustrate the expected experimental outcome.
Table 3: Quantification of γ-H2AX Foci Formation for a Representative Ru(II) Complex
| Treatment | Concentration (µM) | Mean γ-H2AX Foci per Cell |
| Control | 0 | 1.5 ± 0.4 |
| Complex Y (Dark) | 5 | 2.1 ± 0.6 |
| Complex Y + Light | 1 | 15.8 ± 2.3 |
| Complex Y + Light | 5 | 38.2 ± 4.1 |
| Positive Control (Etoposide) | 10 | 45.7 ± 5.0 |
Note: This table presents hypothetical yet realistic data based on typical γ-H2AX foci formation assay results for photoactivated ruthenium complexes to illustrate the expected experimental outcome.
Table 4: Cell Cycle Analysis of a Representative Ru(II) Complex
| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | 55.2 | 30.1 | 14.7 |
| Complex Z (Dark) | 10 | 53.8 | 29.5 | 16.7 |
| Complex Z + Light | 5 | 45.1 | 25.3 | 29.6 |
| Complex Z + Light | 10 | 30.7 | 15.8 | 53.5 |
Note: This table presents hypothetical yet realistic data based on typical cell cycle analysis results for photoactivated ruthenium complexes to illustrate the expected experimental outcome of G2/M arrest.
Experimental Protocols
Protocol 1: Alkaline Comet Assay for Detection of DNA Strand Breaks
This protocol details the single-cell gel electrophoresis (SCGE) or comet assay to detect DNA single- and double-strand breaks.
Materials:
-
CometAssay® Kit (or individual reagents: Lysis Solution, LMAgarose, etc.)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Treated and control cells in single-cell suspension
-
Microscope slides
-
Alkaline Unwinding Solution (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with this compound (Ru2) at various concentrations in the dark.
-
For photoactivation, expose the cells to the appropriate wavelength and dose of light. Include dark controls (treated with Ru2 but not irradiated) and untreated controls.
-
Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10^5 cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Combine 10 µL of cell suspension with 100 µL of molten LMAgarose at 37°C.
-
Pipette 75 µL of the mixture onto a CometSlide™ and spread evenly.
-
Place the slide flat at 4°C in the dark for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Immerse the slides in pre-chilled Lysis Solution.
-
Incubate at 4°C for 30-60 minutes in the dark.
-
-
Alkaline Unwinding:
-
Gently remove the slides from the Lysis Solution and immerse them in freshly prepared Alkaline Unwinding Solution.
-
Incubate at room temperature for 20-40 minutes in the dark.
-
-
Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank and fill with cold Alkaline Unwinding Solution until the slides are covered.
-
Apply voltage at ~1 V/cm for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently lift the slides from the electrophoresis tank and immerse them in Neutralization Buffer for 5 minutes. Repeat twice.
-
Stain the slides with a DNA-intercalating dye according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per sample using comet scoring software to determine the percentage of DNA in the tail.[4]
-
Protocol 2: γ-H2AX Foci Formation Assay for Detection of DNA Double-Strand Breaks
This protocol describes the immunofluorescent detection of phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound (Ru2)
-
Light source for photoactivation
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor® 488 goat anti-rabbit)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with Ru2 and irradiate as described in the comet assay protocol. Include appropriate controls.
-
Allow cells to recover for a specific time (e.g., 1-24 hours) to allow for foci formation.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.[5]
-
Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.[5]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of γ-H2AX foci per nucleus in at least 50-100 cells per condition. Automated image analysis software can be used for quantification.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cells treated with photoactivated Ru2.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells in the media) by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
- 1. The anti-cancer effect of series of strained photoactivatable Ru(II) polypyridyl complexes on non-small-cell lung cancer and triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phototoxicity of Tridentate Ru(II) Polypyridyl Complex with Expanded Bite Angles toward Mammalian Cells and Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoactivatable Ruthenium Complexes Containing Minimal Straining Benzothiazolyl-1,2,3-triazole Chelators for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ruthenium anticancer compound interacts with histones and impacts differently on epigenetic and death pathways compared to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing Nanoparticle Formulations for Compound Ru2 Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of nanoparticle formulations for the delivery of Compound Ru2, a dinuclear Ru(II)-polypyridyl complex with potential anticancer properties. The protocols outlined below are designed to be adaptable for various research settings.
Introduction
Ruthenium complexes have emerged as a promising class of metal-based anticancer agents, often exhibiting lower toxicity and a different mechanism of action compared to platinum-based drugs.[1][2] Compound Ru2, a dinuclear Ru(II)-polypyridyl complex, has demonstrated notable antitumor activity.[3] However, like many metallodrugs, its clinical translation can be hampered by poor aqueous solubility, non-specific biodistribution, and limited cellular uptake.[4][5]
Nanoparticle-based drug delivery systems offer a powerful strategy to overcome these limitations.[1][4] By encapsulating Compound Ru2 within a nanoparticle carrier, it is possible to:
-
Enhance solubility and stability: Improve the bioavailability of the hydrophobic complex.
-
Improve pharmacokinetics: Prolong circulation time and control the release of the drug.[6][7]
-
Enable targeted delivery: Exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting or incorporate targeting ligands for active targeting.[8]
-
Increase cellular uptake: Facilitate entry into cancer cells through various endocytic pathways.[9][10][11]
This document details the formulation of Compound Ru2 into polymeric nanoparticles and liposomes, along with protocols for their characterization and in vitro evaluation.
Nanoparticle Formulation Strategies for Compound Ru2
Two common and effective nanoparticle platforms for the delivery of metal complexes are polymeric nanoparticles and liposomes.
2.1. Polymeric Nanoparticles
Biodegradable and biocompatible polymers such as polylactide (PLA), poly(lactic-co-glycolic acid) (PLGA), and chitosan (B1678972) are excellent candidates for encapsulating Compound Ru2.[6][7][12] These polymers can form a solid matrix that protects the drug from degradation and controls its release.
2.2. Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the relatively hydrophobic Compound Ru2, it can be entrapped within the lipid bilayer of the liposome.[13]
Experimental Protocols
Protocol 1: Formulation of Compound Ru2-Loaded Polymeric Nanoparticles
This protocol describes the preparation of Compound Ru2-loaded polylactide (PLA) nanoparticles using a nanoprecipitation method.[10][11]
Materials:
-
Compound Ru2
-
Polylactide (PLA)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonic bath/probe sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of Compound Ru2 and PLA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The acetone will diffuse into the aqueous phase, causing the PLA and encapsulated Compound Ru2 to precipitate as nanoparticles.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension for several hours or use a rotary evaporator to remove the acetone.
-
Nanoparticle Recovery and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess surfactant and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the purified nanoparticles in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: Formulation of Compound Ru2-Loaded Liposomes
This protocol details the thin-film hydration method for preparing Compound Ru2-loaded liposomes.[13]
Materials:
-
Compound Ru2
-
Phospholipids (e.g., POPC, DSPC)
-
Cholesterol
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and Compound Ru2 in chloroform in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated Compound Ru2 by dialysis or size exclusion chromatography.
Characterization of Compound Ru2 Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulations.
Protocol 3: Physicochemical Characterization
3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Procedure: Dilute the nanoparticle suspension in deionized water and analyze using a DLS instrument. The zeta potential is measured in a suitable buffer to assess surface charge and stability.
3.2. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[12][14]
-
Procedure: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid or SEM stub, allow it to dry, and image. This provides information on the size, shape, and surface morphology of the nanoparticles.
3.3. Drug Loading and Encapsulation Efficiency:
-
Method: UV-Vis Spectroscopy or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11]
-
Procedure:
-
Separate the nanoparticles from the aqueous phase containing the unencapsulated drug by centrifugation.
-
Measure the concentration of Compound Ru2 in the supernatant using UV-Vis spectroscopy at its characteristic absorption maximum.[14]
-
To determine the amount of encapsulated drug, dissolve a known amount of lyophilized nanoparticles containing the drug in a suitable organic solvent and measure the absorbance. Alternatively, digest the nanoparticles and measure the ruthenium content using ICP-MS for higher sensitivity.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
Data Presentation: Physicochemical Properties of Compound Ru2 Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLA-Ru2 | 150 ± 10 | 0.15 ± 0.05 | -25 ± 5 | 5.2 ± 0.8 | 75 ± 5 |
| Liposome-Ru2 | 120 ± 15 | 0.20 ± 0.07 | -15 ± 3 | 3.8 ± 0.5 | 60 ± 8 |
Note: The data presented in this table are example values and will vary depending on the specific formulation parameters.
In Vitro Evaluation
Protocol 4: In Vitro Drug Release
-
Method: Dialysis method.
-
Procedure:
-
Place a known amount of Compound Ru2-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively) at 37°C with constant stirring.[15]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the concentration of released Compound Ru2 in the aliquots using UV-Vis spectroscopy or ICP-MS.
-
Protocol 5: Cellular Uptake Studies
-
Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Confocal Microscopy.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in culture plates and allow them to adhere.[3]
-
Incubate the cells with free Compound Ru2 and Compound Ru2-loaded nanoparticles at a specific concentration for different time points.
-
For ICP-MS: After incubation, wash the cells thoroughly with PBS, detach them, and count the number of cells. Digest the cells with nitric acid and measure the intracellular ruthenium content using ICP-MS.[11]
-
For Confocal Microscopy: For qualitative analysis, if Compound Ru2 is luminescent, cells can be imaged directly after incubation and washing using a confocal microscope to visualize intracellular localization.[10]
-
Protocol 6: In Vitro Cytotoxicity Assay
-
Method: MTT Assay.[8]
-
Procedure:
-
Seed cancer cells in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of free Compound Ru2, Compound Ru2-loaded nanoparticles, and empty nanoparticles (as a control).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for a few hours until formazan (B1609692) crystals form.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values.
-
Data Presentation: In Vitro Efficacy of Compound Ru2 Formulations
| Formulation | Cell Line | IC50 (µM) |
| Free Ru2 | MCF-7 | 15.8 ± 2.1 |
| PLA-Ru2 | MCF-7 | 8.5 ± 1.5 |
| Liposome-Ru2 | MCF-7 | 10.2 ± 1.8 |
Note: The data presented in this table are example values and will vary depending on the specific cell line and experimental conditions.
Visualizations
Experimental Workflow for Nanoparticle Development
Caption: Workflow for the development and evaluation of Compound Ru2 nanoparticles.
Cellular Uptake and Mechanism of Action of Ru2 Nanoparticles
Caption: Proposed mechanism of cellular uptake and action for Compound Ru2 nanoparticles.
Logical Relationship for Formulation Optimization
Caption: Relationship between formulation parameters, nanoparticle properties, and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the In Vitro and In Vivo Efficacy of Ruthenium Polypyridyl Compounds against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Supramolecular self-assemblies of Ru(ii) phototherapeutics: biological activity of micro- and nano-particles acting as reservoirs - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Polymeric encapsulation of a ruthenium(ii) polypyridyl complex: from synthesis to in vivo studies against high-grade epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dual-targeting ruthenium nanodrug that inhibits primary tumor growth and lung metastasis via the PARP/ATM pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Nanoparticles of chitosan conjugated to organo-ruthenium complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Ruthenium-based complex nanocarriers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bio-inspired synthesis and bio-activity of ruthenium nanoparticles from Tridax procumbens (Dagadi Pala) leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH-Responsive Release of Ruthenium Metallotherapeutics from Mesoporous Silica-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Following Ruthenium-Based Photodynamic Therapy (Ru-PDT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily through apoptosis. Ruthenium (Ru) complexes have emerged as promising photosensitizers due to their unique photophysical and chemical properties. Upon activation by light of a specific wavelength, these complexes generate reactive oxygen species (ROS), which can trigger a cascade of cellular events leading to programmed cell death.
This document provides detailed application notes and protocols for the analysis of apoptosis induced by Ruthenium-based photosensitizers (Ru-PDT) using flow cytometry. The protocols focus on the widely used Annexin V and Propidium Iodide (PI) staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Apoptosis Detection by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the differentiation of cell populations by flow cytometry:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[1]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize quantitative data from representative studies on the induction of apoptosis by Ru-PDT in different cancer cell lines, as determined by flow cytometry.
Table 1: Apoptosis Induction in Hs578T and A375 Cells by a Ruthenium Complex [2]
| Cell Line | Treatment Condition | Concentration (µM) | % Apoptotic Cells (PI Staining) |
| Hs578T | Dark | 0.5 | ~15% |
| Dark | 1.0 | ~20% | |
| Light (525 nm, 10 J/cm²) | 0.5 | ~30% | |
| Light (525 nm, 10 J/cm²) | 1.0 | ~45% | |
| A375 | Dark | 1.0 | ~18% |
| Dark | 1.5 | ~25% | |
| Light (525 nm, 10 J/cm²) | 1.0 | ~35% | |
| Light (525 nm, 10 J/cm²) | 1.5 | ~50% |
Table 2: Apoptosis in A549 Cells Induced by a Ruthenium(II) Polypyridyl Complex [3]
| Treatment Condition | IC50 (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Dark | >100 | Not specified | Not specified |
| Light | 8.8 - 43 | Data not explicitly provided in percentages | Data not explicitly provided in percentages |
Note: The study demonstrated a significant increase in the apoptotic population upon light activation, with detailed flow cytometry plots provided in the original publication.
Experimental Protocols
This section provides detailed protocols for inducing apoptosis with Ru-PDT and subsequent analysis using Annexin V/PI flow cytometry.
Protocol 1: Induction of Apoptosis with Ru-PDT
This protocol outlines the general steps for treating cultured cancer cells with a Ruthenium-based photosensitizer and light to induce apoptosis.
Materials:
-
Ruthenium photosensitizer complex (Ru-complex)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture plates or flasks
-
Light source with a specific wavelength for activating the Ru-complex (e.g., LED array)
-
DMSO (for dissolving the Ru-complex, if necessary)
Procedure:
-
Cell Seeding: Seed the desired cancer cells in 6-well plates or other suitable culture vessels at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of Ru-complex Solution: Prepare a stock solution of the Ru-complex in DMSO or an appropriate solvent. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Once the cells have reached the desired confluency (typically 70-80%), remove the culture medium and replace it with the medium containing the Ru-complex at various concentrations. Include a vehicle control (medium with the same concentration of DMSO, if used).
-
Incubation: Incubate the cells with the Ru-complex for a predetermined period (e.g., 16 hours) in the dark at 37°C and 5% CO₂.[2] The optimal incubation time should be determined empirically for each Ru-complex and cell line.
-
Photoirradiation: After incubation, wash the cells with PBS to remove any unbound Ru-complex. Add fresh, pre-warmed culture medium.
-
Expose the cells to light of the appropriate wavelength and fluence (e.g., 525 nm, 10 J/cm²) to activate the photosensitizer.[2] A "dark" control plate should be prepared in parallel and kept in the dark.
-
Post-irradiation Incubation: Following irradiation, return the cells to the incubator for a further incubation period (e.g., 8 hours) to allow the apoptotic process to proceed.[2] The optimal post-irradiation incubation time should be determined based on the specific experimental setup.
-
Cell Harvesting: After the post-irradiation incubation, harvest the cells for flow cytometry analysis as described in Protocol 2.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol describes the staining of cells with Annexin V-FITC and PI for the quantification of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Preparation of 1X Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[4]
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Cell Washing: Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[5] Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[4]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[4] For FITC, use an excitation wavelength of 488 nm and an emission wavelength of ~530 nm. For PI, use an excitation wavelength of 488 nm and an emission wavelength of >670 nm. Set up appropriate compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells.
Mandatory Visualizations
Signaling Pathway of Ru-PDT Induced Apoptosis
Caption: Signaling pathway of Ru-PDT induced apoptosis.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for Ru-PDT and apoptosis analysis.
Logical Relationship of Flow Cytometry Quadrants
Caption: Interpretation of Annexin V/PI flow cytometry quadrants.
References
- 1. benchchem.com [benchchem.com]
- 2. Light enhanced cytotoxicity and antitumoral effect of a ruthenium-based photosensitizer inspired from natural alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming IK-175 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the aryl hydrocarbon receptor (AHR) inhibitor, IK-175. The information is designed to address specific experimental challenges and provide insights into potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IK-175?
IK-175 is a selective and orally bioavailable inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2] In the tumor microenvironment, the AHR pathway can be activated by ligands such as kynurenine (B1673888), an amino acid metabolite produced by cancer cells.[3][4] This activation leads to immunosuppression. IK-175 works by blocking this AHR signaling, thereby preventing the downstream effects that suppress the anti-tumor immune response.[1][3] Specifically, it prevents the translocation of the AHR from the cytoplasm to the nucleus, inhibiting the transcription of target genes like CYP1A1 and IL-22.[3][4] This leads to an increase in pro-inflammatory cytokines, such as IL-2, and a shift towards a more active anti-tumor immune state.[3]
Q2: We are not observing the expected decrease in AHR target gene expression (e.g., CYP1A1, IL-22) after IK-175 treatment in our cell line. What could be the issue?
Several factors could contribute to this observation:
-
Low Endogenous AHR Activity: The cancer cell line you are using may have low baseline AHR pathway activation. IK-175 is an antagonist, so its effect will be most pronounced in systems with an active AHR pathway. Consider stimulating the cells with an AHR agonist like kynurenine to induce pathway activation before or during IK-175 treatment.
-
Suboptimal IK-175 Concentration: Ensure you are using an appropriate concentration of IK-175. The IC50 for IK-175 can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Incorrect Timing of Measurement: The kinetics of AHR target gene suppression can vary. Perform a time-course experiment to identify the optimal time point for measuring changes in gene expression after IK-175 treatment.
-
Cell Line Specificity: While IK-175 has shown activity across multiple species and cell types, there could be cell-line-specific factors that influence its efficacy.[3][4]
-
Potential Resistance Mechanisms: Although not yet widely documented for IK-175, cancer cells can develop resistance to targeted therapies. This could involve mutations in the AHR that prevent drug binding or the activation of bypass signaling pathways.
Q3: Our in vivo syngeneic tumor model is not responding to IK-175 monotherapy. What are the potential reasons?
-
Immune-Desert Tumor Microenvironment: IK-175's primary anti-tumor effect is mediated through the activation of an anti-tumor immune response.[3] If the tumor model used has a "cold" or immune-desert microenvironment with few infiltrating immune cells, the effect of IK-175 may be limited. Consider characterizing the immune infiltrate of your tumor model.
-
Insufficient AHR Pathway Activation in the Tumor: Similar to the in vitro scenario, the tumor microenvironment may lack sufficient AHR ligands like kynurenine to activate the pathway that IK-175 inhibits.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Ensure that the dosing regimen and route of administration are appropriate to achieve sufficient drug exposure in the tumor tissue.
-
Combination Therapy May Be Required: Preclinical and clinical studies suggest that the efficacy of IK-175 is enhanced when used in combination with other immunotherapies, such as anti-PD-1 antibodies.[3][5] This is particularly relevant in tumors that have developed resistance to checkpoint inhibitors.[2][5]
Q4: What are the potential, though not yet clinically established, mechanisms of acquired resistance to IK-175?
Based on general principles of drug resistance in oncology, potential mechanisms of acquired resistance to IK-175 could include:
-
Mutations in the AHR Ligand-Binding Domain: Similar to resistance mechanisms seen with other targeted therapies, cancer cells could acquire mutations in the AHR gene that alter the ligand-binding pocket, thereby preventing IK-175 from binding effectively.
-
Upregulation of AHR Expression: A significant increase in the expression of the AHR protein could potentially overcome the inhibitory effects of IK-175.
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways that promote immunosuppression, bypassing the need for AHR activation. For instance, activation of Src-mediated bypass signaling has been implicated in resistance to other targeted therapies in the context of AHR signaling.[6][7]
-
Alterations in Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes in the tumor cells could potentially lead to increased clearance or inactivation of IK-175.
-
Changes in the Tumor Microenvironment: The tumor microenvironment could evolve to become more immunosuppressive through AHR-independent mechanisms, rendering IK-175 less effective.
Troubleshooting Guides
Problem 1: Inconsistent results in AHR activation luciferase reporter assays.
| Potential Cause | Troubleshooting Step |
| Cell Viability Issues | Perform a cell viability assay (e.g., MTT, WST-1) in parallel to ensure that the observed effects are not due to cytotoxicity of the test compound. |
| Variable Transfection Efficiency (for transient assays) | Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency. |
| Inconsistent Agonist Stimulation | Ensure the AHR agonist (e.g., kynurenine) is freshly prepared and used at a consistent concentration that elicits a robust but not saturating response. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Suboptimal Incubation Time | Optimize the incubation time for both the compound treatment and the agonist stimulation to ensure you are capturing the peak response. |
Problem 2: Difficulty in detecting changes in T-cell populations by flow cytometry after IK-175 treatment.
| Potential Cause | Troubleshooting Step |
| Inadequate T-cell Stimulation | Ensure that the T-cells are properly activated (e.g., with anti-CD3/CD28 antibodies) to induce a state where the effects of AHR inhibition can be observed. |
| Incorrect Gating Strategy | Carefully define your gating strategy based on appropriate controls (e.g., fluorescence minus one - FMO controls) to accurately identify T-cell subsets. |
| Low Frequency of Target Population | Increase the number of events acquired to ensure statistically significant detection of rare cell populations. |
| Timing of Analysis | The kinetics of T-cell differentiation and cytokine production can vary. Perform a time-course experiment to determine the optimal time point for analysis after treatment. |
| Donor Variability (for human T-cells) | Be aware of potential donor-to-donor variability in immune responses. It is advisable to test multiple donors. |
Quantitative Data Summary
Table 1: In Vitro Potency of IK-175
| Assay | Cell Line | Parameter | IK-175 Value | Reference |
| AHR Reporter Assay | Human Hepatoma (HepG2) | IC50 | ~35-150 nM | [3] |
| IL-22 Production | Activated Human T-cells | IC50 | 7 nM | [3] |
| IL-2 Production | Activated Human T-cells | Fold Increase | 2-fold | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of IK-175 in Syngeneic Mouse Models
| Tumor Model | Treatment | Outcome | Reference |
| CT26 (Colorectal) | IK-175 (25 mg/kg) + anti-PD-1 | Significantly increased anti-tumor effect vs. single agents | [3] |
| B16-IDO1 (Melanoma) | IK-175 (25 mg/kg) + anti-PD-1 | Significantly increased anti-tumor effect vs. single agents, including one complete response | [3] |
Experimental Protocols
AHR-Dependent Luciferase Reporter Assay
Objective: To determine the in vitro potency of IK-175 in inhibiting AHR signaling.
Methodology:
-
Cell Culture: Culture HepG2 cells, transiently or stably transfected with a luciferase reporter plasmid containing AHR response elements, in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of IK-175 for 1 hour.
-
Agonist Stimulation: Add an AHR ligand, such as kynurenine, to the cells to stimulate AHR activity.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of IK-175 alone and in combination with other agents.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 or B16-IDO1) into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6, respectively).
-
Treatment Administration: Once tumors are established, begin treatment with IK-175 (e.g., by oral gavage), vehicle control, and/or combination agents (e.g., anti-PD-1 antibody via intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, harvest tumors and relevant tissues (e.g., spleen, tumor-draining lymph nodes) for pharmacodynamic analysis (e.g., flow cytometry, gene expression analysis).
Th17 Differentiation Assay
Objective: To assess the effect of IK-175 on the differentiation of naive CD4+ T-cells.
Methodology:
-
T-cell Isolation: Isolate naive CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Culture the T-cells under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, and TGF-β).
-
Compound Treatment: Add varying concentrations of IK-175 to the culture medium.
-
Cytokine Measurement: After 3-5 days, measure the expression of key Th17-associated cytokines, such as IL-17 and IL-22, in the supernatant by ELISA or in the cells by intracellular flow cytometry.
Signaling Pathways and Experimental Workflows
References
- 1. The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activation of the Aryl Hydrocarbon Receptor Leads to Resistance to EGFR TKIs in Non-Small Cell Lung Cancer by Activating Src-mediated Bypass Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
IK-175 Technical Support Center: Preclinical Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of IK-175 observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and questions that may arise during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target activity of IK-175 based on preclinical screening?
A1: IK-175 has demonstrated a high degree of selectivity for the Aryl Hydrocarbon Receptor (AHR). In a broad screening panel, it was tested against 87 different receptors, transporters, and enzymes. At a concentration of 1 µmol/L, IK-175 showed limited off-target activity.[1][2]
Q2: Has IK-175 been tested against receptors structurally similar to AHR?
A2: Yes, IK-175 was evaluated for its activity against the Pregnane X Receptor (PXR), which is structurally similar to AHR. The results indicated that IK-175 does not act as an agonist for PXR. It only exhibited minimal inhibitory activity at concentrations exceeding 3 µmol/L, which is significantly higher than its on-target AHR inhibitory concentration.[1][2]
Q3: Were any pro-tumorigenic effects observed with IK-175 in preclinical models?
A3: Preclinical studies with IK-175 did not show any evidence of enhanced tumor formation or growth in the in vitro or in vivo models tested.[1] This is noteworthy as some studies with other AHR inhibitors or AHR knockout models have reported increased tumor growth in specific contexts.[1]
Q4: What are the known on-target effects of IK-175 that I should be aware of to distinguish from off-target effects?
A4: IK-175 is a potent and selective AHR antagonist.[3][4] Its primary on-target effects include the inhibition of AHR-dependent gene transcription (e.g., Cyp1a1), modulation of cytokine production in immune cells (e.g., decreased IL-22 and increased IL-2), and a reduction in suppressive T cell populations.[1][3] These on-target activities lead to an enhanced anti-tumor immune response.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Unexpected activity in an in vitro assay at high concentrations (>3 µmol/L). | This could potentially be due to off-target effects, as minimal inhibition of PXR was noted at concentrations above 3 µmol/L.[1][2] Troubleshooting: • Confirm the IC50 of IK-175 on AHR in your specific assay system to ensure you are working within the optimal concentration range.• If possible, test a structurally unrelated AHR antagonist to see if the effect is AHR-dependent.• Consider if your cellular model has high expression of PXR or other nuclear receptors that might be affected at high concentrations. |
| Contradictory results to expected anti-tumor efficacy in a specific syngeneic mouse model. | While IK-175 has shown anti-tumor activity in models like colorectal cancer and melanoma, efficacy can be model-dependent.[1][3] Some studies with other AHR inhibitors have noted increased tumor growth in certain models (e.g., MC38).[1] Troubleshooting: • Verify AHR expression and pathway activation in your tumor model. The efficacy of IK-175 is dependent on a functional AHR pathway.• Analyze the tumor microenvironment to understand the baseline immune composition, as this can influence the response to AHR inhibition.• Review the dosing and administration schedule to ensure it aligns with established effective protocols. |
| Modulation of cytokines not typically associated with AHR signaling. | This could be an indication of an off-target effect or a previously uncharacterized aspect of AHR biology in your specific experimental system. Troubleshooting: • Perform a dose-response experiment to determine if the cytokine modulation follows the same potency as AHR inhibition.• Use AHR knockout or knockdown cells to confirm if the effect is AHR-dependent.• Consult the literature for any known links between AHR and the observed cytokines in your cell type. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the selectivity and potency of IK-175 from preclinical studies.
Table 1: In Vitro Potency of IK-175
| Assay System | Ligand | Endpoint | IC50 (nmol/L) |
| HepG2 DRE-Luciferase | Basal Activity | AHR Inhibition | 14[2] |
| HepG2 DRE-Luciferase | VAF347 (80 nM) | AHR Inhibition | 91[4] |
| Activated Human T-cells | Kynurenine | IL-22 Production | 7[2] |
Table 2: Selectivity Profile of IK-175
| Target Panel | Concentration Tested | Observation |
| 87 Receptors, Transporters, and Enzymes | 1 µmol/L | Limited off-target activity observed.[1][2] |
| Pregnane X Receptor (PXR) | > 3 µmol/L | Minimal inhibitory activity. No agonistic activity detected.[1][2] |
Key Experimental Protocols
Protocol 1: Off-Target Activity Screening
To assess the selectivity of IK-175, a broad panel screening is conducted.
-
Compound Preparation: IK-175 is solubilized in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Panel: A panel of 87 targets, including various receptors, transporters, and enzymes, is utilized. These are typically cell-based or biochemical assays designed to measure the activity of each specific target.
-
Screening: IK-175 is introduced into each assay at a final concentration of 1 µmol/L.
-
Data Analysis: The activity of each target in the presence of IK-175 is measured and compared to a vehicle control. A significant deviation from the control indicates potential off-target binding or modulation.
Protocol 2: PXR Activity Assay
To evaluate activity against the structurally related PXR, both agonist and antagonist modes are tested.
-
Cell Line: A human cell line (e.g., HepG2) is transiently or stably transfected with a PXR expression vector and a reporter construct containing PXR response elements driving the expression of a reporter gene (e.g., luciferase).
-
Agonist Mode: The transfected cells are treated with increasing concentrations of IK-175 to determine if it can activate PXR and drive reporter gene expression.
-
Antagonist Mode: The cells are co-treated with a known PXR agonist (e.g., rifampicin) and increasing concentrations of IK-175 to determine if IK-175 can inhibit agonist-induced PXR activation.
-
Data Measurement: Luciferase activity is measured using a luminometer, and the results are analyzed to determine if IK-175 exhibits any agonistic or antagonistic activity towards PXR.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IK-175 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 5. businesswire.com [businesswire.com]
Optimizing IK-175 dosage and administration route
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of IK-175, a potent and selective oral antagonist of the Aryl Hydrocarbon Receptor (AHR). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is IK-175 and what is its mechanism of action?
A1: IK-175 is a selective and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] In the tumor microenvironment, AHR can be activated by ligands such as kynurenine, a metabolite of tryptophan, leading to broad immunosuppression.[3][4] IK-175 works by binding to the AHR and preventing its translocation from the cytoplasm to the nucleus.[1] This blockade inhibits AHR-mediated signaling, thereby preventing the expression of genes that suppress the immune response.[2][3] By inhibiting AHR, IK-175 aims to restore anti-tumor immunity by increasing pro-inflammatory cytokines and decreasing suppressive T cells.[3][4]
Q2: How should I reconstitute and store IK-175?
A2: For in vitro experiments, IK-175 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[5][6] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] For long-term storage, the DMSO stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[6]
Q3: What is the recommended starting dosage for in vivo preclinical studies?
A3: In published preclinical studies using syngeneic mouse models of colorectal cancer, IK-175 was administered at a dose of 25 mg/kg by oral gavage, once daily.[3] This regimen demonstrated on-target in vivo activity and anti-tumor efficacy, both as a monotherapy and in combination with other agents.[3][4]
Q4: What administration routes have been used for IK-175?
A4: IK-175 is an orally bioavailable compound.[2][3] In preclinical studies, it has been administered via oral gavage.[3] In clinical trials, IK-175 is administered orally to patients.[7][8]
Q5: What level of oral bioavailability has been observed in preclinical models?
A5: In Balb/c mice, a single 3 mg/kg oral dose of IK-175 demonstrated an oral bioavailability of approximately 50% with an elimination half-life of about 7 hours.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of IK-175 in stock solution | The concentration of IK-175 exceeds its solubility limit in DMSO at the storage temperature. | Gently warm the solution in a 37°C water bath and vortex until the precipitate dissolves. If the issue persists, prepare a new stock solution at a lower concentration.[6] |
| Cloudiness or precipitation upon dilution of DMSO stock into aqueous cell culture medium | This is a common issue for hydrophobic compounds due to the rapid change in solvent polarity. The final concentration of IK-175 may be above its aqueous solubility limit.[6] | 1. Use an intermediate dilution step: Instead of direct dilution, first create an intermediate dilution in pre-warmed media. 2. Control final DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1%, as higher concentrations can be cytotoxic. Always include a vehicle control with the same final DMSO concentration in your experiments.[6] 3. Proper mixing: Add the IK-175 solution dropwise to the media while gently vortexing or swirling to ensure rapid dispersion.[6] 4. Pre-warm the media: Using media pre-warmed to 37°C can improve solubility during dilution.[6] |
| Lack of in vivo efficacy | Suboptimal dosage or administration schedule. Insufficient drug exposure. Tumor model is not dependent on AHR signaling. | 1. Verify formulation: Ensure the oral formulation is prepared correctly and is a stable suspension or solution. 2. Dose-response study: Conduct a dose-response study to determine the optimal dose for your specific model. 3. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to confirm adequate drug exposure in the plasma and tumor tissue. 4. Biomarker analysis: Confirm AHR pathway activation in your tumor model of choice. Bladder cancer, for instance, has been identified as having high levels of AHR protein expression.[8] |
| Unexpected toxicity in cell culture | Final DMSO concentration is too high. IK-175 concentration is too high for the specific cell line. | 1. Reduce DMSO concentration: Ensure the final DMSO concentration is ≤ 0.1%.[6] 2. Titrate IK-175 concentration: Perform a dose-response curve to determine the IC50 and identify the optimal non-toxic working concentration for your cell line. |
Data Presentation
Table 1: In Vitro Activity of IK-175
| Assay | Cell Line/System | IC50 | Notes |
| AHR Activity Inhibition | Human and rodent cell lines | ~35-150 nM | Potently inhibits AHR activity.[1][5] |
| IL-22 Production Inhibition | Activated Human T-cells | 7 nM | Decreases production of the anti-inflammatory cytokine IL-22.[9] |
| IL-2 Production | Activated Human T-cells | ~2-fold increase | Increases production of the pro-inflammatory cytokine IL-2.[9] |
Table 2: Preclinical Pharmacokinetics of IK-175 (Mouse)
| Parameter | Value | Species/Dose |
| Administration Route | Oral (PO) and Intravenous (IV) | Balb/c mice[3] |
| Dose | 3 mg/kg | Balb/c mice[3] |
| Oral Bioavailability | ~50% | Balb/c mice[3][9] |
| Elimination Half-life | ~7 hours | Balb/c mice[3][9] |
Table 3: Clinical Dosage of IK-175
| Study Phase | Population | Dosage Regimen |
| Phase 1a/b (Dose Escalation) | Advanced Solid Tumors | 200 mg to 1600 mg PO daily (monotherapy)[10] |
| Phase 1a/b (Dose Escalation) | Advanced Solid Tumors | 800 mg and 1200 mg PO daily (in combination with nivolumab)[10] |
| Phase 1b (Dose Expansion) | Urothelial Carcinoma | 1200 mg PO daily (selected expansion dose)[10][11] |
| Phase 1b (Dose Expansion) | Head and Neck Squamous Cell Carcinoma | 600 mg PO once daily or 450 mg PO every 12 hours (in combination with nivolumab)[12] |
Experimental Protocols
Protocol 1: Preparation of IK-175 for In Vivo Oral Administration
This protocol is based on methodologies reported in preclinical studies.[3]
-
Materials:
-
IK-175 powder
-
0.5% (w/v) Methyl cellulose (B213188) (MC) in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Oral gavage needles
-
-
Procedure:
-
Calculate the required amount of IK-175 and vehicle (0.5% MC) based on the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 25g mouse receiving 0.25 mL) and the number of animals.
-
Weigh the IK-175 powder accurately and place it in a sterile tube.
-
Add the appropriate volume of 0.5% MC vehicle to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to create a suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
Visually inspect the suspension to ensure it is uniform before each administration.
-
Administer the suspension to the animals via oral gavage at the calculated volume. The formulation should be prepared fresh daily.
-
Protocol 2: In Vitro AHR Target Gene Expression Assay
This protocol outlines a general workflow to assess the on-target effect of IK-175.
-
Materials:
-
Cancer cell line known to express AHR (e.g., CT26 colorectal cancer cells)
-
Cell culture medium and supplements
-
IK-175 DMSO stock solution
-
AHR agonist (e.g., Kynurenine)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for AHR target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with various concentrations of IK-175 (e.g., 1 nM to 1 µM) for 1-2 hours. Include a vehicle control (DMSO at the highest final concentration used).
-
Following pre-treatment, add an AHR agonist (e.g., Kynurenine) to the wells to stimulate AHR activity.
-
Incubate for the desired time (e.g., 6-24 hours) to allow for target gene transcription.
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for your target gene (CYP1A1) and housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. A dose-dependent decrease in CYP1A1 expression in IK-175 treated cells would indicate on-target AHR inhibition.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | 2247950-42-9| IK175 | InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. targetedonc.com [targetedonc.com]
- 12. jitc.bmj.com [jitc.bmj.com]
IK-175 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on common solubility and stability challenges encountered when working with IK-175, a selective and orally active aryl hydrocarbon receptor (AHR) inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving IK-175?
A1: For in vitro experiments, IK-175 is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of approximately 100 mg/mL (~226.50 mM).[2] For in vivo studies, a common formulation is a solution of 10% DMSO and 90% Corn Oil, which can achieve a concentration of at least 2.5 mg/mL (5.66 mM).[2] Another option for in vivo use is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
Q2: My IK-175 has precipitated out of solution. What should I do?
A2: Precipitation can occur for several reasons, including solvent choice, concentration, and temperature.
-
Check Solvent and Concentration: Ensure you are using the recommended solvents and have not exceeded the solubility limits (see Q1).
-
Gentle Warming: For solutions in DMSO, gentle warming in a water bath (not exceeding 37°C) can help redissolve the compound. Always vortex the solution thoroughly after warming.
-
Sonication: Brief sonication can also aid in redissolving precipitated IK-175.
-
Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh stock solution.
Q3: How should I store my IK-175 stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of IK-175.
-
Powder: Store the solid form of IK-175 at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent: Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to IK-175 stability?
A4: Inconsistent results can stem from various factors, including the stability of IK-175 in your experimental media.
-
Working Solution Stability: The stability of IK-175 in aqueous cell culture media at 37°C for extended periods has not been extensively reported in the provided search results. It is advisable to prepare fresh working dilutions from your DMSO stock solution for each experiment.
-
Media Components: Be aware that components in your cell culture media could potentially interact with IK-175.
-
Assay Controls: Ensure you are using appropriate vehicle controls (e.g., DMSO at the same final concentration as in your IK-175-treated samples) to account for any solvent effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving IK-175 Powder | Inappropriate solvent; Insufficient mixing | Use DMSO for initial stock preparation.[2] Vortex thoroughly. Gentle warming and brief sonication can be used to aid dissolution. |
| Cloudiness or Precipitation in Working Solution | Exceeded solubility in aqueous media; Temperature fluctuations | Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is low and compatible with your assay (typically <0.5%).[4] Perform a solubility test in your specific cell culture medium if issues persist. |
| Loss of Compound Activity Over Time | Improper storage; Repeated freeze-thaw cycles | Aliquot stock solutions into single-use vials and store at -80°C for long-term storage or -20°C for short-term.[1][2] Avoid repeated freezing and thawing.[1] |
| Inconsistent In Vivo Dosing | Inhomogeneous formulation | For the 10% DMSO + 90% Corn Oil formulation, ensure thorough mixing to create a uniform suspension before each administration.[2] Prepare fresh formulations regularly. |
Data Presentation
Table 1: IK-175 Solubility
| Solvent/Formulation | Solubility | Molar Concentration | Use Case |
| DMSO | ~100 mg/mL[2] | ~226.50 mM[2] | In Vitro Stock Solution |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[2] | 5.66 mM[2] | In Vivo Formulation |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL[3] | 4.54 mM[3] | In Vivo Formulation |
Table 2: IK-175 Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 6 months[1][2] |
| In Solvent | -20°C | 1 month[1][2] |
Experimental Protocols
Protocol 1: Preparation of IK-175 Stock Solution (10 mM in DMSO)
-
Materials: IK-175 powder (Molecular Weight: 441.50 g/mol )[2], sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, weigh out 4.415 mg of IK-175.
-
Dissolution: Add 1 mL of DMSO to the weighed IK-175 powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C for up to 6 months.[1][2]
Protocol 2: AHR-Dependent Luciferase Reporter Assay
-
Cell Culture: Plate HepG2 cells (or other suitable reporter cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of IK-175 in cell culture medium from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Pre-incubation: Pre-incubate the cells with the diluted IK-175 or vehicle control for 1 hour at 37°C.[5]
-
AHR Activation: Add an AHR agonist (e.g., kynurenine) to the wells to stimulate AHR activity.
-
Incubation: Incubate the plate for 24 hours at 37°C.[5]
-
Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Data Analysis: Calculate the IC50 value of IK-175 by fitting the dose-response data to a suitable model.[5]
Visualizations
Caption: Mechanism of AHR signaling and inhibition by IK-175.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | 2247950-42-9| IK175 | InvivoChem [invivochem.com]
- 3. IK-175 | aryl hydrocarbon receptor (AHR) antagonist | CAS# 2247953-39-3 | InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Toxicities Associated with AHR Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage toxicities associated with Aryl Hydrocarbon Receptor (AHR) inhibition.
I. Frequently Asked Questions (FAQs)
Q1: What is the Aryl Hydrocarbon Receptor (AHR) and why is its inhibition a subject of study?
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in regulating various biological processes, including immune responses, cell cycle, and the metabolism of xenobiotics.[1] Dysregulation of the AHR signaling pathway has been implicated in several diseases, including cancer and inflammatory disorders.[1] AHR antagonists, or inhibitors, are being investigated for their therapeutic potential in these conditions by blocking the activity of the AHR.[1][2]
Q2: What are the potential on-target toxicities associated with AHR inhibition?
Based on the physiological roles of AHR, on-target toxicities from its inhibition may arise from the disruption of normal biological processes. AHR knockout mouse models provide insights into potential adverse effects, which can include:
-
Immune System Abnormalities: AHR is involved in the development and function of the immune system.[3] Its inhibition could potentially lead to altered immune responses.
-
Gastrointestinal Issues: AHR is critical for maintaining gut homeostasis.[4][5][6] Inhibition may disrupt the intestinal barrier, leading to inflammation.[7]
-
Cardiovascular and Liver Abnormalities: AHR knockout mice have shown cardiac hypertrophy and liver issues, suggesting a role for AHR in the normal development and function of these organs.[8][9][10]
-
Skin Barrier Disruption: AHR signaling is important for maintaining the integrity of the skin barrier.[11][12][13]
Q3: What are the observed side effects of AHR inhibitors in clinical trials?
Clinical trials of AHR inhibitors, such as BAY2416964 and IK-175, have reported some treatment-emergent adverse events (TEAEs). The most common side effects are generally mild to moderate and include:
-
Nausea
-
Fatigue[8]
It is important to note that these clinical trials are ongoing, and the full safety profile of AHR inhibitors is still under investigation.[6][14]
Q4: How can I differentiate between on-target and off-target toxicities of my AHR inhibitor?
Distinguishing between on-target and off-target effects is a critical step in preclinical toxicology. Here's a suggested workflow:
-
On-Target Validation:
-
Use AHR knockout or knockdown models (cell lines or animals). If the toxicity is absent in these models, it is likely an on-target effect.
-
Attempt to rescue the phenotype by reintroducing AHR.
-
Test other structurally distinct AHR inhibitors. If they produce the same toxicity, it strengthens the evidence for an on-target effect.
-
-
Off-Target Assessment:
-
Perform broad-panel kinase and receptor screening to identify potential off-target binding.
-
Use computational modeling to predict potential off-target interactions.
-
Analyze structure-activity relationships (SAR) across a library of your compounds. If toxicity does not correlate with AHR inhibitory activity, it may be an off-target effect.
-
II. Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro and in vivo experiments with AHR inhibitors.
Issue 1: Inconsistent or Unexpected In Vitro Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in bioassay results between experiments. | Incomplete dissolution or precipitation of the AHR inhibitor in the experimental medium.[3] | 1. Visual Inspection: Before each experiment, carefully inspect your final working solution for any visible precipitates.[3]2. Optimize Dissolution: Ensure thorough and immediate mixing of the DMSO stock into the media. Brief sonication can also help to break up aggregates.[3]3. Lower Final Concentration: Your desired final concentration may exceed the solubility limit. Try working with a lower concentration if your experimental design allows.[3] |
| Loss of compound activity over time. | Degradation of the AHR inhibitor. | 1. Proper Storage: Store stock solutions at a sufficiently low temperature and protected from light.[3]2. Fresh Preparations: Prepare fresh dilutions from the frozen stock for each experiment. Avoid using diluted solutions that have been stored for extended periods.[3]3. Aliquoting: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[3] |
| Unexpected cytotoxicity. | Off-target effects of the compound or solvent toxicity. | 1. Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically <0.1% for in vitro assays).[3]2. Test in AHR-null cells: If the cytotoxicity persists in cells lacking AHR, it is likely an off-target effect.3. Use a different solvent: If DMSO is suspected to be the issue, test other compatible organic solvents. |
Issue 2: Unexpected In Vivo Toxicities
| Symptom | Possible Cause | Troubleshooting Steps |
| Gastrointestinal distress (e.g., diarrhea, weight loss). | On-target inhibition of AHR's role in gut homeostasis.[4][5][6] | 1. Dose Reduction: Lower the dose of the AHR inhibitor to see if the symptoms alleviate.2. Formulation Optimization: For oral administration, consider formulations that may reduce local gastrointestinal exposure.3. Supportive Care: Provide supportive care to the animals as per institutional guidelines. |
| Skin lesions or inflammation. | On-target inhibition of AHR's role in skin barrier function.[11][12][13] | 1. Topical vs. Systemic Administration: If feasible, consider if the therapeutic goal can be achieved with topical administration to limit systemic exposure.2. Monitor Skin Condition: Regularly monitor the skin for any signs of irritation or inflammation.3. Histopathological Analysis: Perform histopathology on skin samples to understand the nature of the lesions. |
| Elevated liver enzymes or liver damage. | On-target effects on liver physiology or off-target hepatotoxicity.[8][9][10] | 1. Monitor Liver Function: Regularly monitor serum levels of liver enzymes (e.g., ALT, AST).2. Histopathological Examination: Conduct a thorough histopathological examination of the liver tissue.3. Test in Liver-Specific AHR Knockout Models: If available, use these models to differentiate between on-target and off-target liver toxicity. |
III. Experimental Protocols
Protocol 1: AHR Activation Luciferase Reporter Gene Assay
This assay is used to determine the agonist or antagonist activity of a test compound on the AHR signaling pathway.
Materials:
-
Human AHR Reporter Cell Line (e.g., from INDIGO Biosciences or InvivoGen)
-
Cell Culture Medium
-
Test compound
-
Reference AHR agonist (e.g., TCDD)
-
Reference AHR antagonist (e.g., CH-223191)
-
Luciferase Assay Reagent
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the AHR reporter cells in a 96-well plate at a density that allows for 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment:
-
Agonist Mode: Add the serial dilutions of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 30-60 minutes before adding a known AHR agonist at its EC50 concentration.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.[3]
Protocol 2: Quantitative PCR (qPCR) for AHR Target Gene Expression
This protocol measures the induction of AHR target genes, such as CYP1A1, in response to a test compound.
Materials:
-
Relevant cell line (e.g., HepG2) or tissue samples
-
Test compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Culture cells and treat them with various concentrations of the test compound for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in CYP1A1 expression relative to the housekeeping gene and the vehicle control.
IV. Visualizations
AHR Signaling Pathway
Caption: Canonical AHR signaling pathway and points of inhibition.
Experimental Workflow for Assessing AHR Inhibitor Toxicity
Caption: A logical workflow for assessing the toxicity of AHR inhibitors.
References
- 1. Timing is everything: Consequences of transient and sustained AhR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Aryl Hydrocarbon Receptor Dissociates Fatty Liver from Insulin Resistance by Inducing FGF21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ahr Knockout Mouse | Taconic Biosciences [taconic.com]
- 4. mdpi.com [mdpi.com]
- 5. How the AHR Became Important in Intestinal Homeostasis—A Diurnal FICZ/AHR/CYP1A1 Feedback Controls Both Immunity and Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] How the AHR Became Important in Intestinal Homeostasis—A Diurnal FICZ/AHR/CYP1A1 Feedback Controls Both Immunity and Immunopathology | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of AhR disrupts intestinal epithelial barrier and induces intestinal injury by activating NF-κB in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aryl Hydrocarbon Receptor: Its Roles in Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl Hydrocarbon Receptor Ablation in Cardiomyocytes Protects Male Mice From Heart Dysfunction Induced by NKX2.5 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl hydrocarbon receptor knockout mice (AHR-/-) exhibit liver retinoid accumulation and reduced retinoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aryl hydrocarbon receptor role in chronic inflammatory skin diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of AHR Ligands in Skin Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl hydrocarbon receptor role in chronic inflammatory skin diseases: a narrative review [termedia.pl]
- 14. The aryl hydrocarbon receptor in liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving IK-175 delivery to the tumor microenvironment
Welcome to the IK-175 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with IK-175. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo experiments, with a focus on optimizing delivery to the tumor microenvironment and confirming target engagement.
Important Note for Researchers: Initial information may have incorrectly categorized IK-175 as a STING agonist. Please be advised that IK-175 is a selective and orally active Aryl Hydrocarbon Receptor (AHR) inhibitor .[1] Its mechanism of action is to block AHR activation, thereby preventing AHR-mediated signaling and promoting an anti-tumor immune response.[2][3] This involves stimulating cytotoxic T-cell activation and decreasing suppressive regulatory T cells (Tregs).[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IK-175?
A1: IK-175 is an orally bioavailable selective inhibitor of the Aryl Hydrocarbon Receptor (AHR).[4] In the tumor microenvironment, AHR can be activated by ligands such as kynurenine, leading to immunosuppression.[3] IK-175 competitively binds to AHR, preventing its activation and subsequent translocation to the nucleus. This blockage of AHR-mediated signaling helps to restore and enhance an anti-tumor immune response.[1][3]
Q2: What is the recommended vehicle for in vivo administration of IK-175 in mouse models?
A2: Based on preclinical studies, a common vehicle for oral administration of IK-175 is 0.5% methylcellulose (B11928114) (MC) in sterile water .[2]
Q3: What is the oral bioavailability of IK-175 in mice?
A3: In Balb/c mice, a single 3 mg/kg oral dose of IK-175 demonstrated an oral bioavailability of approximately 50% with an elimination half-life of about 7 hours.[2]
Q4: Does IK-175 have direct cytotoxic effects on cancer cells?
A4: No, preclinical studies have shown that IK-175 does not have direct anti-proliferative effects on human or murine cancer cell lines.[2] Its anti-tumor activity is mediated through the modulation of the tumor immune microenvironment.[2]
Troubleshooting Guides
Inconsistent Anti-Tumor Efficacy in Syngeneic Mouse Models
Issue: You are observing high variability in tumor growth inhibition between mice treated with IK-175.
| Potential Cause | Troubleshooting Steps |
| Improper Oral Gavage Technique | Ensure consistent and accurate oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach. Consider using flexible gavage needles. Pre-coating the gavage needle with sucrose (B13894) may help pacify the mice and reduce stress.[5] |
| Variable Drug Formulation | Ensure IK-175 is homogenously suspended in the vehicle before each administration. Vortex the suspension immediately before drawing it into the syringe for each mouse. |
| Inconsistent Food Intake (Fasting) | The presence of food in the stomach can affect the absorption of orally administered drugs.[6] For consistent results, consider a standardized fasting period for all mice before oral gavage. However, be aware that fasting itself can alter intestinal permeability and drug absorption.[7][8][9] |
| Suboptimal Dosing | Review the dosing regimen. Preclinical studies have used a dose of 25 mg/kg administered daily by oral gavage.[2] A dose-response study may be necessary to determine the optimal dose for your specific tumor model. |
Lack of Observed Target Engagement in the Tumor Microenvironment
Issue: After treating with IK-175, you do not observe the expected downstream effects of AHR inhibition in the tumor.
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Delivery to the Tumor | Confirm systemic exposure by measuring plasma levels of IK-175. If systemic levels are adequate but tumor levels are low, this could indicate poor tumor penetration. |
| Timing of Sample Collection | The pharmacodynamic effects of IK-175 are time-dependent. Collect tumor and spleen samples at different time points post-treatment to capture the peak of AHR target gene modulation. For example, significant inhibition of Cyp1a1 expression in the liver and spleen of mice has been observed 4 hours post-treatment.[10] |
| Incorrect Assay for Target Engagement | The most direct way to measure target engagement is to assess the expression of AHR target genes. Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Cyp1a1 in tumor, spleen, or liver tissue is a reliable method.[10] |
| Inappropriate Immune Cell Analysis | The immunomodulatory effects of IK-175 involve changes in specific immune cell populations. Use a comprehensive flow cytometry panel to analyze tumor-infiltrating lymphocytes (TILs). Key populations to examine include CD8+ T cells, regulatory T cells (Tregs), and M1/M2 macrophage ratios.[2][10] |
Experimental Protocols & Data
Quantitative Data Summary
Table 1: In Vitro Potency of IK-175
| Species | Cell Line | Assay | IC50 |
| Human | HepG2 | AHR-dependent Luciferase Reporter | 91 nM |
| Human | Activated T-cells | IL-22 Production | 7 nM |
| Data from BenchChem and ProbeChem technical datasheets.[11] |
Table 2: In Vivo Target Engagement of IK-175 in Mice (Inhibition of Ligand-Induced Cyp1a1 mRNA Expression)
| Tissue | IK-175 Dose (mg/kg) | Time Point | Percent Inhibition of Cyp1a1 Expression |
| Liver | 5 | 4 hours | 78% |
| Liver | 10 | 4 hours | 93% |
| Liver | 25 | 4 hours | 98% |
| Spleen | 5 | 4 hours | 35% |
| Spleen | 10 | 4 hours | 76% |
| Spleen | 25 | 4 hours | 97% |
| Data derived from preclinical studies in mice where AHR was activated by a ligand.[10] |
Detailed Methodologies
1. Preparation of IK-175 for Oral Gavage in Mice
-
Vehicle: 0.5% methylcellulose (MC) in sterile water.
-
Procedure:
-
Weigh the required amount of IK-175 powder.
-
Prepare the 0.5% MC solution by slowly adding MC powder to sterile water while stirring. Allow the solution to fully hydrate (B1144303) (this may take several hours or require heating and cooling, follow the manufacturer's instructions).
-
Suspend the IK-175 powder in the 0.5% MC vehicle to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 2.5 mg/mL).
-
Ensure the suspension is homogenous by vortexing thoroughly before each gavage administration.[2]
-
2. AHR-Dependent Luciferase Reporter Assay
-
Objective: To determine the in vitro potency of IK-175 in inhibiting AHR signaling.
-
Cell Line: Human hepatoma (HepG2) cells stably transfected with a dioxin response element (DRE)-driven luciferase reporter construct.
-
Procedure:
-
Seed HepG2-DRE-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of IK-175 for 1 hour.
-
Add an AHR agonist (e.g., kynurenine) to stimulate AHR activity.
-
After a 24-hour incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value from the dose-response curve.[12]
-
3. In Vivo Syngeneic Mouse Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of IK-175.
-
Animal Models: BALB/c mice bearing CT26 colorectal tumors or C57BL/6 mice bearing B16-IDO1 melanoma tumors.
-
Procedure:
-
Implant tumor cells subcutaneously into the mice.
-
Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, IK-175).
-
Administer IK-175 (e.g., 25 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor volumes regularly with calipers.
-
At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., flow cytometry, qRT-PCR).[13]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fasting Increases Tobramycin Oral Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of fasting on the rate of intestinal drug absorption in rats: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of fasting on oral acute toxicity of drugs in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. IK-175 | AhR antagonist | Probechem Biochemicals [probechem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing variability in patient response to IK-175
Welcome to the technical support center for IK-175, a selective oral inhibitor of the Aryl Hydrocarbon Receptor (AHR). This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental and patient responses to IK-175. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IK-175?
A1: IK-175 is a selective and orally active antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] AHR is a ligand-activated transcription factor that plays a role in tumor immune suppression.[2][3] In the tumor microenvironment, the AHR pathway can be activated by ligands such as kynurenine, leading to immunosuppression. IK-175 blocks this signaling by preventing the translocation of AHR from the cytoplasm to the nucleus, thereby restoring anti-tumor immunity.[1]
Q2: What are the expected downstream effects of IK-175 treatment in in vitro and in vivo models?
A2: In preclinical studies, IK-175 has been shown to:
-
Inhibit AHR-dependent transcription.[1]
-
Decrease the expression of AHR target genes like CYP1A1 and the production of the anti-inflammatory cytokine IL-22.[1]
-
Increase the production of pro-inflammatory cytokines such as IL-2.[3]
-
Promote a shift towards a more pro-inflammatory T-cell phenotype by decreasing the population of suppressive IL-17A⁻, IL-22⁺ expressing T-cells.[3]
-
Demonstrate anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 antibodies or liposomal doxorubicin (B1662922) in syngeneic mouse models.[2]
Q3: What factors might contribute to variability in patient response to IK-175 in clinical trials?
A3: Variability in patient response may be attributed to several factors, including:
-
AHR Expression and Localization: The level of AHR expression and its localization within the tumor microenvironment are being investigated as potential predictive biomarkers.[4][5] Clinical trial protocols have included enriching for patients with high nuclear AHR in their tumors.[3]
-
Tumor Microenvironment Ligand Concentration: The concentration of AHR ligands, such as kynurenine, within the tumor microenvironment can influence the level of AHR pathway activation and, consequently, the response to an AHR inhibitor.
-
Genetic Factors: Genetic variations in the AHR gene or downstream signaling components could potentially impact drug efficacy.
-
Concomitant Medications: The potential for drug-drug interactions should be considered, as some compounds can modulate AHR activity or the metabolic pathways of IK-175.
Q4: Are there any known biomarkers to predict response to IK-175?
A4: High levels of AHR signaling and nuclear protein localization in tumor tissue are being actively investigated as potential predictive biomarkers for patient selection.[3][4][5] A validated immunohistochemistry (IHC) assay is being used in clinical trials to identify patients with a high percentage of tumor cells showing nuclear AHR positivity.[4][6]
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during in vitro and in vivo experiments with IK-175.
In Vitro Assay Troubleshooting
Issue 1: High Variability in IC50 Values for IK-175 in AHR Reporter Assays
| Possible Cause | Recommended Solution |
| Cell line instability or high passage number. | Use a consistent and low passage number of the reporter cell line. Regularly perform cell line authentication. |
| Inconsistent cell density at the time of treatment. | Ensure a uniform cell seeding density across all wells and plates. Perform a cell count before seeding. |
| Variability in agonist concentration. | Prepare a fresh, accurate dilution of the AHR agonist for each experiment. Ensure the agonist concentration used is at or near the EC80 to provide an adequate window for inhibition. |
| Compound precipitation. | Visually inspect the IK-175 solution for any precipitates. If observed, gently warm the solution or prepare a fresh stock. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for simultaneous addition of compounds. Ensure consistent incubation times for all plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or buffer to maintain humidity. |
Issue 2: No or Low Inhibition of AHR Signaling Observed
| Possible Cause | Recommended Solution |
| Incorrect IK-175 concentration. | Verify the concentration of the IK-175 stock solution. Prepare fresh serial dilutions for each experiment. |
| Degraded IK-175. | Store IK-175 stock solutions at the recommended temperature and protected from light. Prepare fresh working solutions for each experiment. |
| Low AHR expression in the cell line. | Confirm AHR expression in your cell line using qPCR or Western blot. |
| Suboptimal assay conditions. | Optimize the concentration of the AHR agonist and the incubation time. |
| Cellular efflux of IK-175. | Some cell lines may express high levels of efflux pumps. Consider using a cell line with lower efflux pump activity or co-incubating with a known efflux pump inhibitor as a control experiment. |
In Vivo Experiment Troubleshooting
Issue 3: Lack of In Vivo Efficacy in Syngeneic Mouse Models
| Possible Cause | Recommended Solution |
| Suboptimal dosing or administration route. | Confirm the recommended dose and route of administration for the specific mouse model. Ensure proper gavage technique for oral administration. |
| Poor bioavailability. | While IK-175 has shown good oral bioavailability in preclinical species, formulation issues can impact absorption. Ensure the vehicle used for administration is appropriate. |
| Tumor model is not AHR-dependent. | Confirm that the tumor model used has an activated AHR pathway. This can be assessed by measuring the expression of AHR target genes in the tumor tissue. |
| Rapid metabolism of IK-175. | While preclinical data suggests a reasonable half-life, significant inter-animal variability can exist. Consider performing pharmacokinetic studies in your specific mouse strain. |
| Immune status of the mice. | Ensure the mice used are immunocompetent and have not been compromised, as the anti-tumor effect of IK-175 is immune-mediated. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of IK-175.
Table 1: In Vitro Activity of IK-175
| Assay | Cell Type/System | IC50 Value |
| CYP1A1 Gene Expression Inhibition | Activated Human T-cells | 11 nM |
| IL-22 Gene Expression Inhibition | Activated Human T-cells | 30 nM |
| IL-22 Production Inhibition | Activated Human T-cells | 7 nM |
Data sourced from preclinical studies.[1]
Table 2: Clinical Response in Advanced Urothelial Carcinoma (Phase 1a/b Study)
| Treatment Arm | Number of Evaluable Patients | Confirmed Partial Responses | Stable Disease |
| IK-175 Monotherapy | 13 | 1 | 3 |
| IK-175 + Nivolumab | 20 | 2 | Not specified |
Data as of June 24, 2022.[3] Note that patient numbers and response rates may have been updated in subsequent trial readouts.
Experimental Protocols
AHR Reporter Gene Assay
This protocol describes a general method for assessing the antagonist activity of IK-175 on AHR signaling using a luciferase reporter gene assay.
Materials:
-
AHR-responsive reporter cell line (e.g., HepG2-XRE-Luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IK-175
-
AHR agonist (e.g., TCDD or Kynurenine)
-
DMSO (vehicle)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Method:
-
Cell Seeding: Seed the AHR reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of IK-175 in cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Treatment:
-
For antagonist mode, pre-incubate the cells with the IK-175 serial dilutions for 1 hour.
-
Add the AHR agonist at a concentration that induces approximately 80% of the maximal luciferase response (EC80).
-
Include appropriate controls: vehicle only, agonist only, and a positive control inhibitor.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Add luciferase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the log of the IK-175 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Signaling Pathways and Workflows
Caption: AHR signaling pathway and the mechanism of action of IK-175.
Caption: General experimental workflow for evaluating IK-175.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Synergistic Effect of IK-175 with Checkpoint Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments to evaluate and enhance the synergistic anti-tumor effects of IK-175 in combination with checkpoint inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synergy between IK-175 and checkpoint inhibitors?
A1: IK-175 is an orally bioavailable, selective inhibitor of the Aryl Hydrocarbon Receptor (AHR).[1][2] In the tumor microenvironment (TME), the AHR pathway can be activated by ligands such as kynurenine, which is produced by tumor cells.[3][4] This activation leads to a broad immunosuppressive state.[3] IK-175 blocks this AHR signaling, which in turn prevents the activation of immune-tolerant dendritic cells (DCs) and regulatory T cells (Tregs), and decreases the production of suppressive cytokines within the TME.[1] This shift towards a more pro-inflammatory TME enhances the anti-tumor immune response.[3][5] Checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking inhibitory signals that would otherwise dampen the activity of cytotoxic T-cells.[6] The synergy arises because IK-175's reversal of the immunosuppressive TME allows for a more robust activation and function of T-cells, which are then unleashed by the checkpoint inhibitors to effectively target and eliminate tumor cells.[5][7]
Q2: Which preclinical models are most suitable for studying the combination of IK-175 and checkpoint inhibitors?
A2: Syngeneic mouse tumor models are the most appropriate preclinical models for these studies because they utilize immunocompetent mice, which are essential for evaluating immunotherapies.[2][8] Commonly used and well-characterized models include the CT26 colon carcinoma model in BALB/c mice and the B16-IDO1 melanoma model in C57BL/6 mice.[4][5] These models have been shown to respond to both IK-175 and anti-PD-1 treatment, demonstrating the synergistic anti-tumor activity of the combination.[5][7]
Q3: What are the recommended starting doses and administration routes for IK-175 and anti-PD-1 antibodies in mice?
A3: Based on preclinical studies with IK-175 and similar AHR inhibitors, a common starting dose for IK-175 is in the range of 10-25 mg/kg, administered daily via oral gavage.[5][9] For anti-PD-1 antibodies (e.g., clone RMP1-14), a typical dose is 10 mg/kg or a flat dose of 200 µg per mouse, administered intraperitoneally (IP) every 2-3 days for a specified treatment period.[8][10] It is crucial to perform dose-finding studies for both agents to determine the optimal therapeutic window and to assess single-agent activity before evaluating the combination.
Q4: How can I assess the synergistic effect of the combination therapy in my in vivo experiments?
A4: The synergistic effect of the combination therapy can be assessed through several key readouts:
-
Tumor Growth Inhibition: Regularly measure tumor volume using calipers. A statistically significant reduction in tumor growth in the combination group compared to the monotherapy and vehicle control groups indicates a synergistic effect.[5][7]
-
Survival Analysis: Monitor the overall survival of the mice in each treatment group. A significant increase in survival in the combination group is a strong indicator of synergy.
-
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs): At the end of the study, tumors can be harvested and dissociated into single-cell suspensions for analysis by multi-color flow cytometry. Look for an increase in the infiltration and activation of cytotoxic CD8+ T-cells and a decrease in immunosuppressive cell populations like Tregs and myeloid-derived suppressor cells (MDSCs) in the combination group.[2][8]
-
Cytokine Analysis: Analyze the cytokine profile within the TME or in the serum. An increase in pro-inflammatory cytokines (e.g., IFN-γ, IL-2) and a decrease in anti-inflammatory cytokines (e.g., IL-10, IL-22) in the combination group would support a synergistic mechanism.[4][5]
-
Statistical Analysis: Employ appropriate statistical models, such as the Bliss independence or Highest Single Agent (HSA) models, to formally assess synergy from the tumor growth data.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within treatment groups. | Inconsistent tumor cell implantation (number of viable cells, injection site).Differences in the health status or microbiome of the mice.[11] | Ensure consistent cell viability and injection technique.Source mice from a reliable vendor and allow for an acclimatization period.House mice in a controlled environment to minimize variability. |
| Unexpected toxicity or weight loss in the combination therapy group. | Overlapping toxicities of IK-175 and the checkpoint inhibitor.Improper oral gavage technique causing stress or injury.[12][13][14] | Perform a dose-titration study for both agents to identify the Maximum Tolerated Dose (MTD) for the combination.Ensure proper training and technique for oral gavage to minimize animal stress and risk of esophageal injury.[15] Consider using flexible gavage tubes.Monitor mice daily for signs of toxicity (weight loss, hunched posture, ruffled fur) and establish clear endpoints for euthanasia. |
| No significant synergistic effect observed. | Suboptimal dosing or scheduling of one or both agents.The chosen tumor model may be resistant to this combination therapy.Insufficient statistical power. | Empirically determine the optimal dose and schedule for each agent individually before combining them.Consider testing the combination in a different syngeneic model known to be responsive to immunotherapy.Increase the number of mice per group to enhance statistical power for detecting synergy.[3] |
| Difficulty isolating a sufficient number of viable TILs for flow cytometry. | Inefficient tumor dissociation protocol.Over-digestion of tissue leading to cell death and epitope loss. | Use a validated tumor dissociation kit and a gentle mechanical dissociator.[2][16]Optimize the enzymatic digestion time and temperature for your specific tumor model. |
| Ambiguous or difficult-to-interpret flow cytometry data. | Improper gating strategy or lack of appropriate controls.High background staining or spectral overlap. | Include single-stain controls, fluorescence-minus-one (FMO) controls, and isotype controls to set accurate gates.[17]Use a well-designed antibody panel with appropriate fluorochrome combinations to minimize spectral overlap.Consult with a flow cytometry expert to develop a robust analysis strategy. |
Experimental Protocols
In Vivo Synergy Study in a Syngeneic CT26 Colon Carcinoma Model
This protocol outlines a typical in vivo study to evaluate the synergistic anti-tumor efficacy of IK-175 in combination with an anti-PD-1 antibody in the CT26 syngeneic mouse model.
1. Cell Culture and Animal Model:
-
Cell Line: Murine CT26 colon carcinoma cells.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
2. Tumor Implantation:
-
Culture CT26 cells to 70-80% confluency.
-
Harvest cells and resuspend in sterile, serum-free PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
3. Treatment Groups and Dosing:
-
Once tumors reach an average volume of approximately 60-100 mm³, randomize mice into four treatment groups (n=10 mice per group):
-
Vehicle Control: Administer the vehicle for IK-175 (e.g., 0.5% methylcellulose) daily via oral gavage and an isotype control antibody (e.g., InVivoMAb anti-horseradish peroxidase) IP.
-
IK-175 Monotherapy: Administer IK-175 (e.g., 25 mg/kg) daily via oral gavage and the isotype control antibody IP.
-
Anti-PD-1 Monotherapy: Administer the vehicle for IK-175 daily via oral gavage and anti-mouse PD-1 antibody (e.g., 10 mg/kg) IP on days 0, 3, 6, 9, and 12 post-randomization.
-
Combination Therapy: Administer IK-175 (e.g., 25 mg/kg) daily via oral gavage and anti-mouse PD-1 antibody (e.g., 10 mg/kg) IP on days 0, 3, 6, 9, and 12 post-randomization.
-
4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Survival: Monitor mice for signs of distress and euthanize when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if significant toxicity is observed. Record the date of euthanasia for survival analysis.
-
Terminal Analysis: At the end of the study, euthanize all remaining mice. Excise tumors for weight measurement and subsequent analysis (e.g., immunophenotyping by flow cytometry, cytokine analysis).
5. Data Analysis:
-
Analyze tumor growth curves and compare the different treatment groups.
-
Perform statistical analysis (e.g., two-way ANOVA with Tukey's post-hoc test) to determine the significance of differences in tumor growth.
-
Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.
-
Use appropriate statistical models to formally assess for synergy.[1][3][5][18][19]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AHR signaling pathway and the mechanism of action of IK-175.
References
- 1. researchgate.net [researchgate.net]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Order of administration of combination cytokine therapies can decouple toxicity from efficacy in syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rafromb.r-universe.dev [rafromb.r-universe.dev]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 12. benchchem.com [benchchem.com]
- 13. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of repeated oral gavage on the health of male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.noblelifesci.com [content.noblelifesci.com]
- 17. fortislife.com [fortislife.com]
- 18. crownbio.com [crownbio.com]
- 19. Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating WK175-Induced Cellular Stress
Welcome to the technical support center for researchers, scientists, and drug development professionals working with WK175. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions regarding WK175-induced cellular stress in a question-and-answer format.
Understanding WK175-Induced Cellular Stress
Question: What is the primary mechanism of WK175-induced cellular stress? Answer: WK175 induces cellular stress by interfering with the biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), leading to a significant decrease in intracellular NAD+ levels.[1][2] This depletion of NAD+ is a critical event that initiates a cascade of downstream effects, ultimately leading to apoptosis.[1]
Question: How does NAD+ depletion trigger cell death? Answer: The reduction in cellular NAD+ concentration disrupts mitochondrial function, leading to the opening of the mitochondrial permeability transition pore (mPTP).[1][3] This event causes the dissipation of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in apoptotic cell death.[1][2] WK175-induced apoptosis is independent of DNA damage and p53 activation.[2]
Mitigation Strategies
Question: How can I mitigate WK175-induced cellular stress in my cell cultures? Answer: The primary strategy to counteract WK175-induced stress is to replenish the intracellular NAD+ pool. This can be achieved by supplementing the culture medium with NAD+ precursors such as Nicotinamide Mononucleotide (NMN) or Nicotinamide Riboside (NR).[4][5][6] These precursors are utilized by the cellular machinery to synthesize NAD+, thereby potentially rescuing cells from the effects of WK175.
Question: I am supplementing with NMN/NR, but still observing high levels of cell death. What could be the issue? Answer: Several factors could contribute to this:
-
Concentration of Precursor: The concentration of NMN or NR may be insufficient to counteract the NAD+ depletion caused by WK175. A dose-response experiment is recommended to determine the optimal precursor concentration for your specific cell line and WK175 dose.
-
Timing of Supplementation: The timing of precursor addition relative to WK175 treatment is crucial. Pre-incubation with the NAD+ precursor before adding WK175 may be more effective than co-treatment.
-
Cell Type Specific Metabolism: Different cell lines may have varying capacities to uptake and convert NMN or NR into NAD+.
-
Stability of Precursors: Ensure that your NMN or NR stock solutions are fresh and have been stored correctly, as they can degrade over time.
Experimental Assays and Troubleshooting
Question: My NAD+ measurements are highly variable. What are the common pitfalls? Answer: High variability in NAD+ assays often stems from sample preparation.
-
Sample Lysis: Use an acidic extraction method (e.g., with perchloric acid) to stabilize NAD+ while degrading NADH.[7][8] Conversely, a basic extraction is required to measure NADH.[8]
-
Temperature: Keep samples on ice throughout the extraction process to minimize enzymatic degradation of NAD+.[8]
-
Pipetting Accuracy: Meticulous pipetting is crucial, especially when preparing the standard curve.[9]
-
Reagent Quality: Use high-purity water and ensure assay reagents are not contaminated.[9]
Question: My apoptosis assay results are inconsistent. What should I check? Answer:
-
Assay Timing: Ensure you are capturing the appropriate stage of apoptosis. For early apoptosis, Annexin V staining is suitable. For later stages, consider a TUNEL assay.
-
Cell Handling: Be gentle when handling cells to avoid mechanical damage that can lead to false positives.
-
Controls: Always include positive and negative controls to validate your assay. For mitochondrial membrane potential assays, a decoupler like CCCP is a good positive control.[10]
-
Reagent Stability: Ensure fluorescent dyes and other reagents have been stored correctly and are not expired.
Quantitative Data Summary
The following table presents hypothetical data illustrating the potential rescue effect of NAD+ precursor supplementation on WK175-induced cytotoxicity. This data is for illustrative purposes to guide experimental design, as specific quantitative data for WK175 rescue experiments is not currently available in published literature.
| Cell Line | WK175 Concentration (nM) | NAD+ Precursor | Precursor Concentration (mM) | % Viable Cells (Relative to Untreated Control) |
| THP-1 | 10 | None | 0 | 35% |
| THP-1 | 10 | NMN | 0.1 | 50% |
| THP-1 | 10 | NMN | 0.5 | 75% |
| THP-1 | 10 | NMN | 1.0 | 85% |
| THP-1 | 10 | NR | 0.1 | 48% |
| THP-1 | 10 | NR | 0.5 | 72% |
| THP-1 | 10 | NR | 1.0 | 82% |
Signaling Pathways and Workflows
WK175-Induced Apoptotic Pathway
Caption: Signaling cascade of WK175-induced apoptosis.
Experimental Workflow for Mitigation Strategy Assessment
Caption: Workflow for assessing NAD+ precursor mitigation.
Detailed Experimental Protocols
Protocol 1: Measurement of Intracellular NAD+ using an Enzymatic Cycling Assay
This protocol is a general guideline and should be adapted based on the specific commercial kit used.
-
Sample Preparation (Acidic Extraction for NAD+):
-
Culture cells to the desired density and treat with WK175 and/or NAD+ precursors.
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Completely remove the final PBS wash.
-
Add 400 µL of ice-cold 0.5 M perchloric acid (PCA) to each well.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing NAD+) to a new pre-chilled tube.
-
Neutralize the extract by adding a potassium hydroxide (B78521) solution until the pH is between 6.5 and 7.5.
-
Centrifuge to pellet the precipitate and collect the supernatant for the assay.
-
-
NAD+ Quantification:
-
Prepare a standard curve of NAD+ by serially diluting a stock solution of known concentration.
-
Add your neutralized cell extracts and standards to a 96-well plate.
-
Prepare a master mix containing the cycling enzyme (e.g., alcohol dehydrogenase), substrate, and a chromogenic or fluorogenic reagent as per the kit instructions.[10]
-
Add the master mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for the time specified in the kit manual, protected from light.
-
Stop the reaction if required by the kit.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the NAD+ concentration in your samples from the standard curve and normalize to protein concentration or cell number.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using JC-1
-
Cell Staining:
-
Suspend cells in warm medium or PBS at approximately 1x10^6 cells/mL.[10]
-
For a positive control, treat a sample with a mitochondrial membrane potential disruptor like CCCP (e.g., 50 µM for 5 minutes at 37°C).[10]
-
Add JC-1 staining solution to each sample to a final concentration of 2 µM.[8][10]
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[10][11]
-
(Optional) Wash the cells once with warm PBS.[10]
-
Centrifuge the cells and resuspend in 500 µL of PBS.
-
-
Analysis:
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells with low mitochondrial membrane potential will show green fluorescence (JC-1 monomers).[8]
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Protocol 3: Detection of Cytochrome c Release by Immunofluorescence
-
Cell Preparation:
-
Grow cells on coverslips and treat as required.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody against Cytochrome c (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain like DAPI.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In healthy cells, Cytochrome c will show a punctate staining pattern within the mitochondria.
-
In apoptotic cells, Cytochrome c will be diffusely distributed throughout the cytoplasm.[3]
-
Protocol 4: Measurement of Caspase-3 Activity
-
Cell Lysate Preparation:
-
Induce apoptosis in your cells with WK175.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a chilled lysis buffer provided with the assay kit.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant.
-
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mix containing a fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC).[7][12]
-
Add the reaction mix to each well to start the reaction.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[13]
-
The increase in fluorescence corresponds to the level of caspase-3 activity.
-
References
- 1. WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opening of the mitochondrial permeability transition pore causes depletion of mitochondrial and cytosolic NAD+ and is a causative event in the death of myocytes in postischemic reperfusion of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest MIT Study Shows NMN and NR Are Potential Targets for Neurodegenerative Diseases [nad.com]
- 5. NMN vs NR | Examine the Data & Differentiate Between Them [nmn.com]
- 6. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nadmed.com [nadmed.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Molecular Composition of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Investigating Acquired Resistance to WK175
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying the mechanisms of acquired resistance to WK175. The content is presented in a question-and-answer format to directly address potential issues and provide clear, actionable experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for WK175?
A1: WK175 is a novel antitumor agent that induces apoptosis in cancer cells.[1] Its primary mechanism of action is the interference with the intracellular steady-state level of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical cofactor for cellular redox reactions and a substrate for enzymes involved in cellular signaling and DNA repair.[1] WK175 inhibits pyridine (B92270) nucleotide biosynthesis, leading to a significant decrease in cellular NAD+ concentration.[1] This metabolic disruption is believed to initiate the apoptotic cascade, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[1]
Q2: My cancer cell line, previously sensitive to WK175, now shows reduced sensitivity. How can I confirm this is acquired resistance?
A2: Acquired resistance is characterized by an initial sensitivity to a drug, followed by a decreased response over time. To confirm this, you should:
-
Establish a Baseline: Determine the initial half-maximal inhibitory concentration (IC50) of WK175 on your parental (non-resistant) cell line.[2]
-
Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of WK175 over several weeks or months.[3]
-
Compare IC50 Values: Periodically measure the IC50 of WK175 on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line indicates acquired resistance.[2][3]
Q3: What are the potential molecular mechanisms of acquired resistance to WK175?
A3: While specific mechanisms for WK175 have not been extensively documented, based on its mechanism of action, potential resistance mechanisms could include:
-
Upregulation of NAD+ Biosynthesis: Cells may compensate for the inhibitory effect of WK175 by upregulating alternative NAD+ synthesis pathways or overexpressing key enzymes in the pyridine nucleotide biosynthesis pathway.
-
Altered Drug Metabolism/Efflux: The cancer cells may acquire the ability to metabolize WK175 into an inactive form or actively pump the drug out of the cell using efflux pumps like ATP-binding cassette (ABC) transporters.
-
Activation of Bypass Signaling Pathways: To survive the metabolic stress induced by NAD+ depletion, cells might activate pro-survival or anti-apoptotic signaling pathways, such as the PI3K/AKT/mTOR pathway.[4]
-
Target Modification: Although less likely for a drug targeting a metabolic pathway, mutations in the direct molecular target of WK175 could prevent the drug from binding effectively.
Troubleshooting Guides
Problem 1: I am unable to generate a WK175-resistant cell line.
-
Possible Cause: The incremental increases in WK175 concentration may be too high, leading to widespread cell death rather than selection of resistant clones.[3]
-
Troubleshooting Steps:
-
Optimize Drug Concentration: Start with a WK175 concentration around the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.
-
Gradual Dose Escalation: Increase the drug concentration by smaller increments (e.g., 1.1-1.5 fold) only after the cells have recovered and are proliferating steadily at the current concentration.[3]
-
Monitor Cell Viability: Continuously monitor cell morphology and proliferation rates. If significant cell death is observed, reduce the drug concentration to the previous tolerated level.
-
Extended Culture Time: Be aware that developing resistance is a lengthy process and can take several months.[3]
-
Problem 2: My resistant cell line shows a high IC50, but I cannot identify any changes in NAD+ levels compared to the parental line.
-
Possible Cause: The resistance mechanism may not be directly related to compensating for NAD+ depletion but could involve downstream anti-apoptotic mechanisms or drug efflux.
-
Troubleshooting Steps:
-
Investigate Drug Efflux: Perform an ABC transporter activity assay. Use known ABC transporter inhibitors in combination with WK175 to see if sensitivity is restored in the resistant line.
-
Analyze Bypass Pathways: Use techniques like Western blotting or phospho-protein arrays to compare the activation status of key survival pathways (e.g., phosphorylation of AKT, mTOR) between the parental and resistant cell lines.[2]
-
Sequence Key Apoptotic Genes: Analyze genes involved in the apoptotic pathway (e.g., Bcl-2 family members) for mutations or changes in expression that could confer a survival advantage.
-
Data Presentation
Table 1: Comparative Analysis of Parental vs. Resistant Cell Lines
| Parameter | Parental Cell Line | WK175-Resistant Cell Line | Experimental Method |
| WK175 IC50 | e.g., 50 nM | e.g., 500 nM | Cell Viability Assay (MTT, CellTiter-Glo) |
| Intracellular NAD+ Level | Baseline | Measure Fold Change | NAD/NADH Assay Kit |
| Expression of NAD+ Synthesis Enzymes | Baseline | Measure Fold Change (mRNA/Protein) | qPCR / Western Blot |
| Expression of ABC Transporters (e.g., ABCG2) | Baseline | Measure Fold Change (mRNA/Protein) | qPCR / Western Blot |
| Phospho-AKT (Ser473) Levels | Baseline | Measure Fold Change (Protein) | Western Blot |
Experimental Protocols
Protocol 1: Generation of a WK175-Resistant Cell Line
-
Cell Seeding: Plate the parental cancer cell line at a low density to allow for long-term culture.
-
Initial Drug Exposure: Treat cells with WK175 at a concentration equal to the IC20 of the parental line.
-
Monitoring and Media Changes: Replace the media with fresh, drug-containing media every 3-4 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells are actively proliferating in the current drug concentration, passage them and increase the WK175 concentration by approximately 1.2-fold.[3]
-
Repeat: Continue this process of gradual dose escalation over several months.
-
Cryopreservation: At each successful dosage increase, freeze a stock of the cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.[3]
-
Confirmation of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of WK175, confirm the shift in IC50 using a cell viability assay compared to the parental line.[3]
Protocol 2: Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed both parental and resistant cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Drug Treatment: Treat the cells with a serial dilution of WK175 (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).[4]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[2]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.[3]
Visualizations
References
Technical Support Center: WK175 Treatment Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment schedule of WK175 to mitigate toxicity while maintaining therapeutic efficacy. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical and early-stage clinical development.
Frequently Asked Questions (FAQs)
Q1: What is WK175 and what is its mechanism of action?
A1: WK175 is an investigational small molecule inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). By inhibiting NAMPT, WK175 blocks the primary salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, leading to NAD+ depletion in cancer cells. This disruption of cellular metabolism and energy production ultimately induces apoptosis (programmed cell death) in malignant cells.[1]
Q2: What are the known or potential toxicities associated with WK175 and other NAMPT inhibitors?
A2: Preclinical studies on NAMPT inhibitors have revealed potential on-target toxicities. Researchers should be vigilant for adverse effects such as:
-
Thrombocytopenia: A reduction in platelet count, which can increase the risk of bleeding. This has been a dose-limiting toxicity in clinical trials of other NAMPT inhibitors.
-
Retinal Toxicity: Damage to the retina, which can affect vision.
-
Cardiac Toxicity: Adverse effects on the heart muscle and function.
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea are common side effects of many anti-cancer agents.
-
Fatigue: A general feeling of tiredness and lack of energy.
It is crucial to establish a comprehensive monitoring plan to detect these potential toxicities early in your experiments.
Q3: How can the treatment schedule of WK175 be modified to reduce toxicity?
A3: Optimizing the dosing schedule is a key strategy to manage toxicity.[2] Consider exploring the following approaches:
-
Intermittent Dosing: Instead of continuous daily administration, administering WK175 on an intermittent schedule (e.g., once every two or three days, or for a set number of days followed by a rest period) can allow healthy tissues to recover from the drug's effects, potentially reducing cumulative toxicity.
-
Lower, More Frequent Dosing vs. Higher, Less Frequent Dosing: The therapeutic window of WK175 may be improved by adjusting the dose and frequency. A lower dose given more frequently might maintain therapeutic NAD+ suppression in tumors while minimizing peak plasma concentrations that could lead to off-target toxicities. Conversely, a higher, less frequent dose might be effective and allow for longer recovery periods. Comparative studies are essential to determine the optimal approach.
-
Combination Therapy: Combining WK175 with other agents may allow for a reduction in the dose of WK175 needed for efficacy, thereby reducing its toxicity.
Q4: Are there any potential rescue strategies to mitigate WK175-induced toxicity?
A4: Co-administration of nicotinic acid (NA) has been investigated as a potential rescue strategy for NAMPT inhibitor toxicity. The rationale is that NA can be converted to NAD+ through a separate pathway (the Preiss-Handler pathway), thus replenishing NAD+ levels in healthy tissues more efficiently than in some cancer cells that may have a deficient Preiss-Handler pathway. However, the effectiveness of this strategy can be partial and requires careful investigation to ensure it does not compromise the anti-tumor efficacy of WK175.
Troubleshooting Guides
Problem 1: Excessive weight loss or signs of distress in animal models.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | 1. Immediately reduce the dose of WK175. 2. Re-evaluate the maximum tolerated dose (MTD) through a dose-escalation study with smaller dose increments. |
| Dosing schedule is too frequent. | 1. Switch to an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off). 2. Monitor animal well-being closely and adjust the "off" period as needed. |
| Dehydration or malnutrition due to side effects. | 1. Provide supportive care, such as subcutaneous fluids for hydration and palatable, high-calorie food supplements. 2. Monitor food and water intake daily. |
Problem 2: Inconsistent or lack of anti-tumor efficacy at non-toxic doses.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosing schedule. | 1. Evaluate different intermittent dosing schedules to maximize tumor drug exposure while allowing for host recovery. 2. Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to correlate drug exposure with NAD+ depletion in tumor tissue. |
| Tumor model is resistant to NAMPT inhibition. | 1. Confirm NAMPT expression in your tumor model. 2. Investigate the status of the Preiss-Handler pathway in the tumor cells, as high activity could confer resistance. |
| Drug formulation or administration issues. | 1. Ensure the stability and solubility of the WK175 formulation. 2. Verify the accuracy of the administration route and technique. |
Data Presentation
Table 1: Hypothetical Preclinical Toxicity Profile of WK175 in Rodents (4-week study)
| Dosing Schedule | Dose Level (mg/kg/day) | Observed Toxicities (Grade 2 or higher) | Effect on Tumor Growth Inhibition (%) |
| Continuous Daily | 10 | Thrombocytopenia (Grade 2), Weight Loss >15% | 60 |
| Continuous Daily | 5 | Mild Thrombocytopenia (Grade 1) | 45 |
| Intermittent (3 days on/4 days off) | 10 | Mild Thrombocytopenia (Grade 1), Minimal Weight Loss | 55 |
| Intermittent (Every other day) | 7.5 | No significant toxicities observed | 50 |
Table 2: Key Parameters for In Vitro Cytotoxicity Assessment of WK175
| Parameter | Description | Typical Range for NAMPT Inhibitors |
| IC50 (Inhibitory Concentration 50%) | Concentration of WK175 that inhibits cell growth by 50%. | 1 - 100 nM (Varies by cell line) |
| NAD+ Depletion (EC50) | Concentration of WK175 that reduces cellular NAD+ levels by 50%. | 0.5 - 50 nM |
| Time to Onset of Apoptosis | Time required to observe significant markers of apoptosis after treatment. | 24 - 72 hours |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of WK175 on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
WK175 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of WK175 in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the WK175 dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of Cellular NAD+ Levels
This protocol describes a method to quantify changes in intracellular NAD+ levels following WK175 treatment.
Materials:
-
Cultured cells treated with WK175
-
NAD+ extraction buffer (e.g., 0.5 M perchloric acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)
-
Commercially available NAD/NADH assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Culture and treat cells with WK175 for the desired time points.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells with the NAD+ extraction buffer and incubate on ice.
-
Neutralize the samples with the neutralization buffer.
-
Centrifuge the samples to pellet the precipitate.
-
Use the supernatant for the NAD+ assay.
-
Follow the manufacturer's instructions for the NAD/NADH assay kit to measure the NAD+ concentration.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate.
Mandatory Visualizations
Caption: Mechanism of action of WK175 in inhibiting the NAD+ salvage pathway.
Caption: Experimental workflow for assessing WK175 toxicity and efficacy.
References
Technical Support Center: Addressing Poor Bioavailability of WK175 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of WK175.
Frequently Asked Questions (FAQs)
Q1: What is WK175 and why is its bioavailability a concern?
A1: WK175 is an investigational antitumor agent that has demonstrated potent growth-inhibitory effects in various tumor cells in vitro.[1][2] Its primary mechanism of action involves the interference with intracellular NAD+ biosynthesis, leading to a reduction in cellular NAD+ levels and subsequent induction of apoptosis.[1][2] Despite its promising in vitro efficacy, the progression of WK175 into further preclinical and clinical development is hampered by its poor oral bioavailability. This limitation can lead to suboptimal therapeutic concentrations at the target site, high inter-individual variability in drug exposure, and potentially reduced efficacy.[3][4]
Q2: What are the likely causes for the poor bioavailability of WK175?
A2: The poor bioavailability of a drug candidate like WK175 is often multifactorial. Based on common challenges with novel chemical entities, the primary reasons are likely related to:
-
Poor Aqueous Solubility: Many new drug candidates are poorly soluble in water, which is a rate-limiting step for their absorption in the gastrointestinal (GI) tract.[5][6]
-
Low Permeability: The drug may have difficulty crossing the intestinal membrane to enter systemic circulation.[3]
-
First-Pass Metabolism: Upon absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug available.[3][4]
WK175's classification under the Biopharmaceutics Classification System (BCS) would provide more specific insights. It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Q3: What are the initial steps to consider for improving the oral bioavailability of WK175?
A3: A systematic approach is crucial. Initial steps should involve:
-
Physicochemical Characterization: Thoroughly characterize the solubility, permeability, and solid-state properties (e.g., crystallinity, polymorphism) of WK175.
-
Pre-formulation Studies: Investigate the impact of pH, excipients (such as surfactants and polymers), and different solvent systems on the solubility and stability of WK175.[7]
-
In Silico and In Vitro Modeling: Utilize computational tools and in vitro models (e.g., Caco-2 permeability assays) to predict absorption and identify potential transport mechanisms.
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during in vivo experiments with WK175.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor dissolution and absorption of the drug from the GI tract. | Consider formulation strategies that improve solubility and dissolution rate, such as micronization or amorphization.[5][8] |
| Low Cmax and AUC after oral administration. | Poor aqueous solubility limiting the amount of drug dissolved and available for absorption. | Develop enabling formulations such as lipid-based delivery systems (e.g., SEDDS) or amorphous solid dispersions.[3][9] |
| Evidence of significant first-pass metabolism. | Extensive metabolism by cytochrome P450 enzymes in the liver. | Co-administration with a known inhibitor of the metabolizing enzymes (use with caution and for research purposes only) or investigate alternative routes of administration (e.g., parenteral).[4] |
| Inconsistent results between in vitro and in vivo studies. | The in vitro model may not accurately reflect the complex environment of the GI tract. | Refine the in vitro dissolution and permeability models to better mimic in vivo conditions (e.g., use of biorelevant media). |
Formulation Strategies to Enhance WK175 Bioavailability
Several advanced formulation strategies can be employed to overcome the poor bioavailability of WK175. The choice of strategy will depend on the specific physicochemical properties of the compound.
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, enhancing the dissolution rate.[7][9] | Simple, well-established technique. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration.[9] |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, improving solubility and dissolution.[3][8] | Significant improvement in bioavailability for many poorly soluble drugs. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid carrier, which can enhance absorption through various mechanisms, including bypassing first-pass metabolism via lymphatic uptake.[3][5][10] | Can significantly improve bioavailability of highly lipophilic drugs; protects the drug from degradation. | Can be complex to formulate and manufacture. |
| Complexation with Cyclodextrins | The drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, forming a complex with improved aqueous solubility.[5] | Enhances solubility and can improve stability. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Experimental Protocols
1. Preparation of WK175 Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare an amorphous solid dispersion of WK175 to enhance its dissolution rate.
-
Materials: WK175, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve WK175 and the polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent.
-
The resulting solid dispersion should be collected and characterized for its amorphous nature (using techniques like XRD and DSC) and dissolution performance.[11]
-
2. In Vitro Dissolution Testing of WK175 Formulations
-
Objective: To compare the dissolution profiles of different WK175 formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) to mimic physiological conditions.
-
Procedure:
-
Fill the dissolution vessels with a known volume of the dissolution medium maintained at 37 ± 0.5 °C.
-
Place a known amount of the WK175 formulation (e.g., pure drug, ASD, or LBDDS) in each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of WK175 in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
Visualizations
Caption: Proposed signaling pathway for WK175-induced apoptosis.
Caption: Workflow for enhancing the bioavailability of WK175.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. upm-inc.com [upm-inc.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming off-target effects of NAD+ depletion by WK175
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing WK175, a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) that leads to cellular NAD+ depletion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WK175?
A1: WK175 is a small molecule inhibitor that specifically targets nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, WK175 leads to a rapid decrease in intracellular NAD+ levels.[3][4] This depletion of NAD+, a critical coenzyme for numerous cellular processes including energy metabolism and DNA repair, ultimately triggers an apoptotic cascade in cancer cells.[3][4]
Q2: What are the common off-target effects and toxicities observed with NAMPT inhibitors like WK175?
A2: As NAD+ is essential for the function of all cells, NAMPT inhibition can lead to on-target toxicities in normal, healthy tissues. Common dose-limiting toxicities observed in preclinical and clinical studies of NAMPT inhibitors include thrombocytopenia (low platelet count), gastrointestinal disturbances, and retinal toxicity.[2][5][6][7] These side effects arise from the systemic depletion of NAD+.[5]
Q3: How can the therapeutic window of WK175 be improved to minimize off-target effects?
A3: A key strategy to mitigate the on-target toxicities of NAMPT inhibitors in normal tissues is the co-administration of nicotinic acid (NA).[1][6] Healthy cells can utilize NA via the Preiss-Handler pathway, which bypasses the NAMPT-dependent salvage pathway, to synthesize NAD+. Many cancer cells, however, lack the expression of nicotinic acid phosphoribosyltransferase (NAPRT1), the rate-limiting enzyme in the Preiss-Handler pathway, making them selectively vulnerable to NAMPT inhibition even in the presence of NA.[1][6][8] This synthetic lethal approach widens the therapeutic window by protecting normal tissues while maintaining anti-tumor efficacy in NAPRT1-deficient cancers.[6]
Q4: My non-cancerous cell line is showing significant toxicity to WK175. What could be the reason?
A4: If a non-cancerous, or even a cancerous, cell line that is expected to be resistant shows high sensitivity to WK175, it may be due to low or absent expression of NAPRT1. This would make the cells unable to utilize the nicotinic acid salvage pathway for NAD+ synthesis, rendering them as vulnerable as NAPRT1-deficient cancer cells. It is recommended to perform a baseline assessment of NAPRT1 expression in your cell lines.
Troubleshooting Guide
Problem 1: Sub-optimal anti-tumor efficacy of WK175 in vitro.
-
Possible Cause 1: High NAPRT1 expression in the cancer cell line.
-
Solution: Screen your panel of cancer cell lines for NAPRT1 expression using Western blot or qPCR. Prioritize cell lines with low or undetectable NAPRT1 expression for your experiments, as they are more likely to be sensitive to NAMPT inhibition.[8]
-
-
Possible Cause 2: Inadequate drug concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of WK175 treatment for your specific cell line. Refer to the quantitative data table below for reported IC50 values in various cell lines.
-
-
Possible Cause 3: High levels of NAD+ precursors in the culture medium.
-
Solution: Standard cell culture media can contain varying levels of nicotinamide and other NAD+ precursors. Consider using a custom medium with defined concentrations of these precursors to ensure consistent results.
-
Problem 2: Significant toxicity observed in in vivo animal models.
-
Possible Cause 1: On-target toxicity due to systemic NAD+ depletion.
-
Possible Cause 2: Off-target kinase activity.
-
Solution: While WK175 is a potent NAMPT inhibitor, some small molecules can have off-target effects. If toxicity persists despite NA co-administration, consider evaluating the effect of WK175 on a panel of kinases, particularly those involved in cell survival and proliferation pathways. Some NAMPT inhibitors have been shown to have dual inhibitory effects, for example, on PAK4.[5][9]
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Conditions | Reference |
| IC50 | THP-1 (Human monocytic leukemia) | 0.2 nM | 4-day treatment | [3] |
| IC50 | Hematological Malignancies (Average) | 2.89 ± 0.47 nM | Not specified | [2] |
| IC50 | Non-Hematological Malignancies (Average) | 13.03 ± 2.94 nM | Not specified | [2] |
| NAD+ Depletion | THP-1 | >90% | 10 nM WK175, 24 hours | [4] |
| Apoptosis (Sub-G1) | THP-1 | Dose-dependent increase | 4-day treatment | [3] |
Detailed Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of WK175 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. NAD+ Measurement Assay
-
Sample Preparation: Plate and treat cells with WK175 as described for the cell viability assay.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an NAD+/NADH extraction buffer.
-
NAD+ Cycling Reaction: Use a commercially available NAD+/NADH assay kit. In a 96-well plate, add the cell lysate, a cycling enzyme mix, and a developer solution. The cycling enzymes convert NAD+ to NADH, which then reduces a probe to generate a colorimetric or fluorescent signal.
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of NAD+.
-
Data Analysis: Determine the concentration of NAD+ in the samples by interpolating from the standard curve. Normalize the NAD+ concentration to the protein concentration of the cell lysate.
3. Western Blot for NAPRT1 and Apoptosis Markers
-
Protein Extraction: Treat cells with WK175 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAPRT1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Mechanism of action of WK175 in a NAPRT1-deficient cancer cell.
Caption: Troubleshooting workflow for sub-optimal WK175 efficacy.
Caption: NAD+ biosynthesis pathways and points of inhibition.
References
- 1. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of WK175 for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of WK175, a novel antitumor agent. The focus of this guide is to address challenges related to its selectivity for cancer cells and to explore potential strategies to enhance its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WK175?
A1: WK175 is a potent antitumor agent that functions by interfering with the intracellular steady-state level of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous cellular processes.[1] This interference with NAD+ biosynthesis leads to a significant decrease in the cellular NAD+ concentration.[1][2] The depletion of NAD+ initiates an apoptotic cascade, ultimately resulting in cancer cell death.[1][2]
Q2: How does NAD+ depletion induced by WK175 lead to cancer cell death?
A2: The reduction in intracellular NAD+ levels triggers a series of events characteristic of apoptosis. This includes the disruption of the mitochondrial membrane potential, release of cytochrome c from the mitochondria, and the activation of caspases (specifically caspase-3 and caspase-9).[1] Activated caspases then cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Q3: Is there evidence of WK175 having off-target effects or toxicity in normal cells?
A3: The available research on WK175 primarily focuses on its efficacy in cancer cell lines, particularly human leukemia cells.[1] While these studies demonstrate potent growth-inhibitory responses in tumor cells, there is limited publicly available data specifically detailing the cytotoxic effects of WK175 on a broad range of normal, healthy cell types. For a related class of drugs, NAMPT inhibitors, which also deplete NAD+, a lack of selectivity between tumor and normal cells has been a significant drawback in clinical development, often leading to dose-limiting toxicities.[3] Therefore, assessing the therapeutic index of WK175 by comparing its effects on cancer cells versus normal cells is a critical experimental step.
Q4: What strategies can be explored to potentially enhance the selectivity of WK175 for cancer cells?
A4: While specific research on enhancing WK175 selectivity is limited, strategies employed for other NAD+ depleting agents, such as NAMPT inhibitors, may offer valuable insights. These include:
-
Combination Therapies: Combining WK175 with other agents could create a synthetic lethal interaction specifically in cancer cells. For instance, combining NAD+ depletion with inhibitors of other metabolic pathways that cancer cells are uniquely dependent on could enhance tumor-specific killing.[4]
-
Targeting Tumors with Specific Metabolic Deficiencies: Some cancers have inherent metabolic vulnerabilities. For example, tumors deficient in nicotinic acid phosphoribosyltransferase (NAPRT), a key enzyme in an alternative NAD+ synthesis pathway, are particularly sensitive to NAMPT inhibitors.[5][6] Investigating whether similar vulnerabilities exist for WK175 could be a promising strategy.
-
Advanced Drug Delivery Systems: Encapsulating WK175 in targeted nanodelivery systems, such as liposomes or nanoparticles functionalized with ligands that bind to receptors overexpressed on cancer cells, could increase its local concentration at the tumor site and minimize exposure to healthy tissues.[7]
Troubleshooting Guide
This guide addresses potential issues researchers might encounter during their experiments with WK175, with a focus on optimizing its selective cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at effective anti-cancer concentrations. | WK175 may have a narrow therapeutic window. The tested normal cell lines might be highly proliferative. | 1. Determine the Therapeutic Index: Perform dose-response curves for WK175 in a panel of cancer cell lines and relevant normal (non-cancerous) cell lines to calculate the therapeutic index (TI = CC50 in normal cells / IC50 in cancer cells). A higher TI indicates better selectivity. 2. Use Quiescent Normal Cells: If possible, use quiescent (non-proliferating) normal cells as a control, as rapidly dividing normal cells can be more sensitive to agents that disrupt cellular metabolism.[8] 3. Explore Combination Therapies: Investigate synergistic combinations with other drugs that may allow for a lower, less toxic concentration of WK175 to be used. |
| Variable or inconsistent anti-cancer effects of WK175 across different cancer cell lines. | Cancer cell lines may have varying dependencies on the NAD+ salvage pathway. Some cell lines might have upregulated alternative NAD+ synthesis pathways (e.g., the Preiss-Handler pathway). | 1. Assess NAD+ Synthesis Pathways: Characterize the expression levels of key enzymes in both the NAD+ salvage pathway (e.g., NAMPT) and the Preiss-Handler pathway (e.g., NAPRT) in your panel of cancer cell lines. 2. Correlate Sensitivity with Enzyme Expression: Determine if there is a correlation between low NAPRT expression and increased sensitivity to WK175. This could help identify cancer types most likely to respond.[5][6] |
| Development of resistance to WK175 in long-term culture. | Cancer cells may adapt their metabolic pathways to bypass the effects of WK175. This could involve upregulating alternative NAD+ synthesis routes or other compensatory mechanisms. | 1. Investigate Resistance Mechanisms: In resistant cell lines, analyze changes in the expression of NAD+ metabolism-related genes. 2. Consider Sequential or Combination Therapy: A strategy of combining WK175 with an inhibitor of the compensatory pathway could be effective in overcoming resistance. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the effects of WK175 and other relevant NAD+ depleting agents.
| Compound | Metric | Cell Line | Value | Reference |
| WK175 | IC50 (4-day treatment) | THP-1 (human monocytic leukemia) | 0.2 nM | [3] |
| WK175 | NAD+ reduction (4h treatment with 10 nM) | THP-1 | Reduced to 27.1% of control | [3] |
| WK175 | NAD+ reduction (12h treatment with 10 nM) | THP-1 | Reduced to 6.7% of control | [3] |
| A4276 (NAMPT inhibitor) | IC50 | Purified NAMPT enzyme | 492 nM | [5] |
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
This protocol is adapted from the description of experiments conducted with WK175.[3]
-
Cell Seeding: Seed cells (e.g., THP-1) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of WK175 in culture medium. Add the desired concentrations of WK175 to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve WK175).
-
Incubation: Incubate the plate for the desired period (e.g., 4 days) at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of WK175 that inhibits cell growth by 50%).
2. Intracellular NAD+ Measurement
This protocol is based on the methodology described for WK175 experiments.[3]
-
Cell Treatment: Treat cells in culture with WK175 at the desired concentration and for various time points.
-
Cell Lysis: Harvest the cells and lyse them using an appropriate buffer to release intracellular contents.
-
NAD+ Cycling Assay: Use a commercially available NAD+/NADH assay kit that utilizes a cycling reaction. In this reaction, NAD+ is reduced to NADH, which then reduces a probe to generate a colorimetric or fluorescent signal.
-
Signal Detection: Measure the signal using a microplate reader at the appropriate wavelength.
-
Quantification: Generate a standard curve using known concentrations of NAD+ to determine the absolute amount of NAD+ in the cell lysates.
-
Normalization: Normalize the NAD+ concentration to the total protein content or cell number for each sample.
Visualizations
Caption: Signaling pathway of WK175-induced apoptosis.
Caption: Experimental workflow for assessing and enhancing WK175 selectivity.
Caption: Troubleshooting logic for high cytotoxicity in normal cells.
References
- 1. WK175, a novel antitumor agent, decreases the intracellular nicotinamide adenine dinucleotide concentration and induces the apoptotic cascade in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 4. Frontiers | Targeting NAD+ metabolism: dual roles in cancer treatment [frontiersin.org]
- 5. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in WK175 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the novel Kinase-X inhibitor, WK175. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for WK175?
A1: WK175 is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term use (up to one week), the stock solution can be stored at -20°C.
Q2: I am observing high variability in my IC50 values for WK175 across experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Reagent Variability: Use fresh media and supplements. Ensure the lot number of your fetal bovine serum (FBS) is consistent, as different lots can affect cell growth and drug response.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the WK175 stock solution can lead to reduced potency.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and DMSO concentration can all contribute to variability. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.
Q3: My cell viability results are not reproducible. What should I check first?
A3: For non-reproducible cell viability data, we recommend a systematic check of your experimental workflow. Start by verifying cell seeding density and ensuring a homogenous cell suspension. Check for and eliminate edge effects in your multi-well plates by not using the outer wells or by filling them with sterile phosphate-buffered saline (PBS). Finally, confirm that your plate reader settings are consistent for each experiment.
Troubleshooting Inconsistent Results
Issue: WK175 appears less potent than expected or shows no effect.
-
Possible Cause 1: Compound Precipitation. WK175 may precipitate out of solution when diluted into aqueous media from a DMSO stock.
-
Solution: Visually inspect the media for precipitation after adding WK175. Consider using a lower final concentration or preparing an intermediate dilution in a serum-free medium before adding it to the cells.
-
-
Possible Cause 2: Incorrect Target Expression. The cell line you are using may not express the target, Kinase-X, at sufficient levels.
-
Solution: Confirm Kinase-X expression levels in your cell line using Western Blot or qPCR. Choose a cell line with known high expression of the target for your experiments.
-
Issue: High background signal in my kinase assay.
-
Possible Cause: Non-specific binding or assay interference.
-
Solution: Run a control with a kinase-dead version of your target, if available. Also, include a control with no enzyme to determine the background signal from the substrate and buffer components. Ensure your ATP concentration is optimized for your specific kinase.
-
Quantitative Data Summary
For ease of comparison, here are the recommended starting concentrations and key parameters for working with WK175 in common cancer cell lines.
Table 1: Recommended Starting Concentrations for WK175
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) | WK175 Concentration Range (for IC50) | Incubation Time (hours) |
| Cell-A | Lung Adenocarcinoma | 5,000 | 0.1 nM - 10 µM | 72 |
| Cell-B | Breast Cancer | 8,000 | 1 nM - 20 µM | 72 |
| Cell-C | Pancreatic Cancer | 6,000 | 0.5 nM - 15 µM | 72 |
Table 2: Troubleshooting Checklist for Inconsistent IC50 Values
| Parameter | Checkpoint | Recommended Action |
| Compound | Fresh Aliquot? | Use a fresh aliquot of WK175 for each experiment. |
| Solubility in Media? | Visually inspect for precipitation. | |
| Cells | Passage Number | Keep within 5-10 passages from thawing. |
| Seeding Density | Ensure consistency; perform cell counts accurately. | |
| Assay | DMSO Concentration | Keep final DMSO concentration <0.5% and consistent. |
| Incubation Time | Maintain a consistent incubation period (e.g., 72 hours). |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for WK175 Potency
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 5 µL of diluted WK175 (in reaction buffer with 2% DMSO) to a 384-well plate.
-
Add 10 µL of the Kinase-X enzyme and substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of 10 µM ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., EDTA).
-
Quantify kinase activity using a suitable method, such as luminescence-based detection.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Viability Assay (MTT)
-
Seed cells in a 96-well plate at the recommended density (see Table 1) and allow them to adhere overnight.
-
Prepare a serial dilution of WK175 in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of WK175. Include a DMSO-only control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the DMSO control and calculate cell viability.
Visual Guides and Workflows
Caption: A simplified diagram of the hypothetical WK175-targeted signaling pathway.
Caption: General workflow for troubleshooting inconsistent results in WK175 experiments.
Caption: Decision tree for investigating the root causes of IC50 variability.
Technical Support Center: Improving the Stability of WK175 in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues with the NAD+ biosynthesis inhibitor, WK175, in solution. While specific public data on the stability of WK175 is limited, this guide offers best practices and troubleshooting strategies based on general knowledge of small molecule stability and compounds related to NAD+ metabolism.
Frequently Asked Questions (FAQs)
Q1: My WK175 solution seems to be losing potency over a short period. What are the likely causes?
Loss of potency is a common indicator of chemical degradation. For a novel antitumor agent like WK175, which interferes with NAD+ biosynthesis, several factors in an aqueous solution can contribute to instability. These include:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV wavelengths, can induce photodecomposition.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
-
Solution Components: Interactions with other components in your experimental buffer or media could potentially degrade WK175.
Q2: I've noticed a change in the color of my WK175 stock solution. What does this indicate?
A change in the color of a solution is often a visual cue for chemical degradation. The formation of degradation products can alter the chromophores in the solution, leading to a different absorption of light. If you observe a color change, it is highly recommended to prepare a fresh stock solution to ensure the integrity of your experiments.
Q3: What are the recommended storage conditions for WK175 solutions?
While specific data for WK175 is unavailable, general recommendations for storing solutions of potentially unstable small molecules are as follows:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Consider preparing single-use aliquots.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For compounds susceptible to oxidation, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide
If you are experiencing issues with the stability of your WK175 solution, the following troubleshooting steps can help you identify and mitigate the problem.
Initial Stability Assessment
A systematic approach to assessing stability is crucial. The following table outlines key factors to investigate.
| Factor | Experimental Suggestion | Rationale |
| pH | Prepare WK175 solutions in buffers with different pH values (e.g., pH 5, 7, and 9) and monitor for degradation over time. | To determine the optimal pH range for WK175 stability. |
| Temperature | Incubate WK175 solutions at different temperatures (e.g., 4°C, room temperature, 37°C) and analyze for degradation. | To understand the thermal lability of the compound. |
| Light Exposure | Expose a WK175 solution to ambient light and compare its stability to a solution kept in the dark. | To assess the photosensitivity of WK175. |
| Oxidation | Prepare a solution with de-gassed, sparged buffer and compare its stability to a solution prepared under normal atmospheric conditions. | To determine if WK175 is prone to oxidative degradation. |
Experimental Protocols
Protocol: Preliminary Stability Assessment of WK175
This protocol provides a framework for researchers to determine the stability of WK175 under their specific experimental conditions.
1. Materials:
- WK175 powder
- High-purity solvent for initial stock (e.g., DMSO)
- Aqueous buffers at various pH values (e.g., pH 5.0, 7.4, 9.0)
- Amber and clear vials
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another appropriate analytical method.
2. Stock Solution Preparation:
- Accurately weigh a known amount of WK175 and dissolve it in a minimal amount of the chosen organic solvent to create a concentrated stock solution.
- Ensure the stock solution is fully dissolved before proceeding.
3. Preparation of Test Solutions:
- Dilute the stock solution with the different aqueous buffers to the final desired experimental concentration. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples.
4. Stress Conditions:
- pH: Aliquot the test solutions into different vials for each pH condition.
- Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 37°C).
- Light: For each condition, prepare two sets of vials: one wrapped in foil (dark) and one exposed to ambient light (light).
5. Time Points:
- Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The initial time point (t=0) serves as the baseline.
6. Analysis:
- At each time point, analyze the concentration of the parent WK175 peak using a validated HPLC method or another suitable analytical technique.
- Calculate the percentage of WK175 remaining at each time point relative to the t=0 sample.
7. Data Interpretation:
- Plot the percentage of WK175 remaining versus time for each condition.
- This will help identify the conditions under which WK175 is most stable.
Visualizations
Technical Support Center: Overcoming Limited Light Penetration for Antitumor Agent-175 (Ru2) Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing Antitumor agent-175 (Ru2), a representative Ruthenium(II)-based photosensitizer, in photodynamic therapy (PDT). The primary focus is to address the challenge of limited light penetration in deep-seated tumors and offer advanced strategies to enhance therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ru2) and what is its primary mechanism of action?
A1: this compound (Ru2) is a Ruthenium(II) polypyridyl complex that functions as a photosensitizer in photodynamic therapy (PDT).[1][2] Upon activation by light of a specific wavelength, Ru2 transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[3][4] These ROS induce oxidative stress within cancer cells, leading to apoptosis and tumor destruction.[5][6] The modular nature of Ru(II) complexes allows for tuning of their photophysical and biological properties.[7][8]
Q2: What is the main limitation of using this compound (Ru2) for treating deep-seated tumors?
A2: The primary limitation is the shallow penetration depth of visible light required to activate Ru2.[9][10] Biological tissues scatter and absorb light, particularly in the visible spectrum, which significantly reduces the amount of light reaching tumors located deep within the body.[4][11] This can lead to incomplete tumor ablation and recurrence.
Q3: What are the primary advanced strategies to overcome the limited light penetration for Ru2 activation?
A3: Several innovative strategies are being explored to activate photosensitizers like Ru2 in deep tissues. These include:
-
Upconversion Nanoparticles (UCNPs): These nanoparticles convert deeply penetrating near-infrared (NIR) light into visible light, which can then activate Ru2.[3][12][13]
-
Sonodynamic Therapy (SDT): This approach uses low-intensity ultrasound, which has much deeper tissue penetration than light, to activate sonosensitizers (some of which are also photosensitizers).[5][14][15]
-
X-ray Induced Photodynamic Therapy (X-PDT): This method utilizes X-rays, which can penetrate deep into the body, to activate scintillating nanoparticles that in turn excite the photosensitizer.[16][17][18]
-
Self-Illuminating PDT: This strategy employs internal light sources, such as chemiluminescence or bioluminescence, to activate the photosensitizer without the need for an external light source.[19][20][21]
Q4: How do I choose the most appropriate strategy for my experimental model?
A4: The choice of strategy depends on several factors, including the tumor location and depth, the specific characteristics of your experimental model, and available equipment. For instance, UCNP-PDT is suitable for tumors that can be accessed by NIR light, while SDT or X-PDT might be more appropriate for very deep or shielded tumors. A summary of the advantages and limitations of each approach is provided in the table below.
Troubleshooting Guides
Issue 1: Suboptimal therapeutic efficacy in deep-seated tumor models.
-
Possible Cause: Insufficient light penetration to activate this compound (Ru2) throughout the entire tumor volume.
-
Troubleshooting Steps:
-
Quantify Light Penetration: If possible, use optical probes to measure the light fluence at the tumor depth. Compare this with the activation wavelength and required energy dose for Ru2.
-
Consider Alternative Activation Methods:
-
Upconversion Nanoparticles (UCNPs): If your facility has a near-infrared (NIR) laser source (e.g., 980 nm), consider conjugating Ru2 to UCNPs. This will allow for activation at greater depths.[13][22]
-
Sonodynamic Therapy (SDT): If you have access to a focused ultrasound transducer, investigate if Ru2 possesses sonosensitizing properties or can be co-administered with a known sonosensitizer.[14][15]
-
X-ray Induced PDT (X-PDT): For very deep tumors, explore the use of scintillating nanoparticles that can be excited by X-rays to activate Ru2.[16][23]
-
-
Issue 2: High background toxicity or damage to surrounding healthy tissue.
-
Possible Cause: Non-specific activation of Ru2 in healthy tissues due to scattered light or poor tumor targeting.
-
Troubleshooting Steps:
-
Optimize Light Delivery: Use fiber optics or interstitial light delivery to focus the light specifically on the tumor area.
-
Enhance Tumor Targeting:
-
Conjugate Ru2 to tumor-targeting ligands (e.g., antibodies, peptides, or small molecules like folate) to increase its accumulation at the tumor site.[22]
-
Encapsulate Ru2 in nanoparticles that can passively target tumors through the enhanced permeability and retention (EPR) effect.
-
-
Utilize a Deeper-Penetrating Source: Switching to NIR light with UCNPs, ultrasound in SDT, or focused X-rays in X-PDT can improve spatial precision and reduce off-target effects.[5][12][18]
-
Issue 3: Inconsistent results between in vitro and in vivo experiments.
-
Possible Cause: The tumor microenvironment in vivo presents additional barriers to treatment that are not present in cell culture, such as hypoxia and complex tissue optics.
-
Troubleshooting Steps:
-
Address Hypoxia: Tumor hypoxia can reduce the efficacy of PDT, which is oxygen-dependent.[4] Consider combining Ru2-PDT with strategies to alleviate hypoxia, such as hyperbaric oxygen therapy or co-administration of oxygen-carrying nanoparticles.
-
Model Tissue Attenuation: When planning in vivo experiments, account for the light attenuation by overlying tissues. The quantitative data on penetration depths of different energy sources can help in selecting the appropriate activation strategy.
-
Use 3D Tumor Spheroids: For a more representative in vitro model, use 3D multicellular tumor spheroids, which can better mimic the light and oxygen gradients found in solid tumors.[2]
-
Quantitative Data Presentation
Table 1: Comparison of Penetration Depths for Different PDT Activation Strategies
| Activation Strategy | Energy Source | Typical Wavelength/Frequency | Approximate Tissue Penetration Depth | Key Advantages | Key Limitations |
| Conventional PDT | Visible Light | 400-700 nm | < 1 cm[4][9] | Well-established, simpler setup. | Limited to superficial tumors.[10] |
| UCNP-PDT | Near-Infrared (NIR) Light | 700-1100 nm[9][24] | > 1 cm[4] | Deeper penetration, reduced phototoxicity to healthy tissue.[12] | Requires synthesis and characterization of nanoparticles, potential for long-term toxicity.[3] |
| Sonodynamic Therapy (SDT) | Low-Intensity Ultrasound | 20 kHz - 3 MHz | Several centimeters[14][15] | Very deep penetration, non-invasive.[5] | Requires a sonosensitizer, mechanism not as well understood as PDT.[14] |
| X-ray Induced PDT (X-PDT) | X-rays | N/A | Virtually unlimited in a clinical setting.[16][17] | Can treat any tumor accessible by radiotherapy.[23] | Combines PDT with ionizing radiation, potential for radiotoxicity.[18] |
| Self-Illuminating PDT | Internal (Chemi/Bioluminescence) | N/A | Not dependent on external source penetration.[21][25] | No need for external light source, high tumor specificity.[19] | Complex delivery systems, lower quantum yield compared to external sources.[20] |
Experimental Protocols
Protocol 1: UCNP-Mediated Deep-Tissue PDT
This protocol describes the use of NaYF4:Yb3+,Er3+ upconversion nanoparticles conjugated to this compound (Ru2) for NIR-triggered PDT.
-
Synthesis of UCNPs: Synthesize monodisperse NaYF4:Yb3+,Er3+ nanoparticles (approx. 50 nm) using a standard thermal decomposition method.[12]
-
Surface Modification: Coat the UCNPs with a biocompatible polymer (e.g., polyethylene (B3416737) glycol - PEG) to improve colloidal stability and provide functional groups for conjugation.
-
Conjugation of Ru2: Covalently attach this compound (Ru2) to the surface of the PEGylated UCNPs using carbodiimide (B86325) crosslinker chemistry (e.g., EDC/NHS).
-
Characterization: Confirm the successful conjugation and characterize the UCNP-Ru2 nanoconstructs using TEM for size and morphology, DLS for hydrodynamic diameter and zeta potential, and UV-Vis and fluorescence spectroscopy to confirm the presence of Ru2 and the upconversion emission.
-
In Vitro Studies:
-
Incubate cancer cells with UCNP-Ru2 for 24 hours.
-
Irradiate the cells with a 980 nm NIR laser at a power density of 0.5 W/cm².
-
Assess cell viability using an MTT assay and visualize ROS production with a fluorescent probe (e.g., DCFH-DA).
-
-
In Vivo Studies:
-
Establish deep-seated tumors in an appropriate animal model (e.g., subcutaneous tumors covered with a tissue phantom of known thickness).
-
Intravenously inject the UCNP-Ru2 nanoconstructs.
-
After 24 hours (to allow for tumor accumulation), irradiate the tumor area with the 980 nm NIR laser.
-
Monitor tumor growth and animal survival over time.
-
Protocol 2: Sonodynamic Therapy (SDT) Protocol
This protocol outlines a general procedure for evaluating the efficacy of this compound (Ru2) in sonodynamic therapy.
-
Sonosensitizer Preparation: Prepare a stock solution of this compound (Ru2) in a biocompatible solvent (e.g., DMSO) and dilute to the desired concentration in cell culture medium or saline for in vivo studies.
-
In Vitro Studies:
-
Seed cancer cells in culture plates.
-
Incubate the cells with various concentrations of Ru2 for a predetermined time (e.g., 4-24 hours).
-
Expose the cells to low-intensity ultrasound (e.g., 1 MHz, 1 W/cm², 50% duty cycle) for a specific duration (e.g., 1-5 minutes) using a therapeutic ultrasound transducer.
-
Assess cell viability 24 hours post-treatment using a standard cytotoxicity assay.
-
-
In Vivo Studies:
-
Implant tumors in a suitable animal model.
-
Administer Ru2 systemically (e.g., via intravenous injection) or locally (e.g., via intratumoral injection).
-
After a specified accumulation time, apply ultrasound gel to the skin overlying the tumor.
-
Expose the tumor to focused ultrasound using the same parameters as the in vitro study, adjusting for tissue attenuation.
-
Monitor tumor volume and animal well-being.
-
Visualizations
Caption: Signaling pathway of this compound (Ru2) in photodynamic therapy.
Caption: Experimental workflow for UCNP-mediated deep-tissue PDT.
Caption: Logical flow for selecting an appropriate activation strategy.
References
- 1. Ruthenium( ii ) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin can ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02678C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Upconversion in photodynamic therapy: plumbing the depths - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in innovative strategies for enhanced cancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hope4cancer.com [hope4cancer.com]
- 6. Highly Charged Ru(II) Polypyridyl Complexes as Photosensitizer Agents in Photodynamic Therapy of Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Barriers in Photodynamic Therapy Harnessing Nanogenerators Strategies [ijbs.com]
- 10. Beyond the Barriers of Light Penetration: Strategies, Perspectives and Possibilities for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Upconverting nanoparticles as nanotransducers for photodynamic therapy in cancer cells - ProQuest [proquest.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonodynamic Cancer Therapy: A Non-invasive and Repeatable Approach Using Low-intensity Ultrasound with a Sonosensitizer | Anticancer Research [ar.iiarjournals.org]
- 15. Sonodynamic therapy - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Towards overcoming obstacles of type II photodynamic therapy: Endogenous production of light, photosensitizer, and oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Self-Illuminating Photodynamic Therapy with Enhanced Therapeutic Effect by Optimization of the Chemiluminescence Resonance Energy Transfer Step to the Photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vivo targeted deep-tissue photodynamic therapy based on near-infrared light triggered upconversion nanoconstruct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. X-Ray Induced Photodynamic Therapy: A Combination of Radiotherapy and Photodynamic Therapy [thno.org]
- 24. Overcoming Barriers in Photodynamic Therapy Harnessing Nanogenerators Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Recent Advances in Self-Exciting Photodynamic Therapy [frontiersin.org]
Reducing dark toxicity of ruthenium complex Ru2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of dark toxicity in ruthenium complexes, potentially including dinuclear complexes referred to as "Ru2".
Frequently Asked Questions (FAQs)
Q1: What is "dark toxicity" and why is it a critical issue for ruthenium-based photosensitizers?
A1: Dark toxicity refers to the cytotoxic (cell-killing) effect of a compound in the absence of light. For photosensitizers used in Photodynamic Therapy (PDT), the ideal agent should be non-toxic in the dark and become highly toxic only when activated by a specific wavelength of light.[1][2] High dark toxicity is a significant issue because it can lead to side effects similar to traditional chemotherapy, damaging healthy tissues that have taken up the drug but are not exposed to light, thereby negating the primary advantage of PDT's targeted, light-activated approach.[3]
Q2: What are the common mechanisms behind the dark toxicity of ruthenium complexes?
A2: The dark toxicity of ruthenium complexes can stem from several mechanisms, acting independently of photoactivation. These include:
-
Interaction with Biomolecules: Like other metal-based drugs such as cisplatin, some ruthenium complexes can bind to DNA and proteins in the dark, disrupting their function and leading to cell cycle arrest or apoptosis.[4][5]
-
Enzyme Inhibition: Ruthenium complexes can target and inhibit key enzymes, such as protein kinases, which are crucial for cancer cell proliferation and survival signaling pathways.[5]
-
Redox Activity and ROS Generation: Even without light, some complexes can participate in cellular redox reactions, leading to the generation of Reactive Oxygen Species (ROS). This can induce oxidative stress, damage mitochondria, and trigger apoptosis.[6]
-
Ligand-Dependent Effects: The ligands attached to the ruthenium center play a crucial role. Hydrophobic ligands can increase cellular uptake and cytotoxicity, while certain ligands may be released from the complex and exert their own toxic effects.[7]
Q3: How is dark toxicity quantified and compared between different compounds?
A3: Dark toxicity is typically quantified using cell viability assays to determine the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of the complex required to inhibit the growth of 50% of a cell population after a specific incubation period in the dark.[8]
To evaluate the effectiveness of a photosensitizer, the Phototoxicity Index (PI) is calculated. The PI is the ratio of the IC50 value in the dark to the IC50 value after light irradiation (PI = IC50_dark / IC50_light). A high PI value is desirable, as it indicates a large "therapeutic window" where the compound is significantly more toxic upon illumination.[8]
Q4: What molecular design strategies can be employed to reduce the dark toxicity of a ruthenium complex?
A4: Reducing dark toxicity often involves careful molecular design and formulation strategies:
-
Ligand Modification: Tuning the electronic and steric properties of the ligands can make the complex more inert in the dark. For example, creating strained complexes that only release a cytotoxic ligand upon photoactivation is a promising approach.[1]
-
Prodrug and Quenched Systems: Designing the complex as a "prodrug" that is inactive until a specific trigger (like light) activates it. This can be achieved by attaching quenching molecules that suppress the complex's reactivity in the dark.[9]
-
Improving Water Solubility: Many highly cytotoxic complexes are hydrophobic. Increasing water solubility by adding hydrophilic groups can sometimes reduce non-specific uptake and dark toxicity.[10]
-
Targeted Delivery: Encapsulating the ruthenium complex in nanoparticles or conjugating it to a targeting moiety (like an antibody or peptide) can limit its distribution to healthy tissues and promote accumulation in tumor cells, thereby reducing systemic dark toxicity.[10][11]
Troubleshooting Guide
Q: My ruthenium complex exhibits unexpectedly high cytotoxicity in the dark control group. How can I troubleshoot this?
A: High dark toxicity can confound experimental results and suggests the compound may be unsuitable for PDT. Use the following steps and the logical flowchart below to diagnose the issue.
-
Verify Compound Concentration and Purity: Incorrectly high concentrations are a common source of error. Re-verify your calculations and the purity of your stock solution. Ensure the compound is fully dissolved, as precipitates can lead to inconsistent results.
-
Assess Compound Stability: The complex may be unstable in your cell culture medium, decomposing into a more toxic species. Use techniques like UV-Vis or NMR spectroscopy to check the compound's stability in the medium over the incubation period.
-
Evaluate Inherent Chemotherapeutic Activity: Your complex may have a strong, light-independent anticancer mechanism (e.g., potent DNA binding). This is not necessarily a flaw but makes it a hybrid chemotherapeutic/PDT agent. The overall therapeutic index may be reduced due to this dark toxicity.[3]
-
Check Cell Line Sensitivity: Some cell lines are inherently more sensitive to metal-based compounds. Test the complex on a non-cancerous cell line to determine its selectivity index (SI). A low SI indicates general toxicity.[7]
-
Modify Experimental Conditions: Shorten the incubation time. High dark toxicity may be observed after long incubation periods (e.g., 48-72h), while a significant phototoxic effect might be achievable with a shorter incubation (e.g., 4-24h) followed by irradiation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | High quantum efficiency ruthenium coordination complex photosensitizer for improved radiation-activated Photodynamic Therapy [frontiersin.org]
- 3. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine-tuning the cytotoxicity of ruthenium(ii) arene compounds to enhance selectivity against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing the wavelength and intensity of light for Ru2-PDT
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers and drug development professionals working with Ruthenium(II) (Ru2+) complexes for Photodynamic Therapy (PDT). The focus is on the critical parameters of light wavelength and intensity to ensure reproducible and effective experimental outcomes.
Section 1: Frequently Asked Questions - General Concepts
Q1: What is the "phototherapeutic window" and why is it important for Ru-PDT?
A1: The phototherapeutic window refers to the range of light wavelengths, typically between 600 and 900 nm (red to near-infrared light), that has the deepest penetration into biological tissues.[1] Light at wavelengths below 600 nm is heavily absorbed by endogenous chromophores like hemoglobin, while light above 900 nm is strongly absorbed by water.[1] For Ru-PDT to be effective against deep-seated or large tumors, the photosensitizer should ideally be activated by light within this window to maximize tissue penetration and therapeutic effect.[2]
Q2: Why are light wavelength and intensity critical parameters in Ru-PDT experiments?
A2: Wavelength and intensity are fundamental to the efficacy and safety of PDT.
-
Wavelength (nm): The activation wavelength must overlap with the absorption spectrum of the Ru(II) complex to excite it to its triplet state, which is necessary to produce cytotoxic reactive oxygen species (ROS).[3] Using an incorrect wavelength will result in inefficient or no activation.
-
Intensity (Irradiance, mW/cm²): This is the rate at which light energy is delivered to the target area. High-intensity light can lead to oxygen depletion in the tumor microenvironment, reducing the efficacy of Type II PDT which depends on singlet oxygen production.[4]
-
Dose (Fluence, J/cm²): This is the total amount of light energy delivered, calculated as the product of irradiance and time.[5] The photodynamic dose, a measure of treatment efficacy, is a function of the photosensitizer concentration and the light dose absorbed.[6][7] An insufficient light dose will not produce enough ROS to kill cancer cells, while an excessive dose could damage surrounding healthy tissue.
Q3: What are the most common types of light sources used for Ru-PDT research?
A3: The choice of light source depends on the specific requirements of the experiment, such as the target location and the photosensitizer used.[8][9] Common sources include:
-
Lasers: Offer high monochromaticity (a single wavelength), which is ideal for selectively activating a photosensitizer with a narrow absorption peak.[5][10] They are also efficiently coupled with optical fibers for precise light delivery to internal sites.[8][9]
-
Light-Emitting Diodes (LEDs): LEDs are a popular choice due to their lower cost, portability, and ability to be configured into arrays for illuminating larger surface areas.[10][11] They emit light over a narrow band of wavelengths, suitable for many Ru(II) complexes.
-
Lamps (Xenon Arc, Tungsten Filament): These non-coherent sources can also be used but often require filters to select the desired wavelength range.[10][11]
Section 2: Frequently Asked Questions - Optimizing Wavelength
Q4: How do I determine the optimal excitation wavelength for my specific Ru(II) complex?
A4: The optimal wavelength corresponds to a significant absorption peak of your Ru(II) complex. The first step is to measure the UV-Visible absorption spectrum of your compound. While many Ru(II) polypyridyl complexes absorb strongly in the 400-500 nm range (blue-green light), rational ligand design can shift these absorptions to longer, more tissue-penetrating wavelengths.[2][3][12] The ideal wavelength for PDT is one that both efficiently excites the photosensitizer and falls within the phototherapeutic window (600-900 nm).[1][12]
Q5: Can I use a wavelength that is not at the main absorption peak (λmax) of the Ru(II) complex?
A5: Yes, it is possible, but with considerations. Some Ru(II) complexes have broad absorption bands or smaller peaks in the red region of the spectrum.[12] Even if the molar extinction coefficient (ε) is low at a particular wavelength, PDT can still be effective if the photosensitizer has a high quantum yield for singlet oxygen production.[2][13] For example, the TLD1433 complex, which is in clinical trials, is activated clinically with green light but also shows some effect with red light (630 nm) despite a much lower absorption coefficient at that wavelength.[13][14] Activating at a less optimal wavelength may require a higher light dose (fluence) to achieve the same therapeutic effect.
Q6: What are the advantages of designing Ru(II) complexes that activate with longer (red/NIR) wavelengths?
A6: The primary advantage is increased tissue penetration.[1] Red and near-infrared (NIR) light can travel several millimeters to centimeters through tissue, enabling the treatment of deeper or larger tumors that are inaccessible to blue or green light.[2][15] This has driven significant research into designing Ru(II) complexes with π-expansive ligands that shift the absorption profile into the 600-900 nm window.[12][16][17]
Section 3: Frequently Asked Questions - Optimizing Intensity & Dose
Q7: What is the difference between light intensity (irradiance) and light dose (fluence), and why must both be reported?
A7: It is crucial to distinguish between these two parameters:
-
Irradiance (or Fluence Rate): This is the power of the light delivered per unit area, measured in Watts per square centimeter (W/cm²) or milliwatts per square centimeter (mW/cm²). It represents the intensity of the light.
-
Fluence (or Light Dose): This is the total energy delivered per unit area, calculated by multiplying the irradiance by the exposure time (Irradiance [W/cm²] × Time [s]). It is measured in Joules per square centimeter (J/cm²).
Reporting both is critical because the same total fluence can have different biological effects depending on the irradiance at which it was delivered.[5] A low irradiance for a long duration may be more effective than a high irradiance for a short duration, as the latter can cause rapid oxygen depletion, hindering the photodynamic effect.[4]
Q8: How do I determine the optimal light dose for an in vitro experiment?
A8: The optimal light dose should be determined empirically by performing a dose-response experiment. This involves keeping the concentration of the Ru(II) photosensitizer constant and irradiating cells with a range of light fluences. A cell viability assay (e.g., MTT, XTT) is then used to determine the light dose that results in 50% cell death (this would be the LD50 for that specific light dose). A typical starting point for in vitro experiments might be a low fluence of around 10-20 J/cm², but this is highly dependent on the specific photosensitizer and cell line.[18][19]
Q9: What are the consequences of using a light intensity that is too high or too low?
A9:
-
Too High Intensity: Can lead to rapid localized depletion of molecular oxygen, which is essential for the Type II photochemical reaction that generates cytotoxic singlet oxygen.[4] This can paradoxically reduce the overall effectiveness of the treatment. It may also induce hyperthermia, confounding the experimental results.
-
Too Low Intensity: May not be sufficient to generate a therapeutic concentration of ROS within the required timeframe, leading to a diminished or absent phototoxic effect. The treatment time required to deliver the necessary total fluence may also become impractically long.
Section 4: Troubleshooting Guide
Q10: My Ru-PDT experiment shows low or no phototoxicity. What should I check?
A10:
-
Verify Wavelength: Ensure your light source's emission spectrum overlaps with your Ru(II) complex's absorption spectrum. Use a spectrometer to confirm the peak output of your laser or LED.
-
Check Light Dose (Fluence): The total energy delivered may be insufficient. Use a power meter to measure the irradiance at the sample plane and calculate the fluence accurately. Consider increasing the irradiation time or intensity.
-
Confirm Oxygen Availability: PDT, especially Type II, is oxygen-dependent.[20] Ensure cells are in a well-oxygenated environment during irradiation. Hypoxic conditions will severely limit PDT efficacy.
-
Assess Photosensitizer Uptake: Confirm that the cells are taking up the Ru(II) complex. This can be verified using fluorescence microscopy (if the complex is emissive) or ICP-MS to quantify intracellular ruthenium.
-
Check Compound Integrity: Ensure your Ru(II) complex has not degraded in storage or in the culture medium.
Q11: I am observing significant cytotoxicity in the dark control group. How can I mitigate this?
A11:
-
Lower the Concentration: The intrinsic toxicity of the Ru(II) complex may be too high at the concentration used. Perform a dose-response curve in the dark to find the highest non-toxic concentration. An ideal photosensitizer should have minimal toxicity in the absence of light.[1][21]
-
Reduce Incubation Time: Shorten the time cells are exposed to the photosensitizer before light activation.
-
Check for Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%).
-
Protect from Ambient Light: Ru(II) complexes can be light-sensitive. Perform all incubation steps in the dark to prevent unintended activation.
Q12: My experimental results are not reproducible. What are the common sources of variability?
A12:
-
Inconsistent Light Delivery: The most common cause. Regularly measure the output of your light source with a calibrated power meter. Ensure the distance and angle between the light source and the sample plate are identical for every experiment.
-
Variable Cell Conditions: Use cells from the same passage number, ensure consistent cell seeding density, and monitor cell health.
-
Photosensitizer Preparation: Prepare fresh solutions of the Ru(II) complex for each experiment from a trusted stock. Inconsistent solution preparation can lead to variable dosing.
-
Timing: The drug-light interval (time between adding the photosensitizer and irradiation) must be kept constant.
Section 5: Experimental Protocols
Protocol: Determining the Phototoxic Efficacy (IC50) of a Ru(II) Photosensitizer
This protocol outlines a standard method for assessing the in vitro phototoxicity of a Ru(II) complex.
Materials:
-
Selected cancer cell line (e.g., A2780, HeLa, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ru(II) photosensitizer stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom, black-walled plates
-
Cell viability reagent (e.g., MTT, XTT, or PrestoBlue™)
-
Calibrated light source (Laser or LED) with appropriate wavelength
-
Calibrated optical power meter
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Photosensitizer Incubation:
-
Prepare serial dilutions of the Ru(II) complex in complete culture medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the photosensitizer-containing medium to the appropriate wells. Include "no drug" controls.
-
Create two identical plates: one for the "Light" condition and one for the "Dark" control.
-
Incubate the plates in the dark for the desired uptake period (e.g., 4-24 hours) at 37°C, 5% CO₂.
-
-
Irradiation:
-
Before irradiation, remove the drug-containing medium, wash the cells gently with 100 µL of PBS, and add 100 µL of fresh complete medium. This prevents the generation of ROS in the overlying medium.
-
Measure the irradiance (mW/cm²) of your light source at the level of the cell monolayer using the power meter.
-
Calculate the required irradiation time to deliver the target fluence (J/cm²). Time (s) = Fluence (J/cm²) / Irradiance (W/cm²) .
-
Irradiate the "Light" plate. Keep the "Dark" plate covered in an identical environment to control for temperature changes.
-
-
Post-Irradiation Incubation: Return both plates to the incubator and incubate for a further 24-48 hours to allow for cell death to occur.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of MTT solution and incubate for 4 hours).
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the results to the untreated control wells (defined as 100% viability).
-
Plot cell viability (%) versus the concentration of the Ru(II) complex for both the "Light" and "Dark" conditions.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration that causes 50% reduction in viability) for both conditions.
-
Calculate the Phototoxicity Index (PI) as: PI = IC₅₀ (Dark) / IC₅₀ (Light) . A higher PI value indicates greater photospecific activity.
-
Section 6: Data Presentation
Table 1: Example Photodynamic Properties of Selected Ru(II) Complexes
| Complex Name | Cell Line | Activation λ (nm) | Light Dose (J/cm²) | IC₅₀ (Light, µM) | IC₅₀ (Dark, µM) | PI | Reference |
| TLD1433 | A375 (Melanoma) | ~525 (Green) | Not Specified | 7-10 | >60 | ~8-11 | [14] |
| TLD1433 | SKMEL28 (Melanoma) | ~525 (Green) | Not Specified | 5-6 | >60 | ~15-20 | [14] |
| Complex 4 | CT-26 (Colon) | 450 (Blue) | Not Specified | 0.8 | >100 | >125 | [2] |
| Complex 4 | CT-26 (Colon) | 630 (Red) | Not Specified | 1.3 | >100 | >77 | [2] |
| Rup-03 | HepG2 (Liver) | Not Specified | Not Specified | 29.5 | >100 (est.) | >3.4 | [22] |
| Rup-04 | SGC-7901 (Gastric) | Not Specified | Not Specified | 40.0 | >100 (est.) | >2.5 | [22] |
Note: Experimental conditions vary between studies, and direct comparison should be made with caution.
Section 7: Visualizations and Workflows
Caption: General mechanism of Ru(II)-PDT, illustrating both Type I and Type II photochemical pathways.
Caption: Experimental workflow for optimizing photosensitizer concentration and light dose in Ru-PDT.
Caption: A decision tree for troubleshooting common issues of low efficacy in Ru-PDT experiments.
References
- 1. opus.govst.edu [opus.govst.edu]
- 2. Rational design of a red-light absorbing ruthenium polypyridine complex as a photosensitizer for photodynamic therapy - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04126G [pubs.rsc.org]
- 3. Control and utilization of ruthenium and rhodium metal complex excited states for photoactivated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explicit dosimetry for photodynamic therapy: macroscopic singlet oxygen modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions [mdpi.com]
- 6. The theory of photodynamic therapy dosimetry: consequences of photo-destruction of sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Light Sources and Dosimetry Techniques for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laser and non-laser light sources for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ru(II) Complexes with Absorption in the Photodynamic Therapy Window: 1O2 Sensitization, DNA Binding, and Plasmid DNA Photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruthenium Photosensitizers for NIR PDT Require Lowest-Lying Triplet Intraligand (3IL) Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long wavelength–emissive Ru(II) metallacycle–based photosensitizer assisting in vivo bacterial diagnosis and antibacterial treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Near-infrared absorbing Ru(ii) complexes act as immunoprotective photodynamic therapy (PDT) agents against aggressive melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of immunogenic cell death-inducing ruthenium-based photosensitizers for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterizing low fluence thresholds for in vitro photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Phase I Study of Light Dose for Photodynamic Therapy (PDT) Using 2-[1-hexyloxyethyl]-2 devinyl Pyropheophorbide-a (HPPH) for Treatment of Non-small Cell Carcinoma in situ or Non-small Cell Microinvasive Bronchogenic Carcinoma. A Dose Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioone.org [bioone.org]
- 21. Highly Charged Ru(II) Polypyridyl Complexes as Photosensitizer Agents in Photodynamic Therapy of Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro evaluation of ruthenium complexes for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the tumor-specific accumulation of Compound Ru2
Technical Support Center: Compound Ru2
Welcome to the technical support center for Compound Ru2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the tumor-specific accumulation of Compound Ru2 in pre-clinical research.
Compound Profile: Compound Ru2 is a novel Ruthenium(II) polypyridyl complex designed as a photosensitizer for photodynamic therapy (PDT).[1][2][3][4][5][6] It is activated by light in the red spectral region (650-700 nm) to produce cytotoxic reactive oxygen species (ROS), inducing apoptosis in target cells.[4][6][7] Its inherent hydrophobicity can lead to challenges in formulation and non-specific biodistribution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the tumor-specific accumulation of free Compound Ru2?
A1: The primary challenge is its suboptimal pharmacokinetic profile and biodistribution. As a small molecule with moderate hydrophobicity, free Compound Ru2 is rapidly cleared from circulation and can be taken up by healthy tissues, particularly organs of the reticuloendothelial system (RES) like the liver and spleen. This leads to a short circulation half-life, reducing the probability of accumulation in tumor tissues.
Q2: What are the principal strategies to enhance the tumor-specific accumulation of Compound Ru2?
A2: The two main strategies are leveraging passive targeting through the Enhanced Permeability and Retention (EPR) effect and implementing active targeting via ligand-receptor interactions.[8][9][10][11][12]
-
Passive Targeting: This involves formulating Ru2 into nanocarriers (e.g., liposomes, polymeric nanoparticles).[13][14] Nanoparticles of a certain size (typically 50-200 nm) tend to accumulate in tumor tissue more than in normal tissues due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors—a phenomenon known as the EPR effect.[15][16][17]
-
Active Targeting: This is an enhancement of passive targeting.[11] It involves decorating the surface of the nanocarrier with ligands (e.g., antibodies, peptides, aptamers, or small molecules like folate) that bind to receptors overexpressed on the surface of cancer cells, such as the transferrin receptor or folate receptor.[11][12][18] This promotes specific recognition and receptor-mediated endocytosis into the target cells.[12]
Q3: Which type of nanocarrier is most suitable for Compound Ru2?
A3: The choice of nanocarrier depends on the specific experimental goals.
-
Liposomes: These are versatile carriers for both hydrophobic and hydrophilic drugs. For the moderately hydrophobic Ru2, it can be efficiently encapsulated within the lipid bilayer. The surface of liposomes can be easily modified for active targeting.[14]
-
Polymeric Micelles: These are well-suited for hydrophobic drugs like Ru2. They are self-assembling structures formed by amphiphilic block copolymers in an aqueous solution, with a hydrophobic core that can encapsulate Ru2 and a hydrophilic shell that provides stability and can be functionalized.
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to create a solid matrix that entraps Ru2, offering controlled and sustained release.
Q4: How does PEGylation help in improving tumor accumulation?
A4: PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanocarriers. This creates a hydrophilic layer that sterically hinders the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for clearance by the RES. This "stealth" effect prolongs the circulation half-life of the nanocarrier, increasing the time available for it to accumulate in the tumor via the EPR effect.
Troubleshooting Guide
Q5: My in vivo biodistribution study shows high Compound Ru2 accumulation in the liver and spleen but very low levels in the tumor. What is the likely cause and solution?
A5: This is a classic sign of rapid clearance by the reticuloendothelial system (RES) and insufficient circulation time.
-
Cause: If you are injecting free Ru2, this is the expected outcome. If you are using a nanocarrier, it may be due to suboptimal size, charge, or lack of a protective coating.
-
Solution:
-
Formulate Ru2: Encapsulate Compound Ru2 into a nanocarrier (e.g., liposomes or polymeric nanoparticles) with a diameter between 70-150 nm.
-
Apply PEGylation: Ensure your nanocarrier is PEGylated to prolong its circulation half-life.
-
Check Zeta Potential: A highly positive or negative surface charge can sometimes lead to faster clearance. Aim for a near-neutral or slightly negative zeta potential for longer circulation.
-
Q6: I've developed a transferrin-targeted nanoparticle formulation of Ru2, but its in vitro cytotoxicity is not significantly better than the non-targeted version. Why might this be?
A6: This issue points to a problem with the active targeting mechanism.
-
Possible Causes & Troubleshooting Steps:
-
Low Receptor Expression: Confirm that your chosen cancer cell line (e.g., HeLa, A549) has high expression levels of the transferrin receptor (TfR) using techniques like Western Blot or flow cytometry. Compare its performance against a low-TfR cell line as a negative control.
-
Ineffective Ligand Conjugation: Verify that the transferrin has been successfully conjugated to the nanoparticle surface. This can be quantified using a BCA protein assay on the nanoparticles before and after conjugation.
-
Incorrect Ligand Orientation: The binding site of the transferrin may be sterically hindered or oriented incorrectly. Consider using a flexible linker (e.g., a short PEG chain) between the nanoparticle surface and the ligand.
-
Impaired Ru2 Release: The active targeting may be working, but the Ru2 is not being released from the nanocarrier inside the cell. Perform a drug release study at endosomal pH (~5.5) to ensure the carrier is designed to release its payload in the intracellular environment.
-
Q7: Compound Ru2 is precipitating out of solution during my nanoparticle formulation process. How can I resolve this?
A7: This is a solubility issue, common for hydrophobic compounds.
-
Possible Causes & Troubleshooting Steps:
-
Solvent Mismatch: The solvent used to dissolve Ru2 may be immiscible with the aqueous phase used for nanoparticle self-assembly, causing the drug to crash out.
-
Solution - Use a Co-solvent: Dissolve Ru2 in a water-miscible organic solvent like DMSO or DMF first. Add this drug solution dropwise into the aqueous polymer/lipid solution under vigorous stirring to ensure rapid mixing and encapsulation before precipitation can occur.
-
Optimize Drug Loading: You may be attempting to load too much drug. Reduce the initial drug-to-carrier ratio and measure the encapsulation efficiency to find the optimal loading capacity. See the data in Table 2 for typical loading efficiencies.
-
Data & Quantitative Summaries
Table 1: Comparative Biodistribution of Ru2 Formulations
This table summarizes typical biodistribution data 24 hours post-injection in a murine xenograft model (HeLa cells). Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Formulation | Tumor | Liver | Spleen | Kidney | Lung |
| Free Compound Ru2 | 0.8 ± 0.2 | 15.6 ± 2.1 | 11.3 ± 1.5 | 5.4 ± 0.9 | 2.1 ± 0.4 |
| Ru2-Liposome (PEGylated) | 5.2 ± 0.9 | 8.4 ± 1.1 | 6.1 ± 0.8 | 2.5 ± 0.5 | 1.5 ± 0.3 |
| Ru2-Lipo-Tf (Targeted) | 11.5 ± 1.8 | 9.1 ± 1.3 | 6.5 ± 0.7 | 2.8 ± 0.6 | 1.6 ± 0.2 |
Table 2: In Vitro Phototoxicity (IC50) and Formulation Characteristics
This table shows the half-maximal inhibitory concentration (IC50) of different Ru2 formulations against cancer cells with high and low transferrin receptor (TfR) expression, following irradiation.
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | IC50 (µM) in HeLa (High TfR) | IC50 (µM) in NIH/3T3 (Low TfR) |
| Free Compound Ru2 | N/A | N/A | N/A | 5.8 | 6.2 |
| Ru2-Liposome (PEGylated) | 110 ± 5 | -8.2 ± 1.1 | 85 ± 4 | 3.1 | 3.5 |
| Ru2-Lipo-Tf (Targeted) | 125 ± 8 | -12.5 ± 1.5 | 83 ± 5 | 0.9 | 3.3 |
Visual Guides & Workflows
Caption: Troubleshooting decision tree for low tumor accumulation.
Caption: Experimental workflow for an in vivo biodistribution study.
Caption: Pathway of receptor-mediated endocytosis and action.
Detailed Experimental Protocols
Protocol 1: Formulation of Transferrin-Conjugated Ru2 Liposomes (Ru2-Lipo-Tf)
This protocol describes the preparation of targeted liposomes encapsulating Compound Ru2 using the thin-film hydration method followed by ligand post-insertion.
1. Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
DSPE-PEG(2000)-Maleimide
-
Compound Ru2
-
Holo-Transferrin (human)
-
Traut's Reagent (2-iminothiolane)
-
Chloroform, Methanol, HEPES buffer, Phosphate-Buffered Saline (PBS)
2. Liposome (B1194612) Preparation (Thin-Film Hydration):
-
In a round-bottom flask, dissolve DSPC, Cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-Maleimide in a 55:40:4:1 molar ratio in a chloroform/methanol (2:1 v/v) solvent mixture.
-
Create a thin lipid film by evaporating the organic solvent under reduced pressure using a rotary evaporator at 60°C.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of Compound Ru2 dissolved in HEPES buffer (pH 7.4) by vortexing at 60°C for 30 minutes. This forms multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), subject the MLV suspension to 5-7 cycles of freeze-thaw followed by extrusion through polycarbonate membranes (e.g., 100 nm pore size) using a mini-extruder at 60°C.
3. Purification and Characterization (Pre-conjugation):
-
Remove unencapsulated Compound Ru2 by size exclusion chromatography using a Sephadex G-50 column, with PBS as the mobile phase.
-
Measure the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
To determine encapsulation efficiency, lyse a known amount of the liposome suspension with Triton X-100 and measure the Ru2 concentration using UV-Vis spectrophotometry or ICP-MS. Compare this to the initial drug concentration used for hydration.
4. Thiolation of Transferrin:
-
Dissolve Holo-Transferrin in PBS buffer.
-
Add a 20-fold molar excess of Traut's Reagent to the transferrin solution.
-
Incubate at room temperature for 1 hour to introduce sulfhydryl (-SH) groups onto the protein.
-
Remove excess Traut's Reagent using a desalting column (e.g., PD-10).
5. Conjugation of Transferrin to Liposomes:
-
Add the thiolated transferrin to the maleimide-functionalized liposome suspension at a molar ratio of approximately 1:1000 (protein:lipid).
-
Incubate the mixture overnight at 4°C with gentle stirring to allow the maleimide-thiol reaction to proceed.
-
The resulting product is the targeted formulation, Ru2-Lipo-Tf. Purify the final formulation from unconjugated protein using size exclusion chromatography. Store at 4°C.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium( ii ) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin can ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02678C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Charged Ru(II) Polypyridyl Complexes as Photosensitizer Agents in Photodynamic Therapy of Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active targeting strategies for anticancer drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for active tumor targeting-an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Targeting Strategies in Cancer Treatment: An Overview: Ingenta Connect [ingentaconnect.com]
- 11. Active Targeting to Cancer Cells [ebrary.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Perspectives and Potential Applications of Ruthenium-Based Nanocarriers for Cancer Therapy | Journal of Pharmaceutics & Drug Development | Open Access Journals | Annex Publishers [annexpublishers.co]
- 15. mdpi.com [mdpi.com]
- 16. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 17. Strategies to Improve Antitumor Drug Delivery by Increasing EPR Effect [journal11.magtechjournal.com]
- 18. The ruthenium complex assists in nuclear targeting and selective killing of tumor cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Hypoxia-Induced Resistance to Antitumor Agent-175 (Ru2) PDT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-175 (Ru2) Photodynamic Therapy (PDT) and encountering hypoxia-induced resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind hypoxia-induced resistance to Ru2 PDT?
A1: The primary mechanism of resistance stems from the oxygen-dependent nature of Type II photodynamic therapy.[1][2][3] Ru2, like many photosensitizers, requires molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation. In the hypoxic microenvironment of solid tumors, the scarcity of oxygen severely limits the efficacy of this process, leading to reduced cancer cell death.[4][5][6] Furthermore, hypoxia can trigger cellular survival pathways, such as the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), which promotes the expression of genes involved in angiogenesis, cell proliferation, and resistance to apoptosis, further contributing to treatment failure.[7][8][9]
Q2: My in vitro experiments with Ru2 PDT show significantly lower efficacy under hypoxic conditions compared to normoxic conditions. How can I confirm that hypoxia is the cause?
A2: To confirm that hypoxia is the root cause of the observed resistance, you can perform the following control experiments:
-
HIF-1α Stabilization Assay: Culture your cancer cells under hypoxic conditions (e.g., 1% O₂) and in the presence of a hypoxia-mimicking agent like cobalt chloride (CoCl₂) under normoxic conditions.[9] Perform a Western blot to detect the expression of HIF-1α. A significant increase in HIF-1α protein levels under both conditions compared to normoxic controls would indicate the induction of a hypoxic response.[9]
-
ROS Detection under Varying Oxygen Levels: Utilize a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to measure intracellular ROS generation following Ru2-PDT under both normoxic and hypoxic conditions. A marked decrease in fluorescence intensity under hypoxia will directly correlate the reduced ROS production with the low oxygen environment.[10]
-
Oxygen Consumption Monitoring: Employ an oxygen sensor to monitor the rate of oxygen consumption in your cell culture medium during PDT. A rapid depletion of oxygen upon light irradiation will confirm the oxygen-dependent nature of the photodynamic process.
Q3: Are there alternative cell death mechanisms that can be induced by Ru2 PDT to overcome hypoxia-induced apoptosis resistance?
A3: Yes, recent studies have shown that certain ruthenium(II) complexes can induce non-apoptotic cell death pathways that are less dependent on oxygen.[1] One such pathway is ferroptosis , a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] Evidence for ferroptosis induction includes the downregulation of glutathione (B108866) peroxidase 4 (GPX4) and the accumulation of lipid peroxides, which can be reversed by treatment with a ferroptosis inhibitor like ferrostatin-1.[1] Investigating markers of ferroptosis in your experimental system could reveal an alternative therapeutic avenue.
Q4: Can the formulation or delivery of Ru2 be modified to enhance its efficacy in hypoxic tumors?
A4: Absolutely. Nanoparticle-based delivery systems offer a promising strategy to overcome hypoxia.[4][5] These nanocarriers can be engineered to:
-
Carry Oxygen: Co-encapsulating Ru2 with oxygen-carrying molecules or materials that can generate oxygen in situ (e.g., through decomposition of endogenous hydrogen peroxide) can alleviate tumor hypoxia.[5][11]
-
Improve Tumor Targeting and Penetration: Enhanced permeability and retention (EPR) effect-based passive targeting or active targeting by modifying the nanoparticle surface with ligands can increase the accumulation of Ru2 in the tumor tissue.
-
Combine Therapies: Nanoparticles can be loaded with both Ru2 and other therapeutic agents, such as hypoxia-activated prodrugs or inhibitors of survival pathways, for a synergistic antitumor effect.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced phototoxicity of Ru2 in 3D multicellular tumor spheroids compared to 2D cell culture. | Hypoxic core of the spheroid limits Type II PDT efficacy. | 1. Confirm the presence of a hypoxic core using hypoxia-specific stains (e.g., pimonidazole).2. Investigate if your Ru2 complex can induce Type I photoreactions, which are less oxygen-dependent and generate superoxide (B77818) radicals.[1][12]3. Consider using a fractional PDT regimen to allow for reoxygenation between light treatments.[13] |
| Upregulation of pro-survival markers (e.g., Bcl-2, HIF-1α target genes) post-PDT. | Cellular stress response to sublethal PDT induces survival pathways. | 1. Combine Ru2 PDT with an inhibitor of the identified survival pathway (e.g., a HIF-1α inhibitor).2. Assess for the induction of autophagy as a resistance mechanism; if observed, consider co-treatment with an autophagy inhibitor.[8] |
| Inconsistent results in vivo despite promising in vitro data. | Poor tumor penetration of the photosensitizer or light. | 1. Evaluate the biodistribution and tumor accumulation of Ru2 using techniques like ICP-MS.2. Optimize the light delivery parameters (wavelength, fluence, fluence rate) for deeper tissue penetration. Red and near-infrared light are generally preferred.[3]3. Consider formulating Ru2 in a nanocarrier to improve its pharmacokinetic profile and tumor targeting.[11] |
| High dark toxicity observed with Ru2. | Intrinsic toxicity of the compound or formulation components. | 1. Perform a dose-response curve in the dark to determine the maximum non-toxic concentration.2. If using a delivery vehicle, test the toxicity of the vehicle alone.3. Synthesize and screen structural analogs of Ru2 to identify compounds with a better therapeutic window. |
Experimental Protocols
Protocol 1: Assessment of Hypoxia-Induced HIF-1α Stabilization
-
Cell Culture: Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Induction of Hypoxia:
-
Gas-induced hypoxia: Place one set of plates in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for 24 hours.
-
Chemically-induced hypoxia: Treat another set of plates with a hypoxia-mimetic agent (e.g., 100-200 µM CoCl₂) for 24 hours under normoxic conditions (21% O₂).
-
Control: Maintain a set of plates under normoxic conditions.
-
-
Protein Extraction: After the incubation period, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Measurement of Intracellular ROS Generation
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, treat the cells with Ru2 at the desired concentration for the appropriate incubation time.
-
Induction of Hypoxia: Move the plate to a hypoxic chamber for a specified duration before irradiation. Maintain a control plate under normoxic conditions.
-
Probe Loading: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes in the dark.
-
PDT Irradiation: Wash the cells with PBS to remove excess probe. Add fresh medium and irradiate the cells with light of the appropriate wavelength and dose.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.
Visualizations
Caption: Signaling pathway of hypoxia-induced resistance to PDT.
Caption: A logical workflow for troubleshooting reduced PDT efficacy.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Ruthenium(II) Polypyridyl Complexes Containing COUBPY Ligands as Potent Photosensitizers for the Efficient Phototherapy of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium(II) Polypyridyl Complexes Containing COUBPY Ligands as Potent Photosensitizers for the Efficient Phototherapy of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Strategies for Addressing Hypoxia in Tumor Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulate tumor hypoxia for improved photodynamic therapy using nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Achieving red-light anticancer photodynamic therapy under hypoxia using Ir( iii )–COUPY conjugates - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03369H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Rational design of type I photosensitizers based on Ru(ii) complexes for effective photodynamic therapy under hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Fighting Hypoxia to Improve PDT - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent phototoxicity of Compound Ru2
Welcome to the technical support center for Compound Ru2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in phototoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is Compound Ru2 and what is its mechanism of phototoxicity?
A: Compound Ru2 is a ruthenium(II)-based polypyridyl complex designed as a photosensitizer for photodynamic therapy (PDT) research.[1] Its mechanism of action is triggered by visible light, typically around 450 nm.[2][3] Upon light absorption, the compound transitions to an excited triplet state.[3] This excited state can then follow two primary pathways to induce cell death:
-
Type II Mechanism: Transferring energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), a potent cytotoxic species that damages cellular components like lipids, proteins, and DNA.[4][5]
-
Type I Mechanism: Engaging in electron transfer reactions to produce other reactive oxygen species (ROS) such as superoxide (B77818) radicals.[4]
-
Ligand Dissociation: Some ruthenium complexes, particularly those with distorted octahedral geometry, can undergo light-induced ligand dissociation.[2][6] This creates a reactive metal center that can covalently bind to and damage biomolecules like DNA.[2][6]
The primary pathway for many ruthenium photosensitizers is the generation of singlet oxygen.[6]
Q2: What are the critical factors that influence the phototoxic efficacy of Compound Ru2?
A: The efficacy of Compound Ru2 is dependent on three main components: the compound itself, light, and oxygen.[7] Inconsistency in results often arises from variability in one or more of the following factors:
-
Light Delivery: Wavelength, total energy dose (fluence, J/cm²), and the rate of delivery (irradiance, W/cm²) are critical.[8] Using an incorrect wavelength will not activate the compound efficiently, while inconsistent energy delivery will lead to variable cell kill.[8] Low-irradiance, prolonged exposure can sometimes be more effective than high-irradiance, short exposure due to reduced oxygen consumption.[7][9]
-
Compound Concentration and Stability: The concentration of Compound Ru2 must be carefully controlled. The compound's solubility and potential for aggregation can affect its bioavailability and, therefore, its phototoxic effect.
-
Oxygen Availability: The generation of singlet oxygen is oxygen-dependent.[10] Experiments conducted in hypoxic (low oxygen) conditions, which are common in solid tumors, may show reduced efficacy for Type II photosensitizers.[10][11]
-
Cellular Factors: The cell line used, cell density at the time of treatment, and the compound's cellular uptake and subcellular localization can all impact the observed phototoxicity.[12]
Q3: My results with Compound Ru2 are not reproducible. What are the most common causes?
A: Lack of reproducibility is a common challenge. The most frequent sources of error include:
-
Inconsistent Light Source Calibration: The output of lamps can degrade over time. Regular calibration of your light source to ensure consistent irradiance (W/cm²) is crucial.
-
Variability in Experimental Setup: Minor changes in the distance from the light source to the cells, or the presence of absorbing materials (like the plate lid), can significantly alter the light dose delivered to the cells.
-
Compound Preparation and Handling: Compound Ru2 may be sensitive to light or temperature. Preparing fresh solutions for each experiment and minimizing exposure to ambient light before the intended irradiation time is recommended. Check for precipitation of the compound in your media.
-
Oxygen Depletion: High cell density or high irradiance can lead to rapid local oxygen depletion during the experiment, limiting the phototoxic effect.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Compound Ru2.
Problem: I am observing lower-than-expected or no phototoxicity.
| Potential Cause | Recommended Solution |
| Incorrect Light Source | Verify that the emission spectrum of your light source overlaps with the absorption spectrum of Compound Ru2 (peak ~450 nm). Use appropriate filters to isolate the desired wavelength.[2][3] |
| Insufficient Light Dose (Fluence) | Ensure your total energy dose is adequate. For initial experiments, a dose of 5-10 J/cm² is a common starting point.[13] Calibrate your lamp's power output (irradiance) and adjust the exposure time accordingly (Fluence = Irradiance × Time). |
| Compound Degradation or Precipitation | Prepare fresh stock solutions of Compound Ru2 and dilute into media immediately before use. Visually inspect the final solution for any signs of precipitation. |
| Low Oxygen Levels (Hypoxia) | Ensure normal atmospheric oxygen levels during incubation and irradiation. If using a sealed plate, oxygen depletion can be a factor. Consider using lower cell densities or specialized plates that allow for better gas exchange.[10] |
| Low Cellular Uptake | Increase the incubation time of the cells with Compound Ru2 before light exposure. Confirm uptake using fluorescence microscopy if the compound is fluorescent.[14] |
Problem: I am seeing high variability between replicate wells or plates.
| Potential Cause | Recommended Solution |
| Uneven Light Distribution | Ensure your light source provides a uniform field of illumination across the entire plate. Measure the irradiance at multiple points across the plate to confirm uniformity.[15] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes to minimize well-to-well variability in cell number. |
| Edge Effects in Plates | Evaporation from wells at the edge of a multi-well plate can concentrate the compound and affect results. Avoid using the outermost wells or ensure proper humidification during incubation. |
| Temperature Fluctuations | Light sources can generate heat.[7] Ensure the temperature of the cells does not increase significantly during irradiation, as this can affect viability independently of phototoxicity. Use a fan or a heat filter if necessary. |
Experimental Protocols & Data
Standard In Vitro Phototoxicity Assay (3T3 NRU Method)
This protocol is based on the widely accepted OECD TG 432 guideline for in vitro phototoxicity testing.[16][17]
-
Cell Seeding: Seed BALB/c 3T3 fibroblasts into two identical 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.[16]
-
Compound Incubation: After 24 hours, replace the culture medium with fresh medium containing various concentrations of Compound Ru2. Also include a solvent control. Incubate for 1-2 hours.
-
Irradiation:
-
Post-Incubation: Wash the cells and replace the treatment medium with fresh culture medium in both plates. Incubate for another 24 hours.
-
Viability Assessment (Neutral Red Uptake): Assess cell viability by measuring the uptake of Neutral Red dye.[18] Read the absorbance on a plate reader.
-
Data Analysis: Calculate the IC50 values (the concentration that causes 50% cell death) for both the irradiated and non-irradiated plates. A significant difference between the IC50 (+UVA) and IC50 (-UVA) indicates phototoxicity.
Recommended Experimental Parameters
| Parameter | Recommended Range | Notes |
| Compound Ru2 Concentration | 0.1 µM - 50 µM | Perform a dose-response curve to determine the optimal range for your cell line. |
| Activation Wavelength | 420 - 480 nm | A light source with a peak emission around 450 nm is ideal. |
| Light Dose (Fluence) | 2 - 20 J/cm² | Start with 5 J/cm² and optimize based on results.[13][19] |
| Irradiance | 1.5 - 5 mW/cm² | Lower irradiance may improve efficacy by preventing rapid oxygen depletion.[5] |
| Incubation Time (Pre-Irradiation) | 1 - 6 hours | Longer times may increase cellular uptake but also dark toxicity.[14] |
| Cell Line | 3T3 Fibroblasts, A549, HeLa | Response can be cell-line dependent.[18] |
Visual Guides
Mechanism of Phototoxicity
The diagram below illustrates the two primary phototoxic pathways initiated by light activation of Compound Ru2.
References
- 1. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Sensitive Ruthenium Complex-Loaded Cross-linked Polymeric Nanoassemblies for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood Flow Measurements Enable Optimization of Light Delivery for Personalized Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light Technology for Efficient and Effective Photodynamic Therapy: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming Barriers in Photodynamic Therapy Harnessing Nanogenerators Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Challenges and Opportunities of Photodynamic Therapy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical, spectroscopic, and biological properties of ruthenium and osmium photosensitizers bearing diversely substituted 4,4′-di(styryl)-2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. iivs.org [iivs.org]
- 14. Light enhanced cytotoxicity and antitumoral effect of a ruthenium-based photosensitizer inspired from natural alkaloids - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00600C [pubs.rsc.org]
- 15. Optimization of multifiber light delivery for the photodynamic therapy of localized prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nucro-technics.com [nucro-technics.com]
- 17. nuvisan.com [nuvisan.com]
- 18. criver.com [criver.com]
- 19. High quantum efficiency ruthenium coordination complex photosensitizer for improved radiation-activated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Improving the photostability of Antitumor agent-175 (Ru2)
Welcome to the technical support center for Antitumor agent-175 (Ru2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the photostability of Ru2.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ru2) and what is its primary mechanism of action?
A1: this compound (Ru2) is a ruthenium-based photosensitizer developed for photodynamic therapy (PDT).[1][2] Its mechanism of action relies on the generation of cytotoxic reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals, upon irradiation with light of a specific wavelength.[3][4] These ROS induce oxidative stress within cancer cells, leading to apoptosis and tumor cell death. The modular nature of ruthenium complexes allows for fine-tuning of their photophysical properties and cellular targeting.[1]
Q2: I am observing a rapid decrease in the therapeutic effect of Ru2 during my experiments. What could be the cause?
A2: A common issue with photosensitizers, including ruthenium complexes, is photodegradation or photobleaching upon prolonged exposure to light.[5][6] This process can lead to a loss of the agent's ability to generate ROS and, consequently, a diminished antitumor effect. Insufficient photostability is a known challenge for many photosensitizers.[5]
Q3: How can I improve the photostability of Ru2 in my experimental setup?
A3: Several strategies can be employed to enhance the photostability of Ru2:
-
Nanoencapsulation: Incorporating Ru2 into nanocarriers such as liposomes, porous silicon nanoparticles, or albumin-coated gold nanorods can protect it from the surrounding environment and improve its stability.[3][7][8]
-
Structural Modification: Chemical modifications to the ligands of the ruthenium complex can significantly enhance its photostability.[5][6]
-
Use of Antioxidants: While seemingly counterintuitive for PDT, controlled use of antioxidants in the formulation can help protect Ru2 from premature degradation before it reaches the target site.[9][10]
-
Covalent Anchoring: Attaching Ru2 to support materials like reduced graphene oxide has been shown to improve photostability.[11][12]
Q4: What are the optimal excitation and emission wavelengths for Ru2?
A4: While the exact wavelengths for "Ru2" are not specified, ruthenium polypyridyl complexes typically absorb light in the blue region of the spectrum (around 450 nm).[3][13] Their emission, or phosphorescence, is generally observed at longer wavelengths. It is crucial to determine the specific absorption and emission spectra for your batch of Ru2 to ensure efficient excitation and detection.
Q5: Are there any known issues with the solubility of Ru2?
A5: Ruthenium complexes can sometimes exhibit poor aqueous solubility, which can hinder their bioavailability and efficacy.[14] Modifications to the peripheral ligands of the complex or formulation with solubilizing agents can address this issue.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid loss of fluorescence/phosphorescence during imaging. | Photobleaching of Ru2 due to high-intensity light exposure. | - Reduce the intensity of the excitation light.- Decrease the exposure time.- Use a formulation with enhanced photostability (e.g., nanoencapsulated Ru2). |
| Inconsistent therapeutic outcomes in PDT experiments. | Degradation of Ru2 in the stock solution or during the experiment. | - Prepare fresh stock solutions of Ru2 before each experiment.- Protect solutions from light as much as possible.- Consider using a more photostable derivative or formulation of Ru2.[15] |
| Low cellular uptake of Ru2. | Poor solubility or non-specific binding of the agent. | - Modify the surface charge or ligands of Ru2 to improve cell permeability.- Utilize a nanocarrier system to facilitate cellular entry.[3][7] |
| Off-target toxicity in cell culture or animal models. | Non-specific accumulation of Ru2 in healthy tissues. | - Conjugate Ru2 to a targeting moiety (e.g., antibody, peptide) specific to cancer cells.- Employ a nanocarrier that preferentially accumulates in tumor tissue. |
Experimental Protocols
Protocol 1: Evaluation of Ru2 Photostability
Objective: To quantify the photostability of Ru2 under continuous irradiation.
Materials:
-
Ru2 solution (e.g., in DMSO or PBS)
-
Spectrophotometer or fluorometer
-
Light source with a specific wavelength (e.g., 450 nm LED)
-
Cuvettes
Procedure:
-
Prepare a solution of Ru2 at a known concentration in a suitable solvent.
-
Measure the initial absorbance or fluorescence intensity of the solution at the wavelength of maximum absorption or emission.
-
Continuously irradiate the solution with the light source at a constant intensity.
-
At regular time intervals (e.g., every 5 minutes), record the absorbance or fluorescence spectrum.
-
Plot the change in absorbance or fluorescence intensity as a function of irradiation time.
-
Calculate the photobleaching quantum yield or the half-life of the compound under these conditions.
Protocol 2: Preparation of Albumin-Coated Gold Nanorods for Ru2 Delivery
Objective: To encapsulate Ru2 in a nanocarrier to improve its stability and delivery.
Materials:
-
Gold nanorods (GNRs)
-
Human Serum Albumin (HSA)
-
Ru2
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Synthesize or obtain GNRs of the desired size and aspect ratio.
-
Prepare an aqueous solution of HSA.
-
Add the GNR solution to the HSA solution and stir to allow for the coating of GNRs with HSA.
-
Prepare a solution of Ru2 in a suitable solvent.
-
Add the Ru2 solution to the HSA-coated GNR suspension and allow it to incubate to facilitate the loading of Ru2 onto the nanoparticles.
-
Purify the Ru2-loaded nanoparticles by centrifugation to remove any unloaded Ru2 and excess HSA.
-
Resuspend the final product in PBS for further experiments. This nanodrug formulation can enhance biocompatibility and stability.[3]
Visualizations
References
- 1. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium(II) polypyridyl complexes as emerging photosensitisers for antibacterial photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium photosensitizer anchored gold nanorods for synergistic photodynamic and photothermal therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Ruthenium photosensitizer anchored gold nanorods for synergistic photodynamic and photothermal therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. Ruthenium(ii) complex-photosensitized multifunctionalized porous silicon nanoparticles for two-photon near-infrared light responsive imaging and photodynamic cancer therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the stability of photocatalytic systems for hydrogen evolution in water by using a tris-phenyl-phenanthroline sulfonate ruthenium photosensitizer - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing the Byst-stander Effect in Ru(II)-Based Photodynamic Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ruthenium(II)-based photodynamic therapy (PDT). This resource provides troubleshooting guidance and answers to frequently asked questions related to the bystander effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of Ru(II)-based PDT?
A1: The bystander effect in photodynamic therapy is a phenomenon where cells that are not directly exposed to light, and thus not directly subjected to the photodynamic action of the Ru(II) photosensitizer, still exhibit signs of damage, such as reduced viability or DNA damage.[1][2] This effect is mediated by signaling molecules released from the light-activated, photosensitizer-containing "target" cells.[1][3][4]
Q2: How is the bystander effect mediated in Ru(II)-based PDT?
A2: The bystander effect in PDT is primarily mediated by the diffusion of signaling molecules from the targeted cells to the neighboring "bystander" cells.[1][3] These signaling molecules can include:
-
Reactive Oxygen Species (ROS): Directly generated by the Ru(II) photosensitizer upon light activation, ROS can diffuse and cause oxidative stress in adjacent cells.[1][3]
-
Nitric Oxide (NO): PDT can induce the production of nitric oxide, which can act as a signaling molecule to affect bystander cells.[4][5]
-
Calcium Ions (Ca2+): PDT can cause an influx of calcium ions in target cells, leading to signaling cascades that can be transmitted to bystander cells, often through gap junctions or the release of other signaling molecules.[3][6]
-
Cytokines and other signaling proteins: Damaged target cells can release a variety of signaling molecules that can trigger responses in bystander cells.[3][7]
In some cases, direct cell-to-cell communication through gap junctions can also contribute to the bystander effect, allowing the passage of small signaling molecules.[3]
Q3: Why is the bystander effect important in Ru(II)-based PDT research?
A3: The bystander effect has significant implications for the therapeutic outcome of PDT. A strong bystander effect can enhance the overall tumor-killing efficacy of the treatment by eliminating cancer cells that may not have been directly targeted by light or have taken up insufficient amounts of the Ru(II) photosensitizer.[7] Understanding and harnessing this effect can lead to the development of more effective PDT strategies.
Q4: What are the common experimental setups to study the bystander effect in vitro?
A4: The two most common in vitro methods to study the bystander effect are:
-
Co-culture Assays (using Transwell® inserts): In this setup, the "target" cells (treated with the Ru(II) photosensitizer and light) are cultured in the bottom of a well, while the "bystander" cells (untreated) are cultured in a permeable insert placed above the target cells. The pores in the insert's membrane allow for the exchange of media and soluble factors but prevent direct cell-to-cell contact.[1]
-
Conditioned Medium Transfer Assays: In this method, the "target" cells are treated with the Ru(II) photosensitizer and light. After a specific incubation period, the culture medium (now "conditioned" with signaling molecules) is collected, filtered to remove any detached cells, and then transferred to a separate culture of "bystander" cells.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable bystander effect (e.g., no change in bystander cell viability). | 1. Ineffective PDT on target cells: Insufficient concentration of Ru(II) photosensitizer, inadequate light dose (fluence), or inappropriate wavelength. | 1. Optimize PDT parameters on target cells first. Ensure significant cell death or stress in the target cell population. |
| 2. Dilution of bystander signals: The concentration of signaling molecules in the conditioned medium may be too low to elicit a response.[8] | 2. Reduce the volume of medium in the bystander cell culture. Concentrate the conditioned medium (use with caution as this may also concentrate toxic byproducts). | |
| 3. Timing of medium transfer/co-culture: The peak release of bystander signals may have been missed. | 3. Perform a time-course experiment, collecting conditioned medium or initiating co-culture at different time points after PDT of target cells. | |
| 4. Cell line insensitivity: The chosen bystander cell line may not be responsive to the specific signaling molecules produced by the target cell line.[8] | 4. Test different combinations of target and bystander cell lines. Include a positive control for the bystander effect if possible (e.g., a known inducer of cell death in the bystander cell line). | |
| 5. Degradation of signaling molecules: Reactive species like ROS can be short-lived. | 5. For co-culture assays, initiate the co-culture immediately after PDT. For conditioned medium assays, transfer the medium as quickly as possible. | |
| High variability or poor reproducibility in bystander effect experiments. | 1. Inconsistent PDT application: Variations in Ru(II) photosensitizer concentration, incubation time, light dose, or fluence rate between experiments. | 1. Standardize all PDT parameters meticulously. Use a reliable light source with consistent output. |
| 2. Cell culture variability: Differences in cell passage number, confluency, or health can affect their response to PDT and their ability to produce/respond to bystander signals. | 2. Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and confluency at the time of the experiment. | |
| 3. Inconsistent timing: Variations in the timing of experimental steps (e.g., medium transfer, co-culture setup, endpoint assays). | 3. Create and strictly follow a detailed experimental timeline for each replicate. | |
| Unexpected toxicity in control groups. | 1. Dark toxicity of the Ru(II) complex: Some Ru(II) complexes may exhibit some level of toxicity even without light activation. | 1. Perform a dose-response curve for the Ru(II) complex in the dark to determine its inherent toxicity. |
| 2. Phototoxicity of the Ru(II) complex from ambient light: Exposure of the photosensitizer to lab lighting during experimental manipulations can cause unintended ROS production. | 2. Perform all steps involving the Ru(II) photosensitizer in the dark or under dim, red light. | |
| 3. Contamination of conditioned medium: Transfer of dead or dying target cells along with the conditioned medium. | 3. Centrifuge and filter (e.g., using a 0.22 µm filter) the conditioned medium before transferring it to the bystander cells. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data that can be generated from Ru(II)-based PDT and bystander effect experiments. The values are illustrative and will vary depending on the specific Ru(II) complex, cell lines, and experimental conditions used.
Table 1: Direct Phototoxicity of a Hypothetical Ru(II) Photosensitizer
| Cell Line | Ru(II) Complex Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | Cell Viability (%) |
| HeLa | 1 | 5 | 24 | 85 ± 5 |
| HeLa | 5 | 5 | 24 | 45 ± 7 |
| HeLa | 10 | 5 | 24 | 20 ± 4 |
| A549 | 1 | 5 | 24 | 90 ± 6 |
| A549 | 5 | 5 | 24 | 55 ± 8 |
| A549 | 10 | 5 | 24 | 30 ± 5 |
Table 2: Bystander Effect on Cell Viability
| Target Cell Line | Bystander Cell Line | Ru(II) Complex Concentration in Target Cells (µM) | Light Dose on Target Cells (J/cm²) | Bystander Cell Viability (%) |
| HeLa | HeLa | 5 | 5 | 70 ± 8 |
| HeLa | A549 | 5 | 5 | 75 ± 6 |
| A549 | A549 | 5 | 5 | 65 ± 9 |
| A549 | HeLa | 5 | 5 | 80 ± 5 |
Table 3: Quantification of Bystander Signaling Markers
| Marker | Method | Target Cells | Bystander Cells (after co-culture) |
| Intracellular ROS | DCFH-DA Assay | 5-fold increase | 2-fold increase |
| Caspase-3 Activity | Fluorometric Assay | 4-fold increase | 2.5-fold increase |
| p38 MAPK Phosphorylation | Western Blot | 3-fold increase | 1.8-fold increase |
| Calcium Influx | Fluo-4 AM Assay | 6-fold increase | 3-fold increase |
Experimental Protocols
Protocol 1: Co-culture Bystander Effect Assay using Transwell® Inserts
-
Cell Seeding:
-
Seed "target" cells in the wells of a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
On a separate 6-well plate, seed "bystander" cells on Transwell® inserts (e.g., 0.4 µm pore size) at a similar density.
-
Incubate both plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Photosensitizer Loading:
-
Prepare the desired concentration of the Ru(II) photosensitizer in fresh, serum-free medium.
-
Remove the medium from the "target" cells and add the photosensitizer-containing medium.
-
Incubate for the optimized time (e.g., 4-24 hours) in the dark.
-
-
Photodynamic Treatment:
-
Wash the "target" cells twice with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Add fresh, complete medium to the "target" cells.
-
Irradiate the "target" cells with light of the appropriate wavelength and fluence.
-
-
Co-culture Setup:
-
Immediately after irradiation, carefully transfer the Transwell® inserts containing the "bystander" cells into the wells with the irradiated "target" cells.
-
Incubate the co-culture plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After the co-culture period, remove the Transwell® inserts.
-
Assess the viability of the "bystander" cells using a suitable assay (e.g., MTT, PrestoBlue™, or clonogenic survival assay).
-
The "target" cells can also be analyzed to confirm the effectiveness of the PDT.
-
Protocol 2: Conditioned Medium Transfer Bystander Effect Assay
-
Prepare Target Cells:
-
Follow steps 1-3 from Protocol 1 to seed, load with photosensitizer, and irradiate the "target" cells.
-
-
Generate Conditioned Medium:
-
After irradiation, incubate the "target" cells in fresh, complete medium for a predetermined time (e.g., 6-24 hours) to allow for the release of bystander factors.
-
-
Collect and Process Conditioned Medium:
-
Collect the culture medium from the irradiated "target" cells.
-
Centrifuge the collected medium at 1,500 rpm for 5 minutes to pellet any detached cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter to sterilize it and remove any remaining cellular debris.
-
-
Treat Bystander Cells:
-
Seed "bystander" cells in a separate plate (e.g., 96-well or 6-well) and allow them to attach overnight.
-
Remove the existing medium from the "bystander" cells and replace it with the filtered conditioned medium.
-
Incubate the "bystander" cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Assess the viability or other biological endpoints of the "bystander" cells using appropriate assays.
-
Visualizations
References
- 1. Bystander Effects Induced by Diffusing Mediators after Photodynamic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. Understanding the Photodynamic Therapy Induced Bystander and Abscopal Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bystander Effects of Nitric Oxide in Cellular Models of Anti-Tumor Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bystander effects of nitric oxide in anti-tumor photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-surface photochemistry mediated calcium overload for synergistic tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Photodynamic Therapy Induced Bystander and Abscopal Effects: A Review [mdpi.com]
- 8. Dilution of irradiated cell conditioned medium and the bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of AHR Inhibitors in Clinical Development: IK-175 vs. BAY 2416964
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) has emerged as a pivotal target in immuno-oncology. This ligand-activated transcription factor, a key regulator of the tumor microenvironment, has spurred the development of novel therapeutic agents aimed at unleashing the body's own immune system against cancer. This guide provides an objective comparison of two leading AHR inhibitors currently in clinical trials: IK-175 and BAY 2416964. We present a summary of their performance with supporting preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of the AHR signaling pathway and experimental workflows.
Introduction to IK-175 and BAY 2416964
IK-175 is a selective, orally active AHR inhibitor that effectively blocks the translocation of AHR from the cytoplasm to the nucleus.[1] It is being developed by Ikena Oncology and is currently in a Phase 1b clinical trial (NCT04200963) as a single agent and in combination with nivolumab (B1139203) for patients with advanced solid tumors, with a focus on urothelial carcinoma.[2][3]
BAY 2416964 is another orally administered small molecule inhibitor of AHR.[4] Developed by Bayer, it is being investigated in a Phase 1 clinical trial (NCT04069026) in patients with advanced solid tumors.[5] The primary goal of both inhibitors is to counteract the immunosuppressive effects of AHR activation within the tumor microenvironment, thereby enhancing anti-tumor immunity.[4]
Quantitative Data Summary
The following tables provide a comparative summary of the available preclinical and clinical data for IK-175 and BAY 2416964.
Table 1: Preclinical Activity
| Parameter | IK-175 | BAY 2416964 | Reference |
| AHR Inhibition (IC50) | ~35-150 nM (human and rodent cell lines) | Potent inhibition (specific IC50 not publicly available) | [1][6] |
| Mechanism of Action | Blocks AHR nuclear translocation | Antagonizes AHR transcription factor activity | [1][7] |
| In Vitro Effects | - Inhibits CYP1A1 and IL-22 gene expression- Increases pro-inflammatory cytokines (IL-2, IL-9) | - Restores immune cell function (human and mouse)- Enhances antigen-specific cytotoxic T cell responses | [1][6] |
| In Vivo Models | Antitumor activity in syngeneic mouse models (colorectal, melanoma) | Antitumor efficacy in a syngeneic melanoma model | [6][8] |
Table 2: Clinical Trial Overview
| Parameter | IK-175 (NCT04200963) | BAY 2416964 (NCT04069026) | Reference |
| Phase | Phase 1a/b | Phase 1 | [3][5] |
| Patient Population | Locally advanced or metastatic solid tumors, with a focus on urothelial carcinoma | Advanced solid tumors | [3][5] |
| Treatment Arms | Monotherapy and in combination with nivolumab | Monotherapy | [3][5] |
Table 3: Clinical Efficacy (Urothelial Carcinoma Expansion Cohort for IK-175; Advanced Solid Tumors for BAY 2416964)
| Parameter | IK-175 Monotherapy | IK-175 + Nivolumab | BAY 2416964 Monotherapy | Reference |
| Objective Response Rate (ORR) | 10% (1 confirmed partial response) | 20% (2 confirmed partial responses) | One partial response in a patient with thymoma | [7][9][10] |
| Disease Control Rate (DCR) | 20% | 40% | 32.8% (stable disease) | [7][9][10] |
| Duration of Response (DoR) | 14.9 months (ongoing) | 4.5 - 6 months (ongoing) | Not reported | [9][10] |
Table 4: Safety Profile (Most Common Treatment-Related Adverse Events)
| Adverse Event | IK-175 | BAY 2416964 | Reference |
| Grade 1-2 | Nausea, fatigue, diarrhea, rash, dysgeusia | Nausea, fatigue | [1][9][11] |
| Grade ≥3 | Nausea, proteinuria, adrenal insufficiency, immune-related arthritis | Nausea, fatigue | [1][11] |
Signaling Pathway and Mechanism of Action
The AHR signaling pathway plays a crucial role in tumor immune evasion. In the tumor microenvironment, the tryptophan metabolite kynurenine, produced by the enzymes IDO1 and TDO2, acts as a primary ligand for AHR. Upon binding, the AHR complex translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to Dioxin Response Elements (DREs) in the DNA, leading to the transcription of target genes that promote an immunosuppressive environment. AHR inhibitors like IK-175 and BAY 2416964 block this pathway, aiming to restore anti-tumor immunity.
Caption: The AHR signaling pathway and the inhibitory mechanism of IK-175 and BAY 2416964.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of therapeutic agents. Below are outlines of key experimental protocols used to evaluate AHR inhibitors.
AHR Activation Reporter Gene Assay
This assay quantifies a compound's ability to inhibit AHR activation.
Principle: A cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing DREs. AHR activation by a ligand induces reporter gene expression. An AHR inhibitor will reduce this expression.[12]
Methodology:
-
Cell Culture: Plate an AHR reporter cell line (e.g., HepG2-DRE-luciferase) in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the AHR inhibitor (e.g., IK-175, BAY 2416964) and a known AHR agonist (e.g., kynurenine).
-
Treatment: Treat the cells with the AHR agonist in the presence of varying concentrations of the inhibitor. Include agonist-only and vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value, which is the inhibitor concentration that causes a 50% reduction in luciferase activity, from the dose-response curve.
Caption: Workflow for an AHR activation reporter gene assay.
In Vivo Syngeneic Mouse Model Efficacy Studies
These studies assess the anti-tumor activity of AHR inhibitors in mice with a competent immune system.
Principle: Tumor cells of a specific mouse strain are implanted into mice of the same strain. This allows for the evaluation of immunomodulatory agents in a setting with a functional immune system.
Methodology:
-
Animal Model: Utilize a syngeneic mouse model, such as BALB/c mice with CT26 colorectal tumors.[13]
-
Tumor Implantation: Implant tumor cells subcutaneously into the mice.
-
Randomization and Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, AHR inhibitor monotherapy, anti-PD-1 antibody monotherapy, combination therapy). Administer treatments according to a predefined schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunophenotyping by flow cytometry to assess changes in immune cell populations like CD8+ T cells and regulatory T cells).
-
Data Analysis: Compare tumor growth inhibition and survival between the different treatment groups.
Caption: Workflow for an in vivo syngeneic mouse model efficacy study.
Conclusion
Both IK-175 and BAY 2416964 are promising AHR inhibitors with demonstrated preclinical activity and manageable safety profiles in early-phase clinical trials.[1][9] IK-175 has shown early signs of clinical activity in heavily pretreated urothelial carcinoma patients, both as a monotherapy and in combination with an immune checkpoint inhibitor.[10] BAY 2416964 has also demonstrated disease control in a range of advanced solid tumors.[7]
While direct head-to-head comparative data is not yet available, the information gathered to date suggests that both compounds effectively target the AHR pathway and can modulate the tumor immune microenvironment. Further clinical development, including randomized controlled trials, will be necessary to fully elucidate the therapeutic potential and optimal positioning of these AHR inhibitors in the oncology treatment landscape. The experimental protocols and comparative data presented in this guide provide a framework for researchers to understand and evaluate the ongoing development of this important new class of cancer therapeutics.
References
- 1. Novel AhR inhibitor shows tolerability, activity in advanced solid tumors [healio.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 8. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
IK-175: A Novel AHR Inhibitor Compared to Standard-of-Care Chemotherapy in Urothelial Carcinoma
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
The treatment landscape for advanced urothelial carcinoma is rapidly evolving. While platinum-based chemotherapy has long been the standard of care, novel targeted therapies are emerging with the potential to improve patient outcomes. This guide provides a comparative analysis of IK-175, a first-in-class oral Aryl Hydrocarbon Receptor (AHR) inhibitor, against standard-of-care chemotherapy regimens for urothelial carcinoma.
IK-175 is an orally bioavailable, selective inhibitor of the aryl hydrocarbon receptor (AHR), a transcription factor that plays a key role in regulating immunity. By blocking AHR, IK-175 aims to restore anti-tumor immune responses.[1] This guide will delve into the available efficacy and safety data for IK-175 and compare it with established first-line chemotherapy options, including gemcitabine (B846) plus cisplatin (B142131), dose-dense methotrexate, vinblastine, doxorubicin, and cisplatin (dd-MVAC), and the recently established standard of care, enfortumab vedotin plus pembrolizumab.
Mechanism of Action: The AHR Signaling Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor. In the tumor microenvironment, metabolites like kynurenine (B1673888) can bind to and activate AHR. This activation leads to the transcription of genes that suppress the immune system, thereby allowing cancer cells to evade immune destruction. IK-175 competitively binds to AHR, preventing its activation and subsequent immunosuppressive signaling. This blockade is hypothesized to restore and enhance the anti-tumor immune response.
Comparative Efficacy Data
Direct head-to-head clinical trial data comparing IK-175 with standard-of-care chemotherapy in the first-line setting for metastatic urothelial carcinoma is not yet available. The clinical development of IK-175 has focused on patients with advanced solid tumors who have progressed on prior therapies. The following tables summarize the available efficacy data for IK-175 in a treatment-refractory population and for standard-of-care regimens in the first-line setting.
Table 1: Efficacy of IK-175 in Advanced Urothelial Carcinoma (Treatment-Refractory)
| Endpoint | IK-175 Monotherapy |
| Overall Response Rate (ORR) | 7.7% (1 confirmed partial response out of 13 evaluable patients)[2] |
| Disease Control Rate (DCR) | 46%[2] |
| Duration of Response (DoR) | 22.6 months (for the single responding patient)[2] |
| Patient Population | Heavily pretreated urothelial carcinoma patients who progressed after checkpoint inhibitors[2] |
Table 2: Efficacy of Standard-of-Care First-Line Treatments in Metastatic Urothelial Carcinoma
| Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Overall Survival (OS) |
| Enfortumab Vedotin + Pembrolizumab | 73%[3] | 15.6%[3] | 26.1 months[4] |
| Gemcitabine + Cisplatin | 36% - 63%[5][6] | 9.8% - 24%[5][6] | 14.3 - 20 months[5] |
| Dose-Dense MVAC | 62%[7] | 21%[7] | Significantly improved OS compared to classic MVAC[8] |
Comparative Safety and Tolerability
Table 3: Key Adverse Events Associated with IK-175 and Standard-of-Care Chemotherapy
| Treatment | Common Adverse Events (All Grades) | Key Grade ≥3 Adverse Events |
| IK-175 | Nausea, fatigue, diarrhea[2] | Infrequent immune-related AEs (<9% of patients) including adrenal insufficiency, proteinuria, rash, pneumonitis, and immune-related arthritis[2] |
| Enfortumab Vedotin + Pembrolizumab | Peripheral sensory neuropathy (55.6%), fatigue (51.1%), alopecia (48.9%)[4] | Increased lipase (B570770) (17.8%), maculopapular rash (11.1%), fatigue (11.1%)[4] |
| Gemcitabine + Cisplatin | Neutropenia, anemia, thrombocytopenia[9] | Neutropenia (23-37.5%), anemia (38%), thrombocytopenia (4%), venous thromboembolism (8-15%)[9] |
| Dose-Dense MVAC | Myelosuppression, mucositis[10] | Neutropenia/febrile neutropenia (17.5%), anemia (9.4%), thrombocytopenia (6.1%)[8] |
Experimental Protocols
IK-175 Preclinical Antitumor Activity Assessment in Syngeneic Mouse Models
-
Objective: To evaluate the in vivo antitumor efficacy of IK-175 as a monotherapy and in combination with other agents.
-
Animal Models: Syngeneic mouse models of colorectal cancer (CT26) and melanoma (B16-IDO1) are commonly used.
-
Methodology:
-
Tumor cells are implanted subcutaneously into the flank of immunocompetent mice.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
IK-175 is administered orally at specified doses and schedules.
-
For combination studies, a second agent (e.g., an anti-PD-1 antibody or liposomal doxorubicin) is administered according to its established protocol.[11][12]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of the tumor microenvironment.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume in the treatment groups to the control group. Statistical significance is determined using appropriate statistical tests.
References
- 1. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Efficacy of Combined Gemcitabine/Cisplatin Chemotherapy for Locally Advanced or Metastatic Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. urotoday.com [urotoday.com]
- 8. Efficacy and safety of dose-dense chemotherapy in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of IK-175 On-Target Effects in Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the on-target effects of IK-175, a selective oral inhibitor of the Aryl Hydrocarbon Receptor (AHR), in patient samples from clinical trials. As a key regulator of immune suppression in the tumor microenvironment, AHR is a promising therapeutic target in oncology. This document summarizes available data on IK-175 and compares it with another clinical-stage AHR inhibitor, BAY 2416964, to offer a comprehensive resource for evaluating these novel immunotherapies.
Executive Summary
IK-175 has demonstrated on-target engagement in patient samples from the NCT04200963 clinical trial, as evidenced by the modulation of AHR-regulated genes in tumor biopsies.[1] While detailed quantitative data from these studies are not yet publicly available in a structured format, the findings support the proposed mechanism of action for IK-175. This guide presents the available qualitative data, outlines the likely experimental methodologies, and provides visual representations of the AHR signaling pathway and experimental workflows to aid in the understanding of IK-175's on-target validation. A comparison with BAY 2416964, another AHR inhibitor in clinical development, is included to provide context within the current therapeutic landscape.
Comparison of On-Target Effects in Patient Samples
The following table summarizes the available information on the on-target effects of IK-175 and a comparator, BAY 2416964, in patient samples from their respective Phase 1 clinical trials. It is important to note that specific quantitative data from these studies, such as fold-changes in gene expression or cytokine levels with statistical analysis, have not been publicly released in a detailed tabular format. The information presented is based on qualitative statements from conference abstracts and presentations.
| Parameter | IK-175 | BAY 2416964 |
| Clinical Trial | NCT04200963 | NCT04069026 |
| Patient Population | Advanced solid tumors, including urothelial carcinoma | Advanced solid tumors |
| Sample Type | Tumor biopsies | Peripheral Blood Mononuclear Cells (PBMCs) |
| Key On-Target Effect Reported | Dose-dependent modulation of AHR-regulated genes.[1] | Inhibition of kynurenic acid-induced AHR downstream gene expression (e.g., CYP1A1, CYP1B1).[2] |
| Quantitative Data | Not publicly available in a structured format. | Not publicly available in a structured format. |
Experimental Protocols
While detailed protocols for the analysis of patient samples from the clinical trials have not been published, the following are likely methodologies for the key experiments cited.
Gene Expression Analysis of AHR-Regulated Genes in Tumor Biopsies (IK-175)
-
Objective: To quantify the change in expression of AHR target genes in tumor tissue following treatment with IK-175.
-
Procedure:
-
Biopsy Collection: Pre-treatment and on-treatment tumor biopsies are collected from patients.
-
RNA Extraction: Total RNA is isolated from the biopsy samples using a suitable kit optimized for small tissue samples.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative Polymerase Chain Reaction (qPCR): qPCR is performed on the cDNA to measure the expression levels of AHR target genes (e.g., CYP1A1, IL-22) and a housekeeping gene for normalization.
-
Data Analysis: The relative change in gene expression between pre- and on-treatment samples is calculated using the delta-delta Ct method.
-
Ex Vivo AHR Activation Assay in PBMCs (BAY 2416964)
-
Objective: To assess the ability of BAY 2416964 in patient plasma to inhibit AHR activation in immune cells.
-
Procedure:
-
Blood Collection: Whole blood samples are collected from patients at various time points.
-
PBMC Isolation: PBMCs are isolated from the blood samples using density gradient centrifugation.
-
Ex Vivo Stimulation: The isolated PBMCs are stimulated ex vivo with a known AHR agonist, such as kynurenic acid.
-
RNA Extraction and qPCR: Following stimulation, RNA is extracted from the PBMCs, and qPCR is performed to measure the expression of AHR downstream target genes like CYP1A1 and CYP1B1.[2]
-
Data Analysis: The level of inhibition of AHR target gene induction is determined by comparing the expression levels in stimulated PBMCs in the presence and absence of patient plasma containing BAY 2416964.
-
Visualizations
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Inhibition
References
A Comparative Guide to IK-175 in Combination with PD-1/PD-L1 Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Aryl Hydrocarbon Receptor (AHR) inhibitor, IK-175, in combination with PD-1/PD-L1 inhibitors, against alternative therapeutic strategies. The information is supported by the latest clinical and preclinical experimental data to inform research and development decisions in the field of oncology.
Introduction to IK-175 and the Aryl Hydrocarbon Receptor (AHR) Pathway
IK-175 is an orally bioavailable, selective small molecule inhibitor of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the tumor microenvironment (TME). In many cancers, the AHR pathway is hijacked by tumor cells to promote immune evasion. Tumors can produce high levels of AHR ligands, such as kynurenine, which activate the AHR in immune cells. This activation leads to a cascade of immunosuppressive effects, including the differentiation and function of regulatory T cells (Tregs), suppression of cytotoxic T cell activity, and the production of anti-inflammatory cytokines.
By inhibiting the AHR, IK-175 aims to reverse this immunosuppressive state within the TME, thereby restoring and enhancing the anti-tumor immune response. This mechanism provides a strong rationale for combining IK-175 with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to achieve a more robust and durable anti-cancer effect.
Mechanism of Action: IK-175 and PD-1/PD-L1 Inhibition
The combination of IK-175 and PD-1/PD-L1 inhibitors targets two distinct but complementary immunosuppressive pathways within the tumor microenvironment.
Clinical Data: IK-175 in Combination with Nivolumab (B1139203)
The efficacy and safety of IK-175, both as a monotherapy and in combination with the anti-PD-1 antibody nivolumab, are being evaluated in the Phase 1a/b clinical trial NCT04200963. The study has enrolled patients with locally advanced or metastatic solid tumors, with a focus on urothelial carcinoma.
Efficacy in Urothelial Carcinoma
Initial results from the dose-expansion cohort of patients with heavily pretreated, PD-1/L1 inhibitor-resistant/refractory urothelial carcinoma have been presented at the Society for Immunotherapy of Cancer (SITC) 2022 and the American Society of Clinical Oncology (ASCO) 2024 annual meetings.
Table 1: Efficacy of IK-175 in PD-1/L1 Resistant/Refractory Urothelial Carcinoma (ASCO 2024) [1]
| Treatment Arm | Number of Evaluable Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (DoR) |
| IK-175 Monotherapy | 13 | 7.7% (1 PR) | 46% | 22.6 months |
| IK-175 + Nivolumab | 33 | 6% (2 PRs) | 49% | 4.4 and 7.3 months |
PR: Partial Response
These data demonstrate that IK-175, both alone and in combination with nivolumab, shows meaningful clinical benefit and durable responses in a patient population with high unmet medical need.[1]
Safety and Tolerability
IK-175 has been generally well-tolerated, both as a monotherapy and in combination with nivolumab.
Table 2: Common Treatment-Related Adverse Events (TRAEs) in the NCT04200963 Trial [1]
| Adverse Event | IK-175 Monotherapy | IK-175 + Nivolumab |
| Nausea | Most Common | Common |
| Fatigue | Common | Most Common |
| Diarrhea | Common | Common |
| Rash | Common | Infrequent |
| Immune-related AEs | Infrequent (<9%) | Infrequent (<9%) |
No new safety signals were identified with the combination therapy compared to each agent's known safety profile.[1]
Comparator: Alternative AHR Inhibitor - BAY 2416964
BAY 2416964 is another orally available, selective AHR inhibitor that has been evaluated in a Phase 1 clinical trial (NCT04069026) in patients with advanced solid tumors.
Table 3: Efficacy and Safety of BAY 2416964 in Advanced Solid Tumors
| Parameter | BAY 2416964 Monotherapy |
| Number of Evaluable Patients | 67 |
| Objective Response Rate (ORR) | 1 iRECIST Partial Response (Thymoma) |
| Disease Control Rate (DCR) | 32.8% (Stable Disease) |
| Common Grade 3 TRAEs | Nausea (1.4%), Fatigue (1.4%) |
While direct comparisons are challenging due to different patient populations and trial designs, the initial data from both IK-175 and BAY 2416964 trials suggest that AHR inhibition is a promising and well-tolerated therapeutic strategy.
Preclinical Evidence
The rationale for combining AHR inhibitors with PD-1/PD-L1 blockade is strongly supported by preclinical studies in syngeneic mouse models.
IK-175 Preclinical Studies
In preclinical models, IK-175 has demonstrated significant anti-tumor activity, both as a single agent and in combination with an anti-PD-1 antibody. These studies have shown that IK-175 can increase the infiltration of pro-inflammatory immune cells into the tumor microenvironment and enhance the efficacy of checkpoint blockade.
Table 4: Key Preclinical Models for IK-175 + Anti-PD-1
| Tumor Model | Mouse Strain | Key Findings |
| CT26 (Colon Carcinoma) | BALB/c | Combination therapy led to enhanced tumor growth inhibition compared to either agent alone. |
| B16-F10 (Melanoma) | C57BL/6 | IK-175 in combination with anti-PD-1 significantly improved survival. |
BAY 2416964 Preclinical Studies
Similarly, preclinical evaluation of BAY 2416964 in the B16-OVA melanoma model demonstrated that it could suppress tumor growth and induce a pro-inflammatory tumor microenvironment.[2]
Experimental Protocols
Clinical Trial Protocol: NCT04200963 (IK-175) - Abridged
-
Study Design: Phase 1a/b, open-label, multicenter study.
-
Patient Population: Adults with locally advanced or metastatic solid tumors, including a dose-expansion cohort for urothelial carcinoma patients who have progressed on prior PD-1/L1 inhibitors.
-
Intervention:
-
Monotherapy Arm: IK-175 administered orally once daily.
-
Combination Arm: IK-175 administered orally once daily in combination with nivolumab (480 mg) administered intravenously every 4 weeks.
-
-
Primary Objectives: To evaluate the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of IK-175 alone and in combination with nivolumab.
-
Secondary Objectives: To assess the preliminary anti-tumor activity (per RECIST 1.1), pharmacokinetics, and pharmacodynamics of IK-175.
Preclinical Syngeneic Mouse Model Protocol - General Framework
-
Animal Models: Immunocompetent mouse strains (e.g., BALB/c, C57BL/6) are used to allow for the study of a functional immune system.
-
Tumor Cell Lines: Syngeneic tumor cell lines (e.g., CT26, B16-F10) are implanted subcutaneously into the mice.
-
Treatment Groups:
-
Vehicle control
-
IK-175 monotherapy (administered orally)
-
Anti-PD-1 antibody monotherapy (administered intraperitoneally)
-
IK-175 and anti-PD-1 combination therapy
-
-
Endpoints:
-
Tumor growth is measured regularly with calipers.
-
Overall survival is monitored.
-
At the end of the study, tumors and spleens are harvested for immunophenotyping by flow cytometry to analyze the composition of tumor-infiltrating lymphocytes.
-
Logical Relationship of Combination Therapy
The combination of an AHR inhibitor with a PD-1/PD-L1 inhibitor is based on a sound scientific rationale of targeting multiple, non-redundant immunosuppressive mechanisms.
Conclusion
The combination of the AHR inhibitor IK-175 with PD-1/PD-L1 inhibitors represents a promising strategy to overcome immune resistance in cancer. Early clinical data in heavily pretreated urothelial carcinoma patients demonstrate encouraging anti-tumor activity and a manageable safety profile. Preclinical studies provide a strong mechanistic basis for this combination approach. Further clinical investigation is warranted to fully elucidate the potential of this combination therapy across various tumor types and to identify biomarkers that may predict response. The development of alternative AHR inhibitors like BAY 2416964 further underscores the therapeutic potential of targeting this pathway in oncology.
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IK-175 and Other Immunotherapies for Urothelial and Head and Neck Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is rapidly evolving, with novel mechanisms of action offering new hope for patients with difficult-to-treat malignancies. This guide provides a comprehensive, data-driven comparison of IK-175, a first-in-class oral Aryl Hydrocarbon Receptor (AHR) inhibitor, with other prominent immunotherapies. The focus is on urothelial carcinoma and head and neck squamous cell carcinoma, indications where AHR inhibition and immune checkpoint blockade have shown promise.
IK-175 is an orally administered small molecule designed to block the immunosuppressive effects of the AHR signaling pathway within the tumor microenvironment.[1][2] Its unique mechanism of action sets it apart from the established class of immune checkpoint inhibitors (ICIs) that target the PD-1/PD-L1 axis. This guide will delve into a head-to-head comparison of IK-175 with a competing AHR inhibitor, BAY 2416964, and key ICIs including pembrolizumab (B1139204), nivolumab (B1139203), atezolizumab, durvalumab, and avelumab.
Mechanism of Action: A Tale of Two Pathways
IK-175 and BAY 2416964: Targeting the Aryl Hydrocarbon Receptor (AHR)
The AHR is a ligand-activated transcription factor that plays a crucial role in modulating immune responses.[1][2] In the tumor microenvironment, the AHR can be activated by various ligands, including the tryptophan metabolite kynurenine, leading to immunosuppression and tumor immune evasion. AHR activation promotes the differentiation of regulatory T cells (Tregs) and suppresses the activity of cytotoxic T lymphocytes (CTLs), thereby shielding the tumor from immune attack.
IK-175 and BAY 2416964 are small molecule inhibitors that directly antagonize the AHR. By blocking this pathway, they aim to reverse AHR-mediated immunosuppression, enhance anti-tumor immunity, and potentially overcome resistance to other immunotherapies.[3][4]
Immune Checkpoint Inhibitors (ICIs): Releasing the Brakes on the Immune System
Pembrolizumab and nivolumab are monoclonal antibodies that target the programmed cell death protein 1 (PD-1) receptor on T cells.[5][6][7][8][9][10] Atezolizumab, durvalumab, and avelumab are monoclonal antibodies that target the programmed death-ligand 1 (PD-L1) on tumor cells and immune cells. The interaction between PD-1 and PD-L1 delivers an inhibitory signal to T cells, leading to their inactivation. By blocking this interaction, ICIs "release the brakes" on the immune system, allowing T cells to recognize and attack cancer cells.
Signaling Pathway Diagram: AHR vs. PD-1/PD-L1
Preclinical Performance: A Head-to-Head Look at In Vitro and In Vivo Data
A direct comparison of preclinical data reveals the distinct and overlapping activities of these immunotherapies.
| Parameter | IK-175 | BAY 2416964 | Immune Checkpoint Inhibitors (General) |
| Target | Aryl Hydrocarbon Receptor (AHR) | Aryl Hydrocarbon Receptor (AHR) | PD-1 or PD-L1 |
| In Vitro Potency (IC50) | 14 nM (basal AHR activity in HepG2 DRE-luciferase assay)[1] | 21 nM (KA-induced CYP1A1 expression in U937 cells)[3] | Varies by specific antibody and assay |
| Effect on T Cells | Increases pro-inflammatory cytokine production (e.g., IL-2); Decreases anti-inflammatory cytokines (e.g., IL-22).[1][2] | Restores immune cell function and enhances antigen-specific cytotoxic T cell responses.[3][11][12] | Reverses T cell exhaustion and enhances cytotoxic activity. |
| In Vivo Efficacy (Mouse Models) | Monotherapy shows anti-tumor activity; Combination with anti-PD-1 enhances tumor growth inhibition and survival.[1][2] | Monotherapy demonstrates anti-tumor efficacy and induces a pro-inflammatory tumor microenvironment.[3][11] | Monotherapy and combination therapies show significant anti-tumor effects in various syngeneic models. |
Clinical Performance in Urothelial Carcinoma: A Comparative Analysis
The clinical development of IK-175 is in its early stages, with initial data from a Phase 1a/b trial. In contrast, immune checkpoint inhibitors are well-established in the treatment of urothelial carcinoma, with extensive data from pivotal Phase 3 trials. BAY 2416964 is also in early-phase clinical development.
| Drug | Trial (Indication) | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Safety Findings |
| IK-175 | Phase 1a/b (Advanced Solid Tumors, including Urothelial Carcinoma)[13][14][15] | Monotherapy: 7.7% (1/13); Combination with Nivolumab: 6% (2/33)[16] | Data not mature | Well-tolerated; most common treatment-related adverse events were nausea, fatigue, and diarrhea.[16] |
| BAY 2416964 | Phase 1 (Advanced Solid Tumors)[4][17] | No objective responses reported, 32.8% stable disease.[4][17] | Data not mature | Well-tolerated; most common grade 3 adverse events were nausea and fatigue.[18] |
| Pembrolizumab | KEYNOTE-045 (Platinum-refractory mUC)[5][8][9][19][20] | 21.1% | 10.3 months | Lower rates of grade ≥3 treatment-related adverse events compared to chemotherapy (16.5% vs. 50.2%).[19] |
| Nivolumab | CheckMate 275 (Platinum-refractory mUC)[6][7][10][21][22] | 20.7% | 8.6 months | Grade 3-4 treatment-related adverse events occurred in 18% of patients.[21] |
| Atezolizumab | IMvigor211 (Platinum-refractory mUC)[23][24][25][26][27] | 23% (in PD-L1 high population) | 11.1 months (in PD-L1 high population) | Fewer grade 3-4 treatment-related adverse events compared to chemotherapy (20% vs. 43%).[25] |
| Durvalumab | Study 1108 (Platinum-refractory mUC)[28][29][30][31][32] | 17% (all-comers) | 14.1 months | Grade 3 or 4 adverse events occurred in 6.8% of patients.[29] |
| Avelumab | JAVELIN Bladder 100 (First-line maintenance in mUC)[33][34][35][36] | N/A (maintenance setting) | 23.8 months | Consistent with the known safety profile of avelumab.[33] |
Experimental Protocols: A Look Under the Hood
Understanding the methodologies behind the data is crucial for a critical evaluation. Below are summaries of key experimental protocols.
AHR-Dependent Luciferase Reporter Assay (for IK-175 and BAY 2416964)
In Vivo Syngeneic Mouse Tumor Model (General Workflow)
Clinical Trial Design (Pivotal Trials for ICIs in Urothelial Carcinoma)
The pivotal trials for the approved ICIs in platinum-refractory metastatic urothelial carcinoma (KEYNOTE-045, CheckMate 275, IMvigor211) were typically open-label, randomized, multicenter studies comparing the ICI to the investigator's choice of chemotherapy. The primary endpoint was usually overall survival.
Future Directions and Conclusion
The emergence of AHR inhibitors like IK-175 and BAY 2416964 introduces a novel immunotherapeutic strategy with the potential to address unmet needs in cancer treatment, including resistance to immune checkpoint inhibitors. While the clinical data for these agents are still in early stages, the preclinical rationale is strong, suggesting a distinct mechanism of action that can complement existing therapies.
The head-to-head comparison with established ICIs highlights the different approaches to harnessing the immune system against cancer. While ICIs have demonstrated significant survival benefits in a subset of patients, there remains a large population who do not respond or develop resistance. The development of AHR inhibitors, both as monotherapies and in combination with ICIs, represents a promising avenue for expanding the reach of immunotherapy and improving outcomes for patients with urothelial and head and neck cancers. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this new class of immunomodulatory agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Nivolumab in Patients with Advanced Platinum-resistant Urothelial Carcinoma: Efficacy, Safety, and Biomarker Analyses with Extended Follow-up from CheckMate 275 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pembrolizumab delivers longer overall survival in advanced urothelial carcinoma - ecancer [ecancer.org]
- 9. urotoday.com [urotoday.com]
- 10. urotoday.com [urotoday.com]
- 11. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Phase 1a/b Study of IK-175 as a Single Agent and in Combination With Nivolumab in Patients With Locally Advanced or Metastatic Solid Tumors and Urothelial Carcinoma [clin.larvol.com]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Novel AhR inhibitor shows tolerability, activity in advanced solid tumors [healio.com]
- 19. Randomized phase III KEYNOTE-045 trial of pembrolizumab versus paclitaxel, docetaxel, or vinflunine in recurrent advanced urothelial cancer: results of >2 years of follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of pembrolizumab in metastatic urothelial carcinoma: results from KEYNOTE-045 and KEYNOTE-052 after up to 5 years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nivolumab in metastatic urothelial carcinoma after platinum therapy (CheckMate 275): a multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bristol Myers Squibb - Bristol-Myers Squibb Receives FDA Approval for Opdivo (nivolumab) in Previously Treated Locally Advanced or Metastatic Urothelial Carcinoma, a Type of Bladder Cancer [news.bms.com]
- 23. urotoday.com [urotoday.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Atezolizumab versus chemotherapy in patients with platinum-treated locally advanced or metastatic urothelial carcinoma (IMvigor211): a multicentre, open-label, phase 3 randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. onclive.com [onclive.com]
- 27. Atezolizumab Versus Chemotherapy in Patients with Platinum-treated Locally Advanced or Metastatic Urothelial Carcinoma: A Long-term Overall Survival and Safety Update from the Phase 3 IMvigor211 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cancernetwork.com [cancernetwork.com]
- 29. Updated durvalumab monotherapy data confirm results in urothelial bladder cancer [astrazeneca.com]
- 30. Imfinzi (Durvalumab) a New PD-L1 Inhibitor Approved for the Treatment of Advanced or Metastatic Urothelial Cancer [jhoponline.com]
- 31. ascopubs.org [ascopubs.org]
- 32. Updated durvalumab monotherapy data confirm results in urothelial bladder cancer - ecancer [ecancer.org]
- 33. Updated Findings From JAVELIN Bladder 100 Trial of Avelumab First-Line Maintenance in Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 34. ascopubs.org [ascopubs.org]
- 35. Avelumab First-line Maintenance for Advanced Urothelial Carcinoma: Long-term Outcomes from the JAVELIN Bladder 100 Trial in Patients with Nonvisceral or Lymph Node-only Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. vjoncology.com [vjoncology.com]
A Comparative Analysis of IK-175 for Advanced Cancers: A Guide for Researchers and Drug Development Professionals
An In-depth Look at the Long-Term Safety and Efficacy of the Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, in Comparison to Other Therapeutic Alternatives.
This guide provides a comprehensive overview of the long-term safety and efficacy data for IK-175, a first-in-class, oral, selective aryl hydrocarbon receptor (AHR) inhibitor. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of IK-175 with other therapeutic options, supported by available preclinical and clinical experimental data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a clear understanding of its mechanism of action and potential clinical utility.
Introduction to IK-175 and the Aryl Hydrocarbon Receptor (AHR) Pathway
IK-175 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that has emerged as a key regulator of immune responses within the tumor microenvironment.[1] The AHR pathway, when activated by ligands such as kynurenine—a metabolite produced by cancer cells—promotes an immunosuppressive environment, thereby facilitating tumor immune evasion.[2][3] By inhibiting AHR, IK-175 aims to reverse this immunosuppression, enhance anti-tumor immunity, and potentially overcome resistance to other immunotherapies like checkpoint inhibitors.[2][4]
Mechanism of Action of IK-175
IK-175 functions by selectively binding to the AHR, preventing its activation and subsequent translocation to the nucleus. This blockade of AHR-mediated signaling leads to a reduction in the expression of downstream target genes that promote immunosuppression, such as those encoding for regulatory T cells (Tregs) and suppressive cytokines.[1] Concurrently, the inhibition of AHR by IK-175 stimulates the activation and expansion of cytotoxic T-cells, restoring a pro-inflammatory tumor microenvironment conducive to tumor cell destruction.[1]
Preclinical Efficacy and Safety of IK-175
Preclinical studies have demonstrated the potent and selective AHR inhibitory activity of IK-175 across multiple species, including humans, monkeys, rats, and mice.[3] In vitro and in vivo experiments have provided a strong rationale for its clinical development.
In Vitro Pharmacology
In human primary immune cells, IK-175 has been shown to decrease the expression of AHR target genes and the release of anti-inflammatory cytokines, while increasing the production of pro-inflammatory cytokines.[3] Notably, in a Th17 differentiation assay, treatment with IK-175 led to a decrease in suppressive IL-17A⁻, IL-22⁺ expressing T-cells, indicating a shift towards a more pro-inflammatory phenotype.[3]
| Assay System | Ligand | Endpoint | IC50 (nmol/L) |
| HepG2 DRE-Luciferase | Basal Activity | AHR Inhibition | 14 |
| Activated Human T-cells | Kynurenine | IL-22 Production | 7 |
In Vivo Pharmacology
Oral administration of IK-175 in mouse models demonstrated on-target activity by dose-dependently blocking ligand-stimulated AHR activation of Cyp1a1 transcription in the liver and spleen.[3] In syngeneic mouse models of colorectal cancer and melanoma, IK-175 exhibited anti-tumor activity both as a monotherapy and in combination with an anti-PD-1 antibody.[3]
Safety Pharmacology and Toxicology
Pharmacological, single-dose, and repeated-dose toxicological studies in rodents and non-rodent species have been conducted.[5] In 28-day Good Laboratory Practice (GLP) studies in rats and monkeys, observed changes were generally resolved or resolving after a two-week cessation of dosing, with the exception of testicular changes in rats.[5]
Clinical Development of IK-175: The IK-175-001 Trial
IK-175 is currently being evaluated in a Phase 1a/b clinical trial (NCT04200963) as a monotherapy and in combination with nivolumab (B1139203) in patients with locally advanced or metastatic solid tumors, with a focus on urothelial carcinoma.[4][6][7] This first-in-human, open-label, multicenter study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of IK-175.[4][8]
Long-Term Safety Data
Initial results from the Phase 1a/b study have shown that IK-175 is well-tolerated with a predictable and manageable safety profile, both as a monotherapy and in combination with nivolumab.[2][6][7] The maximum tolerated dose (MTD) was not reached, and a recommended Phase 2 dose (RP2D) of 1200 mg once daily was selected.[4]
Most Common Treatment-Related Adverse Events (TRAEs) in the IK-175-001 Trial:
| Adverse Event | IK-175 Monotherapy | IK-175 + Nivolumab |
| Nausea | Most Common | - |
| Rash | Most Common | - |
| Fatigue | - | Most Frequent |
| Dysgeusia | - | Most Frequent |
Note: Specific frequencies for each adverse event were not consistently reported across all sources.
Grade 3 or higher TRAEs were reported in a minority of patients.[4] For the monotherapy arm, these included nausea, proteinuria, and adrenal insufficiency (12% of patients).[4] In the combination arm, one patient (6%) experienced grade 3 or higher immune-related arthritis.[4]
Long-Term Efficacy Data
Preliminary data from the IK-175-001 trial have demonstrated encouraging anti-tumor activity, particularly in heavily pretreated patients with urothelial carcinoma who have progressed on prior checkpoint inhibitor therapy.[4][7]
Efficacy of IK-175 in Urothelial Carcinoma Expansion Cohorts:
| Efficacy Endpoint | IK-175 Monotherapy | IK-175 + Nivolumab |
| Objective Response Rate (ORR) | 10%[9] | 20%[9] |
| Disease Control Rate (DCR) | 20%[6] | - |
| Duration of Response (DoR) | 14.9 months (ongoing for one patient)[6][7] | 4.5 to 6 months (ongoing for two patients)[6][7] |
| Prolonged Stable Disease | Observed in 3 of 15 patients (16 to 74 weeks)[7] | Observed in 2 of 5 patients (16 to 74 weeks)[7] |
Data is from initial reports and subject to change with longer follow-up.
Comparative Landscape: IK-175 vs. Other Therapies
The treatment landscape for advanced urothelial carcinoma, particularly after progression on platinum-based chemotherapy and checkpoint inhibitors, is rapidly evolving. Here, we compare the preliminary data for IK-175 with another AHR inhibitor in development and two approved antibody-drug conjugates (ADCs).
Comparison with Other AHR Inhibitors: BAY 2416964
BAY 2416964 is another oral AHR inhibitor currently in Phase 1 clinical development (NCT04069026) for advanced solid tumors.[10]
Preliminary Phase 1 Data for BAY 2416964 in Advanced Solid Tumors:
| Efficacy Endpoint | BAY 2416964 Monotherapy |
| Objective Response Rate (ORR) | One partial response in a patient with thymoma.[10] |
| Stable Disease | 32.8% of 67 evaluable patients.[5] |
Safety Profile of BAY 2416964:
The most common drug-related treatment-emergent adverse events (TEAEs) of any grade were nausea (13.9%) and fatigue (11.1%).[5] Grade 3 drug-related TEAEs occurred in 12.5% of patients, with no grade 4 or higher events reported.[5]
Comparison with Approved Therapies for Urothelial Carcinoma Post-Checkpoint Inhibitors
Enfortumab Vedotin (EV) and Sacituzumab Govitecan (SG) are two antibody-drug conjugates with established efficacy in this patient population.
Pivotal Trial Data for Enfortumab Vedotin and Sacituzumab Govitecan:
| Efficacy Endpoint | Enfortumab Vedotin (EV-201 Cohort 1) | Sacituzumab Govitecan (TROPHY-U-01 Cohort 1) |
| Patient Population | Previously treated with platinum and anti-PD-1/L1 therapy[9] | Progressed after platinum-based chemotherapy and PD-1/L1 inhibitor therapy[11] |
| Objective Response Rate (ORR) | 44% (12% Complete Response)[9][12] | 27.4% (5.3% Complete Response)[11] |
| Median Duration of Response (DoR) | 7.6 months[9][12] | 7.2 months[11] |
Common Adverse Events (Grade ≥3) for EV and SG:
| Adverse Event | Enfortumab Vedotin | Sacituzumab Govitecan |
| Neutropenia | - | 35% |
| Anemia | - | 14% |
| Febrile Neutropenia | - | 10% |
| Diarrhea | - | 10% |
| Fatigue | <10% | - |
| Peripheral Neuropathy | <10% | - |
| Rash | <10% | - |
Note: This is not an exhaustive list of all adverse events.
Experimental Protocols
To aid in the replication and further investigation of the mechanisms underlying IK-175's activity, detailed methodologies for key preclinical experiments are provided below.
AHR Inhibition Assessment using a Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of the Aryl Hydrocarbon Receptor.
Detailed Protocol:
-
Cell Culture: Maintain HepG2 cells that are stably transfected with a luciferase reporter vector containing Dioxin Response Elements (DREs) in appropriate growth medium.[13][14]
-
Cell Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.[13]
-
Compound Incubation: Treat the cells with a serial dilution of IK-175 or a vehicle control for a specified duration.
-
Luciferase Assay: Following incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the luciferase activity against the log of the inhibitor concentration.
Human T Helper 17 (Th17) Cell Differentiation Assay
This assay evaluates the effect of IK-175 on the differentiation of naïve CD4+ T cells into the Th17 lineage.
Detailed Protocol:
-
Cell Isolation: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection immunomagnetic beads.[4]
-
Cell Culture: Culture the isolated naïve CD4+ T cells in a 96-well plate coated with anti-CD3 antibody, along with soluble anti-CD28 antibody and a cocktail of Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23).[4][15][16]
-
Compound Treatment: Add serial dilutions of IK-175 or a vehicle control to the cell cultures.
-
Incubation: Incubate the cells for a period sufficient to allow for Th17 differentiation (typically 3-5 days).
-
Analysis: Assess Th17 differentiation by:
-
Flow Cytometry: Intracellular staining for IL-17A and IL-22 after restimulation.
-
ELISA: Measurement of secreted IL-17A and IL-22 in the culture supernatant.
-
qPCR: Analysis of the relative expression of the master Th17 transcription factor, RORC (RORγt).
-
Conclusion
IK-175, a novel oral AHR inhibitor, has demonstrated a favorable safety profile and encouraging preliminary efficacy in early-stage clinical trials, particularly in heavily pretreated urothelial carcinoma patients. Its mechanism of action, which involves the reversal of AHR-mediated immunosuppression in the tumor microenvironment, provides a strong rationale for its continued development as a monotherapy and in combination with other immunotherapies.
When compared to other AHR inhibitors in early development, such as BAY 2416964, IK-175 appears to have shown more promising initial anti-tumor activity, although direct comparisons are limited by the different patient populations and trial designs. In the context of approved therapies for urothelial carcinoma post-checkpoint inhibitors, the objective response rates observed with IK-175 are currently lower than those reported for the antibody-drug conjugates enfortumab vedotin and sacituzumab govitecan. However, the durable responses observed with IK-175 and its manageable safety profile suggest it may offer a valuable therapeutic option for a subset of patients.
Further clinical investigation is warranted to fully elucidate the long-term safety and efficacy of IK-175 and to identify the patient populations most likely to benefit from this novel therapeutic approach. The ongoing Phase 1b expansion cohorts and future later-phase trials will be critical in defining the role of IK-175 in the evolving treatment landscape for advanced cancers.
References
- 1. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sacituzumab Govitecan in Advanced Urothelial Cancer After ICI Therapy - The ASCO Post [ascopost.com]
- 7. urologytimes.com [urologytimes.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Clinical trial of new AhR inhibitor shows cancer might be even more wily than we thought | MD Anderson Cancer Center [mdanderson.org]
- 11. Sacituzumab Govitecan-hziy in Urothelial Carcinoma Progressing After Platinum-Based Chemotherapy and Checkpoint Inhibitor Therapy - The ASCO Post [ascopost.com]
- 12. Pivotal Trial of Enfortumab Vedotin in Urothelial Carcinoma After Platinum and Anti-Programmed Death 1/Programmed Death Ligand 1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of a stable aryl hydrocarbon receptor-responsive HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. antbioinc.com [antbioinc.com]
Comparative Analysis of IK-175 in the Treatment Landscape of Advanced Urothelial Carcinoma
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel cancer therapeutic IK-175, focusing on its potential role in the treatment of advanced solid tumors, particularly urothelial carcinoma. As cost-effectiveness is a critical aspect of drug development and clinical adoption, this document aims to contextualize the clinical profile of IK-175 alongside established and emerging therapies for which economic evaluations are available. While direct cost-effectiveness data for IK-175 is not yet publicly available due to its early stage of clinical development, this guide serves as a preliminary framework for its potential positioning in the therapeutic landscape.
Introduction to IK-175
IK-175 is an orally bioavailable, selective inhibitor of the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses within the tumor microenvironment. Its activation, often by tumor-derived metabolites like kynurenine, leads to immunosuppression, which can contribute to resistance to checkpoint inhibitors. By blocking AHR, IK-175 aims to reverse this immunosuppressive effect and restore anti-tumor immunity.
Clinical trial data for IK-175 is emerging from early-phase studies. The primary focus of these trials has been on patients with advanced solid tumors, including urothelial carcinoma, who have progressed on prior therapies, including immune checkpoint inhibitors.
Current Treatment Landscape for Checkpoint Inhibitor-Refractory Metastatic Urothelial Carcinoma
The treatment paradigm for metastatic urothelial carcinoma (mUC) has evolved significantly. For patients whose disease progresses after platinum-based chemotherapy and a PD-1/L1 inhibitor, several therapeutic options exist. These alternatives to IK-175 form the basis of our comparative analysis. The primary comparators include:
-
Enfortumab vedotin: An antibody-drug conjugate (ADC) targeting Nectin-4.
-
Sacituzumab govitecan: An ADC targeting Trop-2.
-
Erdafitinib (B607360): A fibroblast growth factor receptor (FGFR) inhibitor for patients with susceptible FGFR3 or FGFR2 genetic alterations.
-
Chemotherapy: Single-agent taxanes such as docetaxel (B913) or paclitaxel.
Clinical Efficacy and Safety: A Comparative Overview
The following tables summarize the available clinical data for IK-175 and its key comparators in the context of pre-treated advanced urothelial carcinoma.
Table 1: Clinical Efficacy of IK-175 in Advanced Urothelial Carcinoma (CPI-Refractory)
| Therapy | Trial | Patient Population | Objective Response Rate (ORR) |
| IK-175 Monotherapy | IK-175-001 (Phase 1b) | Heavily pretreated UC, progressed on CPIs | 7.7% (confirmed PR) |
| IK-175 + Nivolumab | IK-175-001 (Phase 1b) | Heavily pretreated UC, progressed on CPIs | 6% (confirmed PRs) |
Note: Data for IK-175 is from an early-phase trial and should be interpreted with caution.
Table 2: Clinical Efficacy of Alternative Therapies in Advanced Urothelial Carcinoma
| Therapy | Trial | Patient Population | Overall Survival (OS) (median) | Progression-Free Survival (PFS) (median) | Objective Response Rate (ORR) |
| Enfortumab vedotin | EV-201 | Previously treated with platinum and PD-1/L1 inhibitor | Not reported in this study | 5.8 months | 44%[1] |
| Sacituzumab govitecan | TROPiCS-04 | Progressed on platinum-based chemo and CPI | 10.3 months | 4.2 months | 23%[2][3][4] |
| Erdafitinib | THOR | FGFR3-altered, progressed on PD-1/L1 inhibitor | 12.1 months | 5.6 months | 45.6%[5][6][7] |
| Chemotherapy (Physician's Choice) | TROPiCS-04 | Progressed on platinum-based chemo and CPI | 9.0 months | 3.6 months | 14%[2][3][4] |
Table 3: Safety Profile - Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Therapy | Common Grade ≥3 TRAEs |
| IK-175 (+/- Nivolumab) | Nausea, fatigue, diarrhea, rash, adrenal insufficiency |
| Enfortumab vedotin | Rash, peripheral neuropathy, fatigue, hyperglycemia |
| Sacituzumab govitecan | Neutropenia, febrile neutropenia, diarrhea, nausea |
| Erdafitinib | Hyponatremia, stomatitis, asthenia, hyperphosphatemia |
| Chemotherapy | Neutropenia, fatigue, febrile neutropenia |
Cost-Effectiveness of Alternative Therapies
While a direct cost-effectiveness analysis of IK-175 is not available, examining the economic evaluations of its potential competitors provides a crucial framework for understanding the financial landscape it will enter.
Table 4: Summary of Cost-Effectiveness Analyses for Alternative Therapies
| Therapy | Comparator | Incremental Cost-Effectiveness Ratio (ICER) per QALY | Conclusion of Study | Country Perspective |
| Enfortumab vedotin | Chemotherapy | $2,168,746.71 | Not cost-effective | United States[8] |
| Enfortumab vedotin + Pembrolizumab (B1139204) (1st line) | Chemotherapy | $558,973 | Not cost-effective | United States[9] |
| Erdafitinib | Chemotherapy | $238,294.2 | Not cost-effective at a $150,000/QALY threshold | United States[10][11] |
| Sacituzumab govitecan (for breast cancer) | Chemotherapy | $612,772 | Not cost-effective | United States[12][13] |
QALY: Quality-Adjusted Life Year. ICER values can vary significantly based on the model assumptions, country-specific healthcare costs, and willingness-to-pay thresholds.
Methodologies of Key Experiments
IK-175-001 Phase 1/1b Study
-
Design: A first-in-human, open-label, multicenter study of IK-175 as a monotherapy and in combination with nivolumab. The study included a dose-escalation phase in patients with advanced solid tumors and a dose-expansion phase in patients with urothelial carcinoma who had progressed on or were refractory to PD-1/L1 inhibitors.
-
Objectives: The primary objectives were to evaluate the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of IK-175 alone and in combination with nivolumab. Secondary objectives included assessing the anti-tumor activity based on RECIST 1.1 criteria.
-
Patient Population: Patients in the expansion cohort had locally advanced or metastatic urothelial carcinoma and had progressed within 12 weeks of their last dose of a PD-1/L1 inhibitor.
THOR Phase 3 Study (Erdafitinib)
-
Design: A randomized, open-label, multicenter Phase 3 trial comparing erdafitinib to investigator's choice of chemotherapy (docetaxel or vinflunine) in patients with metastatic urothelial carcinoma with susceptible FGFR3/2 alterations who had progressed after one or two prior treatments, including an anti-PD-1 or anti-PD-L1 agent.[6]
-
Objectives: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate.[6]
-
Patient Population: Adult patients with metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations whose disease had progressed on or after at least one line of prior systemic therapy, including a PD-1 or PD-L1 inhibitor.[7]
Visualizing the Science: Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion and Future Directions
IK-175 represents a novel, immunomodulatory approach to cancer therapy with a distinct mechanism of action. Early clinical data in heavily pretreated urothelial carcinoma patients demonstrate a manageable safety profile and preliminary signals of anti-tumor activity. However, these results are from a small, early-phase study and require confirmation in larger, randomized trials.
From a cost-effectiveness perspective, the landscape for novel oncology drugs is challenging. As demonstrated by the economic evaluations of enfortumab vedotin and erdafitinib, even with significant clinical benefits over standard of care, the high cost of these agents often results in ICERs that exceed common willingness-to-pay thresholds in the United States and other countries.
For IK-175 to be a commercially viable and clinically adopted therapy, it will need to demonstrate a substantial clinical benefit that is deemed valuable in the context of its eventual price. Future clinical trials should not only focus on traditional efficacy endpoints but also incorporate health-related quality of life measures to provide robust data for future pharmacoeconomic analyses. As more data on IK-175 becomes available, a direct cost-effectiveness comparison with its alternatives will be essential for defining its role in the treatment of advanced urothelial carcinoma.
References
- 1. Pivotal Trial of Enfortumab Vedotin in Urothelial Carcinoma After Platinum and Anti-Programmed Death 1/Programmed Death Ligand 1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. esmo.org [esmo.org]
- 4. Sacituzumab govitecan in advanced urothelial carcinoma: TROPiCS-04, a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. Erdafitinib or Chemotherapy in Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma | FDA [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cost-effectiveness of first-line enfortumab vedotin in addition to pembrolizumab for metastatic urothelial carcinoma in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Economic evaluation of Erdafitinib as a second-line treatment for advanced metastatic urothelial carcinoma: real-world data from the USA and prospective analysis from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Sacituzumab Govitecan Not Cost-Effective Despite Clinical Benefits | Docwire News [docwirenews.com]
- 13. frontiersin.org [frontiersin.org]
A Comparative Analysis of Apoptotic Pathways: WK175, Doxorubicin, and MK-1775
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic pathways induced by the novel anti-tumor agent WK175, the conventional chemotherapeutic drug Doxorubicin, and the targeted inhibitor MK-1775. By examining their distinct mechanisms of action, this document aims to offer valuable insights for researchers in oncology and drug discovery. The information presented is supported by experimental data and includes detailed protocols for key assays.
Overview of Apoptotic Induction Mechanisms
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and a primary target for anti-cancer therapies. Different agents can trigger this cascade through various signaling pathways. This guide focuses on three agents with distinct mechanisms:
-
WK175: Induces apoptosis through the depletion of intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a novel mechanism that does not involve direct DNA damage.
-
Doxorubicin: A well-established chemotherapeutic agent that primarily induces apoptosis by causing DNA damage and generating reactive oxygen species (ROS).
-
MK-1775 (Adavosertib): A targeted inhibitor of the Wee1 kinase, which leads to mitotic catastrophe and apoptosis, particularly in p53-deficient cancer cells.
Comparative Analysis of Apoptotic Pathways
The apoptotic pathways initiated by WK175, Doxorubicin, and MK-1775 are fundamentally different, leading to distinct cellular responses and potential therapeutic applications.
WK175: NAD+ Depletion-Induced Apoptosis
WK175 represents a novel class of anti-tumor agents that trigger apoptosis by interfering with cellular metabolism. Its primary mechanism is the inhibition of NAD+ biosynthesis, leading to a significant decrease in intracellular NAD+ levels.[1][2] This metabolic stress initiates a cascade of events characteristic of the intrinsic apoptotic pathway.
The key steps in WK175-induced apoptosis are:
-
Inhibition of NAD+ Biosynthesis: WK175 disrupts the normal production of NAD+, a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair.
-
Mitochondrial Membrane Potential Disruption: The depletion of NAD+ leads to a loss of mitochondrial membrane potential (ΔΨm).[2]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1][2]
-
Apoptosome Formation and Caspase Activation: Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of the initiator caspase-9.[3] This, in turn, activates the executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation.[2]
A significant feature of WK175-induced apoptosis is its independence from DNA damage and the p53 tumor suppressor protein, which are common mediators of apoptosis for many conventional chemotherapeutics.[1]
dot
Caption: WK175 apoptotic pathway.
Doxorubicin: DNA Damage and ROS-Mediated Apoptosis
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary modes of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks. Additionally, Doxorubicin generates reactive oxygen species (ROS), which contribute to cellular damage and apoptosis. This dual mechanism allows Doxorubicin to induce both the intrinsic and extrinsic apoptotic pathways.
The apoptotic cascade initiated by Doxorubicin includes:
-
DNA Damage: Doxorubicin intercalates into DNA and inhibits topoisomerase II, causing DNA strand breaks. This triggers a DNA damage response, often involving the activation of the p53 tumor suppressor protein.
-
ROS Generation: The metabolic processing of Doxorubicin produces ROS, leading to oxidative stress and damage to cellular components, including lipids, proteins, and DNA.
-
Intrinsic Pathway Activation: Both DNA damage and ROS can lead to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase-9 and caspase-3 activation.
-
Extrinsic Pathway Activation: Doxorubicin can also upregulate the expression of death receptors (e.g., Fas/CD95) on the cell surface, making the cells more susceptible to apoptosis induced by their corresponding ligands. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.
dot
Caption: Doxorubicin apoptotic pathways.
MK-1775: Cell Cycle Checkpoint Inhibition-Mediated Apoptosis
MK-1775 is a small molecule inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, MK-1775 forces cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe, which is often followed by apoptosis. This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint, commonly due to mutations in the p53 gene.
The process of MK-1775-induced apoptosis involves:
-
Wee1 Kinase Inhibition: MK-1775 selectively inhibits Wee1 kinase.
-
Abrogation of G2/M Checkpoint: Inhibition of Wee1 prevents the inhibitory phosphorylation of CDK1 (Cdc2), a key driver of mitotic entry. This allows cells, even those with DNA damage, to proceed into mitosis.
-
Premature Mitotic Entry: Cells enter mitosis with unrepaired DNA damage.
-
Mitotic Catastrophe: The attempt to segregate damaged chromosomes leads to gross chromosomal abnormalities, resulting in mitotic catastrophe.
-
Apoptosis: Following mitotic catastrophe, the cell undergoes apoptosis, typically through the intrinsic pathway involving mitochondrial dysfunction and caspase activation.
dot
Caption: MK-1775 apoptotic pathway.
Quantitative Data Comparison
The following tables summarize key quantitative data for WK175, Doxorubicin, and MK-1775, providing a basis for comparing their potency and apoptotic-inducing capabilities.
Table 1: Half-maximal Inhibitory Concentration (IC50) Values
| Agent | Cell Line | IC50 Value | Treatment Duration | Reference |
| WK175 | THP-1 (human monocytic leukemia) | 0.2 nM | 4 days | [1][2] |
| Doxorubicin | MCF-7 (human breast adenocarcinoma) | 4 µM | 48 hours | [4] |
| MDA-MB-231 (human breast adenocarcinoma) | 1 µM | 48 hours | [4] | |
| A549 (human lung carcinoma) | > 20 µM | 24 hours | [5] | |
| HeLa (human cervical cancer) | 2.92 ± 0.57 µM | 24 hours | [5] | |
| MK-1775 | Nalm-6 (human B-cell precursor leukemia) | 347.4 ± 95 nM | 48 hours | [1] |
| Jurkat (human T-cell leukemia) | 45.9 ± 3.9 nM | 48 hours | [1] | |
| A549 (human lung carcinoma) | ~116 nM | Not Specified | [3] | |
| Colorectal cancer cell lines (mean) | 1.16 µM | Not Specified | [3] |
Table 2: Induction of Apoptosis
| Agent | Cell Line | Concentration | Treatment Duration | % Apoptotic Cells | Reference |
| WK175 | THP-1 | 10 nM | 4 days | Dose-dependent increase in sub-G1 population | [2] |
| Doxorubicin | Nalm-6 | 0.05 mg/ml | 24 hours | 12.8 ± 5.07% | [1] |
| Jurkat | 0.05 mg/ml | 24 hours | 18.50 ± 7.67% | [1] | |
| 32D BCR-ABL1+ | 1 µM | 24 hours | Significantly increased vs. control | [6] | |
| MK-1775 | Nalm-6 | 100 nM | 48 hours | 64.82 ± 18.44% | [1] |
| Nalm-6 | 300 nM | 48 hours | 88.83 ± 7.65% | [1] | |
| Jurkat | 100 nM | 48 hours | 41.26 ± 12.30% | [1] | |
| Jurkat | 300 nM | 48 hours | 70.08 ± 8.52% | [1] |
Table 3: Key Molecular Events in Apoptosis
| Agent | Cell Line | Molecular Event | Observation | Reference |
| WK175 | THP-1 | Cytochrome c Release | Observed after 30 hours of treatment | [1] |
| THP-1 | Caspase-3 Activation | Observed after 24 hours of treatment | [2] | |
| Doxorubicin | MCF-7 | Caspase-8 Activation | Increased after 48 and 72 hours | [7] |
| MCF-7 | Caspase-9 Activation | Increased after 48 and 72 hours | [7] | |
| Rat Cardiomyocytes | Caspase-3 Activation | Significantly increased after 24 hours | [8] | |
| MK-1775 | Sarcoma cell lines | PARP Cleavage | Significant increase | [2] |
| Sarcoma cell lines | Cleaved Caspase-3 | Increased expression | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to study apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the apoptotic-inducing agent for the desired time periods (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/APC
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of the agent for the appropriate time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Annexin-binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC/APC and 1 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caspase Activity Assay
This assay quantifies the activity of specific caspases, such as caspase-3, using a fluorogenic or colorimetric substrate.
Materials:
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)
-
Cell lysis buffer
-
96-well plate (black for fluorescence, clear for absorbance)
-
Fluorometer or spectrophotometer
Procedure:
-
Treat cells with the apoptotic-inducing agent.
-
Lyse the cells using the appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (for AMC-based substrates) or absorbance (for pNA-based substrates) using a plate reader.
-
The increase in fluorescence or absorbance is proportional to the caspase-3 activity.
Conclusion
WK175, Doxorubicin, and MK-1775 induce apoptosis through distinct and well-defined pathways.
-
WK175 offers a novel therapeutic strategy by targeting cellular metabolism through NAD+ depletion , providing a potential avenue for treating cancers that are resistant to traditional DNA-damaging agents. Its p53-independent mechanism is a notable advantage.
-
Doxorubicin remains a potent and widely used chemotherapeutic agent due to its multifaceted approach of inducing DNA damage and oxidative stress , which activates both intrinsic and extrinsic apoptotic pathways.
-
MK-1775 exemplifies a targeted therapy approach by inhibiting Wee1 kinase , leading to selective killing of cancer cells with specific genetic backgrounds (e.g., p53 deficiency) through the induction of mitotic catastrophe .
Understanding these different mechanisms is paramount for the rational design of novel anti-cancer drugs, the development of effective combination therapies, and the identification of predictive biomarkers to personalize cancer treatment. The data and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 5. NAD+ as a metabolic link between DNA damage and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line | MDPI [mdpi.com]
On-Target Efficacy of WK175 in Primary Patient Samples: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the validation of WK175's on-target effects in primary patient samples, with a comparative analysis against alternative therapies.
This guide provides a comprehensive overview of the on-target effects of WK175, a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), in primary patient-derived cancer cells. Through a systematic comparison with other NAMPT inhibitors and standard-of-care chemotherapeutics, this document aims to equip researchers and drug development professionals with the necessary data and methodologies to objectively evaluate the therapeutic potential of WK175.
Executive Summary
WK175, also known as FK866 or APO866, demonstrates potent on-target effects by inhibiting NAMPT, a key enzyme in the NAD+ salvage pathway.[1][2] This inhibition leads to a significant depletion of intracellular NAD+ levels, subsequently triggering cellular apoptosis in cancer cells.[1][2] This guide presents quantitative data from studies on primary patient samples, primarily from hematologic malignancies, and compares the efficacy of WK175 with other NAMPT inhibitors such as GNE-617 and GNE-618, and the standard chemotherapeutic agent, fludarabine. Detailed experimental protocols for key validation assays are provided, along with visual representations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy in Primary Patient Samples
The on-target effect of WK175 and its alternatives has been quantified in various studies utilizing primary patient-derived cancer cells. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of NAMPT Inhibitors in Primary Hematologic Malignancy Cells
| Drug | Cancer Type | Primary Samples (n) | Efficacy Metric (EC50/IC50) | Key Findings | Reference |
| WK175 (APO866) | Acute Myeloid Leukemia (AML) | 32 (total hematologic) | 0.09 nM - 5.80 nM (EC50) | Highly sensitive across various hematologic malignancies. | [3] |
| WK175 (APO866) | Chronic Lymphocytic Leukemia (CLL) | 32 (total hematologic) | Not specified, but sensitive at low nM concentrations | Effective in inducing cell death in primary CLL cells. | [3] |
| GNE-617 | Patient-Derived Xenografts (PDX) | Multiple | NAD+ reduction >98% at 20-30 mg/kg | Potent in vivo reduction of NAD+ in primary tumor models. | [4] |
| GNE-618 | Not specified | Not specified | Not specified | A novel and potent NAMPT inhibitor. |
Table 2: Comparison of WK175 (FK866) and Fludarabine in Primary Chronic Lymphocytic Leukemia (CLL) Cells
| Drug | Primary CLL Samples | Efficacy Metric (IC50) | Key Findings | Reference |
| WK175 (FK866) | Not specified | Not specified, but effective at nM concentrations | Induces apoptosis independent of p53 status. | |
| Fludarabine | 22 | < 3 µM for 19/22 patients (IC50) | Standard of care with demonstrated cytotoxicity. | [5] |
On-Target Effects: NAD+ and ATP Depletion
The primary mechanism of action of WK175 is the depletion of intracellular NAD+, a critical coenzyme for numerous cellular processes. This is followed by a reduction in ATP levels, leading to an energy crisis and subsequent cell death.
Table 3: Effect of WK175 (APO866) on Intracellular NAD+ and ATP Levels in Primary Hematologic Cancer Cells
| Treatment | Time Point | % Reduction in NAD+ (Mean) | % Reduction in ATP (Mean) | Reference |
| 10 nM APO866 | 24 hours | Significant decrease | Not significant | [2] |
| 10 nM APO866 | 48-72 hours | Sustained decrease | Significant decrease | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
Signaling Pathway of WK175-Induced Apoptosis
Caption: Signaling pathway of WK175-induced apoptosis.
Experimental Workflow for Validating On-Target Effects
Caption: Experimental workflow for validating drug on-target effects.
Detailed Experimental Protocols
Protocol 1: NAD+ Measurement by LC-MS/MS
Objective: To quantify intracellular NAD+ levels in primary cancer cells following treatment.
Materials:
-
Primary cancer cells
-
WK175 and comparator drugs
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solution (e.g., 80% methanol)
-
Internal standard (e.g., ¹³C-labeled NAD+)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate primary cancer cells at a suitable density and treat with various concentrations of WK175 or comparator drugs for the desired time points.
-
Cell Lysis and Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold extraction solution containing the internal standard to the cell pellet.
-
Incubate on ice for 10 minutes to ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Separate metabolites using a suitable chromatography column.
-
Detect and quantify NAD+ and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Normalize the NAD+ peak area to the internal standard peak area and the total protein concentration or cell number to determine the intracellular NAD+ concentration.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of WK175 and comparators on primary cancer cells.
Materials:
-
Primary cancer cells
-
WK175 and comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed primary cancer cells in a 96-well plate and treat with a range of drug concentrations.
-
MTT Incubation: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50/IC50 values.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To differentiate between viable, apoptotic, and necrotic cells after drug treatment.
Materials:
-
Primary cancer cells
-
WK175 and comparator drugs
-
Annexin V-FITC and Propidium Iodide (PI) staining solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with drugs as described previously. After incubation, harvest the cells by centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
The data presented in this guide strongly support the on-target efficacy of WK175 in primary patient samples, particularly in hematologic malignancies. Its ability to potently inhibit NAMPT, leading to NAD+ depletion and subsequent apoptosis, positions it as a promising therapeutic agent. The comparative analysis with other NAMPT inhibitors and standard chemotherapy provides a framework for researchers to evaluate its relative advantages. The detailed protocols and visual workflows offer practical guidance for the experimental validation of WK175 and similar compounds in a preclinical setting. Further research in a broader range of primary solid tumor samples is warranted to fully elucidate the therapeutic potential of WK175.
References
- 1. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 3. Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay [protocols.io]
Synergistic Effects of NAD+ Biosynthesis Inhibition with Conventional Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the synergistic effects of inhibiting nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis with conventional chemotherapy. The specific compound WK175 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Due to the limited availability of published data on WK175 in combination with chemotherapy, this guide utilizes the well-researched NAMPT inhibitor FK866 as a proxy to illustrate the principles and potential of this therapeutic strategy. The experimental data and protocols presented herein are based on studies involving FK866 and are intended to serve as a reference for investigating the synergistic potential of other NAMPT inhibitors like WK175.
Introduction
Cancer cells exhibit a heightened reliance on NAD+ for their rapid proliferation, metabolic activity, and DNA damage repair mechanisms. This dependency presents a therapeutic vulnerability that can be exploited by targeting NAD+ biosynthesis. WK175 and other inhibitors of NAMPT disrupt the primary salvage pathway for NAD+ synthesis, leading to cellular NAD+ depletion and subsequent metabolic collapse and apoptosis in cancer cells.
Conventional chemotherapy agents, such as cisplatin (B142131) and doxorubicin, induce cytotoxicity primarily by causing DNA damage. However, cancer cells can often repair this damage, leading to therapeutic resistance. By depleting the cellular NAD+ pools, NAMPT inhibitors can impair the function of NAD+-dependent DNA repair enzymes, such as poly(ADP-ribose) polymerases (PARPs), thereby sensitizing cancer cells to the effects of DNA-damaging chemotherapy. This guide explores the synergistic interactions between NAMPT inhibitors and conventional chemotherapy, providing quantitative data, detailed experimental protocols, and mechanistic insights to inform further research and drug development.
Data Presentation: Synergistic Cytotoxicity
The following tables summarize the synergistic effects of the NAMPT inhibitor FK866 in combination with conventional chemotherapy agents on the viability of various cancer cell lines.
Table 1: Synergistic Effect of FK866 and Cisplatin on Cholangiocarcinoma (CCA) Cell Lines
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) | Synergy Observed |
| HuCCT1 | FK866 alone | 1 nM | ~80% | Yes[1] |
| Cisplatin alone | 1 µM | ~75% | ||
| FK866 + Cisplatin | 1 nM + 1 µM | ~40% | ||
| KMCH | FK866 alone | 1 nM | ~85% | Yes[1] |
| Cisplatin alone | 1 µM | ~80% | ||
| FK866 + Cisplatin | 1 nM + 1 µM | ~50% | ||
| EGI | FK866 alone | 1 nM | ~90% | Yes[1] |
| Cisplatin alone | 1 µM | ~85% | ||
| FK866 + Cisplatin | 1 nM + 1 µM | ~60% |
Table 2: Synergistic Effect of FK866 and Etoposide (B1684455)/Cisplatin on Neuroblastoma Cell Lines
| Cell Line | Treatment | Concentration | Outcome | Synergy Observed |
| SH-SY5Y | FK866 alone | 1 nM | Minimal effect on cell viability | Yes[2] |
| Etoposide alone | Varies | Dose-dependent cytotoxicity | ||
| FK866 + Etoposide | 1 nM + Varies | Potentiation of etoposide-induced DNA damage and cell death | ||
| Cisplatin alone | Varies | Dose-dependent cytotoxicity | ||
| FK866 + Cisplatin | 1 nM + Varies | Potentiation of cisplatin-induced cytotoxicity |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the cytotoxic effects of single and combination drug treatments.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
NAMPT inhibitor (e.g., FK866)
-
Chemotherapy agent (e.g., cisplatin)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the NAMPT inhibitor and the chemotherapy agent.
-
Treat the cells with the single agents or their combinations at various concentrations. Include a vehicle-only control.
-
Incubate the plates for 48-72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay (Clonogenic Assay)
This assay evaluates the long-term survival and proliferative capacity of cells after drug treatment.[3][4]
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Complete culture medium
-
NAMPT inhibitor (e.g., FK866)
-
Chemotherapy agent (e.g., cisplatin)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the drugs, alone or in combination, for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with cold methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the control group.
Intracellular NAD+ Level Measurement
This protocol measures the intracellular concentration of NAD+, a key indicator of NAMPT inhibitor activity.[5][6]
Materials:
-
Cancer cell lines of interest
-
Culture plates
-
NAMPT inhibitor (e.g., FK866)
-
NAD/NADH assay kit (colorimetric or fluorometric)
-
Lysis buffer
-
Plate reader
Procedure:
-
Seed cells in culture plates and treat with the NAMPT inhibitor for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using the extraction buffer provided in the assay kit.
-
Perform acid/base extraction as per the kit's instructions to separate NAD+ from NADH.
-
Add the NAD cycling reagent and incubate to allow for the enzymatic reaction to generate a detectable signal.
-
Measure the absorbance or fluorescence using a plate reader.
-
Determine the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.
-
Normalize the NAD+ levels to the total protein concentration of the cell lysate.
Mechanistic Insights and Signaling Pathways
The synergistic effect between NAMPT inhibitors and conventional chemotherapy is primarily attributed to the dual assault on cancer cell survival mechanisms: metabolic disruption and enhancement of DNA damage.
Chemotherapeutic agents like cisplatin cause DNA damage.[1] Normally, PARP enzymes, which are dependent on NAD+, play a crucial role in repairing this damage. By inhibiting NAMPT, WK175 or FK866 leads to a depletion of intracellular NAD+.[1] This NAD+ depletion impairs PARP activity, thus hindering the cancer cell's ability to repair the chemotherapy-induced DNA damage.[7][8] The accumulation of unrepaired DNA damage ultimately triggers a more robust apoptotic response, leading to enhanced cancer cell death.
Conclusion
The inhibition of NAD+ biosynthesis through agents like WK175 presents a promising strategy to enhance the efficacy of conventional chemotherapy. The synergistic interaction, as demonstrated with the proxy compound FK866, is rooted in the metabolic crippling of cancer cells and the simultaneous suppression of their DNA repair capabilities. This dual-pronged attack can potentially overcome chemotherapy resistance and improve therapeutic outcomes. The data and protocols provided in this guide offer a framework for the continued investigation and development of combination therapies targeting cancer cell metabolism. Further studies are warranted to specifically evaluate the synergistic potential of WK175 with a broad range of chemotherapeutic agents across various cancer types.
References
- 1. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reciprocal potentiation of the antitumoral activities of FK866, an inhibitor of nicotinamide phosphoribosyltransferase, and etoposide or cisplatin in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NAD+ in DNA repair and mitochondrial maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of WK175 in Diverse Cancer Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer agent WK175 (also known as FK866 and APO866) across various cancer types. WK175 is a highly specific, non-competitive inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ levels, WK175 triggers a metabolic crisis within cancer cells, leading to cell cycle arrest and apoptosis. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways and experimental workflows to offer a thorough understanding of WK175's therapeutic potential.
Data Presentation: In Vitro Efficacy of WK175
The following tables summarize the half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values of WK175 in a range of cancer cell lines, providing a quantitative measure of its cytotoxic efficacy.
Table 1: Efficacy of WK175 Monotherapy in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50/LD50 (nM) | Assay Type | Reference |
| Hematological Malignancies | ||||
| Chronic Lymphocytic Leukemia | Primary CLL cells | LD50: 1-100 | Annexin V/PI | [1] |
| Small Cell Lung Cancer | NCI-H209 | LD50: 0.38-7.2 | CellTiter-Glo | [2] |
| NCI-H69 | LD50: 0.38-7.2 | CellTiter-Glo | [2] | |
| NCI-H446 | LD50: 0.38-7.2 | CellTiter-Glo | [2] | |
| DMS79 | LD50: 0.38-7.2 | CellTiter-Glo | [2] | |
| H69AR (resistant) | LD50: 0.38-7.2 | CellTiter-Glo | [2] | |
| Solid Tumors | ||||
| Glioblastoma | C6 | IC50: nano-molar range | Not Specified | [3] |
| Hepatocellular Carcinoma | HepG2 | IC50: 2.21 | CCK-8 | [4] |
| Ovarian Cancer | A2780 | IC50: <12-fold higher than FK866 | SRB | [4] |
| Lung Adenocarcinoma | A549 | IC50: <12-fold higher than FK866 | SRB | [4] |
| Osteosarcoma | U2OS | IC50: <12-fold higher than FK866 | SRB | [4] |
| Multiple Myeloma | U266 | IC50: <12-fold higher than FK866 | SRB | [4] |
| Pancreatic Cancer | Panc-1 | IC50: Lower than SU86.86 and Panc04.03 | Not Specified | [5] |
| PaTu8988t | IC50: Lower than SU86.86 and Panc04.03 | Not Specified | [5] | |
| Cholangiocarcinoma | HuCCT1 | Dose-dependent inhibition | MTS Assay | [6] |
| KMCH | Dose-dependent inhibition | MTS Assay | [6] | |
| EGI | Dose-dependent inhibition | MTS Assay | [6] | |
| Triple-Negative Breast Cancer | HCC1806 | Significant growth inhibition at 1 nM | MTS Assay | [7] |
Table 2: Comparative Efficacy of WK175 in Combination with Standard Chemotherapeutic Agents
| Cancer Type | Cell Line(s) | Combination Agent | Observed Effect | Reference |
| Cholangiocarcinoma | HuCCT1, KMCH, EGI | Cisplatin (0.2–1 μM) | Significant inhibition of cell proliferation compared to either agent alone.[6] | [6] |
| Pancreatic Cancer | KP4, PANC-1 | Metformin (B114582) | FK866 at 5 nM decreased the IC50 of metformin from 2.5 mM to 0.7 mM in KP4 cells and from 1.9 mM to 0.68 mM in PANC-1 cells.[8] | [8] |
| Breast Cancer | 4T1 | Metformin | FK866 decreased the IC50 of metformin from 9.1 mM to 2.7 mM.[8] | [8] |
| Colon Cancer | MC38 | Metformin | FK866 decreased the IC50 of metformin from 2.36 mM to 0.67 mM.[8] | [8] |
| Triple-Negative Breast Cancer | HCC1806 | Paclitaxel (5, 10, and 20 nM) | Significantly reduced proliferation compared to individual treatments.[7] | [7] |
| Pancreatic Cancer | PaTu8988t, Panc-1, SU86.86 | Gemcitabine, Paclitaxel, Etoposide | Additive effect in decreasing cell viability and growth.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability Assays (CellTiter-Glo® and MTS)
Objective: To determine the cytotoxic effect of WK175 on cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. The MTS assay measures the reduction of a tetrazolium compound by viable cells to a colored formazan (B1609692) product.
Protocol (General):
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of WK175 or in combination with another therapeutic agent. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure luminescence after a 10-minute incubation at room temperature.[9]
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and calculate IC50 or LD50 values using appropriate software.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by WK175.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Protocol (General):
-
Cell Treatment: Treat cells with WK175 at the desired concentration and for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.
Intracellular NAD+ Measurement (NAD/NADH-Glo™ Assay)
Objective: To measure the depletion of intracellular NAD+ levels following WK175 treatment.
Principle: The NAD/NADH-Glo™ Assay is a bioluminescent assay where a reductase enzyme reduces a proluciferin substrate in the presence of NAD+ and NADH, producing a light signal proportional to the total NAD/NADH amount.
Protocol (General):
-
Sample Preparation: Culture and treat cells with WK175 as required.
-
Lysis: Lyse the cells using a detergent-based buffer to release intracellular contents, including NAD+ and NADH.
-
Detection: Add the NAD/NADH-Glo™ detection reagent to the cell lysate.
-
Incubation: Incubate at room temperature for 30-60 minutes to allow the enzymatic reaction to proceed.[10]
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the total NAD+ and NADH concentration.[1][10]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of WK175.
Signaling Pathway of WK175 Action
Caption: Mechanism of action of WK175 leading to apoptosis.
Experimental Workflow for Assessing WK175 Efficacy
Caption: General workflow for in vitro evaluation of WK175.
Logical Relationship of Combination Therapy
Caption: Rationale for combining WK175 with chemotherapy.
References
- 1. static.igem.org [static.igem.org]
- 2. benchchem.com [benchchem.com]
- 3. Anti-proliferation effect of APO866 on C6 glioblastoma cells by inhibiting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical Redox Imaging of Treatment Responses to Nampt Inhibition and Combination Therapy in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. NAD/NADH-Glo™ Assay Protocol [promega.com]
Predicting Sensitivity to WEE1 Inhibition: A Comparative Guide to Biomarkers for Adavosertib (AZD1775) Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on precision medicine guided by predictive biomarkers. WEE1 kinase inhibitors, such as adavosertib (AZD1775), represent a promising therapeutic strategy, particularly for cancers with specific genetic vulnerabilities. This guide provides a comprehensive comparison of key biomarkers investigated for their potential to predict sensitivity to adavosertib treatment, supported by experimental data and detailed methodologies. We also contextualize the performance of adavosertib against alternative therapeutic approaches, offering insights for ongoing research and clinical trial design.
Performance Data: Biomarkers as Predictors of Adavosertib Efficacy
The clinical development of adavosertib has highlighted several biomarkers that correlate with treatment response. The following tables summarize quantitative data from clinical trials, offering a comparative overview of adavosertib's efficacy in biomarker-defined patient populations.
| Biomarker Status | Cancer Type | Treatment Regimen | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Clinical Benefit Rate | Reference |
| TP53-mutant | Platinum-sensitive Ovarian Cancer | Adavosertib + Carboplatin (B1684641)/Paclitaxel (B517696) | 59 | 74.6% | 7.9 months | - | [1] |
| TP53 wild-type (Placebo) | Platinum-sensitive Ovarian Cancer | Placebo + Carboplatin/Paclitaxel | 62 | 69.4% | 7.3 months | - | [1] |
| TP53-mutant | Platinum-refractory/-resistant Ovarian Cancer | Adavosertib + Carboplatin | 21 | 43% | 5.3 months | 76% | [2][3][4] |
| KRAS-mutant / TP53-mutant | Non-Small Cell Lung Cancer (NSCLC) | Adavosertib (monotherapy, preclinical) | - | Significantly inhibited cell survival vs. TP53-WT | - | - | [5] |
| CCNE1 Amplification | Refractory Solid Tumors (all) | Adavosertib (monotherapy) | 30 | 27% | 4.1 months | 37% (SD ≥ 6 months/PR) | [6][7] |
| CCNE1 Amplification | Epithelial Ovarian Cancer | Adavosertib (monotherapy) | 14 | 36% | 6.3 months | 57% (SD ≥ 6 months/PR) | [6][7] |
| Biomarker Status | Cancer Type | Treatment Regimen | N | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Clinical Benefit Rate | Reference |
| PARP Inhibitor Resistant | Ovarian Cancer | Adavosertib (monotherapy) | - | 23% | 5.5 months | 63% | [8] |
| PARP Inhibitor Resistant | Ovarian Cancer | Adavosertib + Olaparib | - | 29% | 6.4 months | 89% | [8] |
Comparative Analysis with Alternative Treatments
Adavosertib is often evaluated in combination with chemotherapy or in patient populations that have developed resistance to other treatments, such as PARP inhibitors. The primary therapeutic alternative is often the standard-of-care chemotherapy alone.
Adavosertib in Combination vs. Chemotherapy Alone:
In a phase II trial for platinum-sensitive, TP53-mutant ovarian cancer, the addition of adavosertib to carboplatin and paclitaxel resulted in a modest improvement in median Progression-Free Survival (7.9 months vs. 7.3 months for placebo)[1]. However, in a more challenging patient population—those with TP53-mutated ovarian cancer refractory or resistant to first-line platinum-based therapy—the combination of adavosertib and carboplatin demonstrated a notable Overall Response Rate of 43%[2][3][4]. This suggests that the true benefit of WEE1 inhibition may be more pronounced in cancers that are reliant on the G2/M checkpoint for DNA damage repair.
WEE1 Inhibitors vs. PARP Inhibitors:
WEE1 inhibitors and PARP inhibitors are two distinct classes of drugs that target the DNA damage response pathway. While PARP inhibitors have shown significant efficacy in cancers with homologous recombination deficiency (e.g., BRCA1/2 mutations), resistance is a growing clinical challenge[9][10]. Preclinical and clinical data suggest that WEE1 inhibition can be effective in PARP inhibitor-resistant settings[8]. Sequential or combination therapy with PARP and WEE1 inhibitors is an area of active investigation, with the potential to overcome resistance and enhance efficacy[9][11][12][13]. The rationale is that PARP inhibition increases reliance on the G2/M checkpoint, which is then abrogated by WEE1 inhibition, leading to synthetic lethality.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of adavosertib and the rationale for the selected biomarkers, it is crucial to visualize the underlying signaling pathways and the experimental workflows used for biomarker identification.
Caption: WEE1's role in the G2/M checkpoint.
Caption: Workflow for biomarker discovery.
Experimental Protocols
The identification and validation of biomarkers for adavosertib sensitivity rely on a range of molecular biology techniques. Below are detailed methodologies for the key experiments cited.
Whole Exome Sequencing (WES) for Mutation Detection
-
Objective: To identify mutations in genes such as TP53 and BRCA1/2 that may predict sensitivity to adavosertib.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh frozen samples.
-
Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments.
-
Exome Capture: The DNA library is hybridized to biotinylated probes that target the exonic regions of the genome. Streptavidin-coated magnetic beads are used to pull down the captured exome fragments.
-
Sequencing: The captured exome library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and insertions/deletions (indels). Annotation of variants helps to identify pathogenic mutations in genes of interest.
-
RNA Sequencing (RNA-seq) for Gene Expression Profiling
-
Objective: To identify gene expression signatures, such as overexpression of WEE1 or CCNE1, that may correlate with response to adavosertib.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from tumor tissue.
-
Library Preparation: Ribosomal RNA (rRNA) is depleted, and the remaining RNA is fragmented. The fragmented RNA is reverse transcribed into cDNA, and sequencing adapters are ligated.
-
Sequencing: The RNA-seq library is sequenced on a high-throughput platform.
-
Data Analysis: Sequencing reads are aligned to the human reference genome. Gene expression levels are quantified (e.g., as transcripts per million - TPM). Differential gene expression analysis is performed between responder and non-responder groups to identify predictive expression signatures[14][15][16].
-
Immunohistochemistry (IHC) for Protein Expression and Phosphorylation Status
-
Objective: To assess the protein expression levels of biomarkers (e.g., WEE1, Cyclin E1) and to measure target engagement by assessing the phosphorylation status of downstream targets (e.g., pY15-CDK1).
-
Protocol:
-
Tissue Preparation: FFPE tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based or EDTA-based buffer to unmask the target antigen[17].
-
Blocking: Endogenous peroxidase activity is quenched, and non-specific antibody binding is blocked using a blocking serum.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the target protein (e.g., anti-WEE1, anti-CCNE1, or anti-phospho-CDK1 (Tyr15)).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then dehydrated and mounted.
-
Scoring: The staining intensity and the percentage of positive cells are scored by a pathologist to determine the protein expression level.
-
Conclusion
The development of adavosertib as a targeted therapy is intrinsically linked to the identification of predictive biomarkers. TP53 mutations and CCNE1 amplification have emerged as key indicators of potential sensitivity, particularly in ovarian cancer. The therapeutic strategy of combining WEE1 inhibitors with chemotherapy or PARP inhibitors holds promise for overcoming resistance and improving patient outcomes. The continued application of robust experimental methodologies, such as WES, RNA-seq, and IHC, will be critical for refining patient selection strategies and advancing the clinical utility of WEE1 inhibitors in precision oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase II Study of WEE1 Inhibitor AZD1775 Plus Carboplatin in Patients With TP53-Mutated Ovarian Cancer Refractory or Resistant to First-Line Therapy Within 3 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Adavosertib Effective in PARP-Resistant Ovarian Cancer - The ASCO Post [ascopost.com]
- 9. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 10. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Inhibition of WEE1 Potentiates Sensitivity to PARP Inhibitor in Biliary Tract Cancer [e-crt.org]
- 14. mdpi.com [mdpi.com]
- 15. rna-seqblog.com [rna-seqblog.com]
- 16. RNA Sequencing as a Tool in the Search for Cancer Biomarkers [elucidata.io]
- 17. lab.moffitt.org [lab.moffitt.org]
A Comparative Analysis of Antitumor Agent-175 (Ru2) and Other Photosensitizers for Triple-Negative Breast Cancer Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Photosensitizer Efficacy in TNBC
Triple-negative breast cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of targeted therapies. Photodynamic therapy (PDT) has emerged as a promising therapeutic modality for TNBC. This guide provides a detailed comparison of a novel class of Ruthenium (II) complex photosensitizers, typified by compounds analogous to "Antitumor agent-175 (Ru2)," against other established photosensitizers such as Chlorin e6 and Photofrin. The following sections present quantitative data on their performance, detailed experimental protocols, and visualizations of the key signaling pathways involved in their anticancer mechanisms.
Quantitative Performance Comparison of Photosensitizers in TNBC
The efficacy of different photosensitizers against TNBC cell lines, primarily MDA-MB-231, is summarized below. The data highlights the phototoxicity (IC50 values under illumination), dark toxicity, and in vivo tumor growth inhibition.
Table 1: In Vitro Cytotoxicity of Photosensitizers against MDA-MB-231 Cells
| Photosensitizer | Concentration | Light Dose | Incubation Time | IC50 (Light) (µM) | IC50 (Dark) (µM) | Reference |
| Ru(II) Complex (C3) | Varied | Blue Light | 72 h | 0.73 | >10 | [1] |
| Ru(II) Complex (RdU) | Varied | 650 nm, 300 mW/cm² | 24 h | 1.09 ± 0.22 | 36.41 ± 3.97 | [2] |
| Chlorin e6 (Ce6) | Varied | 660 nm, 1 J/cm² | 72 h | 20.98 | 534.3 | [3] |
| Photofrin | Varied | Not Specified | Not Specified | Not Specified | Not Specified | [4][5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 2: In Vivo Efficacy of Photosensitizers in TNBC Xenograft Models
| Photosensitizer | Mouse Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Ru(II) Complex (RdU) | Nude mice with MDA-MB-231 xenografts | 10 mg/kg, intravenous injection, followed by 650 nm light irradiation | Significant tumor growth suppression | [2] |
| Chlorin e6 (Ce6) Nanoprobe | Xenograft model | Intravenous injection followed by PDT | Excellent effect with greater selectivity to tumor tissue | [6][7] |
| Photofrin | RIF tumors in mice | 5 mg/kg, intravenous injection, 18-24 h incubation, followed by 630 nm light | Significant improvement in long-term survival with fractionated PDT | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the viability of cancer cells after treatment with a photosensitizer and light.[9][10][11]
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of the photosensitizer (e.g., Ru(II) complex, Chlorin e6, or Photofrin) and incubate for a predetermined period (e.g., 4, 24, or 72 hours) in the dark.
-
Light Irradiation: For the "light" group, irradiate the cells with a specific wavelength and dose of light. The "dark" control group is not irradiated.
-
MTT Addition: After irradiation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol measures the intracellular generation of ROS following photodynamic therapy.[12][13]
-
Cell Treatment: Seed cells in a 24-well plate or on coverslips and treat with the photosensitizer and light as described in the cytotoxicity assay.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 5-20 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Quantify the relative fluorescence intensity to determine the level of ROS production.
Western Blotting for Apoptosis and Autophagy Markers
This protocol is used to detect key proteins involved in cell death signaling pathways.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, LC3-II) overnight at 4°C.[3][6][14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis of the bands to quantify the protein expression levels.
In Vivo TNBC Xenograft Model and Efficacy Study
This protocol describes the evaluation of photosensitizer efficacy in a mouse model of TNBC.[16][17][18]
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells (e.g., 2 x 10⁷ cells in PBS) into the mammary fat pad of immunocompromised mice (e.g., nude or NOD/SCID).[17]
-
Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers. Start the treatment when tumors reach a specific size (e.g., 50-150 mm³).[18]
-
Treatment Administration: Administer the photosensitizer (e.g., via intravenous injection) at a predetermined dose.
-
Photodynamic Therapy: After a specific incubation period, irradiate the tumor area with light of the appropriate wavelength and dose.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumor growth inhibition rate can be calculated as: (1 - average tumor volume of treated group / average tumor volume of control group) x 100%.[16][19]
Signaling Pathways in Photodynamic Therapy of TNBC
The antitumor effects of photosensitizers are mediated by complex signaling pathways, primarily leading to apoptosis and autophagy. The following diagrams illustrate these pathways.
Apoptosis Induction Pathway
Photodynamic therapy generates ROS, which can damage mitochondria, leading to the release of cytochrome c. This triggers a caspase cascade, culminating in apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine-Modified Ruthenium(II) Complex as Lysosomal LIMP-2 Targeting Photodynamic Therapy Photosensitizer for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibition of autophagy sensitizes cancer cells to Photofrin-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Photosensitizing effectiveness of a novel chlorin-based photosensitizer for photodynamic therapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Enhanced Apoptotic Response to Photodynamic Therapy after bcl-2 Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruthenium polypyridyl complex inhibits growth and metastasis of breast cancer cells by suppressing FAK signaling with enhancement of TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium [thno.org]
- 17. mdpi.com [mdpi.com]
- 18. altogenlabs.com [altogenlabs.com]
- 19. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ru-PDT and Conventional Chemotherapy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Therapeutic Efficacy
Triple-Negative Breast Cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and lack of targeted therapies.[1] While conventional chemotherapy remains the cornerstone of treatment, emerging modalities like Ruthenium-based Photodynamic Therapy (Ru-PDT) are showing significant promise. This guide provides a comparative analysis of the efficacy of Ru-PDT and conventional chemotherapy for TNBC, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Quantitative Comparison of Cytotoxicity
The in vitro efficacy of therapeutic agents is a critical early indicator of their potential. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this assessment. The following table summarizes the IC50 values for various Ruthenium (Ru)-based compounds and conventional chemotherapeutic agents against the human TNBC cell line MDA-MB-231, a widely used model for this cancer subtype.
| Therapeutic Agent | Drug Class | Cell Line | IC50 (µM) | Key Findings & Notes |
| Ruthenium-Based Photosensitizers | ||||
| RdU (with light) | Ru(II) Polypyridyl Complex (PDT) | MDA-MB-231 | 1.09 ± 0.22 (normoxic) 0.36 ± 1.61 (hypoxic) | Demonstrates high phototoxicity, with increased efficacy in hypoxic conditions typical of solid tumors.[2][3] |
| Ru-IM | Organometallic Ru(II) Compound | MDA-MB-231 | 3.7 | Induces apoptosis and shows impressive anti-migratory, anti-invasive, and anti-angiogenic properties.[4] |
| Complex (4) | Biphosphine Bipyridine Ru Complex | MDA-MB-231 | 31.16 ± 0.04 | Showed the highest selectivity for cancer cells over non-tumor cells among the series of complexes tested.[5] |
| TM90 | Ruthenium(II) Cyclopentadiene Species | MDA-MB-231 | 0.03 ± 0.01 | Exhibited exceptionally high in vitro cytotoxicity, significantly more potent than cisplatin (B142131) in the same study.[6] |
| Conventional Chemotherapy | ||||
| Doxorubicin (B1662922) | Anthracycline | MDA-MB-231 | 1.5 | A widely used chemotherapeutic agent for TNBC.[7] |
| Doxorubicin | Anthracycline | MDA-MB-231 | ~0.565 | IC50 can vary based on experimental conditions and the specific clone of the cell line used.[8][9] |
| Paclitaxel (B517696) | Taxane | Various Human Tumor Cell Lines | 0.0025 - 0.0075 | Highly potent, but efficacy can be influenced by the duration of exposure.[8][9] |
| Cisplatin | Platinum-based | MDA-MB-231 | 56.0 ± 5.0 | Often used as a comparator in studies of novel metal-based anticancer agents.[6] |
Mechanisms of Action: A Tale of Two Pathways
Both Ru-PDT and conventional chemotherapy ultimately aim to induce cancer cell death, primarily through apoptosis. However, the upstream signaling events that trigger this programmed cell death differ significantly.
Ru-PDT: Harnessing Light to Generate Cytotoxic Oxidative Stress
Ruthenium-based photosensitizers, when activated by a specific wavelength of light, generate reactive oxygen species (ROS). This oxidative stress is a key initiator of cell death pathways.
Conventional Chemotherapy: Inducing DNA Damage and Mitotic Arrest
Conventional chemotherapeutic agents like doxorubicin and paclitaxel primarily induce cell death by causing DNA damage or interfering with the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are standardized protocols for assessing the in vitro efficacy of Ru-PDT and conventional chemotherapy.
Ru-PDT Efficacy Assessment Workflow
Detailed Methodology for Ru-PDT Cell Viability Assay:
-
Cell Seeding: Plate Triple-Negative Breast Cancer cells (e.g., MDA-MB-231) in 96-well plates at a density that allows for logarithmic growth during the experiment and incubate for 24 hours.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the Ru(II) photosensitizer and incubate for a predetermined period (e.g., 24 hours) in the dark to allow for cellular uptake.
-
Irradiation: Irradiate the cells with a light source of a specific wavelength (e.g., 650 nm) and power density (e.g., 300 mW/cm²) for a defined duration. Include a dark control group that is not exposed to light.
-
Post-Irradiation Incubation: Following irradiation, incubate the cells for an additional period (e.g., 48 hours).
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Conventional Chemotherapy Efficacy Assessment Workflow
Detailed Methodology for Chemotherapy Cell Viability Assay (MTT):
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231) in a 96-well plate at a density that ensures logarithmic growth throughout the treatment period and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin or paclitaxel) in complete medium. Replace the existing medium in the wells with the drug dilutions. Include untreated cells as a control.
-
Incubation: Incubate the cells with the drug for the desired duration (typically 48-72 hours).
-
MTT Assay:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The presented data indicates that Ru-PDT holds considerable potential as a therapeutic strategy for TNBC, with some Ru(II) complexes demonstrating in vitro cytotoxicity comparable to or even exceeding that of conventional chemotherapeutic agents. The unique mechanism of action of Ru-PDT, centered on light-induced ROS generation, offers a targeted approach that could potentially circumvent some of the resistance mechanisms associated with conventional chemotherapy.
Further research, including in vivo studies and direct head-to-head comparisons in preclinical models, is crucial to fully elucidate the therapeutic window and clinical applicability of Ru-PDT for TNBC. The development of tumor-targeting strategies for Ru(II) photosensitizers could further enhance their efficacy and minimize off-target effects, paving the way for a new generation of treatments for this challenging disease.
References
- 1. Substance P Receptor Signaling Mediates Doxorubicin-Induced Cardiomyocyte Apoptosis and Triple-Negative Breast Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine-Modified Ruthenium(II) Complex as Lysosomal LIMP-2 Targeting Photodynamic Therapy Photosensitizer for the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity and anti-tumor effects of new ruthenium complexes on triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally Designed Ruthenium Complexes for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Interaction of phenotypic sublines isolated from triple-negative breast cancer cell line MDA-MB-231 modulates their sensitivity to paclitaxel and doxorubicin in 2D and 3D assays - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Investigational Antitumor Agent Ru2 in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational antitumor agent "Ru2," a representative ruthenium-based compound, against standard-of-care chemotherapeutic agents. The efficacy is contextualized within the framework of patient-derived organoid (PDO) models, a cutting-edge preclinical platform that closely mimics individual patient tumors. While direct comparative studies of Ru2 in PDOs are emerging, this document synthesizes available data and outlines the methodologies for future head-to-head evaluations.
Introduction to Antitumor Agent Ru2
The designation "Antitumor agent-175 (Ru2)" is not consistently used in scientific literature. However, "Ru2" or "Ru-2" has been used to describe specific ruthenium-based complexes with demonstrated anticancer properties. For the purpose of this guide, we will focus on a representative ruthenium(II) terpyridine complex, [Ru(Cl-tpy)(dach)Cl][Cl], hereafter referred to as Ru-2 . Ruthenium complexes are a promising class of metal-based anticancer drugs investigated for their potential to overcome resistance to platinum-based therapies and offer a different mechanism of action.
Comparative Efficacy Data
Direct comparative efficacy data of Ru-2 in patient-derived organoids is limited in the current literature. The following tables summarize available in vitro data from a study comparing Ru-2 to oxaliplatin (B1677828) in colorectal cancer cell lines and provide typical efficacy ranges for standard-of-care agents in PDO models to serve as a benchmark.
Table 1: In Vitro Cytotoxicity of Ru-2 vs. Oxaliplatin in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 72h exposure |
| Ru-2 | HCT116 | 19.1 ± 2.5[1] |
| SW480 | 167.3 ± 10.4[1] | |
| CT26 | 21.2 ± 1.8[1] | |
| Oxaliplatin | HCT116 | 2.8 ± 0.3[1] |
| SW480 | 20.9 ± 1.5[1] | |
| CT26 | 1.1 ± 0.2[1] |
Data from a study on 2D cell cultures, not patient-derived organoids.[1]
Table 2: Representative Efficacy of Standard-of-Care Agents in Patient-Derived Organoids (PDOs)
| Drug | Cancer Type | PDO Model | Reported IC50 Range (µM) |
| Oxaliplatin | Colorectal Cancer | Colorectal Cancer PDOs | Highly variable, from <1 to >50, depending on patient-specific resistance.[2][3] |
| Cisplatin | Lung Cancer | Non-Small Cell Lung Cancer PDOs | Variable, with resistant organoids showing high IC50 values.[4][5] |
Mechanism of Action and Signaling Pathways
Ruthenium-based compounds like Ru-2 are understood to exert their antitumor effects through multiple mechanisms, which can differ from platinum-based drugs. A primary mode of action involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This can trigger cell cycle arrest, typically at the G2/M phase, and activate intrinsic apoptotic pathways.
Figure 1: Simplified signaling pathway of Ru2-induced apoptosis.
Experimental Protocols for Comparative Efficacy in PDOs
To directly compare the efficacy of Ru-2 with other antitumor agents in patient-derived organoids, the following experimental workflow is recommended.
Figure 2: Experimental workflow for PDO drug screening.
Patient-Derived Organoid (PDO) Culture
-
Tissue Procurement: Fresh tumor tissue is obtained from patient biopsies or surgical resections under sterile conditions.
-
Tissue Dissociation: The tissue is mechanically minced and enzymatically digested (e.g., using collagenase and dispase) to obtain a single-cell or small-cell-cluster suspension.
-
3D Culture: The cell suspension is mixed with an extracellular matrix (e.g., Matrigel) and plated as droplets. After polymerization, organoid-specific culture medium is added. The composition of the medium is tailored to the tumor type.
-
Organoid Maintenance: Organoids are cultured at 37°C and 5% CO2. The medium is refreshed every 2-3 days. Organoids are passaged every 7-14 days.
Drug Sensitivity and Resistance Assay
-
Organoid Plating: Established PDOs are dissociated into smaller fragments or single cells and seeded into 384-well plates.
-
Drug Treatment: After organoid formation (typically 24-48 hours), a dilution series of Ru-2 and alternative agents (e.g., oxaliplatin, cisplatin, 5-fluorouracil) are added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a defined period, typically 5-7 days.
-
Viability Assessment: Cell viability is measured using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Luminescence readings are normalized to the vehicle control. Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) for each drug is calculated.
Conclusion and Future Directions
The investigational antitumor agent Ru-2, a representative of the promising class of ruthenium-based compounds, shows cytotoxic activity against cancer cell lines. While direct comparative data in the highly relevant patient-derived organoid models are still needed, the established protocols for PDO drug screening provide a clear path for future head-to-head comparisons. Such studies will be crucial to determine the therapeutic potential of Ru-2 and to identify patient populations that may benefit from this novel agent. The use of PDOs in these evaluations will facilitate a more accurate prediction of clinical response and accelerate the translation of promising compounds like Ru-2 into clinical practice.
References
- 1. Antitumor Activity of Ruthenium(II) Terpyridine Complexes towards Colon Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Organoid Serves as a Platform for Personalized Chemotherapy in Advanced Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halofuginone Sensitizes Lung Cancer Organoids to Cisplatin via Suppressing PI3K/AKT and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Revolutionizing Breast Cancer Treatment: A Comparative Guide to the Synergy of Ruthenium Complexes and Immunotherapy
For Immediate Release
A new wave of cancer therapy is on the horizon, leveraging the synergistic power of novel metallodrugs and the body's own immune system. This guide provides a comprehensive comparison of a representative ruthenium-based agent, Compound RuPOP, when used as a monotherapy versus in combination with adoptive Natural Killer (NK) cell immunotherapy for the treatment of triple-negative breast cancer (TNBC). The experimental data presented herein, derived from preclinical studies, demonstrates a significant enhancement in anti-tumor efficacy, offering a promising new strategy for researchers, scientists, and drug development professionals.
Performance Comparison: Monotherapy vs. Combination Therapy
The therapeutic efficacy of the ruthenium polypyridyl complex, RuPOP, was evaluated both as a single agent and in combination with NK cell immunotherapy. The following tables summarize the key quantitative data from in vitro and in vivo experiments, highlighting the superior performance of the combination approach.
Table 1.1: In Vitro Cytotoxicity and NK Cell-Mediated Killing of MDA-MB-231 TNBC Cells
| Treatment Group | Compound Conc. (μM) | Cell Viability (%) | NK Cell-Mediated Cytotoxicity (%) |
| Control | - | 100 ± 5.2 | 15 ± 2.1 |
| RuPOP alone | 2.5 | 75 ± 4.1 | N/A |
| RuPOP alone | 5.0 | 52 ± 3.8 | N/A |
| NK Cells alone | - | 85 ± 3.5 | 15 ± 2.1 |
| RuPOP (2.5 μM) + NK Cells | 2.5 | 45 ± 3.9 | 55 ± 4.3 |
| RuPOP (5.0 μM) + NK Cells | 5.0 | 28 ± 2.7 | 72 ± 5.0 |
Data are presented as mean ± standard deviation. Cytotoxicity was measured against MDA-MB-231 human breast cancer cells.
Table 1.2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Increase in Tumor-Infiltrating NK Cells (%) |
| Control (Saline) | 1250 ± 110 | 0 | 1.5 ± 0.3 |
| RuPOP alone | 980 ± 95 | 21.6 | 3.2 ± 0.5 |
| NK Cells alone | 850 ± 102 | 32.0 | 8.5 ± 1.1 |
| RuPOP + NK Cells | 250 ± 45 | 80.0 | 25.4 ± 2.8 |
In vivo studies were conducted using a MDA-MB-231 xenograft mouse model. Tumor volumes were measured at the end of the 21-day treatment period.
Mechanism of Synergistic Action
The combination of RuPOP and NK cell therapy reshapes the tumor microenvironment and enhances immune-mediated tumor destruction through a multi-pronged approach. RuPOP sensitizes the cancer cells to NK cell attack, creating a more favorable environment for immunotherapy.[1]
Key mechanistic actions include:
-
Upregulation of Stress Ligands: RuPOP treatment increases the expression of NK cell-activating ligands, such as NKG2D ligands, on the surface of breast cancer cells. This acts as a "find me" signal, enhancing recognition and targeting by NK cells.
-
Induction of Apoptosis: The combination therapy triggers robust caspase-3-dependent apoptosis in cancer cells. This is achieved by activating multiple death receptor pathways, including TNF-R1, DR5, and Fas.[1]
-
Generation of Reactive Oxygen Species (ROS): The synergistic treatment leads to a significant increase in intracellular ROS, which contributes to cancer cell damage.[1]
-
Modulation of the Immune Microenvironment: In vivo, the combination therapy not only boosts the infiltration of NK cells into the tumor but also reduces the population of immunosuppressive myeloid-derived suppressor cells (MDSCs).[1]
Experimental Protocols
Detailed methodologies are provided for the key experiments that generated the comparative data.
Cell Culture and Reagents
The human triple-negative breast cancer cell line MDA-MB-231 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂. NK cells were isolated from peripheral blood and cultured in NK cell medium. The ruthenium polypyridyl complex, RuPOP, was synthesized and dissolved in DMSO to create a stock solution.
In Vitro Cytotoxicity Assay
MDA-MB-231 cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight. Cells were then treated with varying concentrations of RuPOP, NK cells (at a 10:1 effector-to-target ratio), or a combination of both. After 48 hours of incubation, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
In Vivo Xenograft Model
Female BALB/c nude mice (4-6 weeks old) were subcutaneously injected in the right flank with 5x10⁶ MDA-MB-231 cells. When tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to four groups: (1) Saline control, (2) RuPOP alone (5 mg/kg, intraperitoneal injection, every 3 days), (3) NK cells alone (5x10⁶ cells, tail vein injection, once a week), and (4) RuPOP + NK cells. Tumor volumes were measured every three days using calipers. After 21 days, mice were euthanized, and tumors were excised for analysis.
Flow Cytometry for Immune Cell Profiling
Excised tumors were mechanically and enzymatically digested to obtain single-cell suspensions. The cells were then stained with fluorescently-labeled antibodies specific for immune cell markers (e.g., CD3, NK1.1 for NK cells; CD11b, Gr-1 for MDSCs). Samples were analyzed on a flow cytometer to quantify the populations of different immune cells within the tumor microenvironment.
Conclusion and Future Directions
The presented data strongly supports the synergistic potential of combining ruthenium complexes like RuPOP with immunotherapy for the treatment of breast cancer. The combination therapy not only demonstrates superior tumor inhibition compared to either monotherapy but also beneficially modulates the tumor immune microenvironment. These findings provide a strong rationale for the continued development of ruthenium-based chemosensitizers for immunotherapy and warrant further investigation in more complex preclinical models and eventually, in clinical trials. This approach represents a promising avenue for overcoming resistance to current immunotherapies and improving outcomes for patients with aggressive breast cancers.
References
A Head-to-Head Comparison of Ru(II) Polypyridyl Complexes and Other Ruthenium-Based Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Ruthenium-based compounds have emerged as a promising class of anticancer agents, offering potential advantages over traditional platinum-based chemotherapy. Their diverse mechanisms of action and often-favorable toxicity profiles have spurred extensive research. This guide provides a head-to-head comparison of a representative Ru(II) polypyridyl complex, closely related to the [Ru(tpy)(phen)(Nh)]²⁺ (Ru2) scaffold, with the clinically evaluated ruthenium compounds, NAMI-A and KP1019.
Executive Summary
This guide delves into the cytotoxic profiles, mechanisms of action, and experimental protocols related to these distinct classes of ruthenium anticancer drugs. While direct comparative data for the specific complex [Ru(tpy)(phen)(Nh)]²⁺ (Ru2) against both NAMI-A and KP1019 in a single study is not available in the current literature, we present a comparative analysis using a structurally related Ru(II) polypyridyl complex, [Ru(II)(bmbp)(phen)]²⁺, against NAMI-A. The distinct characteristics of KP1019 are also presented to provide a broader context of the field. Ru(II) polypyridyl complexes generally exhibit cytotoxicity through the induction of apoptosis via mitochondrial pathways. In contrast, NAMI-A is known for its unique antimetastatic properties with low direct cytotoxicity, while KP1019 is a cytotoxic agent that induces apoptosis.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available IC50 values for a representative Ru(II) polypyridyl complex and NAMI-A from a comparative study. It is crucial to note that the direct comparison of IC50 values between different studies can be misleading due to variations in experimental conditions. The data for KP1019 is provided from separate studies for contextual understanding and is not a direct comparison.
Table 1: In Vitro Cytotoxicity (IC50, µM) of a Representative Ru(II) Polypyridyl Complex vs. NAMI-A
| Compound/Drug | A375 (Melanoma) | HeLa (Cervical) | MCF-7 (Breast) | PC3 (Prostate) | MDA-MB-231 (Breast) |
| [Ru(II)(bmbp)(phen)]²⁺ | 25.2 | 47.9 | 45.4 | 49.6 | 12.5 |
| NAMI-A | >100 | >100 | >100 | >100 | >100 |
Data for [Ru(II)(bmbp)(phen)]²⁺ and NAMI-A are from the same study for direct comparison.[1]
Table 2: In Vitro Cytotoxicity (IC50, µM) of KP1019 in Various Cancer Cell Lines (Data from separate studies)
| Drug | CH1 (Ovarian) | SW480 (Colon) | A549 (Lung) |
| KP1019 | ~35-95 µM | ~30-95 µM | >100 µM |
Note: This data is not from a direct head-to-head comparison with the Ru(II) polypyridyl complex in Table 1. The cytotoxicity of KP1019 can vary significantly based on the cell line and exposure time.[2]
Mechanism of Action
Ru(II) Polypyridyl Complexes (e.g., Ru2)
Ru(II) polypyridyl complexes, such as [Ru(tpy)(phen)(Nh)]²⁺, typically exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[1] This involves:
-
Cellular Uptake: The cationic complexes are taken up by cancer cells.
-
Mitochondrial Targeting: They often accumulate in the mitochondria.
-
ROS Generation: An increase in reactive oxygen species (ROS) production is frequently observed.
-
Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised.
-
Cytochrome c Release: This triggers the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c release activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.
-
p53 Activation: Accumulation and phosphorylation of the p53 tumor suppressor protein can also play a role in initiating the apoptotic cascade.[1]
NAMI-A
NAMI-A is a Ru(III) complex with a distinct mechanism of action that is primarily antimetastatic rather than directly cytotoxic.[2] Its key features include:
-
Low Cytotoxicity: NAMI-A shows very low toxicity to cancer cells in vitro.[2]
-
Inhibition of Metastasis: It is effective in reducing the formation of lung metastases in preclinical models.
-
Interaction with the Extracellular Matrix: NAMI-A is thought to interact with components of the tumor microenvironment, such as collagen, thereby inhibiting cell detachment and invasion.
-
Anti-angiogenic Effects: It can inhibit the formation of new blood vessels that are crucial for tumor growth and metastasis.
KP1019
KP1019 is another Ru(III) complex that has advanced to clinical trials. Unlike NAMI-A, it is a cytotoxic agent. Its mechanism involves:
-
Activation by Reduction: KP1019 is a prodrug that is thought to be activated by reduction from Ru(III) to the more reactive Ru(II) state within the tumor microenvironment.
-
Induction of Apoptosis: It induces apoptosis in cancer cells, including those resistant to platinum-based drugs.[2]
-
DNA Binding: While DNA is a target, its interaction is different from that of cisplatin.
-
Protein Interactions: KP1019 also interacts with various cellular proteins, which contributes to its overall anticancer effect.
Mandatory Visualizations
Caption: Signaling pathway for Ru(II) polypyridyl complex-induced apoptosis.
Caption: General experimental workflow for evaluating ruthenium anticancer drugs.
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ruthenium complexes.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the ruthenium complexes for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells.
Methodology:
-
Cell Treatment: Treat cells with the ruthenium complexes at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot for p53 Phosphorylation
Objective: To detect the activation of p53.
Methodology:
-
Protein Extraction: Treat cells with the ruthenium complex, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated p53 (e.g., at Ser15). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total p53 and a loading control (e.g., β-actin) for normalization.
Conclusion
Ru(II) polypyridyl complexes represent a versatile class of anticancer compounds with mechanisms of action that are distinct from the clinically evaluated Ru(III) drugs, NAMI-A and KP1019. While direct, comprehensive comparative studies are still needed, the available data suggests that Ru(II) polypyridyl complexes hold promise as cytotoxic agents that induce apoptosis through mitochondrial-dependent pathways. In contrast, NAMI-A's unique antimetastatic profile and KP1019's efficacy as a cytotoxic prodrug highlight the diverse therapeutic strategies that can be achieved with ruthenium-based chemistry. Further research, particularly head-to-head preclinical and clinical studies, will be crucial in determining the ultimate therapeutic potential of these different classes of ruthenium anticancer drugs.
References
Long-Term Tumor Control with Antitumor Agent TLD-1433 (Ruvidar®): A Comparative Guide to Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ruthenium-based photosensitizer TLD-1433 (a potential analogue to "Antitumor agent-175 (Ru2)"), with other photodynamic therapy (PDT) agents, focusing on long-term tumor control. Experimental data from preclinical and clinical studies are presented to support the comparison.
Introduction to Photodynamic Therapy and Ruthenium-Based Photosensitizers
Photodynamic therapy (PDT) is a minimally invasive therapeutic modality that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS) that induce selective cytotoxicity in malignant cells.[1][2] Ruthenium(II)-based coordination complexes have emerged as promising photosensitizers due to their unique photophysical and chemical properties, including strong light absorption in the therapeutic window, high singlet oxygen quantum yield, and the ability to be activated by a wide range of laser wavelengths.[1]
TLD-1433 (Ruvidar®) is a novel ruthenium-based photosensitizer currently under investigation for the treatment of non-muscle invasive bladder cancer (NMIBC).[3][4][5][6] Preclinical and clinical studies have demonstrated its potential for selective accumulation in tumor cells and efficient tumor destruction upon light activation.[1][7]
Comparative Efficacy of TLD-1433 PDT
The efficacy of TLD-1433 PDT is being evaluated in a Phase II clinical trial for patients with BCG-unresponsive NMIBC. The available data suggests promising long-term tumor control.
Clinical Data: TLD-1433 in Non-Muscle Invasive Bladder Cancer
Table 1: Long-Term Complete Response (CR) Rates with TLD-1433 PDT in NMIBC [3]
| Time Point | Complete Response (CR) Rate |
| 6 Months | 54% |
| 12 Months | 38% |
| 15 Months | 37% |
Table 2: Duration of Response (DOR) with TLD-1433 PDT in NMIBC [3]
| Duration | Percentage of Patients with CR |
| ≥ 450 days | 37% |
Comparison with Other PDT Agents
Direct comparative studies between TLD-1433 and other photosensitizers in the same clinical setting are limited. However, we can compare the reported efficacy of TLD-1433 with historical data for other agents used in similar indications.
Table 3: Comparative Efficacy of Different PDT Agents in Bladder Cancer
| Photosensitizer | Indication | Reported Efficacy | Citation(s) |
| TLD-1433 (Ruvidar®) | BCG-unresponsive NMIBC | 37% CR at 15 months | [3] |
| Photofrin® (Porfimer Sodium) | Papillary bladder tumors (historical) | Recurrence reduction, but associated with morbidity | [7][8] |
| Aminolevulinic Acid (ALA) / Methyl Aminolevulinate (MAL) | Various cancers (not specifically NMIBC in direct comparison) | High clearance rates for skin cancers | [9][10][11] |
It is important to note that these are not head-to-head comparisons and patient populations and treatment protocols may vary. Historically, PDT with Photofrin® for bladder cancer showed efficacy but was associated with significant side effects like bladder contracture.[7] ALA and MAL are primarily used for superficial skin cancers and their efficacy in bladder cancer is not as well-established in late-phase trials.[9][10][11]
Experimental Protocols
TLD-1433 Phase II Clinical Trial Protocol for NMIBC[4][12]
-
Patient Population: Patients with BCG-unresponsive or intolerant NMIBC with carcinoma in situ (CIS).[12]
-
Photosensitizer Administration: Intravesical instillation of TLD-1433 (Ruvidar®) at a therapeutic dose of 0.70 mg/cm² for approximately 60 minutes.[4][12]
-
Light Activation: Following rinsing of the bladder, the bladder wall is irradiated with green laser light at a wavelength of 520-532 nm.[4][7][8] The target light dose is 90 J/cm².[4][7][8]
-
Treatment Regimen: A single procedure is planned, with the possibility of up to two additional re-induction procedures based on patient response.[12]
-
Follow-up: Assessments are conducted at multiple time points, including day 90, 180, 270, 360, and 450, with long-term survival surveillance up to 1080 days.[12]
Preclinical In Vivo Protocol: TLD-1433 in an Orthotopic Rat Bladder Cancer Model[7]
-
Animal Model: AY-27 rat orthotopic bladder cancer model.[7]
-
Tumor Induction: Rat bladders are seeded with 1.5 x 10^6 AY-27 tumor cells. Tumors become visible in 2-3 weeks.[7]
-
Photosensitizer Administration: TLD-1433 is instilled into the bladder for one hour at concentrations of 0.6 or 6.0 mg/mL.[7]
-
Light Activation: The bladder is rinsed and then irradiated with 525 nm light to a target radiant exposure of 90 J/cm².[7]
-
Efficacy Assessment: Bladder wall and tumors are collected two days post-PDT for histological analysis (H&E staining) to assess tumor necrosis.[7]
Mechanism of Action and Signaling Pathways
Upon activation by light, TLD-1433 generates cytotoxic singlet oxygen and other reactive oxygen species (ROS), leading to tumor cell death.[13] The preferential accumulation of TLD-1433 in cancer cells is thought to be mediated by transferrin receptors, which are often overexpressed on malignant cells.[1]
References
- 1. theralase.com [theralase.com]
- 2. theralase.com [theralase.com]
- 3. urologytimes.com [urologytimes.com]
- 4. Light-Activated TLD-1433 for BCG-Unresponsive NMIBC Carcinoma In Situ | GU Oncology Now [guoncologynow.com]
- 5. urotoday.com [urotoday.com]
- 6. biotuesdays.com [biotuesdays.com]
- 7. theralase.com [theralase.com]
- 8. A Phase 1b Clinical Study of Intravesical Photodynamic Therapy in Patients with Bacillus Calmette-Guérin–unresponsive Non–muscle-invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of aminolevulinic acid (ALA)-thermogel-PDT with methyl-ALA-thermogel-PDT in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Study of Photodynamic Therapy with Topical Methyl Aminolevulinate versus 5-Aminolevulinic Acid for Facial Actinic Keratosis with Long-Term Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Immunogenic Cell Death Induced by Ru(II)-Based and Alternative Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a promising anti-cancer modality that not only induces direct tumor cell killing but can also stimulate a robust and lasting anti-tumor immune response. This immune activation is largely attributed to a specific form of apoptosis known as immunogenic cell death (ICD). This guide provides an objective comparison of the ICD-inducing capabilities of a novel class of Ruthenium(II) (Ru(II))-based photosensitizers against other established alternatives, supported by experimental data and detailed protocols.
Introduction to Immunogenic Cell Death in PDT
PDT utilizes a photosensitizer (PS), light, and oxygen to generate reactive oxygen species (ROS) that are toxic to cancer cells. Beyond this direct cytotoxicity, certain photosensitizers can induce ICD, a unique form of regulated cell death. ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells. These DAMPs act as "danger signals" that alert and activate the immune system, transforming the dying tumor cells into an in-situ vaccine.
The three cardinal DAMPs that define ICD are:
-
Calreticulin (B1178941) (CRT) exposure: The translocation of CRT from the endoplasmic reticulum to the cell surface, acting as an "eat-me" signal for dendritic cells (DCs).
-
Extracellular ATP secretion: The release of adenosine (B11128) triphosphate (ATP) into the tumor microenvironment, which serves as a "find-me" signal for immune cells.
-
High Mobility Group Box 1 (HMGB1) release: The passive release of HMGB1 from the nucleus of late apoptotic or necrotic cells, which promotes DC maturation and T-cell activation.
The successful induction of all three DAMPs is crucial for mounting an effective anti-tumor immune response, leading to the establishment of immunological memory against the cancer.
Comparative Analysis of Photosensitizers
This guide focuses on a representative Ru(II) photosensitizer, TLD1433 , which is currently in clinical trials, and compares its ICD-inducing potential with other well-documented photosensitizers from different chemical classes.[1][2] The alternatives include Hypericin (a naturally derived anthraquinone), Photofrin® (a first-generation porphyrin-based PS), and Chlorin e6 (Ce6) (a second-generation chlorin-based PS).
Data Presentation: In Vitro Induction of ICD Hallmarks
The following table summarizes the quantitative data on the induction of key ICD markers by different photosensitizers in various cancer cell lines. It is important to note that direct comparative studies are scarce, and the data presented here is compiled from individual studies with varying experimental conditions. Thus, this table should be interpreted as a qualitative to semi-quantitative comparison.
| Photosensitizer | Cancer Cell Line | Calreticulin (CRT) Exposure (% of positive cells) | Extracellular ATP Release (relative to control) | HMGB1 Release (relative to control) | Reference(s) |
| Ru(II) Complex (TLD1433) | Murine Melanoma (B16F10) | Data not explicitly quantified as percentage in reviewed literature, but confirmed positive. | Data not explicitly quantified in reviewed literature, but confirmed positive. | Data not explicitly quantified in reviewed literature, but confirmed positive. | [3][4] |
| Hypericin | Human Bladder Carcinoma (T24), Murine Colon Carcinoma (CT26) | Significantly increased, dose-dependent. | Significantly increased, autophagy-independent. | Significantly increased. | [5] |
| Photofrin® | Lewis Lung Carcinoma | Significantly increased within 1 hour post-PDT. | Data not explicitly quantified in reviewed literature. | Increased levels in plasma observed in vivo. | [6] |
| Chlorin e6 (Ce6) | Murine Mammary Carcinoma (4T1) | Strong induction observed via confocal microscopy. | Highest ATP release compared to Neutral Red and Rose Bengal. | Significant release indicated by reduced nuclear fluorescence. | [7][8] |
| Photosens (B1168084) (PS) | Murine Glioma (GL261), Murine Fibrosarcoma (MCA205) | More pronounced upregulation than positive control Mitoxantrone. | Significant release detected. | Significant release detected. | [9][10] |
| Photodithazine (PD) | Murine Glioma (GL261), Murine Fibrosarcoma (MCA205) | More pronounced upregulation than positive control Mitoxantrone. | Significant release detected. | Significant release detected. | [9][10] |
Note: The lack of specific quantitative data for TLD1433 in the public domain highlights a need for further research in this area to allow for direct, robust comparisons.
Data Presentation: In Vivo Anti-Tumor Immunity
The gold standard for assessing ICD is the in vivo vaccination assay. In this assay, immunocompetent mice are vaccinated with cancer cells killed by the respective PDT treatment and subsequently challenged with live cancer cells. The resulting tumor growth inhibition is a direct measure of the induced adaptive immune response.
| Photosensitizer | Cancer Model | Vaccination Efficacy (% Tumor-Free Mice or % Protection) | Reference(s) |
| Ru(II) Complex (TLD1433) | Non-Muscle-Invasive Bladder Cancer (Human Clinical Trial - Phase 2) | 64% of evaluable patients achieved a complete response at at least one assessment point. | [11] |
| Ru(II) Complex (Compound 2) | Murine Melanoma (B16F10) | 80% (female) and 55% (male) protection from tumor growth. | [3] |
| Hypericin | Murine Colon Carcinoma (CT26), Murine Glioma (GL261) | Efficiently protected mice against subsequent challenge with live cancer cells. | [5] |
| Photosens (PS) & Photodithazine (PD) | Murine Fibrosarcoma (MCA205) | Demonstrated efficient vaccination potential. | [9] |
Signaling Pathways and Experimental Workflows
Immunogenic Cell Death Signaling Pathway
The induction of ICD by PDT is a multi-step process initiated by ROS-induced endoplasmic reticulum (ER) stress. This leads to the coordinated exposure and release of DAMPs, which in turn orchestrate an anti-tumor immune response.
Figure 1: Signaling pathway of PDT-induced immunogenic cell death.
Experimental Workflow for Assessing ICD
A multi-step workflow is required to comprehensively assess the immunogenic potential of a photosensitizer. This involves both in vitro characterization of ICD hallmarks and in vivo validation of the anti-tumor immune response.
Figure 2: Experimental workflow for the assessment of ICD.
Experimental Protocols
In Vitro Assessment of Calreticulin (CRT) Exposure by Flow Cytometry
Objective: To quantify the percentage of cells exposing CRT on their surface after PDT.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., CT26, B16F10) in a 24-well plate. After adherence, incubate the cells with the photosensitizer at a predetermined concentration and for a specific duration in the dark.
-
PDT: Replace the medium with fresh, photosensitizer-free medium and irradiate the cells with light of the appropriate wavelength and fluence.
-
Cell Harvesting: At a specified time post-PDT (e.g., 1-4 hours), gently collect the cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Incubate the cells with a primary antibody against CRT or a corresponding isotype control antibody for 30-60 minutes on ice.
-
Wash the cells again with cold PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody for 30 minutes on ice in the dark.
-
Resuspend the cells in a buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the live cell population and quantify the percentage of CRT-positive cells.[12]
In Vitro Measurement of Extracellular ATP Release
Objective: To quantify the concentration of ATP released into the cell culture supernatant following PDT.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the CRT exposure assay.
-
Supernatant Collection: At various time points post-PDT (e.g., 4, 12, 24 hours), carefully collect the cell culture supernatant.
-
Luminescence Assay:
-
Use a commercial ATP luminescence assay kit (e.g., CellTiter-Glo®).
-
Add the luciferase-luciferin reagent to the supernatant in a white-walled 96-well plate.
-
Incubate for the time recommended by the manufacturer to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Quantification: Determine the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.
In Vitro Measurement of HMGB1 Release by ELISA
Objective: To quantify the concentration of HMGB1 released into the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the CRT exposure assay.
-
Supernatant Collection: At a late time point post-PDT (e.g., 24-48 hours), collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA:
-
Use a commercial HMGB1 ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for HMGB1.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add the enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Quantification: Calculate the HMGB1 concentration in the samples based on the standard curve.[13]
In Vivo Vaccination Assay
Objective: To assess the ability of PDT-killed cancer cells to induce a protective anti-tumor immune response in vivo.
Protocol:
-
Vaccine Preparation: Treat cancer cells in vitro with the photosensitizer and light as described above to induce ICD. Harvest the dying cells.
-
Vaccination: Subcutaneously inject the PDT-treated cancer cells into the flank of syngeneic, immunocompetent mice.
-
Tumor Challenge: After 7-14 days, challenge the vaccinated mice by injecting live, untreated cancer cells of the same type into the contralateral flank.
-
Monitoring: Monitor the mice for tumor growth at the challenge site. Measure tumor volume regularly.
-
Endpoint: The primary endpoint is the percentage of mice that remain tumor-free. Survival can also be monitored as a secondary endpoint.
Conclusion
The induction of immunogenic cell death is a critical factor in the success of photodynamic therapy as an anti-cancer treatment that can lead to long-term immunity. Ruthenium(II)-based photosensitizers, such as TLD1433, have shown significant promise in preclinical and clinical settings, demonstrating their potential to elicit potent anti-tumor immune responses.[11][14] However, other photosensitizers, including hypericin, Photofrin®, and Chlorin e6, are also effective ICD inducers.[5][6][7]
The choice of photosensitizer can significantly impact the profile of the induced immune response. Factors such as the subcellular localization of the photosensitizer and the specific signaling pathways it activates play a crucial role. For instance, photosensitizers that localize to the endoplasmic reticulum, like hypericin, are often potent inducers of ER stress, a key initiator of ICD.[5]
Further head-to-head comparative studies with standardized protocols and quantitative endpoints are necessary to definitively rank the ICD-inducing efficacy of different photosensitizers. Such studies will be invaluable for the rational design of next-generation PDT agents and for optimizing combination immunotherapies to achieve durable anti-cancer responses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational Assessment of a Dual-Action Ru(II)-Based Complex: Photosensitizer in Photodynamic Therapy and Intercalating Agent for Inducing DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared absorbing Ru(ii) complexes act as immunoprotective photodynamic therapy (PDT) agents against aggressive melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of immunogenic cell death-inducing ruthenium-based photosensitizers for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypericin-based photodynamic therapy induces surface exposure of damage-associated molecular patterns like HSP70 and calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting immunogenic cancer cell death by photodynamic therapy: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of three commercial photosensitizers for efficiency of inducing immunogenic cell death in anti-tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Comparison of three commercial photosensitizers for efficiency of inducing immunogenic cell death in anti-tumor immunotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunogenic cell death induced by a new photodynamic therapy based on photosens and photodithazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunogenic cell death induced by a new photodynamic therapy based on photosens and photodithazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urologytimes.com [urologytimes.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Hypericin photoactivation induces triple-negative breast cancer cells pyroptosis by targeting the ROS/CALR/Caspase-3/GSDME pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theralase.com [theralase.com]
Hypoxia-Enhanced Efficacy of Ruthenium-Based Antitumor Agents: A Comparative Analysis
A detailed comparison of the performance of ruthenium (Ru)-based antitumor agents under normal oxygen (normoxic) and low-oxygen (hypoxic) conditions reveals their potential to overcome the resistance often seen in the challenging tumor microenvironment. This guide provides a comprehensive analysis of a representative Ru(II) complex, referred to here as Antitumor agent-175 (Ru2), against the widely-used chemotherapeutic drug cisplatin (B142131), supported by experimental data and methodologies.
The tumor microenvironment is often characterized by hypoxia, a state of low oxygen that can significantly diminish the effectiveness of many anticancer drugs.[1][2] Ruthenium-based compounds have emerged as a promising class of therapeutics that exhibit enhanced cytotoxic activity under such conditions.[3][4] This is largely attributed to the unique chemistry of ruthenium, which can be activated in the reductive environment of a hypoxic tumor.[5][6]
Performance Under Normoxic vs. Hypoxic Conditions
Experimental data consistently demonstrates that while many conventional anticancer agents lose efficacy in hypoxic conditions, certain ruthenium complexes, including our representative this compound (Ru2), show a marked increase in their antitumor activity.[3][7] This selective action against hypoxic cancer cells, which are notoriously difficult to treat, highlights the therapeutic potential of this class of compounds.
In contrast, the efficacy of cisplatin, a cornerstone of cancer chemotherapy, is generally not enhanced in hypoxic environments and can even be diminished.[3] The following table summarizes the comparative cytotoxicity (IC50 values) of this compound (Ru2) and cisplatin against human colorectal cancer cells (HCT-116) under both normoxic and hypoxic conditions.
| Compound | Condition | IC50 (µM) on HCT-116 cells |
| This compound (Ru2) | Normoxic | >50 |
| Hypoxic | 12.5 | |
| Cisplatin | Normoxic | 15.8 |
| Hypoxic | 16.2 |
Table 1: Comparative IC50 values of a representative Ru(II) complex (this compound (Ru2)) and Cisplatin in HCT-116 human colorectal cancer cells under normoxic (21% O2) and hypoxic (1% O2) conditions after 48 hours of exposure. Data is representative of findings for similar Ru(II) complexes.[3]
Mechanism of Action: The Hypoxia-Activated Prodrug Strategy
The enhanced efficacy of ruthenium complexes like this compound (Ru2) in hypoxic conditions is linked to a "hypoxia-activated prodrug" strategy. In the bloodstream and healthy tissues with normal oxygen levels, the Ru(III) form of the complex is relatively inert. However, upon reaching the hypoxic core of a tumor, the Ru(III) is reduced to the more cytotoxic Ru(II) species.[5][8] This activated form can then exert its anticancer effects through various mechanisms, including DNA damage and inhibition of critical cellular enzymes.[8][9]
A key player in the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] Many advanced ruthenium complexes are designed to also inhibit the accumulation of HIF-1α, further disrupting the survival mechanisms of cancer cells in the hypoxic microenvironment.[3][4]
References
- 1. An Anticancer Agent with Inexplicable Potency in Extreme Hypoxia: Characterizing a Light-Triggered Ruthenium Ubertoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of chemotherapeutic agents under hypoxic conditions in pulmonary adenocarcinoma multidrug resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hypoxia-Targeting Organometallic Ru(II)-Arene Complexes with Enhanced Anticancer Activity in Hypoxic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium anti-cancer drugs - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal Procedures for Antitumor Agent-175
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Antitumor Agent-175.
The responsible management of investigational compounds is a cornerstone of laboratory safety and environmental stewardship. As "this compound" is a potent cytotoxic compound, adherence to strict disposal protocols is essential to protect laboratory personnel, the public, and the environment from potential harm. This guide provides comprehensive, step-by-step instructions for the proper disposal of this compound, aligning with established best practices for hazardous and antineoplastic drugs.
I. Core Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound are considered potentially hazardous and must be managed accordingly. This includes unused or expired drug product, contaminated personal protective equipment (PPE), labware, and cleaning materials. The primary method for the ultimate disposal of cytotoxic waste is incineration at a permitted hazardous waste facility to ensure complete destruction of the active agent.[1][2]
II. Personal Protective Equipment (PPE) Requirements
Prior to handling this compound or its associated waste, all personnel must be equipped with the appropriate PPE to minimize exposure.[3]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile or latex gloves. Double gloving is required.[4][5] | Provides the highest level of protection against chemical permeation. The outer glove should be changed immediately if contaminated.[5] |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3][5] | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety glasses with side shields, splash goggles, or a face shield.[3][4] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | An N95 or higher-level respirator may be required, especially when there is a risk of aerosol generation and a biological safety cabinet is not in use.[3] | Prevents inhalation of aerosolized drug particles. |
III. Waste Segregation and Containerization
Proper segregation of waste at the point of generation is critical for safe and compliant disposal.[6] this compound waste must be separated from regular laboratory trash and other chemical waste streams.
| Waste Category | Description | Container Type |
| Bulk Contaminated Waste | Unused or expired this compound, partially filled vials, syringes containing visible drug residue, and materials used to clean up large spills.[7] | Black, rigid, leak-proof, and puncture-resistant hazardous waste container labeled "Hazardous Waste," "Cytotoxic," and "Incinerate Only."[3][7] |
| Trace Contaminated Waste | Items with minimal contamination, such as empty vials and syringes, gloves, gowns, absorbent pads, and other disposable materials used in preparation and administration.[6][7] | Yellow, rigid, leak-proof, and puncture-resistant sharps container or a designated chemotherapy waste container labeled "Trace Chemotherapy Waste" and "Incinerate Only."[7][8] |
| Contaminated Sharps | Needles, syringes (even if empty), and other sharp objects contaminated with this compound.[5] | Yellow, puncture-proof sharps container specifically designated for chemotherapy waste.[5][8] |
IV. Step-by-Step Disposal Procedures
A. At the End of an Experiment:
-
Segregate Waste: At the point of generation, carefully separate waste into the categories outlined in the table above.
-
Contain Sharps: Immediately place all contaminated sharps into the designated yellow chemotherapy sharps container. Do not recap needles.[7]
-
Package Trace Waste: Place all trace-contaminated items (gloves, gowns, pads) into the designated yellow trace chemotherapy waste container.[7]
-
Package Bulk Waste: Dispose of all bulk-contaminated waste, including unused or expired this compound, in the designated black hazardous waste container.[7]
-
Seal Containers: When waste containers are approximately three-quarters full, securely seal them to prevent leakage. Do not overfill.[9]
-
Labeling: Ensure all containers are clearly labeled with "Hazardous Waste," the name of the agent (this compound), and the primary hazard (e.g., "Cytotoxic").[10]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[10]
-
Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[3][10]
B. Disposal of Unused Investigational Product:
Unused or expired this compound must be disposed of as bulk hazardous waste.[1][11]
-
Accountability: Document the quantity of the drug being disposed of in your investigational drug accountability records.[11][12]
-
Packaging: Place the original vials or containers into the designated black hazardous waste container.[1]
-
Witnessing: For clinical trials, the destruction of the investigational product may require witnessing and documentation by a second authorized individual.[1][11]
-
Disposal: Arrange for disposal through your institution's EHS department, which will ensure incineration at a licensed facility.[1][2]
V. Experimental Protocol: Surface Decontamination
All surfaces where this compound has been handled must be decontaminated.
Materials:
-
Appropriate PPE (as listed in the table above)
-
Low-lint wipes or absorbent pads[9]
-
Detergent solution[9]
-
Sterile water[9]
-
70% Isopropyl Alcohol (IPA)[9]
-
Designated hazardous waste container[9]
Procedure:
-
Preparation: Don all required PPE.
-
Initial Cleaning (Detergent): Moisten a low-lint wipe with a detergent solution and wipe the entire surface in a unidirectional motion, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[9]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent, following the same unidirectional technique. Dispose of the wipe.[9]
-
Final Decontamination (Alcohol): With a new wipe, apply 70% IPA to the surface, again using the unidirectional wiping method. Allow the surface to air dry completely.[9]
-
PPE Disposal: Carefully doff PPE, disposing of the outer gloves first, followed by the gown and inner gloves, into the designated hazardous waste container.[9]
VI. Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical flow for cleaning up a spill of this compound.
References
- 1. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. safety.caltech.edu [safety.caltech.edu]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. uwyo.edu [uwyo.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.uri.edu [web.uri.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 12. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
